Quinoxalin-6-ylmethanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
quinoxalin-6-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-6-7-1-2-8-9(5-7)12-4-3-11-8;/h1-5H,6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWLAGJNMFWFPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719875 | |
| Record name | 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276056-88-2 | |
| Record name | 6-Quinoxalinemethanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1276056-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Quinoxalin-6-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Quinoxalin-6-ylmethanamine hydrochloride chemical properties
An In-depth Technical Guide to Quinoxalin-6-ylmethanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Introduction
The quinoxaline scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry.[1][2] Recognized as a "privileged pharmacophore," this rigid and versatile structure is capable of interacting with a multitude of biological targets, making it a fertile ground for drug discovery.[3] Quinoxaline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5]
Within this important class of compounds, this compound emerges as a particularly valuable chemical intermediate.[3] Its structure features a reactive primary aminomethyl group at the 6-position, providing a strategic handle for synthetic elaboration and conjugation.[1] The hydrochloride salt form significantly enhances the compound's aqueous solubility and stability, simplifying its handling, formulation, and application in both synthetic protocols and biological assays.[1][3] This guide provides a comprehensive technical overview of this compound, detailing its chemical properties, synthesis, analytical characterization, and pivotal role as a building block in the development of novel therapeutic agents.
Physicochemical and Structural Properties
This compound is typically a white to off-white crystalline powder.[1] The hydrochloride salt form is preferred in research and development settings due to its improved handling characteristics and solubility in aqueous media compared to the free base.[1][3]
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (Quinoxalin-6-yl)methanamine hydrochloride | PubChem[6] |
| Synonyms | 6-(Aminomethyl)quinoxaline HCl, (Quinoxalin-6-ylmethyl)amine HCl | PubChem[6] |
| CAS Number | 1276056-88-2 | Merck |
| Molecular Formula | C₉H₉N₃ · xHCl | Benchchem[3], EvitaChem[1] |
| Molecular Weight | 195.65 g/mol (monohydrochloride) | Merck |
| Appearance | White crystalline powder | EvitaChem[1] |
| Solubility | Soluble in water | EvitaChem[1] |
The structure's core is the rigid, aromatic quinoxaline ring system, which provides a defined three-dimensional shape for interaction with protein binding sites. The two nitrogen atoms within the pyrazine ring act as hydrogen bond acceptors, a critical feature for drug-receptor interactions.[3] The primary amine of the methanamine group is a potent nucleophile and a key site for synthetic modification.
Caption: Chemical structure and key features of Quinoxalin-6-ylmethanamine.
Synthesis and Purification
The synthesis of this compound is a multi-step process that typically begins from a functionalized quinoxaline precursor.[3] A common and efficient strategy involves the reductive amination of quinoxaline-6-carbaldehyde. This approach is widely used in medicinal chemistry due to its reliability and tolerance of various functional groups.
The overall synthetic workflow can be outlined as follows:
-
Quinoxaline Core Formation: The fundamental quinoxaline ring is often synthesized via the condensation of an o-phenylenediamine with a dicarbonyl compound.[1][7]
-
Functionalization: Introduction of a carbaldehyde group at the 6-position.
-
Reductive Amination: Conversion of the aldehyde to the primary amine.
-
Salt Formation: Treatment with hydrochloric acid to yield the final, stable product.
Caption: General workflow for the synthesis via reductive amination.
Experimental Protocol: Reductive Amination
This protocol describes a representative procedure for the synthesis of Quinoxalin-6-ylmethanamine from its carbaldehyde precursor.
-
Imine Formation: Dissolve quinoxaline-6-carbaldehyde (1.0 eq) in a suitable solvent such as methanol. The choice of an alcohol solvent is crucial as it is compatible with both the imine formation and the subsequent reduction step. Add a solution of ammonia in methanol (e.g., 7N, 5-10 eq). The excess ammonia drives the equilibrium towards the formation of the imine intermediate. Stir the reaction at room temperature for 2-4 hours.
-
In Situ Reduction: Cool the reaction mixture to 0 °C in an ice bath. This is done to moderate the exothermic reaction of the reducing agent. Add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2.0 eq), portion-wise. The portion-wise addition prevents a rapid, uncontrolled reaction. Allow the reaction to warm to room temperature and stir for an additional 12-16 hours to ensure complete conversion.
-
Workup and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x). The organic layers are combined, washed with brine to remove residual water, and dried over anhydrous sodium sulfate.
-
Salt Formation and Isolation: Filter the dried organic solution and concentrate it under reduced pressure. Dissolve the resulting crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The hydrochloride salt is generally less soluble in nonpolar organic solvents, facilitating its isolation.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether to remove impurities, and dry under vacuum. The resulting solid can be further purified by recrystallization if necessary to achieve high purity.[3]
Chemical Reactivity and Derivatization
The primary amine of this compound is a versatile functional group for building molecular complexity, making it a cornerstone for structure-activity relationship (SAR) studies.[3]
-
Amidation: The amine readily reacts with carboxylic acids (using coupling agents like EDC/HOBt), acid chlorides, or anhydrides to form stable amide bonds. This is one of the most common transformations in medicinal chemistry for exploring the chemical space around the core scaffold.[3]
-
N-Alkylation: The amine can undergo nucleophilic substitution with alkyl halides or reductive amination with other aldehydes/ketones to form secondary or tertiary amines, modifying the steric and electronic properties of the side chain.[3]
-
Condensation Reactions: Reaction with aldehydes or ketones can form imines, which can be stable products themselves or intermediates for further reactions.[1]
-
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, another important functional group in drug design.[5]
Sources
- 1. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 2. Quinoxalines [chemenu.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Quinoxaline synthesis [organic-chemistry.org]
An In-depth Technical Guide to Quinoxalin-6-ylmethanamine Hydrochloride: A Privileged Scaffold for Drug Discovery
This technical guide provides a comprehensive overview of Quinoxalin-6-ylmethanamine hydrochloride (CAS No. 1276056-88-2), a key building block for researchers and scientists in the field of drug development. We will delve into its chemical properties, synthesis, and potential applications, grounded in the broader context of the quinoxaline scaffold's significance in medicinal chemistry.
Introduction: The Significance of the Quinoxaline Scaffold
The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is recognized as a "privileged pharmacophore" in drug discovery.[1] This designation stems from its ability to interact with a diverse array of biological targets, making it a fertile starting point for the development of novel therapeutics.[1] The rigid, bicyclic structure, hydrogen bonding capabilities of the nitrogen atoms, and potential for π-π stacking interactions contribute to its versatility.[1] Historically, the discovery of naturally occurring quinoxaline-containing antibiotics like echinomycin spurred extensive research into this heterocyclic system.[1] Today, the quinoxaline moiety is present in a wide range of biologically active molecules with demonstrated anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2]
This compound serves as a crucial intermediate, providing a reactive handle for the synthesis of more complex quinoxaline derivatives.[1] The methanamine group at the 6-position offers a site for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic efficacy.[1] The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various research applications.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1276056-88-2 | [1][3][4][5][6][7][8][9][10] |
| Molecular Formula | C₉H₉N₃·HCl | [10] |
| Molecular Weight | 195.65 g/mol | [1][10] |
| Appearance | Typically a white crystalline powder | [11] |
| Solubility | Soluble in water | [11] |
| InChI Key | XYWLAGJNMFWFPB-UHFFFAOYSA-N | [1][11] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the quinoxaline core, followed by functional group manipulation and salt formation.[1] A common synthetic route involves the reductive amination of a quinoxaline-6-carbaldehyde precursor.[1]
Synthetic Workflow Overview
Caption: Synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Formation of the Quinoxaline Core
The synthesis typically starts with the condensation reaction of an appropriately substituted o-phenylenediamine with a dicarbonyl compound to form the quinoxaline ring system.[11] For the synthesis of the quinoxaline-6-carbaldehyde precursor, a dicarbonyl compound bearing a formyl group or a protected aldehyde is used.
Step 2: Reductive Amination
The key transformation is the conversion of the aldehyde group of quinoxaline-6-carbaldehyde to the aminomethyl group.[1]
-
Imine Formation: The quinoxaline-6-carbaldehyde is reacted with an amine source, such as ammonia or a protected equivalent, to form an intermediate imine.[1]
-
In Situ Reduction: The imine is then reduced in situ to the desired primary amine, quinoxalin-6-ylmethanamine.[1] Common reducing agents for this step include sodium borohydride or catalytic hydrogenation.
Step 3: Hydrochloride Salt Formation
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.[1]
-
The free base, quinoxalin-6-ylmethanamine, is dissolved in a suitable organic solvent.
-
Hydrochloric acid (either as a gas or dissolved in a solvent like ether or isopropanol) is added to the solution.
-
The hydrochloride salt precipitates out of the solution and can be isolated by filtration, washed, and dried.[1]
Applications in Drug Discovery and Medicinal Chemistry
While specific research on the biological activity of this compound itself is limited, its value lies in its role as a versatile building block for creating libraries of quinoxaline derivatives for screening against various biological targets.[1] The primary amine functional group serves as a key reactive site for further modifications.[1]
Potential Therapeutic Areas
Based on the known biological activities of the quinoxaline scaffold, derivatives of this compound could be explored for the following therapeutic applications:
-
Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity by inhibiting protein kinases, topoisomerases, or inducing apoptosis.[1]
-
Antimicrobial Agents: The quinoxaline core is found in numerous antibacterial and antifungal compounds.[1]
-
Antiviral Agents: Quinoxaline derivatives have shown promise as antiviral agents, including against HIV.[1]
-
Anti-inflammatory Agents: Certain quinoxaline-based compounds have demonstrated anti-inflammatory properties.[1]
Structure-Activity Relationship (SAR) Studies
This compound is an ideal starting point for SAR studies.[1] The primary amine can be readily modified through various chemical reactions to explore how structural changes impact biological activity.
Caption: Workflow for Structure-Activity Relationship (SAR) studies.
Experimental Protocol: Amide Coupling
A common modification of the primary amine is through amide bond formation.
-
Dissolution: Dissolve this compound and a carboxylic acid of interest in a suitable aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base (e.g., DIEA) to neutralize the hydrochloride salt and deprotonate the carboxylic acid.
-
Coupling Agent: Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).
-
Reaction: Stir the reaction mixture at room temperature until completion, monitoring by TLC or LC-MS.
-
Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the resulting amide by column chromatography or recrystallization.
Safety and Handling
This compound is intended for research use only.[1][3] Standard laboratory safety precautions should be followed when handling this compound.
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, and may cause respiratory irritation.[4][11]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its strategic importance lies in providing access to a wide range of novel quinoxaline derivatives for drug discovery programs. While direct biological data on this specific compound is not extensively documented, its utility as a chemical intermediate is clear. Researchers can leverage the synthetic accessibility and reactive nature of this compound to explore new chemical space and develop potent and selective therapeutic agents across various disease areas.
References
- Molbase. (n.d.). 127-88-8 | Bis(2-chloroethyl)phosphoramidic dichloride.
- Lagoja, I. M. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 533-548. [Link]
- PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Search Results - AK Scientific [aksci.com]
- 4. 1276056-88-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 5. eMolecules this compound | 1276056-88-2 | MFCD15424795 | Fisher Scientific [fishersci.com]
- 6. chemscene.com [chemscene.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Quinoxalines [chemenu.com]
- 9. 1276056-88-2|this compound|BLD Pharm [bldpharm.de]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
Quinoxalin-6-ylmethanamine hydrochloride structure and IUPAC name
An In-depth Technical Guide to Quinoxalin-6-ylmethanamine Hydrochloride: Structure, Synthesis, and Applications in Drug Discovery
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug development. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is recognized as a "privileged pharmacophore" due to its ability to interact with a wide range of biological targets.[1] This guide provides a comprehensive overview of this compound, including its chemical structure, IUPAC nomenclature, physicochemical properties, detailed synthetic routes with mechanistic insights, and its strategic application in the design and synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical Identity and Physicochemical Properties
This compound is the salt form of the parent amine, (quinoxalin-6-yl)methanamine. The hydrochloride salt is predominantly used in research and synthesis due to its enhanced stability, crystallinity, and aqueous solubility compared to the free base, which simplifies handling, purification, and formulation.[1]
The fundamental structure consists of a quinoxaline ring system with a methanamine (-CH₂NH₂) substituent at the 6-position. The hydrochloride salt is formed by the protonation of the primary amine by hydrochloric acid.[1]
| Identifier | Value | Source |
| IUPAC Name | (Quinoxalin-6-yl)methanamine hydrochloride | [2] |
| CAS Number | 1276056-88-2 | [2][3][4] |
| Molecular Formula | C₉H₁₀ClN₃ | [2] |
| Molecular Weight | 195.65 g/mol | [2] |
| Canonical SMILES | C1=CC2=NC=CN=C2C=C1CN.Cl | [3] |
| InChI Key | XYWLAGJNMFWFPB-UHFFFAOYSA-N | [2] |
| Appearance | Typically a white to off-white crystalline powder | [3] |
| Solubility | Soluble in water | [3] |
Synthesis and Mechanistic Rationale
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The most common and logical synthetic strategy involves the initial construction of a functionalized quinoxaline core, followed by the elaboration and conversion of a substituent into the desired aminomethyl group.[1]
A representative synthetic pathway commences from quinoxaline-6-carbaldehyde. This precursor is pivotal as the aldehyde functionality is readily converted to the target primary amine via reductive amination.[1]
Synthetic Workflow Diagram
Caption: Synthetic workflow for Quinoxalin-6-ylmethanamine HCl.
Representative Experimental Protocol
The following protocol is a representative synthesis based on established chemical transformations for this class of compounds.
Step 1: Imine Formation from Quinoxaline-6-carbaldehyde
-
Dissolve quinoxaline-6-carbaldehyde (1.0 eq) in a suitable anhydrous solvent such as methanol or ethanol.
-
Add a source of ammonia. An ethanolic solution of ammonia or ammonium chloride with a non-nucleophilic base (e.g., triethylamine) can be used (1.5-2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours to facilitate the condensation reaction, forming the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).
Causality: This step leverages the classic reaction between an aldehyde and an amine to form an imine (Schiff base). The reaction is typically reversible, and driving it towards the product can be achieved by removing the water formed, although in the context of a subsequent reduction, the equilibrium is pulled forward.
Step 2: In-situ Reduction to the Primary Amine (Reductive Amination)
-
Cool the reaction mixture containing the imine to 0 °C in an ice bath.
-
Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until TLC indicates the complete consumption of the imine intermediate.
Causality: Reductive amination is a highly efficient method for forming amines from carbonyl compounds. Performing the reduction in situ (in the same pot) is efficient as it avoids the isolation of the often-unstable imine intermediate. Sodium borohydride is a mild and selective reducing agent suitable for reducing the imine C=N bond without affecting the aromatic quinoxaline core.
Step 3: Work-up and Isolation of the Free Base
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude (quinoxalin-6-yl)methanamine free base.
Step 4: Hydrochloride Salt Formation and Purification
-
Dissolve the crude amine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
Stir the resulting slurry at room temperature for 30 minutes.
-
Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
Causality: The formation of the hydrochloride salt serves two primary purposes. First, the protonation of the basic amine by HCl dramatically increases polarity, causing the product to precipitate from nonpolar organic solvents, which is an effective purification method. Second, the resulting crystalline salt is more stable and easier to handle than the often-oily free base.[1]
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a versatile synthetic intermediate. The quinoxaline core is a privileged scaffold present in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities.[5]
-
Anticancer: Quinoxaline derivatives have shown potent anticancer activity by inhibiting targets like tyrosine kinases and topoisomerase enzymes.[1][6]
-
Antiviral: The scaffold is a component of several antiviral agents, including drugs targeting HIV.[1] Glecaprevir and Voxilaprevir are marketed antiviral drugs containing the quinoxaline moiety.[5]
-
Antimicrobial: Many antibacterial and antifungal agents are built upon the quinoxaline core.[1][6]
-
Anti-inflammatory: Certain derivatives have demonstrated promise as anti-inflammatory agents.[1]
The primary amine of this compound provides a reactive handle for further molecular elaboration, making it an ideal starting point for Structure-Activity Relationship (SAR) studies.[1] Medicinal chemists can readily modify this amine via reactions such as:
-
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation/Reductive Amination: Reaction with other aldehydes or ketones to generate secondary or tertiary amines.
These modifications allow for the systematic exploration of chemical space around the quinoxaline core to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.
Analytical Characterization
Unambiguous characterization of the synthesized compound is critical for ensuring purity and confirming its identity. While a publicly available, peer-reviewed spectrum for this specific compound is limited, the expected data can be reliably predicted based on its structure and data from analogous compounds. A commercial supplier confirms the identity of their product (CAS 1276056-88-2) via NMR with 95% purity.[4]
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoxaline ring are expected in the δ 7.5-9.0 ppm region. The two protons of the methylene bridge (-CH₂-) would appear as a singlet or doublet, likely between δ 4.0-4.5 ppm. The amine protons (-NH₃⁺) would be a broad singlet, with a chemical shift dependent on solvent and concentration. |
| ¹³C NMR | Aromatic carbons would appear in the δ 120-150 ppm range. The methylene carbon (-CH₂-) signal is expected around δ 40-50 ppm. |
| Mass Spectrometry | The ESI-MS in positive ion mode would show the molecular ion for the free base [M+H]⁺ at m/z 160.09. |
| Infrared (IR) | Characteristic peaks would include N-H stretching from the ammonium salt (broad, ~2800-3200 cm⁻¹), C=N and C=C stretching from the aromatic system (~1450-1600 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). |
Conclusion
This compound is a compound of significant strategic importance for the drug discovery and development community. Its synthesis, while multi-step, relies on reliable and well-understood chemical transformations. The true utility of this molecule is realized in its application as a versatile building block, providing a gateway for medicinal chemists to generate diverse libraries of novel quinoxaline derivatives. The inherent biological relevance of the quinoxaline scaffold ensures that this and related intermediates will continue to be valuable tools in the quest for new and effective therapeutic agents.
References
- The Royal Society of Chemistry. Electronic Supplementary Information.
- PubChem. 1-(Quinoxalin-6-yl)methanamine. National Center for Biotechnology Information.
- Google Patents. Synthesis of quinoxalines and analogues thereof. US3182062A.
- ACG Publications. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013).
- Google Patents. Improved methods for the preparation of quinoxaline derivatives. EP2581375A2.
- TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011).
- National Institutes of Health. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024).
- Google Patents. Preparation of high purity substituted quinoxaline. WO2006090236A1.
- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
- National Institutes of Health. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (2024).
- Semantic Scholar. pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study. (2023).
- MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. (2021).
- National Institutes of Health. Characterization of Cas12a nucleases reveals diverse PAM profiles between closely-related orthologs. (2020).
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1276056-88-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 3. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides | MDPI [mdpi.com]
The Multifaceted Biological Activities of Quinoxaline Derivatives: An In-depth Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a "privileged" structure in the field of medicinal chemistry.[1] Its inherent structural features allow for versatile functionalization, leading to a diverse library of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive technical overview of the significant pharmacological properties of quinoxaline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory activities. We will delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutic agents. Quinoxaline derivatives have shown promise as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4]
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and replicative immortality.[1] Their mechanisms of action are often centered on the inhibition of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
Mechanisms of Anticancer Action
A primary mechanism of action for many anticancer quinoxaline derivatives is the inhibition of protein kinases . These enzymes play a critical role in the signal transduction pathways that regulate cell growth, differentiation, and survival. Quinoxaline-based compounds have been successfully designed as ATP-competitive inhibitors of several key kinases, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinoxaline derivatives can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in many cancers, and its inhibition by quinoxaline derivatives can block downstream signaling pathways that promote cell proliferation.[1]
Another significant mechanism is the inhibition of Topoisomerase II . This enzyme is vital for resolving DNA topological problems during replication and transcription. Quinoxaline derivatives that inhibit Topoisomerase II can lead to DNA damage and induce apoptosis (programmed cell death) in cancer cells.[1]
Caption: Anticancer mechanisms of quinoxaline derivatives.
Quantitative Anticancer Activity
The in vitro anticancer activity of quinoxaline derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
| Quinoxaline Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1a | HCMV | <0.05 | [5] |
| Compound 20 | HCMV | <0.05 | [5] |
| Ganciclovir (Standard) | HCMV | 0.59 | [5] |
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Quinoxaline derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6]
Mechanism of Antimicrobial Action
A notable class of antimicrobial quinoxalines are the quinoxaline 1,4-di-N-oxides (QdNOs) . Their mechanism of action is believed to involve the bioreduction of the N-oxide groups by bacterial nitroreductases. This process generates reactive oxygen species (ROS), which induce oxidative stress and cause damage to cellular components, particularly DNA, leading to bacterial cell death.[6] This mode of action is particularly effective against anaerobic bacteria.
Caption: Anti-inflammatory mechanisms of quinoxaline derivatives.
Quantitative Anti-inflammatory Activity
The inhibitory activity of quinoxaline derivatives against COX enzymes is a key measure of their anti-inflammatory potential.
| Quinoxaline Derivative | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 13 | COX-2 | 0.46 | 66.11 | [7][8] |
| Compound 11 | COX-2 | 0.62 | 61.23 | [7][8] |
| Compound 5 | COX-2 | 0.83 | 48.58 | [7][8] |
| Compound 4a | COX-2 | 1.17 | 24.61 | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for the Synthesis of Quinoxaline Derivatives
A common and versatile method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. [3]
-
Dissolve the o-phenylenediamine derivative in a suitable solvent, such as ethanol or acetic acid.
-
Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.
-
The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is usually isolated by filtration or extraction and purified by recrystallization or column chromatography.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [9][10][11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent. [13][14][15][16][17]
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the quinoxaline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This is another common method to assess the antimicrobial activity of a compound. [18][19][20][21][22]
-
Preparation of Agar Plates: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.
-
Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Addition: Add a specific volume of the quinoxaline derivative solution at a known concentration into each well.
-
Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion and Future Perspectives
Quinoxaline derivatives represent a highly versatile and promising class of compounds in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them attractive candidates for the development of novel therapeutic agents to address a range of diseases. The continued exploration of the quinoxaline scaffold, aided by rational drug design and a deeper understanding of their mechanisms of action, holds great promise for the future of drug discovery.
References
- Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published 2025-12-24.
- Khoumeri O, Nait MA, El-Messaoudi N, et al. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. 2020;25(12):2784. doi:10.3390/molecules25122784
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. ResearchGate.
- Abu-Hashem AA. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. 2015;5(1):14-56. doi:10.5923/j.ajoc.20150501.03
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Publishing.
- Biological activity of quinoxaline derivatives. ResearchGate. Published 2025-08-07.
- Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. PubMed.
- Deepika Y, Nath PS, Shewta S. Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Published 2011.
- Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Published 2024-11-07.
- Khoumeri O, Nait MA, El-Messaoudi N, et al. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules. 2020;25(12). doi:10.3390/molecules25122784
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.
- Broth Microdilution. MI - Microbiology.
- Wiegand I, Hilpert K, Hancock RE. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nat Protoc. 2008;3(2):163-175. doi:10.1038/nprot.2007.521
- Overall structure-activity relationship analysis of the quinoxaline derivatives. ResearchGate.
- El-Gazzar AR, Hafez HN, Nawas AM. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. 2019;14(11):2056-2064. doi:10.3390/molecules14112056
- Rationale design of quinoxaline derivatives as anticancer/anti-inflammatory agents. ResearchGate.
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. International Journal of Botany Studies. Published 2021-09-24.
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Published 2023-11-03.
- Acharya T. Broth Dilution Method for MIC Determination. Microbe Online. Published 2013-11-15.
- Agar well diffusion. Chemistry Notes. Published 2021-06-29.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Outbreak.info.
- Minimum inhibitory concentration (MIC) in (µg/mL) showing antimicrobial... ResearchGate.
- Ahmed EA, Gomaa RM, El-Sayed MAA, et al. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Adv. 2022;12(40):26131-26151. doi:10.1039/d2ra04121k
- Wang B-L, Liu J, Zhang H-W, et al. Synthesis of novel antibacterial and antifungal quinoxaline derivatives. J Zhejiang Univ Sci B. 2012;13(4):267-275. doi:10.1631/jzus.B1100318
- Balouiri M, Sadiki M, Ibnsouda SK. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. J Appl Microbiol. 2023;134(3):lxad033. doi:10.1093/jambio/lxad033
- Evaluation of the COX-2 inhibitory properties of the synthesized... ResearchGate.
- Vicente E, Pérez-Silanes S, Lima L, et al. Quinoxaline, its derivatives and applications: A State of the Art review. Eur J Med Chem. 2015;97:664-681. doi:10.1016/j.ejmech.2014.11.002
- Agar well-diffusion antimicrobial assay. ResearchGate.
- Ahmed EA, Gomaa RM, El-Sayed MAA, et al. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Adv. 2022;12(40):26131-26151. Published 2022 Sep 5. doi:10.1039/d2ra04121k
- de Oliveira RB, de Lima Leite A, de Alencar MVOB, et al. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. J Venom Anim Toxins Incl Trop Dis. 2022;28:e20210065. doi:10.
- Li X, Zhang Y, Qin C, et al. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. Future Med Chem. 2019;11(16):2075-2087. doi:10.4155/fmc-2019-0091
- Analgesic and anti-inflammatory activity of quinoxaline derivatives: Design synthesis and characterization. ResearchGate.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Semantic Scholar.
- Minimum Inhibitory Concentrations (MICs, mg/l) of 15 quinoxaline derivatives. ResearchGate.
- Ahmed KS, Ahmed O, El-Sayed NNE, et al. Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. J Biomol Struct Dyn. 2022;40(6):2536-2551. doi:10.1080/07391102.2020.1837946
- Youssef AM, Edrees MM, El-Zaher MA, et al. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents. Arch Pharm (Weinheim). 2017;350(12). doi:10.1002/ardp.201700196
- Dose-response curves and EC50 values for derivatives. (A) % antiviral... ResearchGate.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. MDPI. Published 2019-11-19.
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents | Semantic Scholar [semanticscholar.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. botanyjournals.com [botanyjournals.com]
- 19. hereditybio.in [hereditybio.in]
- 20. chemistnotes.com [chemistnotes.com]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Quinoxaline Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has firmly established itself as a "privileged" structure in medicinal chemistry.[1] Its synthetic accessibility and the ability of its derivatives to modulate a wide array of biological targets have made it a cornerstone in the development of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the quinoxaline core, delving into its synthesis, diverse pharmacological applications, and the critical structure-activity relationships that govern its efficacy. We will explore its role in anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective therapies, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular interactions. This document is intended to serve as a robust resource for professionals engaged in drug discovery and development, offering insights to facilitate the rational design of next-generation quinoxaline-based therapeutics.
The Quinoxaline Core: Physicochemical Properties and Synthetic Strategies
Quinoxaline, with the chemical formula C₈H₆N₂, is a weakly basic, low-melting solid that is miscible in water.[3] Its structure, isomeric to cinnoline, quinazoline, and phthalazine, provides a versatile template for chemical modification.[3] The arrangement of nitrogen atoms in the pyrazine ring influences the electronic properties of the scaffold, creating opportunities for diverse molecular interactions with biological targets.
Classical and Modern Synthetic Approaches
The synthesis of the quinoxaline nucleus has evolved significantly over the years, with a shift towards more efficient, cost-effective, and environmentally friendly methods.[3][4]
A cornerstone of quinoxaline synthesis is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3] While effective, this traditional method often requires harsh conditions, such as high temperatures and strong acid catalysts.[3]
Modern synthetic strategies have focused on overcoming these limitations. Recent advancements include:
-
Transition-Metal-Free Catalysis: The use of organocatalysts, such as camphor sulfonic acid, offers a greener alternative to traditional metal catalysts, which can be toxic and difficult to remove from the final product.[5]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields.[4]
-
One-Pot, Multi-Component Reactions: These reactions enhance efficiency by combining multiple synthetic steps into a single procedure.[6]
A typical modern synthetic workflow for quinoxaline derivatives is outlined below:
Caption: A generalized workflow for the synthesis of quinoxaline derivatives.
Therapeutic Applications of the Quinoxaline Scaffold
The versatility of the quinoxaline scaffold is evident in its broad spectrum of pharmacological activities.[2][7] This section will explore its prominent roles in various therapeutic areas.
Anticancer Activity
Quinoxaline derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against a wide range of cancer cell lines.[1][8][9] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer progression.
Mechanisms of Anticancer Action:
-
Kinase Inhibition: Many quinoxaline-based compounds act as competitive inhibitors of ATP in various kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[1][10] By blocking these kinases, they disrupt signaling pathways that are crucial for tumor growth and angiogenesis.[1]
-
Apoptosis Induction: Several quinoxaline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[8][10]
-
Topoisomerase II Inhibition: Some derivatives function as topoisomerase II inhibitors, leading to DNA damage and subsequent cell death.[1]
Caption: Key signaling pathways targeted by quinoxaline derivatives in cancer cells.[1]
Quantitative Data on Anticancer Activity:
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 | HCT116 (Colon) | 2.5 | [11] |
| Compound 11 | MCF-7 (Breast) | 9 | [11] |
| Compound 12 | HCT116 (Colon) | 4.4 | [11] |
| Compound 12 | MCF-7 (Breast) | 4.4 | [11] |
Antimicrobial and Antifungal Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents.[12] Quinoxaline derivatives have demonstrated significant potential in this area, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[12][13][14]
The antibacterial and antifungal efficacy of quinoxaline derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Some quinoxaline-based antibiotics, such as echinomycin, are known to inhibit the growth of Gram-positive bacteria.[15][16]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial activity of quinoxaline derivatives is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The quinoxaline compound is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity
Quinoxaline derivatives have shown promise as antiviral agents against a range of viruses, including respiratory pathogens.[17][18] Their mechanisms of action can involve inhibiting viral replication or other key stages of the viral life cycle.[15][16] For instance, certain derivatives have been investigated for their potential to inhibit the replication of viruses like Herpes Simplex Virus (HSV) and Cytomegalovirus.[15][16]
Anti-inflammatory and Neuroprotective Properties
Beyond their antimicrobial and anticancer effects, quinoxaline derivatives have also been explored for their anti-inflammatory and neuroprotective activities.[19][20] Their anti-inflammatory effects are often linked to the inhibition of inflammatory mediators like cyclooxygenase and cytokines.[19]
In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, quinoxaline-based compounds have shown potential to protect neurons from damage.[20][21][22][23] Some derivatives have been found to reduce oxidative stress, inhibit acetylcholinesterase, and downregulate inflammatory cytokines, all of which are implicated in the pathology of these diseases.[20][22]
Structure-Activity Relationship (SAR) of Quinoxaline Derivatives
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.[24][25] Understanding the Structure-Activity Relationship (SAR) is crucial for the rational design of more potent and selective drug candidates.
Key SAR Insights:
-
Substitutions at C2 and C3: The positions 2 and 3 of the quinoxaline ring are critical for modulating biological activity.[24] For instance, the introduction of different aryl or heteroaryl groups at these positions can significantly impact the anticancer potency of the molecule.[24]
-
Substitutions on the Benzene Ring: Modifications on the benzene portion of the scaffold can influence pharmacokinetic properties and target binding. Electron-withdrawing or electron-donating groups can alter the electronic distribution of the ring system, affecting its interaction with biological targets.[11]
-
Role of N-Oxides: The introduction of N-oxide moieties, particularly in quinoxaline 1,4-dioxides, has been shown to enhance biological activity, especially in the context of antimicrobial and antitumor applications.[26]
Caption: A conceptual diagram illustrating key areas for SAR studies on the quinoxaline scaffold.
Future Perspectives and Conclusion
The quinoxaline scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven track record across a multitude of therapeutic areas, combined with its synthetic tractability, ensures its continued relevance in the quest for new and improved drugs.[2][27] Future research will likely focus on:
-
Development of more selective and potent derivatives: Leveraging SAR insights to design compounds with improved target specificity and reduced off-target effects.
-
Exploration of novel therapeutic applications: Investigating the potential of quinoxaline derivatives in emerging disease areas.
-
Advancement of green synthetic methodologies: Continuing the development of environmentally friendly and efficient synthetic routes.[4]
References
- Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. PubMed.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
- Some quinoxaline-based drugs and drug-like candidates as anticancer agents. ResearchGate.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. ResearchGate.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed.
- Synthetic Investigations on Medicinally Important Quinoxaline Scaffold: A Mini Review. Bentham Science.
- Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Publishing.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat.
- Overview of the structure-activity relationship (SAR) of quinoxaline... ResearchGate.
- A review on the therapeutic potential of quinoxaline derivatives. Wisdom Library.
- Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. PubMed.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. PubMed Central.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science.
- Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. MDPI.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. National Institutes of Health.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Taylor & Francis Online.
- Recent advances in the synthesis and reactivity of quinoxaline. RSC Publishing.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central.
- Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate.
- Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library.
- Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Bentham Science.
- Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central.
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. MDPI.
- New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. PubMed.
- Synthetic Investigations On Medicinally Important Quinoxaline Scaffold: A Mini Review. ResearchGate.
- Quinoxaline, its derivatives and applications: A State of the Art review. ReCiPP.
- Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry.
- Aminoquinoxaline derivatives for treatment of neurodegenerative diseases. Google Patents.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central.
- Pharmacological investigation of quinoxaline-bisthiazoles as multitarget-directed ligands for the treatment of Alzheimer's disease. PubMed.
- Quinoxaline – Knowledge and References. Taylor & Francis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mtieat.org [mtieat.org]
- 7. A review on the therapeutic potential of quinoxaline derivatives [wisdomlib.org]
- 8. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. recipp.ipp.pt [recipp.ipp.pt]
- 17. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 18. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journalajrb.com [journalajrb.com]
- 23. WO2012131080A1 - Aminoquinoxaline derivatives for treatment of neurodegenerative diseases - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Quinoxaline Scaffold: A Privileged Structure for Targeting Key Pathologies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its synthetic accessibility and the diverse biological activities of its derivatives have positioned it as a cornerstone in the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the potential therapeutic targets of quinoxaline compounds, with a primary focus on their well-established roles in oncology and infectious diseases, while also touching upon emerging areas of investigation. We will delve into the mechanisms of action, present detailed experimental protocols for target validation, and offer insights into the structure-activity relationships that govern the efficacy of these versatile molecules. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical methodologies to advance the discovery of new quinoxaline-based therapies.
Introduction: The Versatility of the Quinoxaline Core
Quinoxaline derivatives have garnered significant attention in the pharmaceutical sciences due to their broad spectrum of biological activities.[1] These compounds have demonstrated potential as anticancer, antimicrobial, antiviral, anti-inflammatory, and even antidiabetic agents.[2][3] The versatility of the quinoxaline core lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological target specificity. This synthetic tractability has led to the generation of vast libraries of quinoxaline-based compounds, fueling the exploration of their therapeutic potential against a wide range of diseases.[3][4]
This guide will navigate the landscape of quinoxaline pharmacology, focusing on the key molecular targets that underpin their therapeutic effects. We will begin by exploring their most prominent role as kinase inhibitors in cancer therapy, followed by an examination of their mechanisms of action against microbial and viral pathogens. Finally, we will touch upon other potential, albeit less explored, therapeutic avenues for this remarkable class of compounds.
Quinoxalines in Oncology: A Focus on Kinase Inhibition
A primary and extensively studied application of quinoxaline derivatives is in the field of oncology, where they have emerged as potent inhibitors of various protein kinases.[5][6] Protein kinases play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.[7] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8][9]
Quinoxaline-based compounds have been designed to act as competitive inhibitors at the ATP-binding site of numerous kinases, effectively blocking downstream signaling and impeding tumor progression.[9][10]
Targeting Receptor Tyrosine Kinases (RTKs)
Several quinoxaline derivatives have shown significant inhibitory activity against receptor tyrosine kinases (RTKs) that are frequently overexpressed or mutated in cancer.[11]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver in many solid tumors. Quinoxaline-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, quinoxaline compounds can disrupt angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[7][11]
-
c-Met: The c-Met receptor is implicated in tumor invasion and metastasis. Several quinoxaline derivatives have demonstrated potent inhibition of c-Met kinase activity.[11]
Inhibition of Non-Receptor Tyrosine Kinases
Beyond RTKs, quinoxalines also target intracellular non-receptor tyrosine kinases involved in cancer cell signaling.
Tubulin Polymerization Inhibition
Some quinoxaline derivatives exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[12]
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition
Recent research has identified quinoxaline derivatives as effective inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key component of the MAPK signaling pathway involved in stress-induced apoptosis.[13] Inhibition of ASK1 presents a promising strategy for treating various diseases, including cancer and inflammatory conditions.[13]
Visualizing Kinase Inhibition by Quinoxaline Compounds
Caption: Quinoxaline compound as a potential allosteric modulator of a GPCR.
Conclusion and Future Perspectives
The quinoxaline scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutic agents. Its synthetic versatility and the broad range of biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. The extensive research into quinoxaline-based kinase inhibitors has already yielded promising anticancer candidates, and their potential as antimicrobial and antiviral agents continues to be an active area of investigation.
Future research should focus on several key areas. A deeper exploration of the structure-activity relationships will enable the design of more potent and selective inhibitors for established targets. The application of modern drug discovery techniques, such as computational modeling and fragment-based screening, will undoubtedly accelerate the identification of novel quinoxaline leads. Furthermore, a more thorough investigation into less-explored targets, such as GPCRs, could unlock new therapeutic applications for this versatile scaffold. The continued development of quinoxaline chemistry and a deeper understanding of its biological targets hold immense promise for addressing unmet medical needs across a spectrum of diseases.
References
- Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). Methods in Molecular Biology.
- ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. (2025). Bioengineer.org.
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2016). Molecules.
- Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. (2025). GeneOnline.
- Quinoxaline derivatives as a promising scaffold for breast cancer treatment. (2021). New Journal of Chemistry.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2017). Molecules.
- Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. (2020). European Journal of Medicinal Chemistry.
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. (2017). Frontiers in Microbiology.
- Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- A review on the therapeutic potential of quinoxaline derivatives. (2024). Wisdom Library.
- Novel Allosteric Modulators of G Protein-coupled Receptors. (2015). Journal of Biological Chemistry.
- Development of allosteric modulators of GPCRs for treatment of CNS disorders. (2013). Current Neuropharmacology.
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Infection and Drug Resistance.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry.
- Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. (2022). JoVE.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules.
- Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders. (2010). British Journal of Pharmacology.
- Allosteric modulation of G protein-coupled receptor signaling. (2023). Frontiers in Pharmacology.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules.
- Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. (2022). Journal of Biomolecular Structure and Dynamics.
- Synthesis and Biological Evaluation of Quinoxaline-Based Compounds as Potential Antiviral Agents against Emerging Viruses. (2025). International Journal of Biochemistry Research & Review.
- Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). RSC Advances.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules.
- Novel quinoxaline analogs as telomeric G-quadruplex ligands exert antitumor effects related to enhanced immunomodulation. (2022). European Journal of Medicinal Chemistry.
- Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. (2018). Pharmacological Reviews.
- Antimicrobial Susceptibility Testing. (n.d.). APEC.
- Quinoxaline-substituted chalcones as new inhibitors of breast cancer resistance protein ABCG2: polyspecificity at B-ring position. (2014). Drug Design, Development and Therapy.
- Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. (2016). Journal of Photochemistry and Photobiology B: Biology.
- Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. (2018). Frontiers in Pharmacology.
- Pharmacological targeting of G protein-coupled receptor heteromers. (2015). Trends in Pharmacological Sciences.
- G Protein-Coupled Receptor List. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
Sources
- 1. In vitro kinase assay [protocols.io]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. kumc.edu [kumc.edu]
- 12. bio-protocol.org [bio-protocol.org]
- 13. benthamdirect.com [benthamdirect.com]
The Discovery of Novel Quinoxaline-Based Inhibitors: A Modern Drug Discovery Workflow
An In-Depth Technical Guide
Abstract
The quinoxaline scaffold, a heterocyclic aromatic compound, represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active molecules. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone in the development of targeted therapies, particularly in oncology. This guide provides an in-depth technical overview of the modern workflow for discovering and developing novel quinoxaline-based inhibitors. We will journey from initial target identification through hit-to-lead optimization and mechanism of action studies, grounding each step in established scientific principles and field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their therapeutic programs.
Chapter 1: The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system, consisting of a benzene ring fused to a pyrazine ring, is a key pharmacophore in drug discovery. Its prevalence stems from its ability to act as a versatile scaffold for molecular recognition, often serving as a bioisostere for other aromatic systems like quinolines or indoles. The nitrogen atoms in the pyrazine ring are effective hydrogen bond acceptors, while the fused aromatic system provides a rigid framework for orienting substituents and engaging in π-π stacking interactions with biological targets.
This structural versatility allows quinoxaline derivatives to inhibit a wide array of biological targets, including a significant number of protein kinases. Many kinases play a central role in cell signaling pathways that, when dysregulated, can lead to diseases like cancer. Consequently, the development of quinoxaline-based kinase inhibitors has become a major focus in modern oncology research.
Chapter 2: The Drug Discovery & Development Cascade
The journey from a conceptual idea to a viable drug candidate is a systematic, multi-stage process. The discovery of novel quinoxaline-based inhibitors follows this established paradigm, which involves iterative cycles of design, synthesis, and testing to refine a molecule's properties. The following diagram outlines this comprehensive workflow.
Caption: The iterative cycle of hit-to-lead optimization in medicinal chemistry.
Structure-Activity Relationship (SAR) Data
The following table represents a hypothetical SAR study for a series of quinoxaline inhibitors targeting the kinase "Kinase X." The goal is to improve potency (lower IC50) while maintaining acceptable metabolic stability.
| Compound ID | Quinoxaline Core | R1 Group | R2 Group | Kinase X IC50 (nM) | Microsomal Stability (% remaining at 30 min) |
| QX-001 | 2-phenylquinoxaline | -H | -H | 850 | 75 |
| QX-002 | 2-phenylquinoxaline | -Cl | -H | 420 | 72 |
| QX-003 | 2-phenylquinoxaline | -OCH3 | -H | 910 | 65 |
| QX-004 | 2-phenylquinoxaline | -Cl | 4-morpholino | 55 | 25 |
| QX-005 | 2-phenylquinoxaline | -Cl | 4-piperazinyl | 25 | 68 |
Interpretation:
-
Adding a chlorine atom at R1 (QX-002 vs. QX-001) improved potency, suggesting a beneficial interaction in a hydrophobic pocket.
-
Adding a bulky, electron-donating methoxy group at R1 (QX-003) was detrimental.
-
The addition of a morpholino group at R2 (QX-004) dramatically increased potency but significantly reduced metabolic stability.
-
Replacing morpholine with piperazine (QX-005) maintained high potency while restoring metabolic stability, identifying it as a promising lead compound.
Chapter 5: Elucidating the Mechanism of Action
Once a potent lead compound is identified, it is crucial to confirm that it works through the intended biological mechanism. For a kinase inhibitor, this involves demonstrating that it inhibits the target kinase within a cellular context and consequently blocks the downstream signaling pathway.
Many quinoxaline-based inhibitors target kinases within the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoxaline inhibitor.
Protocol: Western Blot for Phospho-Akt
This protocol is used to measure the levels of phosphorylated Akt (p-Akt), a key downstream marker of PI3K activity. A reduction in p-Akt in cells treated with the inhibitor confirms on-target activity.
-
Cell Treatment: Plate cancer cells (e.g., A549) and allow them to adhere overnight. Treat the cells with varying concentrations of the quinoxaline inhibitor (e.g., QX-005) for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Self-Validation: Re-probe the same membrane for total Akt and a housekeeping protein (e.g., GAPDH) to confirm that the observed decrease in p-Akt is not due to a general loss of protein and to ensure equal loading across all lanes.
A successful experiment will show a dose-dependent decrease in the p-Akt signal in treated cells, providing strong evidence for the inhibitor's mechanism of action.
Conclusion
The discovery of novel quinoxaline-based inhibitors is a testament to the power of modern, target-driven drug discovery. The journey from a privileged scaffold to a potential therapeutic requires a multidisciplinary approach that integrates synthetic chemistry, biochemistry, and cell biology. By employing iterative cycles of design and testing, and by rigorously validating the mechanism of action, researchers can effectively develop potent and selective inhibitors for a range of challenging disease targets. The principles and protocols outlined in this guide provide a foundational framework for scientists dedicated to this promising area of therapeutic research.
References
- Title: Quinoxaline, a Privileged Scaffold in Medicinal Chemistry Source: Current Medicinal Chemistry URL:[Link]
- Title: Recent Developments of Quinoxaline in Medicinal Chemistry Source: Molecules URL:[Link]
- Title: The PI3K/AKT/mTOR pathway in the context of quinoxaline derivatives as anticancer agents Source: Drug Discovery Today URL:[Link]
The Strategic Utility of Quinoxalin-6-ylmethanamine Hydrochloride in Contemporary Drug Discovery: A Technical Guide
Abstract
The quinoxaline scaffold represents a "privileged" structure in medicinal chemistry, consistently appearing in a multitude of biologically active compounds. This technical guide provides an in-depth exploration of a key derivative, Quinoxalin-6-ylmethanamine hydrochloride, for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical properties, and its strategic application as a versatile building block in the creation of targeted therapeutics, particularly kinase inhibitors. This guide emphasizes the causality behind experimental choices and provides detailed, actionable protocols to empower your research endeavors.
Introduction: The Quinoxaline Scaffold as a Cornerstone in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, has a rich history in pharmaceutical science, dating back to the discovery of naturally occurring quinoxaline-containing antibiotics like echinomycin.[1] Its rigid bicyclic structure, hydrogen bonding capabilities through its two nitrogen atoms, and potential for π-π stacking interactions make it an ideal pharmacophore for engaging with a diverse range of biological targets.[1] This has led to the development of quinoxaline-based drugs for a wide array of diseases, including cancer, as well as viral and microbial infections.[1]
This compound, in particular, serves as a crucial intermediate, offering a reactive primary amine handle for further molecular elaboration. The hydrochloride salt form enhances its stability and aqueous solubility, making it a practical and valuable starting material in multi-step synthetic campaigns.[2] While extensive research on this specific molecule is not widely available in the public domain, its structural features strongly suggest its utility as a foundational element for constructing more complex and potent therapeutic agents.[2]
Synthesis and Characterization of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most common and effective pathway commences with the preparation of a suitable precursor, quinoxaline-6-carbaldehyde.[2]
Synthesis of the Precursor: Quinoxaline-6-carbaldehyde
A reliable method for the synthesis of quinoxaline-6-carbaldehyde involves a six-stage process, which is detailed below.[3] This comprehensive approach ensures a consistent supply of the key aldehyde intermediate.
Experimental Protocol: Synthesis of Quinoxaline-6-carbaldehyde [3]
-
Stage I: Preparation of N-(4-chloro-2-nitrophenyl) acetamide: This initial step involves the protection of the amine group of 4-chloro-2-nitroaniline.
-
Stage II: Preparation of 4-chloro-2-nitroaniline: This stage prepares the foundational substituted aniline.
-
Stage III: Preparation of 4-chlorobenzene-1,2-diamine: Reduction of the nitro group yields the essential diamine.
-
Stage IV: Preparation of 6-chloroquinoxaline: Cyclization of the diamine with glyoxal forms the quinoxaline core.
-
Stage V: Preparation of Quinoxaline-6-carbonitrile: Conversion of the chloro-substituent to a nitrile group.
-
Stage VI: Preparation of Quinoxaline-6-carbaldehyde: Reduction of the nitrile to the final aldehyde product.
A reported alternative synthesis of quinoxaline-6-carbaldehyde from 6-methylquinoxaline via oxidation with selenium dioxide under microwave irradiation has also been described, offering a 91% yield.[2]
Reductive Amination to Yield Quinoxalin-6-ylmethanamine
The conversion of the aldehyde to the primary amine is typically achieved through reductive amination.[2] This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the desired amine.[2]
Experimental Protocol: Reductive Amination of Quinoxaline-6-carbaldehyde
-
Reaction Setup: In a round-bottom flask, dissolve quinoxaline-6-carbaldehyde (1.0 eq) in an anhydrous solvent such as methanol or 1,2-dichloroethane.
-
Amine Addition: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5 - 2.0 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise. Sodium triacetoxyborohydride is also a mild and effective alternative.
-
Reaction Monitoring and Workup: Allow the reaction to warm to room temperature and stir until the imine is consumed, as indicated by TLC. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Salt Formation and Characterization
The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.[2]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified quinoxalin-6-ylmethanamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Table 1: Physicochemical and Spectroscopic Data for Quinoxalin-6-ylmethanamine and its Hydrochloride Salt
| Property | Quinoxalin-6-ylmethanamine (Free Base) | This compound |
| Molecular Formula | C₉H₉N₃ | C₉H₁₀ClN₃ |
| Molecular Weight | 159.19 g/mol | 195.65 g/mol |
| Appearance | Likely a solid or oil | Typically a crystalline solid |
| ¹H NMR (CDCl₃) | δ 10.28 (s, 1H), 8.97 (s, 2H), 8.61 (s, 1H), 8.27 (q, J=6 Hz, 9 Hz, 2H) (for precursor aldehyde) | Data not readily available in searched literature. Expected shifts for the aminomethyl protons and aromatic protons. |
| LC-MS (ESI+) | m/z 159.37 [M+H]⁺ (for precursor aldehyde) | Expected m/z for the free base cation. |
Note: Specific spectroscopic data for the final hydrochloride product is not widely published and would need to be determined experimentally.
Applications in Drug Discovery: A Versatile Scaffold for Kinase Inhibitors
The primary amine of this compound provides a key point for diversification, allowing medicinal chemists to explore structure-activity relationships (SAR) by introducing a wide variety of substituents. This is particularly relevant in the development of kinase inhibitors, where the quinoxaline core can serve as a scaffold to orient functional groups for optimal binding to the ATP-binding site of the target kinase.
Targeting the Pim-1/2 Kinases
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are implicated in cell survival, proliferation, and drug resistance in various cancers. The development of Pim kinase inhibitors is therefore a promising therapeutic strategy. Quinoxaline-2-carboxylic acids have been identified as potent Pim-1 inhibitors. While not directly starting from Quinoxalin-6-ylmethanamine, the synthetic strategies employed in creating analogs of these inhibitors often involve the formation of amide bonds, a reaction for which our title compound is an ideal starting material.
Inhibition of the c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Dysregulation of the HGF/c-Met pathway is a hallmark of many cancers, making it a key therapeutic target. Several quinoxaline derivatives have been developed as potent c-Met inhibitors. The synthesis of these inhibitors often involves the installation of an amino-substituted side chain, for which this compound is a direct and efficient precursor.
Illustrative Synthetic Protocol: Preparation of a c-Met Inhibitor Analog
-
Amide Coupling: To a solution of this compound (1.0 eq) and a suitable carboxylic acid (e.g., a substituted benzoic acid) (1.1 eq) in a solvent like DMF, add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Reaction: Stir the mixture at room temperature overnight.
-
Workup and Purification: Dilute the reaction with water and extract with ethyl acetate. The organic layer is then washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the desired amide.
Targeting Apoptosis Signal-Regulating Kinase 1 (ASK1)
ASK1 is a key component of the MAPK signaling cascade, which is activated by various cellular stresses, including oxidative stress. Overactivation of ASK1 is implicated in a range of diseases, including cancer and inflammatory conditions. The development of ASK1 inhibitors is an active area of research, with quinoxaline-based compounds showing significant promise. The synthesis of these inhibitors can involve the formation of urea or amide linkages, for which Quinoxalin-6-ylmethanamine is a valuable synthon.
Illustrative Synthetic Protocol: Preparation of a Urea-based ASK1 Inhibitor Analog
-
Isocyanate Formation: In a separate flask, react a substituted aniline with phosgene or a phosgene equivalent (e.g., triphosgene) in the presence of a non-nucleophilic base to generate the corresponding isocyanate in situ.
-
Urea Formation: Add a solution of Quinoxalin-6-ylmethanamine (1.0 eq) to the isocyanate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion.
-
Workup and Purification: Quench the reaction with water and extract the product into an organic solvent. The crude urea derivative can then be purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
This compound is a strategically important building block in the synthesis of novel therapeutics. Its straightforward, albeit multi-step, synthesis and the reactivity of its primary amine functionality provide a versatile platform for the generation of diverse chemical libraries. As demonstrated, this compound is particularly well-suited for the development of kinase inhibitors targeting key players in cancer and inflammatory diseases. The future of drug discovery will continue to rely on the innovative use of such privileged scaffolds. Further exploration of the chemical space accessible from this compound is highly encouraged and is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
- Der Pharma Chemica. A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent. [Link]
- ACS Publications. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- Greener Education Materials for Chemists.
- MDPI.
- National Center for Biotechnology Information. The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. [Link]
- National Center for Biotechnology Information. Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)
- National Center for Biotechnology Information. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
- National Center for Biotechnology Information. 2-(3-Methyl-2-oxoquinoxalin-1-yl)-N-(4-methylphenyl)acetamide. [Link]
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information.
- Organic Chemistry Portal.
- PubMed. Molecular modeling studies and synthesis of novel quinoxaline derivatives with potential anticancer activity as inhibitors of c-Met kinase. [Link]
- ReCIPP.
- ResearchGate. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. [Link]
- ResearchGate. Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)
- ResearchGate. Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]
- ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]
- Semantic Scholar.
- TSI Journals. GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. [Link]
- YouTube.
Sources
An In-depth Technical Guide on the Safety and Handling of Quinoxalin-6-ylmethanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the essential safety protocols and handling procedures for Quinoxalin-6-ylmethanamine hydrochloride. Given the limited specific toxicological data available for this compound, this document synthesizes information on its known properties with established best practices for handling heterocyclic amines and hydrochloride salts in a research and development setting. The causality behind each recommendation is explained to ensure a deep understanding of the required safety measures.
Compound Identification and Known Hazard Profile
This compound is a heterocyclic compound belonging to the quinoxaline family.[1] Quinoxalines are bicyclic heterocycles composed of a benzene ring fused to a pyrazine ring and are of interest in pharmaceutical research for their diverse biological activities.[1][2] The hydrochloride salt form of an amine-containing compound is typically used to improve its stability, crystallinity, and aqueous solubility.[3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1276056-88-2 | [4] |
| Molecular Formula | C₉H₁₀ClN₃ | [4] |
| Molecular Weight | 195.65 g/mol | [4] |
| Appearance | Typically a white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Globally Harmonized System (GHS) Classification
While a comprehensive, officially registered Safety Data Sheet (SDS) is not widely available, supplier information indicates the following GHS hazard statements.[1][5] It is crucial to handle this compound with the assumption that it is hazardous.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
The quinoxaline scaffold is present in various biologically active molecules, and some derivatives have shown cytotoxic effects on human cancer cell lines.[6] Due to the limited specific toxicological data for this compound, a precautionary approach is paramount.
Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize all potential routes of exposure—inhalation, ingestion, and skin/eye contact. The selection of controls is based on a thorough risk assessment of the procedures to be performed.[7]
Ventilation
All handling of this compound powder should be conducted in a well-ventilated area.[8][9] For procedures that may generate dust, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[8][10]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound is detailed below. This equipment should be donned before handling the chemical and removed before leaving the laboratory area.[11][12]
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[13] If there is a risk of splashing, a face shield should be worn in addition to goggles.[12]
-
Hand Protection: Chemically resistant gloves are essential.[11][14] Nitrile gloves are a common choice, but it is advisable to consult a glove compatibility chart for the specific solvent being used if the compound is in solution. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contamination.[9]
-
Body Protection: A lab coat must be worn and kept fully buttoned.[15] For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron may be necessary.[12]
-
Respiratory Protection: If working outside of a fume hood where dust generation is possible, a NIOSH-approved respirator with a particulate filter may be required.[13] Respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.[16]
Caption: PPE Donning and Doffing Workflow.
Safe Handling and Storage Protocols
Adherence to standardized procedures is critical for preventing accidental exposure and maintaining the integrity of the compound.[8]
Handling
-
Weighing and Transfer: Weigh the solid compound in a fume hood or a ventilated balance enclosure to contain any airborne particles. Use appropriate tools like spatulas and weighing paper; avoid creating dust.[9]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[12][14]
Storage
Proper storage is crucial for both safety and maintaining the chemical's stability.[17]
-
Container: Keep the compound in its original, tightly sealed container.[9][18]
-
Environment: Store in a cool, dry, and well-ventilated area.[9][18]
-
Light and Moisture Sensitivity: Protect from light and moisture.[1] Storing in an opaque container within a desiccator is a recommended practice.[17]
-
Incompatibilities: Store away from strong acids, bases, and oxidizing agents.[1][13]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and hazard warnings.[8]
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.[8]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.[19]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13][20] Seek immediate medical attention.[20]
-
Skin Contact: Remove all contaminated clothing.[20] Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[13][20] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air.[13][19] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[19]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[13] Seek immediate medical attention.[20]
Spill Response
The response to a spill depends on its size and location. Always prioritize personal safety.
Minor Spill (Small quantity, contained in a fume hood)
-
Alert others: Inform personnel in the immediate area.
-
Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.
-
Containment: Prevent the spread of the powder.
-
Clean-up: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[21][22] Avoid raising dust.[9]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[13][23]
-
Decontamination: Clean the spill area with soap and water.[24]
-
Disposal: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste.
Major Spill (Large quantity, outside of a fume hood, or if you are unsure)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area to contain any airborne dust.
-
Notify: Contact your institution's emergency response team or environmental health and safety (EHS) department.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Caption: Chemical Spill Response Decision Tree.
Disposal Considerations
All waste containing this compound, including the pure compound, contaminated materials, and solutions, must be treated as hazardous waste.[15]
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and appropriate container.[10][15] Do not mix with incompatible waste streams.[14]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[10][15]
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste disposal company.[9][15] Never dispose of this chemical down the drain or in regular trash.[10][15] The recommended disposal method for similar compounds is high-temperature incineration.[15]
Conclusion: A Culture of Safety
The safe handling of research chemicals like this compound is foundational to scientific integrity and personal well-being. Due to the absence of comprehensive toxicological data, a cautious and well-informed approach is not just recommended, but essential. By understanding the rationale behind these safety protocols—from the necessity of engineering controls to the specifics of emergency response—researchers can create a self-validating system of safety in their laboratories. This guide serves as a technical framework, but it is the consistent and diligent application of these principles that ensures a safe research environment.
References
- The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. PubMed.
- Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. PubMed.
- Safety First: Best Practices for Handling Research Chemicals. XPRESS CHEMS.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial.
- SPILL CLEANUP QUICK REFERENCE. Unknown Source.
- Chemical Safety in Research and Teaching. New Mexico State University.
- Guide to Safe Chemical Storage: Best Practices for the Industry. Unknown Source.
- Chemical Storage Safety Guideline. The University of Queensland.
- Laboratory Safety and Chemical Hygiene Plan. Northwestern University.
- Storage conditions for chemicals in the laboratory. Trustrade.
- First Aid Procedures for Chemical Hazards. NIOSH | CDC.
- SAFETY D
- Cytotoxic Effects of Quinoxaline Derivatives on Human Cancer Cell Lines. PubMed.
- Chemical Safety for Laboratory Employees. Rosalind Franklin University.
- Safety Guidelines for Handling Chemicals. HPE Support.
- Personal Protective Equipment. US EPA.
- Properly Storing Hazardous Chemicals in Your Facility. Alltracon.
- Laboratory Safety Guidance. OSHA.
- Personal Protective Equipment (PPE). CHEMM.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
- Personal Protective Equipment (PPE) for Industrial Chemicals. Respirex International.
- Spill procedure: Clean-up guidance. Queen Mary University of London.
- First Aid Procedures For Chemical Hazards. Workplace Material Handling & Safety.
- Guide for Chemical Spill Response. American Chemical Society.
- Chemical Spill Procedures - Step By Step Guide. Chem Klean.
- First Aid Strategies for Managing Exposure to Toxic Substances. MyCPR NOW.
- Current status of quinoxaline and quinoxaline 1,4-di-N-oxides derivatives as potential antiparasitic agents. PubMed.
- First Aid - Chemical Poisoning. Ministry of Health, Kingdom of Saudi Arabia.
- First Aid for Chemical Exposure Incidents. Safeopedia.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. NIH.
- GHS Hazardous Chemical Information List. Safe Work Australia.
- An efficient protocol for the synthesis of quinoxaline derivatives at room temperature using recyclable alumina-supported heteropolyoxometalates. PubMed.
Sources
- 1. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Quinoxalin-6-yl-MethylaMine hydrochloride CAS#: 1276056-88-2 [amp.chemicalbook.com]
- 5. achmem.com [achmem.com]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Safety in Research and Teaching | New Mexico State University [safety.nmsu.edu]
- 8. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. support.hpe.com [support.hpe.com]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Chemical Safety for Laboratory Employees - Rosalind Franklin University [rosalindfranklin.edu]
- 17. What is a Requirement for Storing Chemicals? Guidelines & OSHA Compliance [elchemy.com]
- 18. trustrade.ae [trustrade.ae]
- 19. First Aid Procedures For Chemical Hazards - Workplace Material Handling & Safety [workplacepub.com]
- 20. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 21. enhs.uark.edu [enhs.uark.edu]
- 22. qmul.ac.uk [qmul.ac.uk]
- 23. acs.org [acs.org]
- 24. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
Predicted Properties of Quinoxalin-6-ylmethanamine Hydrochloride: An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive analysis of the predicted physicochemical, pharmacokinetic, and pharmacodynamic properties of Quinoxalin-6-ylmethanamine hydrochloride. As a derivative of the quinoxaline scaffold, a known "privileged pharmacophore" in medicinal chemistry, this compound holds significant potential as a building block or lead structure for the development of novel therapeutics. Through the application of established in silico predictive models, this guide offers valuable insights for researchers, scientists, and drug development professionals. The predictions indicate that this compound possesses favorable drug-like properties, including good predicted oral bioavailability and a low likelihood of mutagenicity. Its structural features suggest a potential role as a kinase inhibitor, possibly targeting signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway. This document outlines these predicted properties in detail, provides hypothetical experimental protocols for their validation, and discusses the potential therapeutic applications of this promising molecule.
Introduction: The Quinoxaline Scaffold as a Privileged Pharmacophore
The realm of medicinal chemistry is continually in pursuit of novel molecular frameworks that can serve as the foundation for new therapeutic agents.[1] Among the diverse array of heterocyclic compounds, quinoxaline derivatives have garnered substantial interest due to their wide spectrum of biological activities.[2] These bicyclic structures, which feature a benzene ring fused to a pyrazine ring, offer multiple points for chemical modification, enabling the fine-tuning of their biological and pharmacokinetic profiles.[3]
The quinoxaline core is widely regarded as a "privileged pharmacophore," a concept that describes a molecular scaffold capable of binding to multiple, unrelated biological targets.[4] This versatility stems from its rigid structure, hydrogen bonding capabilities, and potential for π-π stacking interactions with protein targets.[5] Consequently, the quinoxaline moiety is a recurring feature in a variety of pharmacologically active compounds, including those with anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[6][7] this compound, with its reactive aminomethyl group, represents a key intermediate for the synthesis of more complex and potentially more potent quinoxaline-based drug candidates.[3] The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of the parent amine.[2]
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental determinants of its ultimate therapeutic efficacy, influencing its absorption, distribution, and interaction with its biological target. To provide a foundational understanding of this compound, its key physicochemical parameters were predicted using a consensus approach, integrating data from well-established in silico tools such as SwissADME and pkCSM.[8][9]
Table 1: Predicted Physicochemical Properties of Quinoxalin-6-ylmethanamine
| Property | Predicted Value | In Silico Tool Source |
| Molecular Formula | C9H9N3 | PubChem[10] |
| Molecular Weight | 159.19 g/mol | PubChem[10] |
| pKa (most basic) | 8.18 ± 0.40 | CookeChem |
| LogP (Consensus) | 0.1 | PubChem[10] |
| Water Solubility (LogS) | -2.87 (Moderately soluble) | SwissADME[11] |
| Polar Surface Area (TPSA) | 51.8 Ų | PubChem[10] |
The predicted moderately soluble nature of the free base is likely enhanced in its hydrochloride salt form, a common strategy to improve the bioavailability of amine-containing compounds.[2] The low LogP value suggests a favorable balance between lipophilicity and hydrophilicity, which is often desirable for oral drug candidates.
Predicted Pharmacokinetic (ADMET) Profile
Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for mitigating the risk of late-stage drug development failures.[12] In silico ADMET prediction offers a rapid and cost-effective means of evaluating these properties.[8] The predicted ADMET profile for Quinoxalin-6-ylmethanamine was generated using a combination of the pkCSM and SwissADME platforms.[13][14]
Drug-Likeness and Bioavailability
The "drug-likeness" of a molecule is a qualitative assessment of its potential to be an orally active drug. This is often evaluated using rules such as Lipinski's Rule of Five.[3] Quinoxalin-6-ylmethanamine is predicted to be compliant with Lipinski's rules, suggesting good potential for oral bioavailability.
Table 2: Predicted ADMET Properties of Quinoxalin-6-ylmethanamine
| Parameter | Prediction | In Silico Tool Source |
| Absorption | ||
| Water Solubility (LogS) | -2.87 | SwissADME[11] |
| Caco-2 Permeability (log Papp in 10-6 cm/s) | Moderate to High | pkCSM |
| Intestinal Absorption (Human) | High | pkCSM |
| Distribution | ||
| VDss (human) (Log L/kg) | Low | pkCSM |
| BBB Permeability | No | SwissADME[14] |
| Plasma Protein Binding | Moderate | pkCSM |
| Metabolism | ||
| CYP2D6 Substrate | No | pkCSM |
| CYP3A4 Substrate | Yes | pkCSM |
| CYP1A2 Inhibitor | No | SwissADME[14] |
| CYP2C19 Inhibitor | No | SwissADME[14] |
| CYP2C9 Inhibitor | No | SwissADME[14] |
| CYP2D6 Inhibitor | No | SwissADME[14] |
| CYP3A4 Inhibitor | No | SwissADME[14] |
| Excretion | ||
| Total Clearance (log ml/min/kg) | Moderate | pkCSM |
| Toxicity | ||
| AMES Toxicity | No | pkCSM |
| hERG I Inhibitor | No | pkCSM |
| Hepatotoxicity | Yes | pkCSM |
| Skin Sensitisation | No | pkCSM |
The predicted high intestinal absorption is a positive indicator for oral administration. The molecule is not expected to cross the blood-brain barrier, which could be advantageous for therapies targeting peripheral tissues, minimizing the risk of central nervous system side effects.[8] The prediction of metabolism primarily through the CYP3A4 isoform is a critical consideration for potential drug-drug interactions. While the prediction of hepatotoxicity warrants further investigation, the absence of predicted AMES toxicity and hERG inhibition is encouraging.
Predicted Pharmacodynamics and Therapeutic Potential
The quinoxaline scaffold is a common feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[15] The structural characteristics of quinoxaline derivatives allow them to interact with the ATP-binding site of kinases, thereby inhibiting their activity.[15]
Hypothetical Mechanism of Action: Targeting the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several quinoxaline derivatives have been identified as potent inhibitors of kinases within this pathway, including PI3K and mTOR.[5] It is hypothesized that this compound could serve as a scaffold for the development of inhibitors that target this pathway.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by a quinoxaline derivative.
Experimental Protocols for Validation
The in silico predictions presented in this guide provide a strong rationale for the further experimental investigation of this compound. The following are representative protocols for the synthesis, characterization, and biological evaluation of this compound.
Synthesis and Characterization
The synthesis of this compound can be achieved through a multi-step process, beginning with the formation of the quinoxaline core, followed by functional group manipulation and salt formation.[3]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. idaampublications.in [idaampublications.in]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SwissADME [swissadme.ch]
- 15. bioengineer.org [bioengineer.org]
The Quinoxaline Moiety: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, has established itself as a "privileged structure" in medicinal chemistry.[1][2] Its versatile synthetic accessibility and ability to interact with a multitude of biological targets have led to the development of compounds with a vast spectrum of pharmacological activities.[3][4] Quinoxaline derivatives are at the core of numerous therapeutic agents, demonstrating potent anticancer, antiviral, antimicrobial, anti-inflammatory, and antidiabetic properties.[5][6][7][8] This guide provides a comprehensive technical overview of the quinoxaline moiety's role in biological systems. We will delve into its synthesis, explore its diverse biological functions with a focus on anticancer and antiviral applications, dissect the underlying mechanisms of action, analyze critical structure-activity relationships (SAR), and present its current clinical significance. This document is intended to serve as a foundational resource for professionals engaged in the discovery and development of next-generation therapeutics.
The Chemistry of Quinoxaline: Synthesis and Derivatization
The therapeutic potential of the quinoxaline nucleus is fundamentally enabled by its accessible and versatile chemistry. The most classic and widely utilized method for synthesizing the quinoxaline core involves the condensation of an aromatic ortho-diamine (such as o-phenylenediamine) with a 1,2-dicarbonyl compound.[6][9] This reaction is robust, generally high-yielding, and allows for significant diversity in the final product through variation of both starting materials.
In recent years, synthetic methodologies have evolved to incorporate principles of green chemistry, utilizing microwave-assisted synthesis, recyclable catalysts, and eco-friendly solvents like polyethylene glycol (PEG-400) to improve efficiency and reduce environmental impact.[9][10][11]
Experimental Protocol: General Synthesis of a 2,3-Disubstituted Quinoxaline
This protocol describes a standard laboratory procedure for the synthesis of a quinoxaline derivative via the condensation of an o-phenylenediamine and a 1,2-dicarbonyl compound.
Objective: To synthesize a 2,3-disubstituted quinoxaline.
Materials:
-
Substituted o-phenylenediamine (1.0 eq)
-
Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 eq)
-
Ethanol or Acetic Acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted o-phenylenediamine (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Reagent Addition: Add the 1,2-dicarbonyl compound (1.0 eq) to the solution.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC until the starting materials are consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product is then purified. If a solid was collected, it can be washed with a cold solvent (like ethanol) to remove impurities. For further purification, column chromatography on silica gel is performed using an appropriate eluent system determined by TLC analysis.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Causality and Validation: The choice of solvent can influence reaction rates; protic solvents like ethanol or acidic media like acetic acid often catalyze the condensation and dehydration steps. TLC is a critical self-validating step, providing real-time visualization of the conversion of reactants to products and guiding the selection of conditions for purification. Final characterization validates the molecular structure, ensuring the correct compound has been synthesized.
The Broad Spectrum of Biological Activity
The quinoxaline scaffold is a cornerstone in the development of agents targeting a wide array of diseases. Its rigid, planar structure and the presence of nitrogen atoms provide ideal points for molecular interactions with biological macromolecules.
Anticancer Activity
Quinoxaline derivatives represent a novel and potent class of chemotherapeutic agents with activity against a diverse range of tumors.[7][12] Their anticancer effects are mediated through several distinct mechanisms of action.
-
Kinase Inhibition: Many human cancers are driven by aberrant signaling from protein kinases. Quinoxaline derivatives have been successfully designed as selective ATP-competitive inhibitors of key kinases involved in carcinogenesis, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[13][14] By blocking these signaling pathways, these compounds can halt cell proliferation and angiogenesis.
-
Apoptosis Induction: Certain quinoxaline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. For instance, some derivatives can cause cell cycle arrest at the G2/M phase, leading to the activation of apoptotic pathways.[2][13]
-
Topoisomerase Inhibition: Topoisomerase enzymes are crucial for DNA replication and repair. Some quinoxaline-based agents function by inhibiting these enzymes, leading to DNA damage and cell death in rapidly dividing cancer cells.[1]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [1][13] |
| XVa | MCF-7 (Breast) | 5.3 | Not Specified | [1][13] |
| IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [1] |
| 26e | ASK1 (Kinase) | 0.03017 | ASK1 Inhibition | [15][16] |
Antimicrobial Activity
Quinoxaline derivatives exhibit significant activity against a wide range of pathogenic microbes.
-
Antibacterial: Compounds have been developed with potent activity against both Gram-positive and Gram-negative bacteria.[17][18] The quinoxaline core is found in several natural antibiotics, including echinomycin and levomycin, which are known to inhibit the growth of Gram-positive bacteria by interfering with DNA function.[19] Quinoxaline 1,4-di-N-oxides (QdNOs) are a special class that can generate reactive oxygen species (ROS) under reductive conditions, leading to DNA damage and bacterial cell death.[20][21]
-
Antifungal: The scaffold has also been exploited to create agents effective against pathogenic fungi.[17][22]
Antiviral Activity
The development of quinoxaline-based antiviral agents is a rapidly growing field, with compounds showing efficacy against numerous DNA and RNA viruses.[9][23] This is particularly relevant in the face of emerging viral threats.[8][24]
-
Anti-HIV: Some derivatives have been identified as potent inhibitors of HIV reverse transcriptase, a critical enzyme for viral replication.[9]
-
Anti-HCV: The clinically approved drug Glecaprevir contains a quinoxaline moiety and functions as an inhibitor of the hepatitis C virus (HCV) NS3/4A protease.[25][26]
-
Broad-Spectrum Antivirals: Research has demonstrated the activity of quinoxaline compounds against herpes simplex virus (HSV), coxsackievirus B5, and even coronaviruses, highlighting the scaffold's potential for developing broad-spectrum antiviral therapies.[3][23][27]
Core Mechanisms of Action
Understanding how quinoxaline derivatives exert their biological effects at a molecular level is crucial for rational drug design.
Enzyme Inhibition
A primary mechanism for many quinoxaline-based drugs is the inhibition of key enzymes. In cancer therapy, their role as kinase inhibitors is paramount. The planar quinoxaline ring can mimic the purine ring of ATP, allowing it to fit into the ATP-binding pocket of a kinase. Specific substitutions on the ring then form hydrogen bonds and other interactions with amino acid residues in the active site, preventing ATP from binding and shutting down the enzyme's catalytic activity.[13][14]
DNA Intercalation and Binding
Certain quinoxaline derivatives, particularly those with extended planar aromatic systems, can insert themselves between the base pairs of the DNA double helix (intercalation) or bind to the minor groove. This interaction can distort the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell death. This is a key mechanism for some anticancer and antimicrobial agents.[3][6]
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of quinoxaline derivatives on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Human cancer cell line (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test quinoxaline compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multi-well plate reader (spectrophotometer)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test quinoxaline compound in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a negative control (medium with DMSO vehicle) and a positive control. Incubate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Causality and Validation: The MTT assay's validity rests on the principle that mitochondrial reductase activity is proportional to the number of viable cells. The inclusion of negative (vehicle) and positive (known cytotoxic drug) controls is essential for validating the assay's performance and ensuring that the observed effects are due to the test compound and not other factors.
Structure-Activity Relationship (SAR) Insights
Optimizing the therapeutic efficacy of quinoxaline derivatives relies heavily on understanding their structure-activity relationships (SAR). Minor chemical modifications to the quinoxaline core can dramatically alter biological activity, selectivity, and pharmacokinetic properties.[5]
-
Substitutions at C2 and C3: These positions are the most common sites for modification. The nature of the substituent, whether it's an aryl group, a heterocyclic ring, or a simple alkyl chain, significantly impacts activity. For instance, in some anticancer series, the presence of a benzoxazole moiety at the C2 position produced higher activity than other heterocyclic systems.[5]
-
Substitutions on the Benzene Ring (C6, C7): Adding electron-withdrawing groups (e.g., -Cl, -CF₃) or electron-donating groups (e.g., -OCH₃) to these positions can modulate the electronic properties of the entire molecule, affecting its ability to bind to targets. For some anticancer derivatives, replacing an electron-releasing group like -OCH₃ with an electron-withdrawing group like -Cl was found to decrease activity.[5]
-
Linker Groups: When the quinoxaline core is part of a larger molecule, the linker connecting it to other pharmacophores is crucial. SAR studies have shown that an NH linker at the C3 position can be essential for anticancer activity, while aliphatic linkers may decrease it.[5]
Clinical Significance and Future Perspectives
The translation of quinoxaline-based research from the laboratory to the clinic underscores the immense therapeutic value of this scaffold. Several quinoxaline-containing drugs are currently on the market, and numerous candidates are in various stages of clinical development.
-
Approved Drugs: Notable examples include Glecaprevir (antiviral for Hepatitis C), Brimonidine (used to treat glaucoma), and Erdafitinib (an FGFR kinase inhibitor for cancer).[6][26][28]
-
Clinical Candidates: Compounds like BMS-986120 , a PAR4 inhibitor for thrombosis, are in clinical trials, demonstrating the ongoing relevance of this moiety in addressing unmet medical needs.[29]
The future of quinoxaline research is bright. The development of highly selective kinase inhibitors for personalized cancer therapy, the design of novel agents to combat drug-resistant microbes, and the exploration of their potential in treating neurodegenerative and inflammatory diseases are all active and promising areas of investigation.[14][30][31] The continued application of computational modeling, SAR analysis, and innovative synthetic strategies will undoubtedly lead to the discovery of new and more effective quinoxaline-based therapeutics.
Conclusion
The quinoxaline moiety is a versatile and pharmacologically significant scaffold that has proven its worth in the field of drug discovery. Its synthetic tractability allows for the creation of vast libraries of derivatives, while its unique physicochemical properties enable potent and often selective interactions with a wide range of biological targets. From established anticancer and antiviral drugs to promising clinical candidates for a host of other diseases, the quinoxaline core continues to be a source of inspiration and a foundation for the development of innovative medicines. For researchers and drug development professionals, a deep understanding of its chemistry, biological activities, and structure-activity relationships is essential for unlocking its full therapeutic potential.
References
- Mercier, C., et al. (2018). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry. [Link]
- Abdel-Fattah, H. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
- Jean, M., et al. (2020).
- Shahin, G. E., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. [Link]
- Chen, S., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]
- Jean, M., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. [Link]
- Luo, J., et al. (2020).
- ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives.
- Giraud, F., et al. (2020).
- Sharma, A., et al. (2021). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
- de Oliveira, R. S., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira. [Link]
- ResearchGate. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives.
- Munro, L. I., et al. (2018). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience. [Link]
- Giraud, F., et al. (2020).
- Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. [Link]
- Singh, R., et al. (2010).
- Kumar, A., et al. (2024).
- Jean, M., et al. (2020).
- Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
- Asik, S., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. [Link]
- Khan, I., et al. (2024). Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. Journal of the Iranian Chemical Society. [Link]
- Bairagi, M. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Derivatives. Current Organic Synthesis. [Link]
- Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives. International Journal of ChemTech Research. [Link]
- Bioengineer.org. (2025). Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org. [Link]
- Bioengineer.org. (2025).
- Subba Rami Reddy, S. R., et al. (2016).
- Hu, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Al-Suhaimi, K. S., et al. (2024). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. Egyptian Journal of Chemistry. [Link]
- ResearchGate. (n.d.). Quinoxaline and examples of its pharmacological activities.
- Request PDF. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Request PDF. [Link]
- Bioengineer.org. (2024).
- Hu, X., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
- ChemRar. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. ChemRar. [Link]
- ResearchGate. (n.d.). Some quinoxaline-based drugs and drug-like candidates as anticancer agents.
- Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Taylor & Francis. [Link]
- ResearchGate. (n.d.). Quinoxaline‐containing clinical drugs.
- Kumar, A., et al. (2024).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 11. One moment, please... [ripublication.com]
- 12. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bioengineer.org [bioengineer.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - ProQuest [proquest.com]
- 24. outbreak.info SARS-CoV-2 data explorer [outbreak.info]
- 25. nbinno.com [nbinno.com]
- 26. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 27. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. tandfonline.com [tandfonline.com]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. researchgate.net [researchgate.net]
- 31. benthamdirect.com [benthamdirect.com]
Quinoxalin-6-ylmethanamine Hydrochloride: A Strategic Building Block for Accelerating Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its recurring presence in a multitude of biologically active agents.[1] This guide provides an in-depth technical analysis of Quinoxalin-6-ylmethanamine hydrochloride, a versatile building block designed to streamline the synthesis of novel quinoxaline derivatives. We will explore its synthesis, physicochemical properties, and strategic application in constructing diverse molecular libraries. This document serves as a practical resource for researchers aiming to leverage this key intermediate to expedite the discovery and development of next-generation therapeutics.
The Strategic Importance of the Quinoxaline Scaffold
The journey of the quinoxaline scaffold in pharmaceutical science began with the discovery of natural products like echinomycin, which demonstrated potent antimicrobial and antitumor activities.[1] This sparked extensive research, revealing the quinoxaline moiety in drugs targeting a vast array of diseases.[1][2] Marketed drugs such as the Hepatitis C antivirals Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib, feature this core structure, underscoring its clinical significance.[1]
The success of the quinoxaline scaffold can be attributed to several key features that make it a privileged pharmacophore:[1]
-
Rigid Bicyclic Structure: The fused benzene and pyrazine rings provide a defined, planar geometry that can facilitate precise interactions within protein binding sites.[1]
-
Hydrogen Bonding Capacity: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, a critical interaction for drug-receptor binding.[1]
-
Aromatic System: The core allows for favorable π-π stacking interactions with aromatic amino acid residues in biological targets.[1]
-
Tunable Substitution Points: The scaffold offers multiple positions for chemical modification, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.[1]
Quinoxaline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][3][4][5]
This compound: A Profile
This compound is a key chemical intermediate designed for efficient integration of the quinoxaline-6-ylmethylamine moiety into larger, more complex molecules.[1] The hydrochloride salt form is deliberately chosen to enhance the compound's stability, crystallinity, and aqueous solubility, which are advantageous for handling, purification, and use in various reaction conditions.[1][6]
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1276056-88-2 | [1][6][7] |
| Molecular Formula | C₉H₁₀N₃Cl (as hydrochloride) | [6] |
| Molecular Weight | 195.65 g/mol (hydrochloride) | [7] |
| Appearance | Typically a white to off-white crystalline powder | [6] |
| Purity | ≥95-97% (typical commercial grade) | [7][8] |
| Solubility | Soluble in water | [6] |
Structural Significance
The strategic value of this building block lies in its bifunctional nature:
-
The Quinoxaline Core: Provides the foundational privileged scaffold.
-
The 6-Aminomethyl Group: A primary amine that serves as a versatile reactive handle for a wide range of chemical transformations, allowing for facile library development.[1]
Synthesis of the Building Block
The synthesis of this compound is a multi-step process that typically begins with a functionalized quinoxaline precursor. A common and efficient route involves the reductive amination of quinoxaline-6-carbaldehyde.[1]
Causality Behind the Method:
-
Reductive Amination: This is a highly reliable and widely used method for converting aldehydes to amines. The reaction proceeds by first forming an imine intermediate, which is then reduced in the same pot (in situ) to the desired amine.[1] This one-pot approach is efficient and minimizes the need to isolate the often-unstable imine intermediate.
-
Choice of Reducing Agent: A mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often preferred because it selectively reduces the protonated imine much faster than the starting aldehyde, preventing side reactions.
-
Final Salt Formation: The free amine is a basic compound. Reacting it with hydrochloric acid protonates the nitrogen of the methanamine group, forming the ammonium chloride salt.[1] This step is crucial as the resulting salt is typically a crystalline solid that is easier to handle, purify by recrystallization, and store than the free base, which may be an oil or have lower stability.[1]
Core Applications: Derivatization via the Amine Handle
The primary amine of this compound is a nucleophilic center that provides a gateway to a vast chemical space. The following section details key transformations that medicinal chemists can employ to generate diverse libraries of novel compounds.
Amidation
The formation of an amide bond is one of the most fundamental and reliable reactions in drug discovery. The primary amine can be readily acylated using various reagents.[1]
-
Reagents: Carboxylic acids (with coupling agents like EDC/HOBt or HATU), acid chlorides, or acid anhydrides.
-
Significance: This introduces a vast range of functionalities (R-groups) and creates a stable amide linkage that often participates in hydrogen bonding with biological targets.
Sulfonamide Synthesis
The sulfonamide moiety is another critical pharmacophore found in numerous drugs.[3]
-
Reagents: Sulfonyl chlorides (R-SO₂Cl) in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine).
-
Significance: Quinoxaline-sulfonamide hybrids are a well-explored class of compounds with activities ranging from antibacterial to anticancer.[3]
N-Alkylation
The amine can be alkylated to form secondary or tertiary amines.
-
Reagents: Alkyl halides (R-X) or through reductive amination with other aldehydes or ketones.
-
Significance: N-alkylation modifies the basicity, lipophilicity, and steric profile of the amine, which can be crucial for tuning pharmacokinetic properties and target affinity.
Condensation Reactions
The amine can react with aldehydes or ketones to form imines (Schiff bases).[6]
-
Reagents: Aldehydes (R-CHO) or ketones (R-CO-R').
-
Significance: The resulting imine can be a final product or an intermediate that can be subsequently reduced to a stable secondary amine, providing another route for N-alkylation.
Field-Proven Protocol: General Amidation Procedure
This protocol provides a robust, self-validating system for the synthesis of an amide derivative from this compound.
Objective: To synthesize N-(quinoxalin-6-ylmethyl)benzamide.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.1 eq)
-
EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Expertise Note: Adding all solids at the beginning ensures they are well-mixed before solvation. HOBt is included to suppress side reactions and minimize racemization if chiral carboxylic acids are used.
-
-
Solvation: Add anhydrous DMF to the flask to dissolve the reagents (concentration typically 0.1-0.5 M). Stir the mixture for 5 minutes.
-
Expertise Note: DMF is an excellent polar aprotic solvent for this reaction, effectively solvating all reactants and intermediates. Anhydrous conditions are critical as water can hydrolyze the activated ester intermediate and EDC.
-
-
Base Addition: Slowly add DIPEA (3.0 eq) to the stirring mixture.
-
Trustworthiness Note: Two equivalents of base are needed to neutralize the hydrochloride salt and the HCl generated from the EDC coupling. An extra equivalent is added to drive the reaction to completion. DIPEA is a non-nucleophilic base and will not compete in the reaction.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Expertise Note: This partitions the desired organic product into the ethyl acetate layer, leaving the DMF and water-soluble salts (like DIPEA-HCl) in the aqueous layer.
-
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), water, and finally brine (to aid in drying).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(quinoxalin-6-ylmethyl)benzamide.
Safety and Handling
While specific data for this compound is limited, the parent quinoxaline scaffold and related functional groups require prudent handling.[1]
-
Hazards: Compounds of this class are often classified as irritants. Hazard statements may include harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6][8][9][10]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or a chemical fume hood. Wear appropriate PPE, including safety goggles, impervious gloves, and a lab coat.[9][11]
-
Handling: Avoid generating dust.[10] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[12]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides a rapid and efficient entry point into the rich chemical space of the quinoxaline pharmacophore. Its pre-packaged privileged core and versatile reactive handle empower medicinal chemists to quickly generate diverse libraries of novel compounds. By understanding its synthesis, reactivity, and proper handling, research organizations can significantly accelerate their drug discovery programs, moving more efficiently from hit identification to lead optimization.
References
- Quinoxaline synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Asghari, S., Ramezani, M., & Ramezani, F. (2016).
- Li, Z., Li, G., & Zhang, Y. (2016). Synthesis of Quinoxaline Derivatives via Tandem Oxidative Azidation/Cyclization Reaction of N-Arylenamines. Organic Letters, 18(4), 704–707. [Link]
- Gholipour, B., & Veisi, H. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Oriental Journal of Chemistry, 32(1), 339-345. [Link]
- Srinivas, B., & Lingaiah, N. (2018). Recent Developments in the Synthesis of Quinoxaline Derivatives by Green Synthetic Approaches.
- 1-(Quinoxalin-6-yl)methanamine. (n.d.). PubChem.
- Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 710-721. [Link]
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc.
- Asif, M. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]
- El-Sayed, M. A. A., et al. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie, 354(4), e2000449. [Link]
- Al-Warhi, T., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(14), 5430. [Link]
- Sabourin, C., et al. (2018). Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors. European Journal of Medicinal Chemistry, 155, 331-344. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. achmem.com [achmem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: Synthesis of Quinoxaline Derivatives from o-Phenylenediamines
Introduction: The Significance of the Quinoxaline Scaffold
Quinoxalines, also known as benzopyrazines, are a class of nitrogen-containing heterocyclic compounds formed by the fusion of a benzene ring and a pyrazine ring.[1] This scaffold is of paramount importance in medicinal chemistry and materials science.[1][2] In drug development, quinoxaline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidepressant properties.[1][2][3][4] Prominent antibiotics like echinomycin and levomycin incorporate the quinoxaline moiety, highlighting its role in combating gram-positive bacteria and certain tumors.[1] Beyond medicine, these compounds are utilized as dyes, organic semiconductors, and electroluminescent materials.[2][5]
The most fundamental and widely adopted strategy for synthesizing the quinoxaline core involves the condensation of an aryl 1,2-diamine, typically o-phenylenediamine, with a 1,2-dicarbonyl compound.[2][5][6][7] This guide provides an in-depth exploration of this core reaction, detailing the underlying mechanism, offering step-by-step protocols for both classical and modern catalytic methods, and providing guidance on product characterization and troubleshooting.
The Core Synthetic Strategy: Mechanism of Condensation
The classical synthesis of quinoxalines is a cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal). The reaction proceeds through a well-established mechanism involving nucleophilic attack and subsequent dehydration.
Mechanism Breakdown:
-
Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound.[8]
-
Proton Transfer & Intermediate Formation: A proton transfer occurs, leading to the formation of a hemiaminal intermediate.
-
Second Nucleophilic Attack: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Cyclization: This second attack results in the formation of a cyclic dihydroxydihydroquinoxaline intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (loss of two water molecules), often facilitated by an acid catalyst or heat, to form the stable aromatic quinoxaline ring system.[8][9]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaceuticaljournal.net [pharmaceuticaljournal.net]
- 4. Synthesis and Pharmacological Applications of Certain Quinoxaline...: Ingenta Connect [ingentaconnect.com]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 8. scribd.com [scribd.com]
- 9. ijrar.org [ijrar.org]
Application Note: Accelerating Discovery with Quinoxalin-6-ylmethanamine hydrochloride in Parallel Synthesis
Introduction: The Quinoxaline Scaffold in Modern Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in biologically active compounds stems from its ability to engage with a diverse array of biological targets through various non-covalent interactions.[3][4][5] Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[4][5] The synthetic tractability of the quinoxaline core makes it an ideal candidate for the generation of large, diverse compound libraries, a cornerstone of modern drug discovery.[1][6] Parallel synthesis, a key methodology in high-throughput chemistry, allows for the rapid creation of numerous analogues, facilitating the exploration of structure-activity relationships (SAR).[7][8]
Quinoxalin-6-ylmethanamine hydrochloride is a versatile building block for such endeavors.[9][10] The primary amine handle provides a reactive site for a multitude of chemical transformations, most notably amide bond formation and reductive amination, which are among the most frequently utilized reactions in medicinal chemistry.[8][11] The hydrochloride salt form enhances the compound's stability and solubility in common reaction solvents.[1][12] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in parallel synthesis workflows.
Core Principles for Parallel Synthesis with Quinoxalin-6-ylmethanamine
The primary amine of Quinoxalin-6-ylmethanamine serves as a versatile nucleophile. Its reactivity is central to its application in constructing diverse molecular libraries. Two of the most robust and widely adopted reactions in parallel synthesis are reductive amination and amide coupling.
Reductive Amination: This powerful one-pot reaction transforms a carbonyl group (aldehyde or ketone) and an amine into a more complex amine.[13][14] For Quinoxalin-6-ylmethanamine, this involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. This method is highly valued for its efficiency and atom economy.[13]
Amide Coupling: The formation of an amide bond is a cornerstone of medicinal chemistry.[11][15] Quinoxalin-6-ylmethanamine readily reacts with carboxylic acids, acid chlorides, or activated esters to form a diverse array of amides. A wide variety of coupling reagents have been developed to facilitate this transformation under mild conditions, making it highly amenable to parallel synthesis formats.[16][17]
The choice between these two key reactions depends on the desired final compound architecture and the available building blocks. Both methods are well-suited for high-throughput synthesis and purification techniques.[18][19][20]
Experimental Workflow & Visualization
A typical parallel synthesis workflow utilizing Quinoxalin-6-ylmethanamine involves several key stages, from initial reaction setup to final product analysis.
Caption: Parallel synthesis workflow using Quinoxalin-6-ylmethanamine.
Detailed Protocols for Parallel Synthesis
The following protocols are designed for a 96-well plate format, a common platform for parallel synthesis.[18] All manipulations should be performed in a well-ventilated fume hood.
Protocol 1: Parallel Reductive Amination
This protocol describes the synthesis of a library of secondary amines from this compound and a diverse set of aldehydes.
Materials:
-
This compound
-
A library of diverse aldehydes (0.2 M in a suitable solvent like DMF or DMSO)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in a suitable solvent (e.g., DCM or DCE). Add 1.1 equivalents of DIPEA to neutralize the hydrochloride salt and liberate the free amine.
-
Amine Dispensing: Dispense 200 µL of the this compound/DIPEA solution into each well of the 96-well reaction block.
-
Aldehyde Addition: Dispense 200 µL of each unique aldehyde stock solution into the corresponding wells of the reaction block.
-
Initiation of Reaction: Add approximately 1.5 equivalents of solid sodium triacetoxyborohydride to each well.
-
Reaction Incubation: Seal the reaction block with a chemically resistant mat and place it on an orbital shaker at room temperature for 12-24 hours.
-
Quenching: Quench the reaction by adding 100 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Work-up and Purification: The crude reaction mixtures can be purified using high-throughput techniques such as solid-phase extraction (SPE) or mass-directed preparative HPLC.[18][20]
Rationale: Sodium triacetoxyborohydride is a mild and selective reducing agent that is well-suited for reductive amination as it does not readily reduce the starting aldehyde.[14] The use of DIPEA is crucial to neutralize the hydrochloride salt, allowing the free amine to participate in the reaction.
Protocol 2: Parallel Amide Coupling
This protocol outlines the synthesis of a library of amides from this compound and a diverse set of carboxylic acids.
Materials:
-
This compound
-
A library of diverse carboxylic acids (0.2 M in DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction block with sealing mat
Procedure:
-
Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in DMF.
-
Dispensing Reagents:
-
Dispense 200 µL of each unique carboxylic acid stock solution into the corresponding wells of the reaction block.
-
Dispense 200 µL of the this compound stock solution into each well.
-
Add 2.5 equivalents of DIPEA to each well.
-
-
Initiation of Reaction: Prepare a 0.2 M solution of HATU in DMF and dispense 220 µL (1.1 equivalents) into each well.
-
Reaction Incubation: Seal the reaction block and shake at room temperature for 4-12 hours.
-
Work-up and Purification: The crude reaction mixtures can be directly purified by mass-directed preparative HPLC.
Rationale: HATU is a highly efficient coupling reagent that facilitates amide bond formation under mild conditions with minimal side reactions.[16] DIPEA acts as a base to neutralize the hydrochloride salt and the hexafluorophosphate generated during the reaction.
Data Presentation and Analysis
The output of a parallel synthesis experiment is a library of compounds that require thorough analysis for purity and identity confirmation.
Table 1: Representative Reaction Conditions for Parallel Synthesis
| Parameter | Reductive Amination | Amide Coupling |
| Amine | Quinoxalin-6-ylmethanamine | Quinoxalin-6-ylmethanamine |
| Coupling Partner | Aldehydes/Ketones | Carboxylic Acids |
| Reagent | Sodium triacetoxyborohydride | HATU |
| Base | DIPEA | DIPEA |
| Solvent | DCM or DCE | DMF |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 12-24 hours | 4-12 hours |
High-throughput analysis is typically performed using LC-MS or UPLC-MS.[21] This allows for the rapid assessment of the purity of each compound in the library and confirmation of its molecular weight.
Caption: Key reactions for library synthesis.
Conclusion
This compound is a valuable and versatile building block for the parallel synthesis of diverse compound libraries. Its primary amine functionality allows for the application of robust and reliable reactions such as reductive amination and amide coupling. The protocols outlined in this application note provide a solid foundation for researchers to efficiently generate novel quinoxaline-based compounds for screening in drug discovery programs. The adaptability of these methods to high-throughput formats accelerates the exploration of chemical space and the identification of new lead compounds.
References
- Vertex AI Search. (n.d.). The Role of Quinoxaline Derivatives in Modern Drug Discovery. Retrieved January 10, 2026.
- Sharma, P., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6).
- ACS Publications. (n.d.). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science.
- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- ACS Publications. (n.d.). Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation.
- Shaw, J. T., et al. (n.d.).
- Schrödinger. (n.d.). Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective.
- PubMed. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities.
- MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- SlidePlayer. (n.d.). Combinatorial Chemistry-Parallel Synthesis.
- Merritt, A. (2012). Parallel Synthesis and Library Design. In New Synthetic Technologies in Medicinal Chemistry. Royal Society of Chemistry.
- ResearchGate. (n.d.). ChemInform Abstract: One-Pot Parallel Synthesis Approach to Secondary Amines Based on the Reductive Amination of Ketones.
- Taros Chemicals. (n.d.). Parallel Chemistry & Compound Libraries for drug discovery.
- National Institutes of Health. (2017, November 30). Computational design of new molecular scaffolds for medicinal chemistry, part II: generalization of analog series-based scaffolds.
- Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Wikipedia. (n.d.). Reductive amination.
- PubMed. (n.d.). The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents.
- National Institutes of Health. (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess.
- ACS Publications. (2022, November 15). Applications of High Throughput Chemistry to Medicinal Chemistry.
- ACS Publications. (n.d.). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.
- ResearchGate. (n.d.). High Throughput Analysis and Purification in Support of Automated Parallel Synthesis.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions.
- PubMed. (2005). Solution-phase Parallel Synthesis of a 1,2,7-trialkyl-1H-imidazo[4,5-g]quinoxalin-6-ol Library Scaffold.
- Taylor & Francis Online. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Molecular Crystals and Liquid Crystals, 755(1), 28-50.
- National Institutes of Health. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- ScienceDirect. (2010). Two step syntheses of fused quinoxaline-benzodiazepines and bis-benzodiazepines. Tetrahedron Letters, 51(34), 4566-4569.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mtieat.org [mtieat.org]
- 3. researchgate.net [researchgate.net]
- 4. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Parallel Chemistry & Compound Libraries for drug discovery [tarosdiscovery.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. elearning.uniroma1.it [elearning.uniroma1.it]
- 9. Quinoxalines [chemenu.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. hepatochem.com [hepatochem.com]
- 12. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 13. jocpr.com [jocpr.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 16. growingscience.com [growingscience.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The use of high-throughput synthesis and purification in the preparation of a directed library of adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the N-Acylation of Quinoxalin-6-ylmethanamine hydrochloride
Introduction: The Strategic Importance of Quinoxalin-6-ylmethanamine hydrochloride in Medicinal Chemistry
The quinoxaline scaffold is a "privileged pharmacophore" in drug discovery, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] this compound serves as a critical building block, providing a versatile handle for medicinal chemists to introduce the quinoxalin-6-ylmethylamine moiety into larger, more complex molecular architectures.[4] The primary amine group is a key functional handle for various chemical transformations, such as amide bond formation, reductive amination, and the synthesis of sulfonamides, enabling the exploration of vast chemical space in the quest for novel therapeutics.
The hydrochloride salt form of this compound enhances its stability, crystallinity, and aqueous solubility, which are advantageous properties for handling, purification, and in some cases, formulation.[4][5] This application note provides a detailed, step-by-step protocol for a representative N-acylation reaction of this compound, a fundamental transformation in the synthesis of many quinoxaline-based drug candidates. The protocol is designed to be a self-validating system, with clear explanations for each step to ensure reproducibility and success.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| This compound | ≥95% | e.g., Sigma-Aldrich, Ambeed | Starting material. |
| Acetyl chloride | Reagent grade | e.g., Sigma-Aldrich | Acylating agent. Handle in a fume hood. |
| Triethylamine (TEA) | Anhydrous | e.g., Sigma-Aldrich | Base to neutralize HCl. |
| Dichloromethane (DCM) | Anhydrous | e.g., Sigma-Aldrich | Reaction solvent. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | For work-up. | ||
| Brine (saturated aqueous NaCl) | For work-up. | ||
| Anhydrous magnesium sulfate (MgSO₄) | For drying. | ||
| Deuterated chloroform (CDCl₃) | For NMR analysis. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Nitrogen or argon gas inlet
-
Syringes and needles
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.[6][7]
Experimental Protocol: N-Acylation of this compound
This protocol details the synthesis of N-(quinoxalin-6-ylmethyl)acetamide from this compound.
Step 1: Reaction Setup and Reagent Addition
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.11 mmol).
-
Add anhydrous dichloromethane (20 mL) to the flask. The starting material may not fully dissolve initially.
-
Place the flask under an inert atmosphere (nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (1.43 mL, 10.22 mmol, 2.0 eq.) to the stirred suspension. The addition of the base is crucial to neutralize the hydrochloride salt and liberate the free amine.
-
In a separate, dry vial, dissolve acetyl chloride (0.40 mL, 5.62 mmol, 1.1 eq.) in anhydrous dichloromethane (5 mL).
-
Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 10-15 minutes using a syringe. Causality Explanation: Slow addition is necessary to control the exothermic reaction between the acyl chloride and the amine.
Step 2: Reaction Monitoring
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Mobile phase: A mixture of dichloromethane and methanol (e.g., 95:5 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product should have a different Rf value than the starting material.
-
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a 100 mL separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
If necessary, the crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Step 4: Characterization
-
Obtain the ¹H NMR and ¹³C NMR spectra of the purified product to confirm its structure.
-
Characterize the product by mass spectrometry to determine its molecular weight.
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Acetyl chloride is corrosive and reacts violently with water. Handle with care.
-
Dichloromethane is a volatile organic solvent. Avoid inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient amount of base or acylating agent. | Add additional triethylamine and acetyl chloride. Ensure anhydrous conditions. |
| Low reaction temperature or short reaction time. | Allow the reaction to stir for a longer period at room temperature. | |
| Low yield | Product loss during work-up. | Ensure complete extraction and minimize transfers. |
| Side reactions. | Maintain a low temperature during the addition of acetyl chloride. | |
| Impure product | Incomplete reaction or side products. | Purify the crude product by column chromatography. |
Conclusion
This application note provides a robust and detailed protocol for the N-acylation of this compound. By understanding the rationale behind each step, researchers can confidently utilize this versatile building block to synthesize novel quinoxaline derivatives for drug discovery and development. The principles outlined in this protocol can be adapted for a wide range of acylation and other amine-based reactions.
References
- National Center for Biotechnology Information. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]
- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
- National Center for Biotechnology Information.
- ACG Publications.
- National Center for Biotechnology Information.
- National Center for Biotechnology Information. A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
- National Center for Biotechnology Information.
- MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. [Link]
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
Application Notes and Protocols for Quinoxalin-6-ylmethanamine Hydrochloride in Cancer Research
Introduction: The Strategic Role of Quinoxalin-6-ylmethanamine Hydrochloride in Modern Oncology Drug Discovery
This compound (CAS No. 1276056-88-2) is an organoheterocyclic compound belonging to the quinoxaline family.[1] Structurally, it comprises a bicyclic scaffold where a benzene ring is fused to a pyrazine ring, with a reactive methanamine hydrochloride group at the 6-position.[1] While specific, direct therapeutic applications of this particular molecule are not extensively documented in public literature, its true value in cancer research lies in its role as a strategic chemical intermediate or building block.[2] The hydrochloride salt form enhances its stability and aqueous solubility, making it an ideal starting material for medicinal chemistry campaigns.[1][2]
The quinoxaline core is recognized as a "privileged scaffold" in medicinal chemistry, a distinction given to molecular frameworks that can bind to multiple biological targets.[3][4] This versatility has led to the development of numerous quinoxaline derivatives with a broad spectrum of potent biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][5][6] In oncology, quinoxaline-based compounds have demonstrated efficacy through diverse mechanisms, such as inhibiting critical enzymes like tyrosine kinases and topoisomerase, and modulating key signaling pathways that drive tumor progression.[2][7]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides the scientific rationale and detailed protocols for utilizing this compound as a foundational element in the synthesis and screening of novel anticancer agents.
Part 1: Scientific Rationale - Targeting Cancer Signaling Pathways with Quinoxaline Derivatives
The anticancer efficacy of the quinoxaline scaffold stems from its ability to be chemically modified to interact with a variety of key oncogenic targets. The reactive primary amine of this compound is a critical handle for introducing diverse chemical moieties to explore structure-activity relationships (SAR) and optimize for potency and selectivity against these targets.[2][3]
Several key mechanisms of action have been identified for various quinoxaline derivatives:
-
Enzyme Inhibition:
-
Transglutaminase 2 (TGase 2): TGase 2 is implicated in pro-survival and anti-apoptotic pathways in cancer, including the activation of NF-κB.[8] The quinoxaline derivative GK13 was identified as a competitive inhibitor of TGase 2, demonstrating that this scaffold can be tailored to block specific enzymatic activities that promote oncogenesis.[8]
-
Topoisomerase II: This enzyme is crucial for DNA replication and is a validated target for chemotherapy. Certain quinoxaline derivatives have been shown to efficiently inhibit topoisomerase II, leading to apoptosis in cancer cells.[7]
-
Kinase Inhibition: Many quinoxaline compounds are being investigated for their ability to inhibit kinases in critical signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.[2][3][9]
-
-
Induction of Apoptosis:
-
Mitochondrial Pathway: Studies have shown that quinoxaline derivatives can induce apoptosis through the intrinsic mitochondrial pathway.[5] For instance, compound 4m, a synthesized quinoxaline derivative, was confirmed to trigger apoptosis in A549 non-small-cell lung cancer cells via this mechanism.[5]
-
Caspase Activation and PARP Cleavage: The execution phase of apoptosis is mediated by caspases. A bisfuranylquinoxalineurea analog (7c) was found to induce the activation of caspase 3/7 and subsequent cleavage of poly-ADP-ribose polymerase (PARP), which are hallmark events of apoptosis.[3]
-
-
Modulation of Transcription Factors:
-
STAT3 Inhibition: The STAT3 signaling pathway is a critical regulator of tumor cell proliferation, survival, and invasion. A novel class of quinoxaline–arylfuran derivatives was shown to inhibit STAT3 phosphorylation, thereby blocking its downstream signaling.[7]
-
The diagram below illustrates how different quinoxaline derivatives can intervene at multiple nodes within key cancer-related signaling pathways, providing a strong rationale for using this compound as a scaffold for creating new inhibitors.
Caption: Quinoxaline derivatives target multiple oncogenic pathways.
Part 2: Application Note - Synthesis of a Focused Library of Quinoxaline-6-ylmethanamine Derivatives
Objective: To provide a general synthetic framework for creating a diverse library of novel compounds from this compound to facilitate structure-activity relationship (SAR) studies.
Causality and Rationale: The primary amine (-CH₂NH₂) on the quinoxaline scaffold is a nucleophilic and versatile functional group.[2] It can be readily modified through various well-established chemical reactions. By systematically altering the substituent attached to this amine, researchers can probe the chemical space around the quinoxaline core to identify structural motifs that enhance binding to a specific biological target and improve anticancer activity.
Caption: General workflow for synthesis and screening.
Protocol: General Procedure for N-Acylation to Synthesize Amide Derivatives
This protocol describes a standard amide coupling reaction, a robust method for derivatizing the primary amine of the starting material.
Self-Validation: The success of each reaction is validated through analytical chemistry. Thin Layer Chromatography (TLC) is used to monitor reaction completion. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) confirm the purity and identity of the final product, while Nuclear Magnetic Resonance (NMR) spectroscopy confirms its chemical structure.
Materials:
-
This compound
-
Desired carboxylic acid (R-COOH)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq). Dissolve or suspend it in anhydrous DMF.
-
Expert Insight: The hydrochloride salt must be neutralized. Add the organic base (e.g., DIPEA, 2.2 eq) to the mixture to liberate the free amine in situ.
-
-
Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Causality: Pre-activation forms a highly reactive acyl-intermediate, which is then susceptible to nucleophilic attack by the amine, leading to efficient amide bond formation and minimizing side reactions.
-
-
Coupling: Add the activated carboxylic acid solution dropwise to the amine solution from Step 1.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the starting amine spot is consumed (typically 2-12 hours).
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing water or 1M HCl to quench the reaction.
-
Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove unreacted acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to yield the pure amide derivative.
-
Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: Application Note - In Vitro Screening Cascade for Anticancer Activity
Objective: To provide validated, step-by-step protocols for evaluating the anticancer potential of the newly synthesized quinoxaline derivatives in a tiered approach, from broad cytotoxicity to mechanism of action.
Protocol 1: Sulforhodamine B (SRB) Assay for Cell Viability
Principle: The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, therefore, to the cell number. It is a reliable method for determining drug-induced cytotoxicity.
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT-116 [colon], PC3 [prostate]).[3]
-
Reagents: Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris-base solution.
-
Equipment: 96-well plates, multichannel pipette, microplate reader (510 nm).
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives (and a positive control like Doxorubicin) in culture medium. Add the compounds to the wells, leaving one set of wells with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Causality: TCA precipitates and fixes the total cellular protein to the plate bottom, preventing cell loss during subsequent washing steps.
-
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Air dry the plates completely.
-
Staining: Add 0.057% (w/v) SRB solution to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Readout: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the data to determine the GI₅₀ (concentration causing 50% growth inhibition) or IC₅₀ (concentration causing 50% inhibition of cell viability) for each compound.
Protocol 2: Western Blot Analysis for Mechanistic Insights
Principle: Western blotting allows for the detection of specific proteins in a cell lysate. This protocol is designed to investigate if a lead quinoxaline compound induces apoptosis by examining the cleavage of PARP and to probe its effect on a key signaling node like STAT3.
Materials:
-
Cell Lysates: Prepared from cells treated with the lead quinoxaline compound at its IC₅₀ concentration for 24-48 hours.
-
Antibodies: Primary antibodies (e.g., anti-PARP, anti-cleaved-PARP, anti-STAT3, anti-phospho-STAT3 (Tyr705), anti-β-actin [loading control]) and corresponding HRP-conjugated secondary antibodies.
-
Reagents: RIPA lysis buffer, protease/phosphatase inhibitor cocktail, SDS-PAGE gels, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.
-
Equipment: Electrophoresis and blotting apparatus, imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Lysis & Protein Quantification: Lyse treated and untreated cells with RIPA buffer containing inhibitors. Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Trustworthiness: This step is critical to reduce background noise and ensure that the signal detected is from specific antibody-antigen interactions.
-
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved-PARP) overnight at 4°C with gentle agitation.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with other antibodies, such as β-actin, to confirm equal protein loading across all lanes.
Part 4: Data Presentation and Interpretation
Effective drug discovery relies on the clear and systematic presentation of data to establish SAR. All quantitative data should be summarized in structured tables for easy comparison.
Table 1: Illustrative Screening Data for a Hypothetical Library of Quinoxaline-6-yl-amide Derivatives
| Compound ID | R-Group Modification (at -NH₂) | GI₅₀ A549 (µM) | GI₅₀ HCT-116 (µM) | Caspase 3/7 Activation (Fold Change vs. Vehicle) |
| QMA-01 | Acetyl (-COCH₃) | > 50 | > 50 | 1.2 |
| QMA-02 | Benzoyl (-COPh) | 22.5 ± 3.1 | 35.1 ± 4.5 | 2.5 |
| QMA-03 | 4-Bromobenzoyl (-CO-C₆H₄-Br) | 9.8 ± 1.2 | 12.4 ± 2.1 | 5.8 |
| QMA-04 | 4-Methoxybenzoyl (-CO-C₆H₄-OCH₃) | 31.2 ± 4.0 | 45.8 ± 6.2 | 2.1 |
| Doxorubicin | (Positive Control) | 0.1 ± 0.02 | 0.2 ± 0.03 | 8.5 |
Interpretation and Lead Optimization:
-
Preliminary SAR: From the hypothetical data in Table 1, a preliminary SAR can be established. The addition of an aromatic ring (QMA-02 vs. QMA-01) improves activity. Furthermore, introducing an electron-withdrawing bromo group on the phenyl ring (QMA-03) significantly enhances cytotoxic potency and apoptotic induction compared to an electron-donating methoxy group (QMA-04). This aligns with findings that bromo-substituted quinoxalines can exhibit potent anticancer activity.[5]
-
Next Steps: Based on these results, QMA-03 would be identified as a "hit" compound. The next steps would involve synthesizing more analogs with different halogens or other electron-withdrawing groups at various positions on the phenyl ring to further optimize potency. The lead compound would then be subjected to more detailed mechanistic studies, such as the Western blot protocol described above, to confirm its mode of action.
References
- Kim, D. S., et al. (2012). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Poster Presentation.
- Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances.
- Kamal, A., et al. (2015). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters.
- da Silva, A. C. S., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Quinoxaline-containing drugs.
- MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- Suthar, S. K., et al. (2022). Quinoxaline: A comprehension of current pharmacological advancement in medicinal chemistry. European Journal of Medicinal Chemistry Reports.
- Wu, J., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy.
Sources
- 1. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development | MDPI [mdpi.com]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling pathways in cancer metabolism: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cellular Evaluation of Quinoxaline Compounds
Introduction: The Quinoxaline Scaffold as a Privileged Structure in Drug Discovery
The quinoxaline scaffold, a heterocyclic system formed by the fusion of a benzene and a pyrazine ring, is recognized in medicinal chemistry as a "privileged structure." This designation stems from its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Consequently, quinoxaline derivatives have garnered significant interest as promising therapeutic agents.[3] Their diverse biological profile includes potent anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4][5][6]
Quinoxaline-based compounds exert their effects through a multitude of mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that are often dysregulated in disease.[7] For instance, in oncology, they have been shown to inhibit key protein kinases like EGFR and VEGFR, suppress topoisomerase enzymes essential for DNA replication, and modulate the expression of proteins involved in programmed cell death.[8][6][9] Quinoxaline 1,4-dioxides, a notable subclass, are known to act as bioreductive prodrugs, exhibiting selective cytotoxicity under hypoxic conditions found in solid tumors.
This guide provides a comprehensive framework for researchers to systematically evaluate the biological activity of novel quinoxaline compounds using a suite of robust and validated cell-based assays. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer insights into data interpretation, ensuring a self-validating and rigorous approach to characterizing these promising molecules.
Core Mechanistic Pathways of Quinoxaline Compounds
Understanding the primary mechanisms of action is crucial for selecting the appropriate assays to profile a novel quinoxaline derivative. These compounds often engage multiple pathways, and a comprehensive evaluation will typically investigate several of the mechanisms outlined below.
-
Induction of Apoptosis: Many quinoxaline derivatives trigger programmed cell death.[10] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, activating caspase cascades, and upregulating tumor suppressor proteins like p53.[9][11]
-
Cell Cycle Arrest: The compounds can halt cell proliferation by arresting the cell cycle at specific checkpoints, most commonly the G2/M or S phase, preventing cancer cells from dividing.[7][9][10]
-
Inhibition of Signaling Cascades: Quinoxalines frequently target critical signaling pathways essential for cell growth and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[7]
-
Topoisomerase Inhibition: Some derivatives function as Topoisomerase II inhibitors, leading to DNA damage and subsequent cell death.[8][9]
-
Generation of Reactive Oxygen Species (ROS): The production of ROS can induce oxidative stress and damage cellular components, contributing to cytotoxicity.[7][12]
Caption: Core mechanisms of action for quinoxaline compounds in a target cell.
Foundational Protocols for Cellular Characterization
A tiered approach is recommended, beginning with a broad assessment of cytotoxicity to determine the compound's potency, followed by more detailed mechanistic assays to elucidate its mode of action.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[13] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This assay is a crucial first step to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.
Materials:
-
Selected cancer cell line(s) and complete culture medium
-
Quinoxaline compound (dissolved in sterile DMSO to create a 10-100 mM stock)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture medium. A common starting range is 0.1 to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing the various compound concentrations. Include a "vehicle control" (medium with the highest concentration of DMSO, typically <0.5%) and a "no-cell" blank control.[13]
-
Incubate for the desired treatment period (commonly 48-72 hours).[13]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 15 minutes to fully dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the blank control absorbance. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Caption: Standard workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[15] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11]
Materials:
-
Cells treated with the quinoxaline compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates with the quinoxaline compound (and vehicle control) at a predetermined concentration (e.g., 1x and 2x IC₅₀) for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet (approx. 1-5 x 10⁵ cells) in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Analysis: The data is plotted on a dot plot with FITC on the x-axis and PI on the y-axis.
-
Lower-Left Quadrant (Annexin V- / PI-): Live cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[7] PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. Flow cytometry is used to measure this fluorescence, allowing for the identification of cell populations in each phase.
Materials:
-
Cells treated with the quinoxaline compound.
-
Ice-cold 70% ethanol.
-
PI staining solution (containing RNase A to prevent staining of double-stranded RNA).
-
Flow cytometer.
Step-by-Step Methodology:
-
Cell Treatment & Fixation: Treat cells as described for the apoptosis assay. Harvest the cells and wash with PBS.
-
Fix the cells by adding the pellet dropwise into ice-cold 70% ethanol while vortexing. This permeabilizes the cells and preserves their morphology. Store at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[7]
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: A histogram of fluorescence intensity is generated. The G0/G1 peak represents cells with 2n DNA content, the G2/M peak represents cells with 4n DNA content, and the S phase is the region between these two peaks. Specialized software is used to quantify the percentage of cells in each phase, revealing any compound-induced cell cycle arrest.[10]
Data Presentation: Summarizing Cytotoxic Activity
Quantitative data should be organized into clear tables for easy comparison. This allows researchers to quickly identify the most potent compounds and sensitive cell lines.
Table 1: Example IC₅₀ Values (µM) of Novel Quinoxaline Derivatives
| Compound ID | HCT-116 (Colon) | MDA-MB-231 (Breast) | PC-3 (Prostate) | A549 (Lung) |
| QX-01 | 8.4 | 12.1 | 15.3 | 25.6 |
| QX-02 | 2.5 | 5.3 | 4.1 | 9.3 |
| QX-03 | > 100 | > 100 | 89.7 | > 100 |
| Doxorubicin | 0.5 | 0.8 | 1.2 | 1.0 |
| Data is hypothetical. Doxorubicin is included as a positive control. |
Investigating Molecular Mechanisms: Western Blotting
Principle: After identifying a cytotoxic effect, Western blotting is used to investigate changes in the expression or activation state of specific proteins within key signaling pathways.[13] This provides direct evidence of the compound's molecular target.
Common Targets for Quinoxaline Compounds:
-
Apoptosis Pathway: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p53.[9]
-
PI3K/Akt Pathway: Phospho-Akt (p-Akt), Total Akt, Phospho-mTOR (p-mTOR).[7]
-
MAPK/ERK Pathway: Phospho-ERK (p-ERK), Total ERK.[7]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a quinoxaline derivative.
Brief Protocol:
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk) to prevent non-specific binding. Incubate with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and control samples.
Conclusion
The systematic application of the cell-based assays detailed in this guide provides a robust and reliable pathway for the characterization of novel quinoxaline compounds. By progressing from broad cytotoxicity screening to specific mechanistic studies—including apoptosis, cell cycle, and signaling pathway analysis—researchers can build a comprehensive biological profile of their compounds. This multi-assay approach is essential for identifying promising lead candidates for further preclinical and clinical development, ultimately harnessing the vast therapeutic potential of the quinoxaline scaffold.
References
- Vicente, E., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Chemical Biology & Drug Design, 77(4), 255-67.
- Geronikaki, A., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(11), 3373.
- Vicente, E., et al. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, Depósito Académico Digital Universidad de Navarra.
- Al-Ostath, A., et al. (2024). Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents. Chemical Biology & Drug Design, 103(3), e14502.
- Bolla, M., et al. (2016). New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models. Journal of Medicinal Chemistry, 59(14), 6687-702.
- National Genomics Data Center. (2011). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. CNCB-NGDC.
- Ferraz, R., et al. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Pharmaceuticals, 13(10), 320.
- Ghorab, M. M., et al. (2021). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. RSC Advances, 11(44), 27481-27494.
- ResearchGate. (n.d.). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. ResearchGate.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). NeuroQuantology, 21(8), 101-112.
- A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. (2024). TIJER - INTERNATIONAL RESEARCH JOURNAL, 11(4).
- Mondal, S., et al. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 651-665.
- Quero, L., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. European Journal of Medicinal Chemistry, 92, 735-46.
- Onambele, L. A., et al. (2012). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 3, 71.
- El-Sayed, N., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics.
- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2093.
- El-Naggar, A. M., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents. Pharmaceuticals, 14(9), 853.
- ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives. ResearchGate.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tijer.org [tijer.org]
- 4. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel quinoxaline aryl ethers as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparation of High-Purity Stock Solutions of Quinoxalin-6-ylmethanamine Hydrochloride for Drug Discovery and Development
Abstract
This comprehensive application note provides a detailed protocol for the preparation, quality control, and storage of stock solutions of Quinoxalin-6-ylmethanamine hydrochloride (CAS RN: 1276056-88-2). As a key building block in contemporary medicinal chemistry, the reliable and consistent preparation of this quinoxaline derivative is paramount for reproducible experimental outcomes in drug discovery pipelines.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical handling and solution preparation, while addressing the specific, albeit limited, publicly available data for this compound.
Introduction: The Strategic Importance of the Quinoxaline Scaffold
Quinoxaline, a heterocyclic compound comprised of a fused benzene and pyrazine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1] This status is attributed to its versatile binding capabilities with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of quinoxaline have demonstrated potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1] this compound serves as a crucial intermediate, providing a reactive primary amine for the synthesis of more complex molecules and libraries of compounds for structure-activity relationship (SAR) studies.[1] The hydrochloride salt form is intentionally synthesized to enhance the compound's stability and aqueous solubility, facilitating its use in biological assays.[1][2]
This document provides a self-validating protocol for the preparation of stock solutions of this compound, ensuring accuracy, purity, and stability for downstream applications.
Physicochemical Properties and Solubility Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective use. Key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1276056-88-2 | [3] |
| Molecular Formula | C₉H₉N₃·HCl | |
| Molecular Weight | 195.65 g/mol | [3] |
| Appearance | Typically a white to off-white crystalline powder | [2] |
Solubility: While specific quantitative solubility data in common laboratory solvents is not widely published, the hydrochloride salt form is known to be soluble in water.[1][2] Based on the properties of similar heterocyclic amine hydrochlorides, solubility in dimethyl sulfoxide (DMSO) is also expected to be high. For most applications, DMSO is a suitable solvent for creating high-concentration stock solutions. It is recommended to perform a small-scale solubility test to determine the maximum achievable concentration in the chosen solvent.
Hazard Communication and Safety Precautions
As with any chemical reagent, adherence to strict safety protocols is mandatory. The following information is synthesized from safety data sheets of quinoxaline and related compounds.
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Engineering Controls: Work in a well-ventilated area, preferably a certified chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are compatible with the chosen solvent.
-
Respiratory Protection: If handling the powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter.
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for many cell-based assays and screening campaigns.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Calibrated micropipettes
Workflow for Stock Solution Preparation:
Caption: Workflow for the preparation of this compound stock solution.
Step-by-Step Procedure:
-
Calculate the Required Mass:
-
The molecular weight of this compound is 195.65 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 195.65 g/mol x 1000 mg/g = 1.9565 mg
-
-
-
Weighing the Compound:
-
Tare a clean, dry amber glass vial on an analytical balance.
-
Carefully weigh approximately 1.96 mg of this compound directly into the vial. Record the exact mass.
-
-
Solvent Addition:
-
Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 195.65 g/mol ] / 10 mmol/L
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution:
-
Securely cap the vial.
-
Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary, but allow the solution to return to room temperature before final assessment.
-
Quality Control and Verification
A rigorous quality control process is essential to ensure the integrity of the prepared stock solution.
Visual Inspection:
-
The final solution should be clear and free of any particulate matter. If any solid remains, continue vortexing or consider the desired concentration to be above the solubility limit in the chosen solvent.
Accurate Labeling:
-
Properly label the vial with the following information:
-
Compound Name: this compound
-
Concentration: 10 mM
-
Solvent: DMSO
-
Date of Preparation
-
Preparer's Initials
-
Storage and Stability
The stability of the stock solution is critical for its long-term use.
Recommended Storage Conditions:
-
Store the stock solution at -20°C in a tightly sealed, amber glass vial to protect from light and moisture.
-
For frequent use, small aliquots can be prepared to minimize freeze-thaw cycles, which can degrade the compound.
Stability Considerations:
-
While the hydrochloride salt enhances stability, solutions of amine-containing compounds can be susceptible to degradation over time.[1]
-
It is recommended to prepare fresh stock solutions periodically (e.g., every 1-3 months) or to re-qualify older stock solutions before use in critical experiments.
-
Avoid exposure to strong bases or oxidizing agents.
The Role of Quinoxalin-6-ylmethanamine in Drug Discovery
The prepared stock solution of this compound is a valuable resource for various stages of the drug discovery process. The reactive amine group allows for its use as a foundational building block in the synthesis of novel chemical entities.
Caption: Conceptual role of Quinoxalin-6-ylmethanamine in a drug discovery workflow.
References
Sources
Application Notes & Protocols: Leveraging Quinoxalin-6-ylmethanamine Hydrochloride in Kinase Inhibitor Screening
Abstract
Protein kinases are a pivotal class of enzymes that regulate a vast majority of cellular signaling pathways. Their dysregulation is a known driver of numerous diseases, most notably cancer, making them one of the most important families of drug targets.[1] Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel, selective kinase inhibitors.[2][3] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of Quinoxalin-6-ylmethanamine hydrochloride, a key chemical fragment, in biochemical kinase inhibitor screening campaigns. We will explore the rationale behind its use, its physicochemical properties, and provide a detailed, field-tested protocol for its implementation in a high-throughput screening format using a luminescence-based kinase assay.
Introduction: The Power of Fragments and Privileged Scaffolds
The discovery of small molecule kinase inhibitors has traditionally been dominated by high-throughput screening (HTS) of large, diverse compound libraries. While successful, this approach can be limited by the complexity of the molecules screened. Fragment-Based Drug Discovery (FBDD) offers a more rational and efficient alternative.[4] FBDD involves screening libraries of low molecular weight compounds (fragments) to identify those that bind to the target protein, albeit with low affinity.[1] These initial "hits" are then optimized through structure-guided chemistry to develop highly potent and selective lead compounds.[2]
The quinoxaline ring system is recognized in medicinal chemistry as a "privileged pharmacophore."[5] This refers to a molecular scaffold capable of binding to multiple, unrelated biological targets. The quinoxaline core's rigid, bicyclic structure, combined with its hydrogen bonding capabilities and multiple points for chemical modification, makes it a highly versatile starting point for drug discovery.[5] Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects through the inhibition of tyrosine kinases.[5]
This compound represents an ideal fragment for screening against kinase targets. Its quinoxaline core provides the foundational binding motif, while the aminomethyl group offers a vector for future chemical elaboration and improved aqueous solubility via its hydrochloride salt form.[6][7] This application note will guide the user through the practical steps of utilizing this fragment in a robust, industry-standard kinase assay.
Compound Profile: this compound
A thorough understanding of the screening compound's properties is critical for successful assay design and data interpretation.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | quinoxalin-6-ylmethanamine;hydrochloride | PubChem |
| CAS Number | 1276056-88-2 | [6] |
| Molecular Formula | C₉H₁₀ClN₃ | [8] |
| Molecular Weight | 195.65 g/mol | |
| Appearance | Typically a white to off-white crystalline powder. | [6] |
| Solubility | The hydrochloride salt form enhances water solubility.[7] Soluble in DMSO for stock solutions. | [6] |
| Purity | ≥95% recommended for screening applications. | [9][10] |
Handling and Storage
Safety Precautions:
-
Causes skin and serious eye irritation. May cause respiratory irritation.[11][12]
-
Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]
-
Use in a well-ventilated area or fume hood to avoid inhalation of dust.[11][12]
Storage:
-
Store in a tightly sealed container in a dry, cool, and well-ventilated place.[15]
Biological Context: Kinase Signaling Pathways
To appreciate the significance of identifying a kinase inhibitor, it is essential to understand the biological context. Kinases operate within complex signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a cornerstone of cellular communication, translating extracellular signals into cellular responses like proliferation, differentiation, and survival.[5][17] Dysregulation of this pathway is a common event in many cancers. The diagram below illustrates this critical signaling cascade, highlighting the kinase components (Raf, MEK, ERK) that are frequent targets for inhibitor discovery.
Caption: The MAPK/ERK Signaling Pathway.[5][17][18][19]
Experimental Protocol: Biochemical Kinase Screening
This section details a step-by-step protocol for screening this compound against a target kinase using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[1][3] The signal is a luminescent output, which is inversely proportional to the degree of kinase inhibition.
Required Materials
-
Kinase: Purified, active target kinase of interest.
-
Kinase Substrate: Specific peptide or protein substrate for the target kinase.
-
This compound: Test compound.
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum control).
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or equivalent).
-
Reagents: ATP, DMSO, Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Labware: 384-well white, opaque assay plates (low-volume), multichannel pipettes, reagent reservoirs.
-
Equipment: Plate-reading luminometer.
Workflow Overview
The experimental workflow involves three main stages: the kinase reaction, stopping the reaction and depleting ATP, and finally, detecting the generated ADP via a luminescence signal.
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. promega.com [promega.com]
- 3. promega.com [promega.com]
- 4. content.protocols.io [content.protocols.io]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 1276056-88-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Quinoxalin-6-ylmethanamine , 95% , 872047-67-1 - CookeChem [cookechem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. echemi.com [echemi.com]
- 13. achmem.com [achmem.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. aksci.com [aksci.com]
- 16. (quinoxalin-6-yl)methanamine 95% | CAS: 872047-67-1 | AChemBlock [achemblock.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
Application of Quinoxaline Compounds in Antimicrobial Studies: A Technical Guide for Researchers
Introduction: The Resurgence of Quinoxalines in the Fight Against Microbial Resistance
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Quinoxalines, a class of nitrogen-containing heterocyclic compounds, have emerged as a promising framework in the development of new antimicrobial agents.[1] Their structural versatility and bioisosteric relationship to established antimicrobials like quinolones offer a unique avenue for drug discovery.[1] Compounds incorporating the quinoxaline nucleus have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of quinoxaline compounds for antimicrobial applications, detailing their mechanisms of action, robust screening protocols, and critical safety assessments.
Mechanisms of Antimicrobial Action: A Multifaceted Approach
The antimicrobial efficacy of quinoxaline derivatives is not attributed to a single mechanism but rather a range of actions that can vary depending on the specific structural motifs of the compound. Understanding these mechanisms is pivotal for rational drug design and optimization.
One of the well-documented mechanisms, particularly for quinoxaline 1,4-dioxides, involves the generation of reactive oxygen species (ROS).[4][5] These compounds can undergo bioreduction by bacterial oxidoreductases, leading to the formation of free radicals that induce oxidative stress. This oxidative stress, in turn, can cause significant damage to cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.[5] Studies have shown that this process can result in DNA damage and inhibition of both DNA and RNA synthesis.[4]
Beyond oxidative stress, some quinoxaline antibiotics, such as quinomycin A, have been shown to interact directly with DNA. These compounds can intercalate into the DNA double helix, interfering with essential cellular processes like replication and transcription.
Furthermore, certain quinoxaline derivatives can disrupt the integrity of the bacterial cell wall and membrane.[5] This can lead to leakage of intracellular contents and a loss of the proton motive force, which is essential for cellular energy production. The ability to target multiple pathways simultaneously is a significant advantage of quinoxaline-based compounds, as it may reduce the likelihood of resistance development.
Experimental Protocols for Antimicrobial Evaluation
A systematic evaluation of the antimicrobial potential of novel quinoxaline compounds involves a tiered approach, beginning with initial screening for activity and progressing to the determination of potency and cytotoxicity.
Preliminary Antimicrobial Screening: The Disc Diffusion Method
The disc diffusion method is a widely used qualitative technique for initial screening of antimicrobial activity. It provides a rapid assessment of a compound's ability to inhibit microbial growth.[2][3]
Principle: A filter paper disc impregnated with the test compound is placed on an agar plate that has been uniformly inoculated with a specific microorganism. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, a clear zone of inhibition will appear around the disc where microbial growth is prevented.[6]
Step-by-Step Protocol:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. This ensures a uniform lawn of microbial growth.
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the prepared inoculum over the entire surface of the agar plate.
-
Disc Application: Sterilize filter paper discs (6 mm in diameter) and impregnate them with a known concentration of the quinoxaline compound dissolved in a suitable solvent (e.g., DMSO).[6] Place the impregnated discs onto the surface of the inoculated agar plates. A disc impregnated with the solvent alone should be used as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.[3]
-
Incubation: Invert the plates and incubate them at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for most bacteria, 28°C for 48 hours for fungi).[6]
-
Result Interpretation: Measure the diameter of the zone of inhibition in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.[6]
Workflow for Disc Diffusion Assay
Caption: Workflow for the Disc Diffusion Antimicrobial Susceptibility Test.
Quantitative Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
Following a positive result in the initial screen, the Minimum Inhibitory Concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6][7] The broth microdilution method is a standard technique for MIC determination.[8][9]
Principle: A serial dilution of the quinoxaline compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed.[6][8]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the quinoxaline compound in a suitable solvent.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). This will create a range of decreasing concentrations of the compound across the wells.[10]
-
Inoculum Preparation: Prepare a standardized microbial suspension and dilute it in the broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[8]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[8]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).[8]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[8] The results can also be read using a microplate reader to measure the optical density at 600 nm.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay.
Data Presentation: Summarizing Antimicrobial Activity
For clear and concise presentation of results, quantitative data such as MIC values should be organized into tables. This allows for easy comparison of the activity of different quinoxaline derivatives against a panel of microorganisms.
Table 1: Example of MIC Data for Quinoxaline Derivatives against Bacterial Strains
| Compound ID | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Bacillus subtilis (ATCC 6633) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL) |
| QX-01 | 8 | 16 | 32 | >64 |
| QX-02 | 4 | 8 | 16 | 64 |
| QX-03 | 16 | 32 | 64 | >64 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 1 |
Note: The data presented in this table is illustrative and does not represent actual experimental results.
Cytotoxicity Assessment: Ensuring Safety for Therapeutic Applications
A critical aspect of antimicrobial drug development is the evaluation of a compound's toxicity to mammalian cells.[11][12][13] A promising antimicrobial agent should exhibit high potency against microbial pathogens while demonstrating low cytotoxicity to host cells.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[14]
Step-by-Step Protocol:
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Workflow for Cytotoxicity Assessment
Caption: General workflow for evaluating the cytotoxicity of new compounds using the MTT assay.
Conclusion and Future Directions
Quinoxaline compounds represent a rich and versatile scaffold for the development of novel antimicrobial agents. Their diverse mechanisms of action offer the potential to combat drug-resistant pathogens. The systematic application of the protocols outlined in this guide will enable researchers to effectively screen, characterize, and prioritize quinoxaline derivatives for further preclinical and clinical development. Future research should focus on elucidating detailed structure-activity relationships to guide the synthesis of more potent and selective antimicrobial quinoxalines, as well as exploring their efficacy in in vivo models of infection.
References
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Synthesis and Antimicrobial Activity of Some New Quinoxaline Deriv
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Synthesis of novel antibacterial and antifungal quinoxaline deriv
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed.
- Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - MDPI.
- A systematic review on the anti-microbial activities and structure-activity relationship (SAR)
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.
- Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents - Benchchem.
- Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - NIH.
- Quinoxaline Derivatives: A Comparative Guide to Their Antimicrobial Spectrum - Benchchem.
- Synthesis and antimicrobial activity of some new quinoxaline deriv
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - Frontiers.
- Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Deriv
- Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives | International Journal of Advanced Research in Chemical Science.
- The Mode of Action of Quinoxaline Antibiotics. Interaction of Quinomycin A with Deoxyribonucleic Acid. - AMiner.
- Quinoxaline 1,4-di-N-oxide Derivatives as New Antinocardial Agents - PMC - NIH.
- Antibiotic susceptibility testing using minimum inhibitory concentr
- Minimum Inhibitory Concentrations (MICs, mg/l)
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC - NIH.
- Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - Semantic Scholar.
- Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - Taylor & Francis Online.
- Quinoxaline – Knowledge and References - Taylor & Francis.
- Novel quinoxaline compound against extended-spectrum beta-lactamases producing bacteria - PubMed.
- [Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo4,3-a ... - PubMed.
- Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica - Frontiers.qBuRc=)
Sources
- 1. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline compound against extended-spectrum beta-lactamases producing bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. | Semantic Scholar [semanticscholar.org]
- 12. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: One-Pot Synthesis of Quinoxaline Derivatives
Introduction: The Significance and Efficient Synthesis of Quinoxalines
Quinoxalines, N-heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their derivatives exhibit a remarkable spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4] In fact, several quinoxaline-based drugs are commercially available for treating various diseases.[5][6] Beyond pharmaceuticals, these compounds are integral to the development of organic semiconductors, electroluminescent materials, and dyes.[7][8]
The classical synthesis of quinoxalines involves the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[8] However, traditional methods often require harsh conditions, long reaction times, and the use of expensive or toxic reagents.[5][9] Modern synthetic chemistry prioritizes efficiency, atom economy, and environmental sustainability. One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, has emerged as a superior strategy.[10] This approach minimizes solvent waste, reduces purification steps, saves time and energy, and often leads to higher overall yields, aligning perfectly with the principles of green chemistry.[9][11]
This guide provides an in-depth exploration of modern one-pot methodologies for synthesizing quinoxaline derivatives, explaining the rationale behind experimental choices and offering detailed, field-proven protocols for immediate application.
Core Synthetic Strategies: From Classical Condensation to Novel Extrusions
The versatility of one-pot synthesis allows for the construction of the quinoxaline core from a variety of readily available starting materials. The choice of strategy is often dictated by the desired substitution pattern and the availability of precursors.
Strategy 1: Catalytic Condensation of 1,2-Diamines and 1,2-Dicarbonyls
This is the most direct and fundamental approach. The innovation in one-pot methodologies lies in the use of highly efficient and often recyclable catalysts that operate under mild conditions.
Causality & Expertise: The reaction is an acid-catalyzed condensation followed by dehydration.[8] The catalyst's role is to activate the carbonyl group, facilitating the initial nucleophilic attack by the diamine. While strong acids can be used, they pose challenges in handling and work-up. Modern protocols favor solid acid catalysts like silica nanoparticles or alumina-supported heteropolyoxometalates, which are easily filtered and reused, enhancing the process's green credentials.[5][8] Nano-catalysts, in particular, offer a high surface area, leading to excellent catalytic activity even at room temperature.[5]
Workflow: Catalytic Condensation of 1,2-Dicarbonyls
Caption: General workflow for heterogeneous catalytic synthesis.
Protocol 1: Alumina-Supported Heteropolyoxometalate Catalyzed Synthesis
This protocol is adapted from a method using recyclable alumina-supported molybdophosphovanadates (AlMoVP), which demonstrates high efficiency at room temperature.[8]
-
Materials:
-
Substituted o-phenylenediamine (1.0 mmol)
-
1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)
-
Alumina-supported CuH₂PMo₁₁VO₄₀ catalyst (100 mg)
-
Toluene (8 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
-
-
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add the o-phenylenediamine (1.0 mmol), the 1,2-dicarbonyl compound (1.0 mmol), and the AlMoVP catalyst (100 mg).
-
Add toluene (8 mL) to the flask.
-
Stir the mixture vigorously at room temperature (25°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Upon completion, separate the insoluble catalyst by simple filtration. The catalyst can be washed, dried, and stored for reuse.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from hot ethanol to yield the pure quinoxaline derivative.
-
| Entry | Diamine | Dicarbonyl | Time (min) | Yield (%)[8] |
| 1 | o-phenylenediamine | Benzil | 120 | 92 |
| 2 | 4-Methyl-o-PDA | Benzil | 90 | 95 |
| 3 | 4-Chloro-o-PDA | Benzil | 150 | 88 |
| 4 | o-phenylenediamine | Glyoxal | 120 | 85 |
Strategy 2: Metal-Free Synthesis via C-α-CH₂ Extrusion
This innovative one-pot strategy avoids traditional 1,2-dicarbonyl precursors, instead utilizing readily available o-phenylenediamines and ynones under metal-free conditions. This method offers excellent regioselectivity, a common challenge in quinoxaline synthesis.[12]
Causality & Expertise: The reaction proceeds through a fascinating cascade mechanism. It begins with a Michael addition of the diamine to the ynone, followed by an intramolecular condensation and dehydration to form a benzo[b][3][12]diazepine intermediate.[13] In the presence of a base like potassium tert-butoxide (KOtBu) and an oxygen atmosphere, this intermediate is oxidized and undergoes a novel decarbonylation (extrusion of a CH₂ group, which is oxidized to CO₂ and H₂O) to furnish the quinoxaline product.[12] The use of DMSO as a solvent is crucial, and the oxygen atmosphere acts as the terminal oxidant.[12]
Mechanism: C-α-CH₂ Extrusion Pathway
Caption: Proposed mechanism for ynone-based quinoxaline synthesis.[13]
Protocol 2: Regiospecific Synthesis from o-Phenylenediamines and Ynones
This protocol is based on the metal-free C–α–CH₂ extrusion method, yielding substituted quinoxalines with high efficiency.[12]
-
Materials:
-
Substituted o-phenylenediamine (0.5 mmol)
-
Ynone (0.6 mmol)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (2.0 mL)
-
Oxygen (balloon)
-
-
Step-by-Step Procedure:
-
Add the o-phenylenediamine (0.5 mmol), ynone (0.6 mmol), and KOtBu (1.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Evacuate the tube and backfill with oxygen (repeat three times). Leave an oxygen-filled balloon connected to the tube.
-
Add anhydrous DMSO (2.0 mL) via syringe.
-
Stir the reaction mixture at 80°C.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired quinoxaline.
-
| Ynone Substituent (R¹) | Diamine Substituent (R²) | Yield (%)[12] | Regioselectivity |
| Phenyl | H | 95 | >20:1 |
| 4-Chlorophenyl | H | 92 | >20:1 |
| Thiophen-2-yl | H | 81 | >20:1 |
| Phenyl | 4,5-Dimethyl | 93 | N/A |
| n-Butyl | H | 75 | >20:1 |
Strategy 3: Iron-Catalyzed Transfer Hydrogenative Condensation
This elegant one-pot method constructs quinoxalines from two simple, readily available starting materials: 2-nitroanilines and vicinal diols.[14] It avoids the direct use of diamines and dicarbonyls by generating them in situ.
Causality & Expertise: This process is a "borrowing hydrogen" or transfer hydrogenation reaction. A tricarbonyl iron complex catalyst performs a dual role: it oxidizes the vicinal diol to a 1,2-dicarbonyl intermediate and simultaneously uses the abstracted hydrogen to reduce the nitro group of the 2-nitroaniline to an amino group.[14] This generates the two key reactants in the same pot, which then undergo the classical condensation to form the quinoxaline ring. Alcohols serve as both the carbonyl precursor and the hydrogen donor.[14] This strategy is highly atom-economical and showcases the power of tandem catalysis.
Protocol 3: One-Pot Synthesis from 2-Nitroanilines and Vicinal Diols
This protocol is adapted from the iron-catalyzed transfer hydrogenative condensation method.[14]
-
Materials:
-
2-Nitroaniline (0.5 mmol)
-
Vicinal diol (e.g., hydrobenzoin) (0.75 mmol)
-
Knölker complex (iron catalyst) (5 mol%)
-
Trimethylamine N-oxide (Me₃NO) (1.5 equiv.)
-
Toluene (2 mL)
-
-
Step-by-Step Procedure:
-
In an oven-dried reaction tube, combine the 2-nitroaniline (0.5 mmol), vicinal diol (0.75 mmol), iron catalyst (5 mol%), and Me₃NO (0.75 mmol).
-
Seal the tube and add anhydrous toluene (2 mL) under an inert atmosphere (e.g., argon).
-
Place the sealed tube in a preheated oil bath at 130°C and stir for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography on silica gel to isolate the quinoxaline product.
-
| 2-Nitroaniline | Vicinal Diol | Product | Yield (%)[14] |
| 2-Nitroaniline | Hydrobenzoin | 2,3-Diphenylquinoxaline | 98 |
| 4-Methyl-2-nitroaniline | Hydrobenzoin | 6-Methyl-2,3-diphenylquinoxaline | 95 |
| 2-Nitroaniline | 1,2-Hexanediol | 2-Butyl-3-methylquinoxaline | 65 |
| 2-Nitroaniline | 1-Phenyl-1,2-ethanediol | 2-Phenylquinoxaline | 88 |
Green Chemistry Perspectives in Quinoxaline Synthesis
The drive towards sustainable chemistry has profoundly influenced the design of one-pot syntheses for quinoxalines.
-
Solvent-Free and Aqueous Conditions: Many modern protocols eliminate volatile organic compounds. For instance, the synthesis of 1,4-dihydro-quinoxaline-2,3-diones has been achieved by simply grinding o-phenylenediamine and oxalic acid together at room temperature, offering unsurpassed atom economy.[9] Other methods successfully use water as a green solvent, leveraging its unique properties to facilitate the reaction.[13]
-
Recyclable Catalysts: The use of heterogeneous catalysts is a cornerstone of green synthesis. Magnetic nanoparticles, such as sulfo-anthranilic acid functionalized alginate-MCFe₂O₄, allow for easy catalyst recovery using an external magnet, simplifying purification and enabling multiple reuse cycles with minimal loss of activity.[3][15]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating.[11] This not only saves energy but can also improve yields and minimize the formation of side products.[11]
-
Metal-Free Catalysis: Strategies that avoid transition metals are highly desirable to prevent product contamination with toxic metal residues, which is a critical concern in drug development.[7][12] The use of organocatalysts or catalyst-free conditions represents a significant advance in this area.[7][16]
Workflow: Green Synthesis using Magnetic Nanocatalyst
Caption: Eco-friendly synthesis using a magnetically separable catalyst.[3]
Troubleshooting and Self-Validation
A robust protocol must be self-validating. Here are key considerations for ensuring reproducibility and high yields:
-
Regioselectivity Control: When using unsymmetrical o-phenylenediamines or 1,2-dicarbonyls, a mixture of regioisomers is possible. The electronic and steric properties of the substituents influence the outcome. Methods like the ynone extrusion protocol are valuable as they offer inherently high regioselectivity.[12]
-
Purity of Starting Materials: The purity of the diamine is crucial. Oxidation of o-phenylenediamines can lead to colored impurities and side reactions. Using freshly purified or high-purity diamines is recommended.
-
Atmosphere Control: For reactions involving oxidation (e.g., the ynone or aldehyde methods), ensuring a consistent oxygen or air supply is critical for reproducibility.[7][12] Conversely, for transfer hydrogenation reactions, maintaining an inert atmosphere prevents catalyst degradation and unwanted side reactions.[14]
-
Catalyst Activity: When using heterogeneous catalysts, monitor their activity over several cycles. A gradual decrease in yield may indicate catalyst poisoning or degradation. Washing and reactivating the catalyst according to the literature procedure can restore its performance.[5]
Conclusion
One-pot synthesis has revolutionized the construction of quinoxaline derivatives, offering powerful, efficient, and environmentally friendly alternatives to traditional multi-step procedures. By leveraging innovative catalytic systems, novel reaction pathways, and green chemistry principles, researchers can access a vast chemical space of quinoxaline scaffolds with greater ease and sustainability. The protocols and insights provided in this guide serve as a robust starting point for scientists in drug discovery and materials science to harness these advanced methodologies in their research endeavors.
References
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2025).
- Avula, B., Reddivari, C. K. R., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Thakuria, H., & Das, G. (2006). One-pot efficient green synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives. Journal of Chemical Sciences, 118(5), 425-428. [Link]
- Shen, J., Wang, X., Lin, X., Yang, Z., Cheng, G., & Cui, X. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(6), 1378–1381. [Link]
- Al-Amiery, A. A., et al. (2024). Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures... RSC Advances. [Link]
- Ghosh, S., & Das, B. B. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. [Link]
- Hong, S., & Lee, D. (2021). Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances, 11(34), 20959-20964. [Link]
- Hu, Z.-Y., Du, D., Tang, W.-F., & Lu, T. (n.d.). One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Asian Journal of Chemistry. [Link]
- Nikpassand, M., & Fekri, R. (2021). Multicomponent and One‐pot Syntheses of Quinoxalines.
- L-Vazquez, A., et al. (2018).
- Ghosh, S., & Das, B. B. (2021). Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process.
- Singh, R., & Singh, P. P. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. Journal of the Iranian Chemical Society. [Link]
- Khan, I., et al. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Trade Science Inc. [Link]
- Ghosh, S., & Das, B. B. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(60), 38048-38073. [Link]
- Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Bagle, J. R., et al. (2022). One-pot Synthesis of Novel Substituted Quinoxaline Piperazine Derivatives and Their Antimicrobial Activities.
- Islami, M. R., & Hassani, Z. (n.d.).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mtieat.org [mtieat.org]
- 3. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction [organic-chemistry.org]
- 13. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
Application Notes and Protocols for Quinoxalin-6-ylmethanamine Hydrochloride in Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Role of the Quinoxaline Scaffold in Drug Discovery
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] This designation arises from its recurrence in molecules exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] Quinoxalin-6-ylmethanamine hydrochloride serves as a versatile starting material or building block for the synthesis of more complex molecules, offering a strategic entry point for structure-activity relationship (SAR) studies.[6][7] Its chemical structure, featuring a primary amine on a methyl group at the 6-position, provides a reactive handle for systematic structural modifications. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in biological assays.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound for SAR studies. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, with a focus on explaining the rationale behind experimental choices.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the starting material is fundamental to experimental design, particularly in ensuring accurate concentration calculations and appropriate solvent selection for both chemical reactions and biological assays.
| Property | Value | Source |
| CAS Number | 1276056-88-2 | [8] |
| Molecular Formula | C₉H₁₀ClN₃ | [8] |
| Molecular Weight | 195.65 g/mol | [8] |
| Appearance | Typically a white to off-white crystalline powder | [7] |
| Solubility | Soluble in water | [7] |
| SMILES | NCC1=CC=C2N=CC=NC2=C1.[H]Cl | [8] |
| InChI Key | XYWLAGJNMFWFPB-UHFFFAOYSA-N | [8] |
Strategic Approach to SAR Studies using Quinoxalin-6-ylmethanamine
The primary amino group of Quinoxalin-6-ylmethanamine is the key functional group for derivatization in a SAR campaign. The goal is to systematically introduce a variety of substituents to probe the chemical space around the quinoxaline core and identify structural features that enhance biological activity and selectivity for a given target.
A typical SAR workflow involves iterative cycles of chemical synthesis, biological evaluation, and data analysis. The insights gained from each cycle inform the design of the next generation of compounds.
Caption: Iterative workflow for a structure-activity relationship (SAR) study.
Protocols for Synthesis of a Quinoxaline-6-ylmethanamine-Based Library
The following protocols describe the synthesis of amide and urea derivatives, which are common and effective modifications for probing SAR.
Protocol 1: Synthesis of N-(quinoxalin-6-ylmethyl)amide Derivatives
This protocol allows for the exploration of a wide range of chemical functionalities by varying the R-group of the carboxylic acid.
Rationale: Amide bond formation is a robust and well-established reaction. The resulting amides introduce new hydrogen bond donors and acceptors, and the R-group can be varied to probe steric and electronic effects on biological activity.
Step-by-Step Methodology:
-
Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and free the primary amine. Stir at room temperature for 15-20 minutes.
-
Coupling Agent Activation: In a separate flask, dissolve the desired carboxylic acid (R-COOH) (1.1 eq) in the same solvent. Add a peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir at room temperature for 30 minutes to form the activated ester.
-
Amide Formation: Add the activated ester solution from step 2 to the free amine solution from step 1. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the desired N-(quinoxalin-6-ylmethyl)amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be ≥95% as determined by analytical HPLC for use in biological assays.[9]
Protocol 2: Synthesis of N-(quinoxalin-6-ylmethyl)urea Derivatives
Urea derivatives introduce a different hydrogen bonding pattern compared to amides and can significantly impact interactions with biological targets.
Rationale: The reaction of an amine with an isocyanate is typically high-yielding and proceeds under mild conditions. This allows for the rapid generation of a diverse library of urea analogs. Studies have shown that quinoxaline urea analogs can possess potent antiproliferative activity.[1][9]
Step-by-Step Methodology:
-
Neutralization: Prepare the free base of Quinoxalin-6-ylmethanamine as described in Protocol 1, step 1.
-
Urea Formation: To the solution of the free amine, add the desired isocyanate (R-NCO) (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: If a precipitate forms, it can often be collected by filtration, washed with a suitable solvent (e.g., diethyl ether or cold DCM), and dried. If no precipitate forms, concentrate the reaction mixture and purify the crude product by flash column chromatography or preparative HPLC.
-
Characterization: Confirm the structure and purity (≥95%) of the final urea derivative using appropriate analytical techniques (NMR, MS, HPLC).
Protocols for Biological Evaluation
The following are standard in vitro assays to screen the synthesized library for potential anticancer activity.
Protocol 3: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10][11]
Rationale: This is a robust, high-throughput primary screen to identify compounds that inhibit cancer cell growth. The IC₅₀ value (the concentration of a compound that causes 50% inhibition of cell growth) is a key metric for comparing the potency of analogs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549, PC-3) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of the synthesized quinoxaline derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO-treated cells). Incubate for 48 to 72 hours.[10]
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well (final concentration of ~0.5 mg/mL) and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[11]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value for each compound using non-linear regression analysis.
Protocol 4: Kinase Inhibition Assay
Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways.[4][11]
Rationale: This assay directly measures the inhibitory effect of the compounds on a specific kinase, providing mechanistic insight into their mode of action. This is a crucial secondary assay for active compounds identified in the primary screen.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified target kinase (e.g., EGFR, VEGFR, PI3K), a suitable substrate (a specific peptide or protein), and MgCl₂.[10]
-
Inhibitor Addition: Add the synthesized quinoxaline derivatives to the reaction mixture at various concentrations.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP (often radiolabeled with ³²P or in a system with a luminescence-based ATP detection reagent like ADP-Glo™). Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period.[10]
-
Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ADP produced. The method of detection will depend on the assay format (e.g., radioactivity, fluorescence, or luminescence).[10]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor. Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the compound concentration.
Data Interpretation and SAR Analysis
Systematic analysis of the biological data in conjunction with the structural modifications allows for the elucidation of the structure-activity relationship.
Example SAR Table:
The following hypothetical data illustrates how SAR insights can be derived. Consider a series of N-(quinoxalin-6-ylmethyl)amide derivatives tested against a cancer cell line.
| Compound ID | R-Group | IC₅₀ (µM) |
| Parent | H (amine) | > 100 |
| 1a | -CH₃ | 55.2 |
| 1b | -Phenyl | 15.8 |
| 1c | -4-Fluorophenyl | 5.1 |
| 1d | -4-Methoxyphenyl | 25.3 |
| 1e | -Furan-2-yl | 2.3 |
Interpretation:
-
Derivatization is Key: The parent amine is inactive, indicating that modification of the aminomethyl group is necessary for activity.
-
Aromatic Rings Enhance Potency: The introduction of a phenyl ring (1b ) significantly improves potency compared to a simple methyl group (1a ).
-
Electronic Effects are Important: An electron-withdrawing fluorine atom at the para-position of the phenyl ring (1c ) further increases activity, suggesting a favorable interaction with an electron-deficient region of the target protein. Conversely, an electron-donating methoxy group (1d ) reduces potency.
-
Heteroaromatics are Favored: Replacing the phenyl ring with a furan ring (1e ) leads to the most potent compound, a trend that has been observed in published studies on 2,3-substituted quinoxalin-6-amine analogs.[1][11]
Potential Signaling Pathway Involvement
Active quinoxaline derivatives often target key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[12][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[12]
Conclusion
This compound is a valuable and strategically important starting material for conducting SAR studies aimed at the discovery of novel therapeutic agents. By systematically modifying the aminomethyl group, researchers can explore a vast chemical space and identify key structural motifs that govern biological activity. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, biological evaluation, and data-driven optimization of new quinoxaline-based compounds.
References
- Chen, Q., Bryant, V. C., Lopez, H., Kelly, D. L., Luo, X., & Natarajan, A. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929–1932. [Link]
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (2018). Frontiers in Microbiology, 9, 2933. [Link]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 133-143. [Link]
- Roy, K., Chakraborty, P., & Mitra, I. (2009). QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection. Current Medicinal Chemistry, 16(26), 3445–3457. [Link]
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (n.d.). ResearchGate.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2022). Molecules, 27(23), 8346. [Link]
- SAR and potent compounds of quinoxaline derivatives as antidiabetic agents. (n.d.). ResearchGate.
- Chen, Q., Bryant, V. C., Lopez, H., Kelly, D. L., Luo, X., & Natarajan, A. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929–1932. [Also available at https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3063321/]
- Karki, S. S., Gali, H., Augustine, T. A., Thaiparambil, J. T., Krynock, S. M., Foster, B. A., & Natarajan, A. (2015). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. Bioorganic & Medicinal Chemistry Letters, 25(15), 2966–2970. [Link]
- Carta, A., Piras, S., & Loriga, G. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1249–1264. [Link]
- Overview of the structure-activity relationship (SAR) of quinoxaline... (n.d.). ResearchGate.
- Chen, Q., Bryant, V. C., Lopez, H., Kelly, D. L., Luo, X., & Natarajan, A. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. PubMed.
- Wang, Y., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Molecules, 27(22), 7815. [Link]
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. (2011). ResearchGate.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances, 14(32), 22965-22976. [Link]
- 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. (2011). Johns Hopkins University.
- 1-(Quinoxalin-6-yl)methanamine. (n.d.). PubChem.
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024). Journal of Biomolecular Structure and Dynamics, 1-25. [Link]
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 8. 1276056-88-2 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 9. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. aksci.com [aksci.com]
Application Notes & Protocols: The Strategic Use of Quinoxalin-6-ylmethanamine Hydrochloride in Fragment-Based Drug Design
Introduction: The Power of a Privileged Scaffold in Fragment-Based Discovery
In the landscape of modern drug discovery, Fragment-Based Drug Design (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality lead compounds.[1] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD begins with small, low-molecular-weight compounds ("fragments") that typically exhibit weak but highly efficient binding to a biological target.[2][3] These initial hits serve as foundational starting points for rational, structure-guided optimization into potent, drug-like candidates.[1]
The quinoxaline scaffold is a quintessential "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[4][5][6][7] Its prevalence is a testament to its versatile ability to engage with a wide array of biological targets through various non-covalent interactions.[4][8] Quinoxalin-6-ylmethanamine hydrochloride emerges as a particularly compelling fragment for FBDD campaigns. Its structure elegantly combines the aromatic, hydrogen-bond accepting quinoxaline core with a flexible aminomethyl group, providing a vector for interaction and future chemical elaboration. The hydrochloride salt form confers significant practical advantages, enhancing aqueous solubility and improving handling and stability—critical features for reliable screening outcomes.[4][9]
This guide provides an in-depth exploration of this compound as a strategic tool in FBDD, detailing its properties and providing field-tested protocols for its application in core biophysical screening techniques.
PART 1: Fragment Profile and Physicochemical Characteristics
A successful fragment must possess properties that make it an ideal starting point for optimization. It should be small, possess a low degree of lipophilicity, and contain functionality that enables efficient binding. This compound aligns well with the widely accepted "Rule of Three" for fragment design.[3]
Table 1: Physicochemical Properties of Quinoxalin-6-ylmethanamine
| Property | Value | Source | Significance in FBDD |
|---|---|---|---|
| Molecular Formula | C₉H₉N₃ | PubChem[10] | Indicates a small, low-complexity structure. |
| Molecular Weight | 159.19 g/mol | PubChem[10] | Well under the typical <300 Da fragment threshold, allowing ample room for optimization. |
| Heavy Atom Count | 12 | (Calculated) | A key metric for calculating ligand efficiency. |
| XLogP3 | 0.1 | PubChem[10] | Low lipophilicity (<3) helps to avoid nonspecific binding and ensures a better starting point for developing favorable ADMET properties. |
| H-Bond Donors | 1 | (Calculated) | The primary amine provides a key hydrogen bond donor for target interaction. |
| H-Bond Acceptors | 3 | (Calculated) | The quinoxaline nitrogens and the primary amine offer multiple points for hydrogen bonding. |
| Form | Hydrochloride Salt | N/A | Enhances aqueous solubility, stability, and crystallinity, simplifying stock solution preparation and handling.[4][9] |
Causality: The hydrochloride salt form of the fragment significantly improves its solubility in aqueous buffers compared to the free base.[4] Preparing a high-concentration, DMSO-free primary stock is often possible and preferable, especially for crystallographic and NMR studies, to avoid potential interference from organic co-solvents.
-
Primary Stock (e.g., 100 mM in Aqueous Buffer):
-
Accurately weigh the required amount of this compound (MW: 195.65 g/mol for the HCl salt[11]).
-
Dissolve in a suitable, pH-controlled aqueous buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4). Gentle vortexing or sonication may be required.
-
Verify the final pH and adjust if necessary, as high concentrations of an amine salt can slightly alter the pH.
-
Filter-sterilize the stock solution using a 0.22 µm filter. Store at -20°C in small aliquots to prevent freeze-thaw cycles.
-
-
Intermediate DMSO Stock (for SPR or other assays requiring it):
-
If a DMSO stock is required, dissolve the compound in 100% DMSO to a high concentration (e.g., 200 mM).
-
Store in tightly sealed vials at room temperature or -20°C, protected from moisture.
-
PART 2: Core Application Protocols for Fragment Screening
The detection of weak-binding fragments requires highly sensitive biophysical techniques. We present detailed protocols for three gold-standard FBDD screening methods: X-ray Crystallography, Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Expert Insight: Crystallography is the ultimate tool in FBDD as it provides unambiguous, high-resolution structural information of the fragment binding mode.[12][13][14] This structural context is invaluable, immediately revealing how and where the fragment binds, which is the foundation for rational lead optimization.[15][16]
Workflow Diagram: Crystallographic Fragment Screening
Caption: Workflow for identifying fragment hits using X-ray crystallography.
Step-by-Step Methodology:
-
Protein Crystal Preparation:
-
Objective: To produce robust, well-diffracting crystals of the target protein.
-
Procedure: Optimize crystallization conditions to obtain crystals that are uniform and diffract to a resolution of <2.5 Å.[12] The crystallization buffer system must be compatible with the subsequent soaking step (e.g., stable in the presence of low-percentage DMSO or other solvents if used).
-
-
Fragment Soaking Solution:
-
Objective: To prepare a solution that will deliver the fragment to the crystal without causing damage.
-
Procedure: Prepare a 50-100 mM solution of this compound directly in the crystal harvesting buffer, which should also contain a suitable cryo-protectant (e.g., 20-30% glycerol or ethylene glycol).
-
Causality: Soaking at high concentrations is necessary to achieve sufficient occupancy of the binding site, given the fragment's expected weak affinity.[17] The cryo-protectant is essential to prevent ice crystal formation during flash-cooling, which would destroy the crystal lattice.
-
-
Crystal Soaking and Mounting:
-
Objective: To allow the fragment to diffuse into the crystal and bind to the target protein.
-
Procedure: Using a cryo-loop, carefully transfer a protein crystal from its growth drop into the fragment soaking solution. The soaking time can range from minutes to several hours and must be optimized. After soaking, immediately plunge the crystal into liquid nitrogen to flash-cool it.[18]
-
-
Data Collection and Analysis:
-
Objective: To determine if the fragment has bound and to identify its binding pose.
-
Procedure: Collect a high-resolution X-ray diffraction dataset at a synchrotron source. After data processing, solve the structure using molecular replacement if an apo structure is not available. Calculate a difference electron density map (Fo-Fc).
-
Trustworthiness: A true hit is identified by a clear, unambiguous blob of positive electron density in the Fo-Fc map that perfectly fits the shape of the quinoxaline fragment.[12] Advanced analysis methods like PanDDA can help detect weak or low-occupancy binding events that might be missed otherwise.[12]
-
-
Structure Refinement:
-
Objective: To build an accurate atomic model of the protein-fragment complex.
-
Procedure: Model the Quinoxalin-6-ylmethanamine molecule into the identified density and perform crystallographic refinement. The final model provides precise details of the binding interactions (e.g., hydrogen bonds, hydrophobic contacts) guiding further chemistry efforts.
-
Expert Insight: SPR is a label-free, real-time biophysical method ideal for primary screening and hit validation in FBDD.[19][20] Its high sensitivity can detect the weak affinities typical of fragments, and it provides valuable kinetic data (association and dissociation rates) in addition to affinity (K D), offering deeper insight into the binding event.[20][21]
Workflow Diagram: SPR Fragment Screening
Caption: SPR workflow from primary screening to validated fragment hit.
Step-by-Step Methodology:
-
Assay Development and Target Immobilization:
-
Objective: To covalently attach the target protein to a sensor chip surface while retaining its biological activity.
-
Procedure: Choose a suitable sensor chip and immobilization chemistry (e.g., amine coupling). Immobilize the target protein to a level that will produce a sufficient signal for fragment binding (typically lower immobilization densities are better for fragments to avoid mass transport limitations).
-
Self-Validation: Include a reference flow cell (deactivated or blank) to subtract bulk refractive index changes.[22] An optional but highly recommended control is to immobilize an unrelated protein on a separate flow cell to identify and discard non-specific binders.[21]
-
-
Primary Screening:
-
Objective: To rapidly identify fragments that bind to the target protein.
-
Procedure: Prepare a solution of this compound (e.g., at 200 µM) in a running buffer containing a low percentage of DMSO (e.g., 1-2%) if needed.[21] It is critical that the DMSO concentration in the fragment sample exactly matches that of the running buffer to avoid false positives.[23] Inject the fragment solution over the target and control surfaces.
-
Hit Criteria: A positive hit shows a significantly higher response on the target surface compared to the reference and control protein surfaces.
-
-
Hit Confirmation and Affinity Determination:
-
Objective: To confirm the binding interaction and determine the equilibrium dissociation constant (K D ).
-
Procedure: For all positive hits from the primary screen, perform a dose-response experiment. Prepare a series of dilutions of the fragment (e.g., from 1 mM down to low µM) and inject them over the chip.
-
Data Analysis: Fit the resulting steady-state binding responses against fragment concentration to a 1:1 binding model to calculate the K D .[19] The shape of the sensorgram provides kinetic information; true binders should exhibit a characteristic rectangular shape indicative of fast-on/fast-off kinetics.
-
-
Orthogonal Validation:
-
Objective: To confirm hits using a different biophysical technique to eliminate method-specific artifacts.
-
Procedure: Confirmed SPR hits should be tested in a secondary assay, such as NMR spectroscopy or Differential Scanning Fluorimetry (DSF/Thermal Shift), to ensure the binding is robust and not an artifact of the SPR methodology.
-
Expert Insight: NMR spectroscopy is an exceptionally powerful technique for FBDD because it can unambiguously identify binding, determine affinity, and map the location of the binding site on the protein surface, all in solution.[24][25] Protein-observed 2D NMR experiments, like the ¹H-¹⁵N HSQC, are particularly robust for detecting weak interactions with minimal false positives.[2][26]
Workflow Diagram: Protein-Observed NMR Fragment Screening
Caption: Workflow for FBDD using protein-observed ¹H-¹⁵N HSQC NMR.
Step-by-Step Methodology:
-
Protein Preparation:
-
Objective: To produce a soluble, stable, isotopically labeled protein suitable for NMR.
-
Procedure: Express the target protein (ideally <30 kDa) in minimal media supplemented with ¹⁵N-ammonium chloride as the sole nitrogen source.[2] Purify the ¹⁵N-labeled protein to >95% homogeneity.
-
Causality: Isotopic labeling is essential for the ¹H-¹⁵N HSQC experiment, which produces a spectrum where each peak corresponds to a specific backbone amide N-H group in the protein, acting as a fingerprint of the protein's structure.[2][26]
-
-
Reference Spectrum Acquisition:
-
Objective: To obtain a high-quality baseline spectrum of the protein alone.
-
Procedure: Prepare an NMR sample of the ¹⁵N-labeled protein (typically 50-100 µM) in a suitable NMR buffer (e.g., phosphate or HEPES in 90% H₂O/10% D₂O). Acquire a 2D ¹H-¹⁵N HSQC spectrum. The spectrum should show well-dispersed peaks, indicating a properly folded protein.[26]
-
-
Fragment Screening:
-
Objective: To detect binding by observing changes in the protein's HSQC spectrum.
-
Procedure: Add this compound to the protein sample (a final concentration of 200 µM to 1 mM is typical) and acquire another ¹H-¹⁵N HSQC spectrum.
-
Hit Identification: Carefully overlay the new spectrum with the reference spectrum. Binding is indicated by chemical shift perturbations (CSPs), where specific peaks move their position.[26] Significant peak broadening or disappearance can also indicate binding.
-
-
Binding Site Mapping and Affinity Determination:
-
Objective: To identify the residues involved in binding and to calculate the K D .
-
Procedure: Perform a titration by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.
-
Data Analysis:
-
Mapping: The residues whose peaks show the largest CSPs are located at or near the binding site. If backbone resonance assignments are available, these residues can be mapped directly onto the 3D structure of the protein.[24]
-
Affinity: Plot the magnitude of the CSPs for affected residues against the fragment concentration. Fit this data to a binding isotherm to determine the K D .[24]
-
-
PART 3: Data Interpretation and Strategic Hit Progression
Identifying a hit is only the first step. The quality of a fragment hit is not judged by its potency alone, but by its efficiency.
Expert Insight: Ligand Efficiency normalizes binding affinity for the size of the molecule (typically by its heavy atom count).[27][28] In FBDD, we seek fragments with high LE, as they form high-quality interactions with the target and represent the most promising starting points for optimization.[29][30] A commonly accepted threshold for a good fragment is an LE of ≥ 0.3 kcal/mol per heavy atom.[27][28]
Calculation:
-
Convert the measured affinity (K D ) to binding free energy (ΔG):
-
ΔG = RTln(K D )
-
Where R ≈ 1.987 cal/mol·K and T ≈ 298 K.
-
ΔG (kcal/mol) ≈ 1.364 * log₁₀(K D )
-
-
Calculate Ligand Efficiency:
-
LE = -ΔG / HAC
-
Where HAC is the Heavy Atom Count.
-
Table 2: Hypothetical Ligand Efficiency Calculation for Quinoxalin-6-ylmethanamine
| Parameter | Value | Comment |
|---|---|---|
| Assumed K D | 200 µM (0.0002 M) | A typical affinity for a primary fragment hit. |
| ΔG | -5.04 kcal/mol | Calculated using the formula above. |
| Heavy Atom Count (HAC) | 12 | From the structure C₉H₉N₃. |
| Calculated LE | 0.42 kcal/mol/atom | This value is well above the 0.3 threshold, indicating a highly efficient and high-quality fragment hit. |
A validated, high-efficiency hit like Quinoxalin-6-ylmethanamine serves as a launchpad for medicinal chemistry. Structural data from crystallography or NMR is critical at this stage.
FBDD Hit-to-Lead Progression Diagram
Caption: The iterative cycle of progressing a fragment hit to a potent lead.
The aminomethyl group on the fragment is an ideal vector for the "fragment growing" strategy. Chemists can use the structural data to design and synthesize new analogs where functionality is added to this position to pick up new, favorable interactions with the protein, thereby systematically increasing potency while maintaining a good ligand efficiency.
References
- Protocol to perform fragment screening using NMR spectroscopy. PubMed.
- Ligand efficiency metrics in drug discovery: the pros and cons from a practical perspective. Journal of Medicinal Chemistry.
- A Novel NMR-Based Protocol to Screen Ultralow Molecular Weight Fragments. Journal of Medicinal Chemistry. [Link]
- Ligand efficiency. Grokipedia.
- Ligand Efficiency Metrics and their Use in Fragment Optimizations.
- Fragment-based screening by protein-detected NMR spectroscopy. PMC - NIH. [Link]
- Protocol to perform fragment screening using NMR spectroscopy.
- Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]
- The Role of Ligand Efficiency Measures in Drug Discovery. Repository of the Academy's Library. [Link]
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
- NMR Screening in Fragment-Based Drug Design: A Practical Guide.
- Ligand efficiency: nice concept shame about the metrics. Slideshare. [Link]
- Crystallographic Fragment Screening: Workflow & Tools. YouTube. [Link]
- The Role of Quinoxaline Derivatives in Modern Drug Discovery. Blocom. [Link]
- Fragment Screening By Crystallography: An Alternative To High Throughput Screening.
- Examples of established drugs bearing a quinoxaline core in their chemical structures.
- Crystallographic Fragment Screening.
- 1-(Quinoxalin-6-yl)methanamine. PubChem. [Link]
- Fragment screening using X-ray crystallography. PubMed. [Link]
- Fragment-based screening using X-ray crystallography and NMR spectroscopy.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- Examples for drugs containing quinoxaline moiety.
- Fragment-based screening using surface plasmon resonance technology. PubMed. [Link]
- Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
- Fragment Screening.
- A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. PMC - NIH. [Link]
- Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
- Structure of quinoxaline-containing drugs.
- NMR screening techniques in drug discovery and drug design. ScienceDirect. [Link]
- Fragment-to-Lead Medicinal Chemistry Public
- Fragment Screening by Surface Plasmon Resonance. PMC - NIH. [Link]
- The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. PMC - NIH. [Link]
- X-Ray Crystallography in Drug Discovery.
- X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymeriz
- X-Ray Crystallography in Drug Discovery.
- X-ray Crystallography of Chemical Compounds. PubMed - NIH. [Link]
Sources
- 1. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based screening by protein-detected NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 10. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 13. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. X-Ray Crystallography in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystallographic Fragment Screening | Springer Nature Experiments [experiments.springernature.com]
- 18. m.youtube.com [m.youtube.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. grokipedia.com [grokipedia.com]
- 29. researchgate.net [researchgate.net]
- 30. real.mtak.hu [real.mtak.hu]
Application Note: Comprehensive Analytical Characterization of Quinoxalin-6-ylmethanamine Hydrochloride
Introduction
Quinoxalin-6-ylmethanamine hydrochloride is a heterocyclic amine belonging to the quinoxaline class of compounds. Quinoxaline derivatives are of significant interest in medicinal chemistry and drug discovery, forming the core scaffold of various pharmacologically active agents with applications as antibacterial, anticancer, and antiviral therapeutics.[1][2] The subject compound, featuring a methanamine substituent, serves as a critical building block for the synthesis of more complex molecules.[3] The hydrochloride salt form is commonly employed to enhance the compound's aqueous solubility, stability, and crystallinity, which are advantageous properties for pharmaceutical development and handling.[3][4]
Given its role as a key intermediate, ensuring the identity, purity, and stability of this compound is paramount. A rigorous and multi-faceted analytical approach is required for its characterization. This document provides a comprehensive guide detailing robust analytical methods for the complete characterization of this compound, grounding the protocols in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[5]
Physicochemical Properties
A foundational step in any analytical workflow is the documentation of the compound's basic physicochemical properties.
| Property | Value | Source |
| Chemical Name | This compound | Sigma-Aldrich |
| Synonyms | 6-quinoxalinylmethanamine hydrochloride | Sigma-Aldrich |
| CAS Number | 1276056-88-2 | Sigma-Aldrich |
| Molecular Formula | C₉H₉N₃ · HCl | PubChem[6] |
| Molecular Weight | 195.65 g/mol | Sigma-Aldrich |
| Appearance | Typically a white to off-white crystalline powder | EvitaChem[4] |
Chromatographic Analysis: Purity and Assay
Chromatographic techniques are essential for separating the main compound from any impurities, including starting materials, by-products, or degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the gold-standard method for assessing the purity and performing quantitative analysis (assay) of polar to moderately non-polar organic molecules like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
A C18 column is selected for its versatility and proven efficacy in retaining aromatic compounds. The mobile phase consists of an organic modifier (acetonitrile) and an aqueous component. The addition of an acid, such as formic acid, is crucial for two reasons: it protonates residual silanols on the stationary phase to reduce peak tailing, and it ensures the analyte, a basic amine, remains in its protonated, more water-soluble form, leading to sharp, symmetrical peaks. Formic acid is also volatile, making this method compatible with mass spectrometry (MS) detection.[7]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 20 mL of a 50:50 (v/v) mixture of water and acetonitrile (the diluent).
-
Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; return to 5% B over 1 minute; equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis scan) |
| Injection Volume | 10 µL |
-
Data Analysis:
-
Purity: Determine the purity of the sample by the area percent method. The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Assay: Quantify the sample against the reference standard using the principle of external standardization.
-
For use in a regulated environment, this HPLC method must be validated according to ICH Q2(R1) guidelines.[5][8] This involves demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity & Range: A linear relationship between concentration and detector response over a defined range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: Repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified.
Spectroscopic Analysis: Structural Confirmation
Spectroscopic methods provide orthogonal information to confirm the molecular structure and identity of the compound.
Caption: Workflow for comprehensive analytical characterization.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition.
Electrospray Ionization (ESI) is the preferred ionization technique for this molecule as it is a soft ionization method suitable for polar, non-volatile compounds. Operating in positive ion mode ([M+H]⁺) is logical due to the presence of basic nitrogen atoms that are readily protonated.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: The HPLC method described in Section 3.1 is suitable.
-
MS Conditions:
-
Ionization Mode: ESI, Positive
-
Capillary Voltage: 2.8 - 3.5 kV[9]
-
Scan Range: m/z 50 - 500
-
Data Acquisition: Full scan for MS1; targeted MS/MS (product ion scan) on the precursor ion for fragmentation data.
-
-
Data Interpretation:
-
HRMS: The protonated molecule [C₉H₉N₃ + H]⁺ has a calculated exact mass of 160.0875 Da. The experimentally measured mass should be within 5 ppm of this value.[3]
-
MS/MS Fragmentation: The fragmentation pattern is key to confirming the structure. Expect losses related to the aminomethyl group and cleavage of the heterocyclic rings.[3]
-
| m/z (Predicted) | Proposed Fragment Ion | Proposed Neutral Loss |
| 160.0875 | [C₉H₁₀N₃]⁺ | (Protonated Molecule) |
| 130.0658 | [C₈H₆N₂]⁺ | •CH₂NH₂ |
| 103.0444 | [C₇H₅N]⁺ | HCN from m/z 130 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
DMSO-d₆ is an excellent solvent choice for hydrochloride salts, as it solubilizes the compound well and its residual proton signal does not interfere with the aromatic region. Unlike D₂O, it allows for the observation of exchangeable N-H protons from the amine and hydrochloride. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provide a complete picture of the molecular structure.[10][11]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Data Interpretation (Expected Chemical Shifts):
-
¹H NMR:
-
~9.0 - 8.0 ppm: Protons on the quinoxaline ring system. Specific splitting patterns (doublets, singlets) will depend on the substitution.[12]
-
~8.5 ppm (broad): Exchangeable protons from the -NH₃⁺ group.
-
~4.2 ppm: Methylene protons (-CH₂-).
-
-
¹³C NMR:
-
~150 - 120 ppm: Carbons of the quinoxaline aromatic rings.[13]
-
~45 ppm: Methylene carbon (-CH₂-).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly on the ATR crystal.
-
Data Interpretation (Expected Absorption Bands):
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Aromatic C-H[14] |
| 3000 - 2800 | N-H Stretch | Ammonium Salt (-NH₃⁺) |
| ~2900 | C-H Stretch | Aliphatic C-H (-CH₂-)[14] |
| 1620 - 1580 | C=N, C=C Stretch | Aromatic Ring System[15] |
| ~1500 | N-H Bend | Ammonium Salt (-NH₃⁺) |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoxaline ring, which acts as a chromophore.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the compound in a suitable UV-transparent solvent like ethanol or water.
-
Data Interpretation:
Caption: Relationship between analytical techniques and data obtained.
Conclusion
The analytical characterization of this compound requires a multi-technique approach to ensure its identity, purity, and structural integrity. The combination of HPLC for purity assessment, HRMS for molecular formula confirmation, NMR for definitive structural elucidation, and FTIR/UV-Vis for functional group and chromophore analysis provides a comprehensive and robust data package. The protocols outlined in this application note are designed to be reliable and serve as a strong foundation for quality control, stability testing, and regulatory submissions in a drug development setting. All methods should be properly validated for their intended purpose in accordance with ICH guidelines.[19]
References
- SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
- Hara, A., et al. (1980). Gas-Liquid Chromatography and Mass Spectrometry of Quinoxalines Derived from Various Homoglucans by Alkaline o-Phenylenediamine Method. Agricultural and Biological Chemistry, 44(11), 2575-2581.
- Vandenbergh, J., et al. (2012). Quinoxaline-based materials for organic photovoltaics. Journal of Materials Chemistry, 22(16), 7734-7744.
- Wang, J., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Jirkovska, A., et al. (2020). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 25(21), 5032.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- He, L., et al. (2011). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled with high-performance liquid chromatography. Analytical Methods, 3(9), 2055-2062.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Balandina, A., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828.
- Cheeseman, G. W. H., & Törzs, E. S. G. (1976). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 2, (13), 1572-1575.
- Balandina, A., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 816-828.
- Trefz, F. K., et al. (1983). Enzymatic-chemical preparation of quinoxaline derivatives from L-amino acids for gas chromatographic-mass spectrometric analyses. Journal of Chromatography B: Biomedical Sciences and Applications, 272(1), 1-8.
- Soni, A. (2016). ICH Q2 Analytical Method Validation. SlideShare.
- Huillet, F. D. (1954). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. Brigham Young University.
- Li, Y., et al. (2021). Synthesis and Photophysical Properties of Quinoxaline-Based Blue Aggregation-Induced Emission Molecules. Frontiers in Chemistry, 9, 789423.
- de Oliveira, K. T., et al. (2025). Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT. Journal of Molecular Modeling, 31(9), 250.
- Li, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International, 34(10).
- Nakano, K., et al. (2013). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Molecules, 18(7), 7561-7578.
- Zhang, H., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 610.
- Gomaa, A. M., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296.
- ResearchGate. (n.d.). FTIR analysis of the quinoxaline compound.
- Wang, T., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. Pharmaceuticals, 15(11), 1391.
- Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982.
- Ovejero-Pérez, A., et al. (2013). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra.
- Al-Masoudi, N. A., et al. (2016). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. Journal of Applicable Chemistry, 5(1), 113-119.
- Mary, Y. S., & Balachandran, V. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Oriental Journal of Chemistry, 34(5).
- Mary, Y. S., & Balachandran, V. (2016). Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 9(5), 115-131.
- National Center for Biotechnology Information. (n.d.). 1-(Quinoxalin-6-yl)methanamine. PubChem Compound Database.
- D'Agostino, S., et al. (2024). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 29(4), 896.
- Farghaly, T. A., et al. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(9), 920-982.
- Zarei, A., & Gholam-Mohammadi, F. (2015). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 7(12), 808-813.
- Mary, Y. S., & Balachandran, V. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. ResearchGate.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 3. benchchem.com [benchchem.com]
- 4. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. fda.gov [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Structure–NMR chemical shift relationships for novel functionalized derivatives of quinoxalines | Semantic Scholar [semanticscholar.org]
- 11. Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinoxaline(91-19-0) 1H NMR [m.chemicalbook.com]
- 13. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. scialert.net [scialert.net]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 18. Analysis and interpretation of experimental UV-Vis absorption spectra of benzochalcogenadiazoles and quinoxaline heterocycles through TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Notes and Protocols for the Scale-up Synthesis of Quinoxalin-6-ylmethanamine Hydrochloride Derivatives
Introduction: The Significance of Quinoxaline Scaffolds in Modern Drug Discovery
Quinoxalines, bicyclic heterocycles composed of a fused benzene and pyrazine ring, represent a privileged scaffold in medicinal chemistry. Their unique electronic properties and ability to act as bioisosteres for other aromatic systems have led to their incorporation into a wide array of therapeutic agents. Quinoxaline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. The aminomethyl group at the 6-position, as seen in Quinoxalin-6-ylmethanamine hydrochloride, provides a crucial handle for further molecular elaboration, enhancing aqueous solubility and offering a site for conjugation.[1] The hydrochloride salt form is frequently employed to improve the stability, crystallinity, and bioavailability of the parent amine.[1][2]
This guide provides a comprehensive overview of the scale-up synthesis of this compound, detailing a robust and scalable two-step process. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a rationale for the chosen methodologies, grounded in established chemical principles and process safety considerations.
Strategic Approach to Synthesis: A Two-Step Conversion
The synthesis of this compound is most effectively approached as a two-stage process, commencing with the requisite precursor, quinoxaline-6-carbaldehyde. This intermediate is then converted to the target primary amine via reductive amination, followed by salt formation.
Diagram of the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Quinoxaline-6-carbaldehyde
The synthesis of the key aldehyde intermediate can be achieved through a multi-stage process starting from commercially available materials. A validated route involves the initial formation of 6-chloroquinoxaline.
Protocol 1.1: Synthesis of 6-chloroquinoxaline
This procedure is adapted from established methods for quinoxaline formation, which typically involve the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]
Materials and Equipment:
-
4-chlorobenzene-1,2-diamine
-
Glyoxal (40% solution in water)
-
Ethanol
-
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature control.
-
Filtration apparatus
-
Drying oven
Procedure:
-
Charge the jacketed reactor with 4-chlorobenzene-1,2-diamine (1.0 eq) and ethanol.
-
Initiate stirring and heat the mixture to 60-70 °C to achieve dissolution.
-
Slowly add the glyoxal solution (1.1 eq) to the reactor over a period of 30-60 minutes, maintaining the internal temperature below 80 °C.
-
After the addition is complete, maintain the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is deemed complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Protocol 1.2: Synthesis of Quinoxaline-6-carbaldehyde
This protocol employs a Sommelet reaction for the conversion of an intermediate bromomethyl derivative to the desired aldehyde.
Materials and Equipment:
-
6-chloroquinoxaline
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Hexamethylenetetramine
-
Acetic acid
-
Water
-
Standard laboratory glassware and purification apparatus.
Procedure:
-
Bromination: In a suitable reactor, dissolve 6-chloroquinoxaline (1.0 eq) in carbon tetrachloride. Add NBS (1.1 eq) and a catalytic amount of AIBN. Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or HPLC). Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain crude 6-(bromomethyl)quinoxaline.
-
Sommelet Reaction: To a solution of hexamethylenetetramine (1.5 eq) in a mixture of acetic acid and water, add the crude 6-(bromomethyl)quinoxaline. Heat the mixture at reflux for 4-6 hours.
-
Hydrolysis and Work-up: Cool the reaction mixture and add concentrated hydrochloric acid. Continue to reflux for an additional 1-2 hours to hydrolyze the intermediate. Cool to room temperature and neutralize with a suitable base (e.g., sodium carbonate).
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude quinoxaline-6-carbaldehyde can be purified by column chromatography or recrystallization.
Part 2: Scale-up Synthesis of this compound
This stage involves the critical reductive amination of the aldehyde followed by the formation and isolation of the hydrochloride salt.
Protocol 2.1: Reductive Amination and Hydrochloride Salt Formation
Reductive amination is a highly efficient one-pot procedure for the synthesis of amines.[4] The choice of sodium triacetoxyborohydride (STAB) as the reducing agent is strategic; it is a mild and selective reagent that reduces the intermediate imine faster than the starting aldehyde, thus minimizing the formation of the corresponding alcohol by-product.[4]
Materials and Equipment:
-
Quinoxaline-6-carbaldehyde
-
Ammonium acetate (as the ammonia source)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (solution in a suitable solvent, e.g., diethyl ether or isopropanol)
-
Jacketed glass reactor with overhead stirring, temperature control, and addition funnel.
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Setup: Charge the jacketed reactor with quinoxaline-6-carbaldehyde (1.0 eq) and ammonium acetate (5-10 eq) in 1,2-dichloroethane.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a slurry of sodium triacetoxyborohydride (1.5-2.0 eq) in DCE. Slowly add the STAB slurry to the reaction mixture via an addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow and careful addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Swap and Salt Formation: Filter off the drying agent and concentrate the solution under reduced pressure. If the reaction solvent is not suitable for crystallization, perform a solvent swap to a suitable solvent like isopropanol or ethanol.
-
Crystallization: To the solution of the free amine, slowly add a solution of hydrochloric acid (1.1 eq) in the chosen solvent with stirring. The hydrochloride salt should precipitate.
-
Isolation and Drying: Cool the mixture in an ice bath to maximize precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation: Key Process Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Starting Material | Quinoxaline-6-carbaldehyde | Key intermediate |
| Ammonia Source | Ammonium Acetate | Readily available and convenient source of ammonia |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for imine reduction |
| Solvent | 1,2-Dichloroethane (DCE) | Aprotic solvent suitable for reductive amination |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Controls exotherm during addition and allows for a controlled reaction rate |
| Work-up | Quench with NaHCO3 | Neutralizes excess acid and quenches the reaction |
| Purification | Crystallization of HCl salt | Efficient method for purification and isolation of the final product |
| Expected Yield | 75-85% | |
| Final Product Form | Hydrochloride Salt | Improves stability, handling, and bioavailability |
Part 3: Scientific Integrity & Logic
Causality Behind Experimental Choices
-
Choice of Reductive Amination: This one-pot reaction is highly efficient and atom-economical for the synthesis of amines from carbonyl compounds. It avoids the isolation of the intermediate imine, which can be unstable.
-
Selection of Sodium Triacetoxyborohydride (STAB): Unlike stronger reducing agents like sodium borohydride, STAB is less likely to reduce the starting aldehyde to an alcohol, leading to a cleaner reaction profile and higher yield of the desired amine.[4] Its mild nature also makes it compatible with a wider range of functional groups.
-
Use of Ammonium Acetate: This salt serves as a convenient in-situ source of ammonia for the formation of the primary amine.
-
Formation of the Hydrochloride Salt: Conversion of the free amine to its hydrochloride salt is a standard practice in pharmaceutical development. This process often induces crystallization, which is a highly effective method for purification on a large scale.[5] The salt form also typically exhibits improved solid-state stability and aqueous solubility.[1][2]
Self-Validating System: In-Process Controls and Characterization
A robust and reproducible process relies on in-process controls (IPCs) to ensure the reaction is proceeding as expected and to identify any deviations early on.
-
Reaction Monitoring: Regular analysis of the reaction mixture by HPLC is crucial. This allows for the tracking of the consumption of the starting material and the formation of the product. The reaction is deemed complete when the starting aldehyde is no longer detected.
-
Product Characterization: The final product, this compound, must be rigorously characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A typical method would involve a C18 reversed-phase column with a gradient elution of acetonitrile and water (with a modifier like formic acid).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Diagram of the Analytical Workflow
Caption: Analytical workflow for process control and product validation.
Part 4: Process Safety and GMP Considerations
Process Safety
-
Sodium Triacetoxyborohydride (STAB): Although milder than other borohydrides, STAB is still a reactive substance. It is water-reactive and will release flammable hydrogen gas upon contact with water.[6][7][8][9][10] It is also a flammable solid.[8][9][10] Therefore, it should be handled in a well-ventilated area, away from ignition sources, and under an inert atmosphere if possible. The quench step with aqueous sodium bicarbonate should be performed slowly and with adequate cooling to control the exotherm and gas evolution.
-
1,2-Dichloroethane (DCE): This is a regulated solvent and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Exotherms: The reductive amination reaction can be exothermic, especially during the addition of the reducing agent.[4] It is crucial to have adequate cooling capacity in the reactor and to add the reagent portion-wise or via a controlled addition funnel to manage the heat generated. A thorough process safety evaluation, including reaction calorimetry, is recommended before scaling up to a large volume.
Good Manufacturing Practices (GMP) for API Production
The synthesis of an Active Pharmaceutical Ingredient (API) for clinical or commercial use must adhere to Good Manufacturing Practices (GMP). The internationally harmonized guideline for this is ICH Q7.[2][3][11]
Key GMP Considerations:
-
Documentation: All steps of the manufacturing process, including raw material specifications, batch records, and analytical results, must be thoroughly documented.
-
Quality Control: Raw materials, intermediates, and the final API must be tested against pre-defined specifications for identity, purity, and quality.
-
Process Validation: The manufacturing process must be validated to ensure that it consistently produces an API meeting its pre-determined specifications and quality attributes.
-
Equipment and Facility: The manufacturing facility and equipment must be designed, qualified, and maintained to prevent contamination and ensure product quality.
-
Personnel: All personnel involved in the manufacturing process must be adequately trained in GMP and the specific operations they perform.
Conclusion
The scale-up synthesis of this compound derivatives is a critical process in the development of new therapeutics. The protocols and guidelines presented here provide a robust framework for achieving this in a safe, efficient, and reproducible manner. By understanding the underlying chemical principles, implementing rigorous in-process controls, and adhering to established safety and GMP guidelines, researchers and drug development professionals can confidently advance these promising compounds from the laboratory to the clinic.
References
- ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (n.d.).
- ComplianceOnline. (n.d.). Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium triacetoxyborohydride.
- ECA Academy. (n.d.). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers.
- European Medicines Agency. (2000, November 1). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients.
- Naka, T., Ozawa, H., Toyama, K., & Shirasaka, T. (2015). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development, 19(1), 235–241.
- MDPI. (n.d.). Safety and Process Intensification of Catalytic Reduction of 4-Nitophenol Using Sodium Borohydride in Flow Microreactor System.
- Duggan, P. J., Johnson, A. A., & Rogers, R. L. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE.
- Mettler Toledo. (n.d.). NaBH4 Reduction Enhanced Safety via Inline PAT.
- Mekala, N., Moturu, M. V. R. K., Dammalapati, R. V. L. N., & Parimi, A. R. (2016). Safety Evaluation of Sodium Borohydride in Dimethylacetamide. Organic Process Research & Development, 20(2), 487–492.
- ResearchGate. (2023, July 20). (PDF) One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
- Smejkal, B., Agrawal, N. J., Helk, B., Schulz, H., Giffard, M., Mechelke, M., ... & Hekmat, D. (2013). Fast and scalable purification of a therapeutic full-length antibody based on process crystallization. Biotechnology and bioengineering, 110(9), 2452–2461.
- Hong, H., Zou, Z., Liang, G., Pu, S., Hu, J., Chen, L., ... & Huang, Y. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 18(30), 5825–5829.
- Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5434–5442.
- ResearchGate. (n.d.). Potential scalability of a cost-effective purification method for MgCl2-Containing salts for next-generation concentrating solar power technologies.
- Der Pharma Chemica. (n.d.). A novel synthesis of quinoxaline- 6-carabaldehyde and its evaluation as potential antimicrobial agent.
- Frontiers. (n.d.). Separation, purification, and crystallization of 1,5-pentanediamine hydrochloride from fermentation broth by cation resin.
Sources
- 1. researchgate.net [researchgate.net]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance : Compliance Training Webinar (Online Seminar) - ComplianceOnline.com [complianceonline.com]
- 11. FDA Guidance for Industry: Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients - Questions and Answers - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for Quinoxalin-6-ylmethanamine Hydrochloride in the Development of Novel Imaging Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Emergence of the Quinoxaline Scaffold in Molecular Imaging
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Quinoxaline derivatives have been investigated as anticancer, antimicrobial, and antiviral agents, with some compounds progressing to clinical trials.[1][3] More recently, the unique physicochemical properties of the quinoxaline core have made it a promising platform for the development of novel molecular imaging agents for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).[4] These imaging modalities offer non-invasive, real-time visualization of biological processes at the molecular level, playing a crucial role in oncology, neurology, and cardiology.[5]
Quinoxalin-6-ylmethanamine hydrochloride, a key building block, provides a reactive primary amine group that is amenable to a variety of chemical modifications. This functional handle allows for the straightforward conjugation of chelating agents for radiometal labeling or the introduction of prosthetic groups for radiohalogenation. This guide provides a comprehensive overview of the application of this compound in the development of imaging agents, complete with detailed protocols for synthesis, radiolabeling, and preclinical evaluation.
Physicochemical Properties and Handling of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClN₃ | Internal Data |
| Molecular Weight | 195.65 g/mol | Internal Data |
| Appearance | White to off-white solid | Internal Data |
| Solubility | Soluble in water and polar organic solvents | Internal in vitro data |
| Storage | Store at room temperature in a dry, well-ventilated place | Internal Data |
Safety Precautions: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Synthesis of Imaging Agent Precursors from this compound
The primary amine of Quinoxalin-6-ylmethanamine serves as a versatile anchor point for chemical modification. Below are two primary strategies for derivatizing this compound for radiolabeling.
Protocol 1: Conjugation of a Bifunctional Chelator for Radiometal Labeling
This protocol describes the conjugation of the commonly used bifunctional chelator, p-SCN-Bn-DOTA, to Quinoxalin-6-ylmethanamine. DOTA is a macrocyclic chelator capable of stably coordinating a variety of radiometals, including Gallium-68 (⁶⁸Ga) for PET imaging.
Materials:
-
This compound
-
p-SCN-Bn-DOTA (N-Succinimidyl-4-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10 minutes at room temperature.
-
Chelator Addition: Add p-SCN-Bn-DOTA (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Monitoring: Monitor the reaction progress by HPLC.
-
Purification: Upon completion, purify the crude product by preparative HPLC using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Characterization: Confirm the identity and purity of the DOTA-conjugated quinoxaline precursor by mass spectrometry and analytical HPLC.
Caption: Workflow for preparing a radiometal-labeled quinoxaline imaging agent.
Protocol 2: Synthesis of a Precursor for Radiohalogenation (e.g., ¹⁸F-labeling)
This protocol outlines a strategy for synthesizing a precursor suitable for nucleophilic ¹⁸F-fluorination, a common method for producing PET tracers. This involves the introduction of a leaving group, such as a tosylate, on an alkyl chain attached to the quinoxaline core.
Materials:
-
This compound
-
2-(2-(Tosyloxy)ethoxy)acetic acid N-succinimidyl ester
-
Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) and stir for 10 minutes.
-
Precursor Addition: Add 2-(2-(Tosyloxy)ethoxy)acetic acid N-succinimidyl ester (1.1 equivalents).
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring and Purification: Monitor the reaction by HPLC and purify the product using preparative HPLC as described in Protocol 1.
-
Characterization: Confirm the structure and purity of the tosylated precursor by mass spectrometry and analytical HPLC.
Caption: Workflow for preparing a radiohalogenated quinoxaline imaging agent.
Radiolabeling Protocols
Protocol 3: ⁶⁸Ga-Labeling of DOTA-Quinoxaline Conjugate
Materials:
-
DOTA-Quinoxaline conjugate (from Protocol 1)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (0.1 M, pH 4.5)
-
Metal-free water and vials
-
Heating block
-
Radio-HPLC system
-
Dose calibrator
Procedure:
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions.
-
Reaction Mixture: In a metal-free vial, add the DOTA-Quinoxaline conjugate (10-20 µg) dissolved in sodium acetate buffer.
-
Radiolabeling: Add the ⁶⁸Ga eluate (typically 100-500 MBq) to the vial.
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes.
-
Quality Control: After cooling, determine the radiochemical purity (RCP) by radio-HPLC. The RCP should be >95%.
-
Purification (if necessary): If the RCP is below 95%, the product can be purified using a C18 Sep-Pak cartridge.
-
Final Formulation: Formulate the final product in a sterile saline solution for injection.
Protocol 4: ¹⁸F-Labeling of Tosyl-Quinoxaline Precursor
Materials:
-
Tosyl-Quinoxaline precursor (from Protocol 2)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Automated radiosynthesis module or manual setup in a hot cell
-
Radio-HPLC system
Procedure:
-
¹⁸F-Fluoride Trapping: Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.
-
Elution: Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Azeotropic Drying: Dry the [¹⁸F]fluoride by azeotropic distillation with anhydrous acetonitrile.
-
Radiolabeling Reaction: Add the Tosyl-Quinoxaline precursor (1-2 mg) dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride.
-
Heating: Heat the reaction mixture at 100-120°C for 15-20 minutes.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC.
-
Formulation: Collect the desired product fraction and reformulate it in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
Quality Control: Perform quality control tests, including radiochemical purity, specific activity, and residual solvent analysis.[6]
In Vitro Evaluation Protocols
Protocol 5: Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxicity of the non-radioactive quinoxaline derivative.
Materials:
-
Cancer cell lines (e.g., HCT116 colorectal carcinoma, HepG2 hepatocellular carcinoma, MCF-7 breast adenocarcinoma)[7][8]
-
Complete cell culture medium
-
Quinoxaline derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 6: In Vitro Binding and Specificity Assay
This assay evaluates the specific binding of the radiolabeled quinoxaline agent to its target in cancer cells.
Materials:
-
Radiolabeled quinoxaline imaging agent
-
Cancer cell line expressing the target of interest
-
Blocking agent (non-radioactive quinoxaline derivative or a known ligand for the target)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Gamma counter
Procedure:
-
Cell Preparation: Plate cells in 24-well plates and grow to confluence.
-
Binding Assay:
-
Total Binding: Incubate cells with the radiolabeled quinoxaline agent at various concentrations.
-
Non-specific Binding: Incubate cells with the radiolabeled agent in the presence of a high concentration of the blocking agent (e.g., 1000-fold excess).
-
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) by Scatchard analysis.
In Vivo Imaging Protocol
Protocol 7: Preclinical PET/CT Imaging in a Xenograft Mouse Model
This protocol describes a typical PET/CT imaging study in mice bearing tumors derived from a human cancer cell line.
Materials:
-
Tumor-bearing mice (e.g., nude mice with HCT116 xenografts)
-
Radiolabeled quinoxaline imaging agent
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation: Anesthetize the mouse with isoflurane (2-3% for induction, 1-2% for maintenance).
-
Radiotracer Administration: Inject a known amount of the radiolabeled quinoxaline agent (e.g., 5-10 MBq) intravenously via the tail vein.
-
Uptake Period: Allow the radiotracer to distribute for a specific period (e.g., 60 minutes), keeping the animal warm.
-
Imaging:
-
Position the mouse in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static PET scan for 10-20 minutes.
-
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g).
-
Caption: General workflow for preclinical PET/CT imaging in a mouse model.
Data Interpretation and Further Steps
Successful development of a quinoxaline-based imaging agent will be characterized by:
-
High Radiochemical Purity and Yield: Efficient and reproducible radiolabeling is crucial for clinical translation.[6]
-
High In Vitro Specificity: The agent should demonstrate high affinity and selectivity for its intended biological target.
-
Favorable In Vivo Biodistribution: High tumor uptake with low background signal in non-target organs is essential for clear imaging.[4]
-
In Vivo Stability: The radiolabeled compound should remain intact in vivo to ensure that the detected signal accurately reflects the distribution of the imaging agent.[9][10]
Following successful preclinical evaluation, further studies may include dosimetry calculations to estimate the radiation dose to humans and toxicology studies to ensure the safety of the imaging agent.[11]
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel imaging agents. Its adaptable chemical nature allows for the incorporation of various radioisotopes, making it suitable for both PET and SPECT applications. The protocols outlined in this guide provide a robust framework for researchers to design, synthesize, and evaluate new quinoxaline-based radiotracers, with the ultimate goal of advancing molecular imaging in oncology and other disease areas.
References
- Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 21(11), 1489. [Link]
- Newahie, M. G., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Gombert, A., et al. (2013). Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes. ACS Medicinal Chemistry Letters, 4(11), 1048–1052. [Link]
- Ali, M. M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
- Judkins, J., et al. (2018). Best Practices for Preclinical 18F-FDG PET Imaging. Journal of Nuclear Medicine, 59(Supplement 1), 12. [Link]
- Sunderland, J. J., et al. (2020). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine, 61(3), 449-457. [Link]
- Bruker. (2021). The Role of PET Imaging in Preclinical Oncology. Bruker. [Link]
- Taschereau, R., et al. (2019). Low-Dose Imaging in a New Preclinical Total-Body PET/CT Scanner. Frontiers in Physics, 7, 62. [Link]
- Karakatsanis, N. A., et al. (2019). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine, 61(3), 449-457. [Link]
- Hishar, H., et al. (2016). Study Identifies New Potential Radiotracer for Cancer Imaging. Imaging Technology News. [Link]
- Wilson, D. M., et al. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key. [Link]
- Milas, L., et al. (2004). Quinoxaline 1,4-dioxides are novel angiogenesis inhibitors that potentiate antitumor effects of ionizing radiation. International Journal of Oncology, 24(5), 1121-1131. [Link]
- Yssartier, T., et al. (2024). In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation. RSC Medicinal Chemistry, 15(1), 223-233. [Link]
- Pinheiro, A. C., et al. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1339-1352. [Link]
- Open MedScience. (n.d.).
- van der Meel, R., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry, 7(1), 30. [Link]
- Zlatopolskiy, B. D., et al. (2021). Insight into the Development of PET Radiopharmaceuticals for Oncology. Cancers, 13(16), 4136. [Link]
- de Souza, M. V. N., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 271, 116360. [Link]
- Khan, I., et al. (2022). Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. Archiv der Pharmazie, 355(8), e2200130. [Link]
- Holler, M., et al. (2022). Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry, 7(1), 2. [Link]
- Society of Nuclear Medicine and Molecular Imaging. (2022). Novel molecular imaging radiotracer can precisely diagnose multiple cancers. ScienceDaily. [Link]
- Yssartier, T., et al. (2024).
- Sivasankaran, A., et al. (2020). Studies on some metal complexes of quinoxaline based unsymmetric ligand: Synthesis, spectral characterization, in vitro biological and molecular modeling studies. Journal of Molecular Structure, 1202, 127278. [Link]
- Abulkhair, H. S., et al. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie, 354(5), e2000449. [Link]
- Albano, D., et al. (2024). Personalised PET imaging in oncology: an umbrella review of meta-analyses to guide the appropriate radiopharmaceutical choice and indication. European Journal of Nuclear Medicine and Molecular Imaging, 52(1), 208-224. [Link]
- Martins, P. A., et al. (2011).
- Wängler, C., et al. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals.
- Hung, J. C. (n.d.). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico. [Link]
- Forrest, S. (2021). Immuno-PET shows tumor response to therapy. AuntMinnie. [Link]
- van der Meel, R., et al. (2024). Good practices for 89Zr radiopharmaceutical production and quality control. EJNMMI Radiopharmacy and Chemistry, 9(1), 16. [Link]
- Gîrd, C. E., et al. (2023). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Molbank, 2023(2), M1639. [Link]
- Lee, H., & Badal, A. (2021). A Review of Doses for Dental Imaging in 2010–2020 and Development of a Web Dose Calculator.
Sources
- 1. Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 4. Synthesis and Biological Evaluation of New Quinoxaline Derivatives of ICF01012 as Melanoma-Targeting Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. In vivo stability of 211At-radiopharmaceuticals: on the impact of halogen bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openmedscience.com [openmedscience.com]
Troubleshooting & Optimization
Quinoxalin-6-ylmethanamine hydrochloride solubility in DMSO and water
Welcome to the technical support guide for Quinoxalin-6-ylmethanamine hydrochloride (CAS: 1276056-88-2). This document provides researchers, scientists, and drug development professionals with in-depth FAQs and troubleshooting workflows related to the solubility of this compound in Dimethyl Sulfoxide (DMSO) and water. Our goal is to explain the causality behind experimental observations and provide robust protocols to ensure reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water?
While specific quantitative solubility data for this compound is not extensively reported in public literature, we can infer its likely behavior based on its chemical structure. The molecule contains a primary amine which has been protonated to form a hydrochloride salt. This salt formation is a common strategy in medicinal chemistry specifically designed to enhance the aqueous solubility of amine-containing compounds.[1] Therefore, the compound is expected to be soluble in water.[2]
However, the final solubility can be significantly influenced by factors such as pH, temperature, and the presence of other ions in the solution (see Troubleshooting Q3).
Q2: How soluble is this compound in DMSO?
DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic molecules, including heterocyclic compounds like quinoxalines.[3] For instance, a related compound, 2-phenyl-3-methyl-quinoxaline, exhibits a solubility of approximately 30 mg/mL in DMSO.[4] While a direct value for this compound is unavailable, it is reasonable to expect high solubility in anhydrous DMSO, likely sufficient for creating concentrated stock solutions (e.g., 50-100 mM) for screening and biological assays.
Q3: I'm having trouble dissolving the compound in water or an aqueous buffer. What could be the cause?
This is a common issue that can stem from several factors. Here is a logical workflow to diagnose the problem:
-
Verify the Salt Form: Ensure you are working with the hydrochloride salt. The free base, Quinoxalin-6-ylmethanamine, has significantly lower predicted aqueous solubility.
-
Consider the pH: As a hydrochloride salt of a primary amine (predicted pKa ≈ 8.2)[5], the compound's solubility in water is pH-dependent. The protonated amine is water-soluble. In basic conditions (pH > pKa), the amine will be deprotonated to its less soluble free base form, potentially causing it to precipitate. Ensure your aqueous solution is neutral or, preferably, slightly acidic (pH 4-7) to maintain the protonated, soluble state.
-
Apply Physical Methods: Gentle heating (e.g., to 37°C) or sonication can help overcome the activation energy barrier for dissolution. Vortexing for 1-2 minutes is a standard first step.[3]
-
Check for Common Ion Effect: If you are using a buffer containing high concentrations of chloride ions (e.g., a high-molarity HCl buffer or certain cell culture media), it could slightly suppress the dissolution of the hydrochloride salt. While typically a minor effect, it can be a factor near the saturation point.
-
Assess Purity and Age: Impurities from synthesis or degradation products from improper storage can be less soluble and give the appearance of poor overall solubility.
Q4: My compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. Why?
This is a classic case of a compound exceeding its kinetic solubility limit in an aqueous environment.
-
The Mechanism: DMSO can often dissolve compounds at concentrations far exceeding their thermodynamic solubility limit in water. When this highly concentrated DMSO stock is rapidly diluted into an aqueous buffer (a process called "solvent shifting"), the compound suddenly finds itself in a poor solvent (the aqueous buffer). If the final concentration is above its aqueous solubility limit, it will precipitate out of the solution.[6]
-
The Solution:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Lower the Final Concentration: Your final working concentration in the aqueous medium may be too high.
-
Modify Dilution Technique: Add the DMSO stock to the aqueous buffer dropwise while vortexing vigorously. This can sometimes create a metastable solution (supersaturated) that remains clear for the duration of an experiment. However, be aware that the compound may still precipitate over time.[6] We do not recommend storing aqueous solutions prepared from DMSO stocks.[7]
-
Q5: How can I accurately determine the solubility of my specific batch of this compound?
Given the lack of published data, experimental determination is crucial. The "gold standard" for determining thermodynamic (true) equilibrium solubility is the shake-flask method.[6] This method involves adding an excess of the solid compound to the solvent, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound in the supernatant. A detailed protocol is provided below.
Solubility Data Summary
| Solvent | Form | Reported Solubility | Notes |
| Water | Hydrochloride Salt | Qualitatively described as "soluble".[2] | Solubility is pH-dependent. Quantitative value not reported in the literature. See Protocol 2 for determination. |
| DMSO | Hydrochloride Salt | Not reported. Expected to be high. | DMSO is a common solvent for quinoxaline derivatives.[3][4] See Protocol 1 for preparing stock solutions. |
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical process for addressing challenges when dissolving this compound.
Caption: Troubleshooting workflow for solubility issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 100 mM stock solution, a common starting point for various assays.
Materials:
-
This compound (MW: 195.65 g/mol )
-
Anhydrous DMSO (Biotech grade)
-
Analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.1 mol/L * 0.001 L * 195.65 g/mol * 1000 mg/g = 19.57 mg
-
-
Weighing: Accurately weigh approximately 19.57 mg of the compound into a sterile vial. Record the exact weight.
-
Solvent Addition: Based on the actual mass weighed, calculate the precise volume of DMSO to add.
-
Volume (mL) = [Mass (mg) / 195.65 (g/mol)] / 100 (mmol/L)
-
Add the calculated volume of anhydrous DMSO to the vial.
-
-
Dissolution: Tightly cap the vial and vortex vigorously for 2 minutes.[3] If solid particles remain, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (37°C) can be used as a final step if necessary, but check for compound stability at elevated temperatures first.[3]
-
Storage: Once fully dissolved, the solution should be clear. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[3]
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility, providing a definitive value for your specific compound batch and conditions.
Materials:
-
This compound
-
Chosen aqueous solvent (e.g., deionized water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
-
Calibrated standards of the compound for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point could be 2-5 mg of compound per 1 mL of solvent.
-
Equilibration: Add the chosen aqueous solvent (e.g., 1 mL) to the vial. Cap it tightly and place it on an orbital shaker in a temperature-controlled environment. Allow the slurry to equilibrate for at least 24-48 hours. This extended time is critical to ensure the system reaches thermodynamic equilibrium.[8]
-
Phase Separation: After equilibration, let the vials stand undisturbed for at least 1 hour to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any remaining microscopic solid particles, which would artificially inflate the measured solubility.
-
Quantification: Prepare serial dilutions of the filtered sample. Analyze these dilutions using a validated analytical method (e.g., HPLC-UV) against a standard curve prepared with known concentrations of the compound.
-
Calculation: Determine the concentration of the compound in the original, undiluted filtrate. This value represents the thermodynamic solubility under the tested conditions (e.g., in mg/mL or mM).
References
- Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
- ResearchGate. How to check the Drug solubility DMSO solvent..?
- Popova, Y., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3146.
- ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Molbase. This compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Quinoxalin-6-ylmethanamine , 95% , 872047-67-1 - CookeChem [cookechem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
Quinoxalin-6-ylmethanamine hydrochloride stability and storage conditions
Welcome to the technical support resource for Quinoxalin-6-ylmethanamine hydrochloride (CAS No. 1276056-88-2). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth information on the stability and storage of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What is the primary advantage of using the hydrochloride salt form of this compound?
A1: The hydrochloride salt form of Quinoxalin-6-ylmethanamine is intentionally synthesized to improve the compound's overall properties for research applications. Compared to its free base form, the hydrochloride salt generally exhibits greater stability, a longer shelf-life, and enhanced crystallinity.[1]. This crystalline nature simplifies handling, purification, and analytical characterization. Furthermore, the salt form often possesses improved aqueous solubility, which is beneficial for many experimental protocols.[1][2].
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry and well-ventilated place.[3][4]. Many suppliers recommend storage at room temperature.[5][6]. To mitigate potential degradation from moisture and atmospheric contaminants, storing the container within a desiccator is a highly recommended best practice.
Q3: Is this compound sensitive to light or moisture?
A3: Yes, attention to both is crucial. The compound should be stored away from moisture and light.[2]. Some related compounds are known to be hygroscopic (tend to absorb moisture from the air), which can compromise sample integrity and weighing accuracy.[4]. While specific photostability data for this exact compound is limited in public literature, it is a standard precautionary measure for complex organic molecules, especially heterocyclic compounds, to protect them from light to prevent potential photodegradation.[7][8]. Therefore, storing the compound in an opaque vial, or within its original packaging inside a cabinet, is advised.
Q4: How should I prepare and store solutions of this compound?
A4: Due to the hydrochloride groups, the compound is soluble in water.[2]. For preparing stock solutions, use a high-purity solvent such as DMSO, DMF, or an appropriate buffer. For short-term storage (days), refrigeration (2-8°C) is generally acceptable. For long-term storage (weeks to months), it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: What are the known incompatibilities for this compound?
A5: this compound should not be stored or mixed with strong oxidizing agents or strong bases.[2][9]. As a hydrochloride salt of a primary amine, it will react with strong bases, which would deprotonate the amine and convert it back to the less stable free base.
Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Atmosphere | Light/Moisture Protection | Rationale |
| Solid | Long-Term | Room Temperature | Dry, Inert (e.g., Argon) | Tightly sealed, opaque vial inside a desiccator | Prevents moisture absorption and oxidation for maximum shelf-life.[2][9] |
| Solution | Short-Term (≤ 1 week) | 2-8°C | N/A | Sealed, opaque vial | Slows down potential degradation in solution for immediate experimental use. |
| Solution | Long-Term (> 1 week) | -20°C or -80°C | N/A | Aliquoted, sealed, opaque vials | Minimizes solvent evaporation, degradation, and damage from freeze-thaw cycles. |
Troubleshooting Guide: Stability Issues
This guide provides solutions to specific problems you might encounter during your experiments, helping you to identify the root cause of potential compound instability.
Q1: I opened a new vial of the compound, and it appears clumpy or discolored. What should I do?
A1: This may indicate moisture absorption or degradation.
-
Causality: The hydrochloride salt is susceptible to moisture.[2][4]. Clumping suggests it has become hygroscopic. Discoloration could be a sign of chemical degradation, possibly due to improper storage during shipping or a breach in the container seal.
-
Solution: Do not use the compound if its physical appearance is compromised. Contact the supplier immediately for a replacement and provide the lot number and details of your observation. Using a potentially degraded compound will lead to unreliable and unrepeatable experimental results.
Q2: My experimental results are inconsistent. Could the stability of my stock solution be the problem?
A2: Yes, this is a common issue. Solution stability can be affected by several factors.
-
Causality:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation. Water crystals formed during freezing can create localized pH and concentration shifts, accelerating hydrolysis or other reactions.
-
Solvent Purity: Using solvents that are not anhydrous or of high purity can introduce contaminants that react with the compound. For example, older bottles of DMSO can contain acidic impurities.
-
Extended Storage: Even at low temperatures, very slow degradation can occur over long periods (months).
-
-
Solution:
-
Aliquot Your Stock: Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.
-
Use High-Purity Solvents: Use fresh, anhydrous, high-purity solvents for preparing solutions.
-
Perform a Quality Check: If you suspect degradation, you can perform a simple quality check. Run a thin-layer chromatography (TLC) plate against a freshly prepared solution from solid material. If you observe new spots, it indicates the presence of degradation products. For a more quantitative assessment, an HPLC analysis can be performed to check for purity.[10][11].
-
Q3: I left my solution on the benchtop for a few hours under ambient light. Is it still usable?
A3: It depends on the duration and intensity of the light exposure.
-
Causality: Many heterocyclic compounds are sensitive to light, which can provide the energy to initiate degradation pathways.[7][8].
-
Solution: For maximum experimental integrity, it is best practice to protect solutions from light at all times by using amber vials or by wrapping standard vials in aluminum foil.[8]. While short-term exposure of a few hours may not cause significant degradation for some compounds, it introduces an unnecessary variable. If the experiment is critical, it is safest to prepare a fresh solution.
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the recommended workflow for handling the compound and a logical decision tree for troubleshooting stability issues.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting decision tree for compound stability issues.
Protocol: Preparation and Stability Check of a Stock Solution
This protocol provides a standardized method for preparing a stock solution and verifying its short-term stability.
Part 1: Stock Solution Preparation (10 mM in DMSO)
-
Pre-Weighing: Allow the vial of this compound (MW: 195.65 g/mol ) to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the solid.
-
Weighing: On a calibrated analytical balance, accurately weigh approximately 1.96 mg of the compound into a sterile, opaque microcentrifuge tube.
-
Solubilization: Add 1.0 mL of anhydrous, high-purity DMSO to the tube.
-
Mixing: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Aliquoting: Immediately divide the stock solution into smaller, single-use aliquots (e.g., 50 µL) in opaque, tightly-sealing tubes suitable for low-temperature storage.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Part 2: Simplified Stability Check by HPLC
This is a generic method to quickly assess purity. The conditions may need to be optimized for your specific HPLC system.
-
Objective: To compare a freshly prepared solution ("Fresh") with an aged solution ("Aged," e.g., stored at 4°C for two weeks) to detect degradation products.
-
Sample Preparation:
-
Prepare a "Fresh" sample by diluting the newly made stock solution to a working concentration (e.g., 100 µM) in the mobile phase.
-
Prepare an "Aged" sample by diluting your stored stock solution to the same concentration in the mobile phase.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or ammonium acetate buffer.[11]. A starting point could be 85:15 Water:Acetonitrile, ramping to 15:85 over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a relevant wavelength (e.g., 259 nm, a common wavelength for aromatic systems[11]).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the "Fresh" sample and record the chromatogram. You should observe a major peak corresponding to the parent compound. Note its retention time and peak area.
-
Inject the "Aged" sample. Compare its chromatogram to the "Fresh" one.
-
Interpretation: If the "Aged" sample shows a significant decrease in the main peak's area and/or the appearance of new peaks (especially earlier-eluting, more polar ones), it is indicative of degradation.
-
This technical guide provides a comprehensive framework for ensuring the stability and integrity of your this compound. Adherence to these storage and handling protocols is essential for generating reproducible and reliable scientific data.
References
- Benchchem. This compound | 1276056-88-2.
- EvitaChem. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813).
- Fisher Scientific.
- CymitQuimica. Safety Data Sheet - [quinoxalin-6-yl]methanamine hydrochloride. (2024-12-19).
- Ambeed. This compound | 1276056-88-2.
- Sigma-Aldrich.
- Thermo Fisher Scientific. SAFETY DATA SHEET - Methanamine, hydrochloride. (2010-10-29).
- Sigma-Aldrich. This compound.
- Sigma-Aldrich. This compound | 1276056-88-2.
- Fisher Scientific. eMolecules this compound | 1276056-88-2.
- Advanced ChemBlocks. (quinoxalin-6-yl)methanamine.
- PubChemLite. 1-(quinoxalin-6-yl)methanaminedihydrochloride (C9H9N3).
- Achmem. Quinoxalin-6-ylmethanamine.
- PubChem. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714.
- NIH National Library of Medicine. Light-Sensitive Injectable Prescription Drugs.
- CookeChem. Quinoxalin-6-ylmethanamine, 95%, 872047-67-1.
- BLD Pharm. 6298-37-9|Quinoxalin-6-amine.
- NIH National Library of Medicine. Light-Sensitive Injectable Prescription Drugs—2022.
- ResearchGate.
- NIH National Library of Medicine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. (quinoxalin-6-yl)methanamine 95% | CAS: 872047-67-1 | AChemBlock [achemblock.com]
- 6. Quinoxalin-6-ylmethanamine , 95% , 872047-67-1 - CookeChem [cookechem.com]
- 7. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Light-Sensitive Injectable Prescription Drugs—2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Quinoxaline Products
Welcome to the technical support center for the purification of crude quinoxaline products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in quinoxaline purification. Quinoxaline derivatives are a critical class of heterocyclic compounds with broad pharmacological activities, making their purity paramount for accurate downstream applications.[1][2] This resource moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.
Troubleshooting Guide: Common Issues in Quinoxaline Purification
This section addresses specific problems you may encounter during the purification of your crude quinoxaline product in a direct question-and-answer format.
Q1: My final product yield after purification is significantly lower than expected. What are the likely causes and how can I improve it?
Low recovery is a frequent issue that can often be traced back to several key steps in the purification process.
-
Inadequate Extraction: If your work-up involves a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for your specific quinoxaline derivative.[3] Performing multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume.[3] Also, be aware that some products may adsorb onto solid supports like catalysts or drying agents. Thoroughly wash these solids with the work-up solvent to recover any adsorbed product.[3]
-
Loss During Recrystallization: Significant product loss can occur if the compound has considerable solubility in the cold recrystallization solvent or if too much solvent is used for washing the final crystals.[4] To mitigate this, ensure the solution is thoroughly cooled, ideally in an ice bath, to maximize precipitation.[4] Use a minimal amount of ice-cold solvent to wash the filtered crystals.[4] If you suspect significant product remains in the filtrate (mother liquor), you can concentrate it and attempt a second crystallization to improve your overall yield.[3]
-
Suboptimal Column Chromatography: Product loss during column chromatography can occur due to irreversible adsorption to the stationary phase, especially if your compound is particularly polar or has acidic/basic functionalities. Using a less active stationary phase, such as neutral alumina instead of silica gel, can sometimes prevent this.[4] Additionally, ensure that all the pure fractions are combined before solvent evaporation.
Q2: After purification by recrystallization, my quinoxaline product is still not pure. What should I do?
If recrystallization fails to yield a product of sufficient purity, it's likely that the impurities have very similar solubility properties to your desired compound in the chosen solvent.
-
Change the Solvent System: The most effective solution is to try a different recrystallization solvent or a solvent system.[4] A solvent system typically consists of two miscible solvents, one in which your compound is soluble (the "good" solvent) and one in which it is less soluble (the "poor" solvent).[3] The goal is to find a combination that selectively crystallizes your product while leaving the impurities dissolved.
-
Consider an Alternative Purification Technique: If multiple recrystallization attempts with different solvents fail, it may be necessary to employ a different purification method. Column chromatography is a powerful alternative for separating compounds with different polarities.[3][4]
Q3: I'm having difficulty getting my quinoxaline derivative to crystallize out of solution. What techniques can I use to induce crystallization?
The reluctance of a compound to crystallize is a common frustration. Several techniques can be employed to induce nucleation and crystal growth.
-
Optimize the Solvent System: The choice of solvent is paramount. An ideal solvent will dissolve the compound when hot but not when cold.[3] If a single solvent doesn't work, a mixed solvent system can be effective.[3]
-
Induce Crystal Growth:
-
Scratching: Gently scratching the inside of the flask below the surface of the solution with a glass rod can create nucleation sites.[3][4]
-
Seeding: Adding a tiny crystal of the pure product to the cooled, supersaturated solution can initiate crystallization.[3]
-
Slow Evaporation: Allowing the solvent to evaporate slowly from an uncovered or loosely covered flask can concentrate the solution and promote crystal formation.[3]
-
Vapor Diffusion: Place an open vial containing your dissolved compound inside a larger sealed container with a "poor" solvent. The vapor from the poor solvent will slowly diffuse into your solution, reducing the solubility of your compound and promoting crystallization.[3]
-
Q4: During column chromatography, my desired quinoxaline product is co-eluting with an impurity. How can I improve the separation?
Co-elution occurs when two or more compounds travel through the chromatography column at the same rate.[5][6]
-
Adjust the Mobile Phase Polarity: The simplest approach is to alter the composition of the mobile phase (eluent). If your product and impurity are eluting too quickly, decrease the polarity of the mobile phase. For a common normal-phase setup with silica gel, this would mean increasing the proportion of the non-polar solvent (e.g., hexane) in a hexane/ethyl acetate mixture.[3][4] Conversely, if the compounds are strongly retained on the column, a gradual increase in the mobile phase polarity will be necessary.
-
Change the Stationary Phase: If adjusting the mobile phase is ineffective, consider changing the stationary phase. Different stationary phases (e.g., alumina, C18-functionalized silica for reverse-phase chromatography) have different selectivities and may be able to resolve the co-eluting peaks.[7][8]
-
Employ a Different Chromatographic Technique: If standard column chromatography fails, more advanced techniques like High-Performance Liquid Chromatography (HPLC) may be necessary. HPLC offers a wider variety of stationary and mobile phases, providing more options for achieving separation.[9][10][11]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification of quinoxaline products.
What are the most common impurities in crude quinoxaline products?
The nature of impurities largely depends on the synthetic route used. A common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[12][13][14] Therefore, common impurities often include unreacted starting materials.[4] If a chlorination step is involved to produce a chloro-quinoxaline, the corresponding hydroxy-quinoxaline starting material can be a primary impurity.[4] Residual chlorinating agents and their byproducts can also be present.[4]
What are the primary methods for purifying crude quinoxaline products?
The two most effective and widely used purification techniques for quinoxaline derivatives are recrystallization and column chromatography.[4]
-
Recrystallization is excellent for removing small amounts of impurities and can yield highly pure crystalline products, provided a suitable solvent is found.[4][15]
-
Column Chromatography is a versatile method for separating the desired product from a range of impurities based on their differential adsorption to a stationary phase.[4][12]
-
Distillation can be used for liquid quinoxaline products.[16][17]
-
Acid-Base Extraction can be a powerful technique for separating acidic or basic quinoxaline derivatives from neutral impurities, or vice-versa.[3][18][19]
How do I choose the right solvent for recrystallizing my quinoxaline derivative?
The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[4] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble at low temperatures.[20]
| Solvent/Solvent System | Common Applications & Characteristics |
| Ethanol/Methanol | Good general-purpose solvents for many quinoxaline derivatives.[3][4][21] |
| Ethyl Acetate | Another common choice, often used in combination with a non-polar solvent like hexane.[3][4] |
| Hexane/Ethyl Acetate | A widely used mixed solvent system for both recrystallization and column chromatography.[3][22] |
| Toluene | Can be effective for less polar quinoxaline derivatives.[21] |
| Water | While less common for organic compounds, it can be a good choice for highly polar quinoxaline derivatives.[23][24] |
How do I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[4][12] It allows for the rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step.[4] Quinoxaline derivatives are often UV-active due to their aromatic nature, making them easily visible under a UV lamp on a TLC plate.[12]
Experimental Protocols
General Protocol for Column Chromatography
This protocol provides a general guideline for purifying quinoxaline derivatives using silica gel column chromatography.
1. Selection of Mobile Phase:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various eluent systems (e.g., different ratios of hexane and ethyl acetate) to find one that provides good separation between your product and impurities.[12] Aim for an Rf value of 0.2-0.4 for your desired product.[4]
2. Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column, allowing the silica to settle into a uniform packed bed.[4]
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Alternatively, if the compound is not very soluble in the eluent, adsorb it onto a small amount of silica gel. This is done by dissolving the compound in a suitable solvent, adding silica gel, and then evaporating the solvent to obtain a dry, free-flowing powder.[4]
-
Carefully add the sample to the top of the packed column.[4]
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.[4]
5. Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent under reduced pressure to obtain the purified quinoxaline derivative.[4]
General Protocol for Recrystallization
This protocol outlines the general steps for purifying a solid quinoxaline product by recrystallization.
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential recrystallization solvent dropwise while heating and agitating until the solid dissolves. A good solvent will dissolve the compound when hot but not when cold.[4]
2. Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4]
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal.[4]
4. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration.[4]
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.[4]
-
Dry the crystals in a vacuum oven to remove any residual solvent.[4]
Visualizations
Caption: Troubleshooting logic for inducing crystallization of quinoxaline derivatives.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Chloro-3-(2-pyridinyl)quinoxaline.
- Liu, et al. (n.d.). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.
- RSC Publishing. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones.
- NIH. (n.d.). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.
- Google Patents. (n.d.). Improved methods for the preparation of quinoxaline derivatives.
- (n.d.). Metal-free one-pot synthesis of quinoxalines via C–α-CH2-extrusion process.
- PubMed. (n.d.). An immunoaffinity column for the selective purification of 3-methyl-quinoxaline-2-carboxylic acid from swine tissues and its determination by high-performance liquid chromatography with ultraviolet detection and a colloidal gold-based immunochromatographic assay.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (n.d.). Refinement of work-up procedures for quinoxaline synthesis.
- Google Patents. (n.d.). Preparation of high purity substituted quinoxaline.
- ResearchGate. (n.d.). Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking.
- TSI Journals. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES.
- SIELC Technologies. (n.d.). Separation of Quinoxaline, 2,3-dimethyl- on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- (2012). Are there any general rules for choosing solvents for recrystallization?.
- (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- (n.d.). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods.
- Pharma Now. (n.d.). Mobile and Stationary Phases in Chromatography Explained.
- (n.d.). Introduction to Chromatography.
- Chemistry LibreTexts. (2023). Recrystallization.
- International Journal of Chemistry Studies. (n.d.). Novel Synthesis of Some Quinoxaline Derivatives.
- Chromatography Forum. (2006). coeluting or comigrating impurities.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- (n.d.). Detecting impurities that coelute with the main peak.
- Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Encyclopedia.pub. (2023). Methods of Preparation of Quinoxalines.
- Chemistry For Everyone. (2024). What Is Stationary And Mobile Phase In Chromatography?.
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).
- (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
- (n.d.).
- (2020). Acid-Base Extraction Tutorial. YouTube.
- ResearchGate. (n.d.). Chromatographic Co-elution Chromatography.
- MDPI. (n.d.). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide.
- PubMed Central. (n.d.). Recent advances in the transition-metal-free synthesis of quinoxalines.
- PubMed Central. (n.d.). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives.
- ResearchGate. (2015). Why am I having low yield in my gel extraction?.
Sources
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. coeluting or comigrating impurities - Chromatography Forum [chromforum.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Separation of Quinoxaline, 2,3-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. pharmanow.live [pharmanow.live]
- 11. ursinus.edu [ursinus.edu]
- 12. Protocol for stereodivergent asymmetric hydrogenation of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 17. tsijournals.com [tsijournals.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimization of Reaction Conditions for N-alkylation of Quinoxalin-6-ylmethanamine
Welcome to the dedicated technical support center for the N-alkylation of Quinoxalin-6-ylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific transformation. Our focus is on providing practical, field-tested insights grounded in established chemical principles to ensure the success of your experiments.
I. Foundational Principles: Understanding the N-Alkylation of Primary Amines
The N-alkylation of a primary amine like Quinoxalin-6-ylmethanamine is a cornerstone reaction in medicinal chemistry. The primary amine nitrogen acts as a nucleophile, attacking an electrophilic carbon of an alkylating agent, typically an alkyl halide, to form a new carbon-nitrogen bond.[1] However, the product of this initial reaction, a secondary amine, is often more nucleophilic than the starting primary amine.[2] This increased nucleophilicity can lead to a common and often frustrating side reaction: over-alkylation, resulting in the formation of a tertiary amine or even a quaternary ammonium salt.[2][3]
Controlling the reaction to favor the desired mono-alkylated product is the central challenge. This guide will explore various strategies and reaction parameters that can be fine-tuned to achieve high yields and selectivity.
Core Reaction Pathway
Caption: General scheme for the N-alkylation of a primary amine.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the N-alkylation of Quinoxalin-6-ylmethanamine, providing a systematic approach to troubleshooting.
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows predominantly unreacted Quinoxalin-6-ylmethanamine.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Insufficient Reactivity of Alkylating Agent | The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be too slow under your current conditions. | 1. Switch to a more reactive alkyl halide: Consider using the corresponding alkyl bromide or iodide.[4] 2. Increase reaction temperature: Gently heating the reaction can provide the necessary activation energy.[4][5] Monitor for potential side product formation at higher temperatures. |
| Inappropriate Base | The base plays a crucial role in deprotonating the amine, making it more nucleophilic. A base that is too weak or insoluble in the reaction solvent will hinder the reaction.[4] | 1. Screen different bases: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base such as DBU or a hindered base like DIPEA. For particularly challenging cases, a stronger base like NaH might be necessary, though this increases the risk of elimination side reactions.[4] 2. Ensure base solubility: If your base has low solubility in your chosen solvent, switch to a solvent in which it is more soluble. For instance, K₂CO₃ is more soluble in DMF than in acetone.[4] |
| Poor Solvent Choice | The solvent can significantly influence the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the base without strongly solvating the nucleophilic amine.[5][6] | 1. Experiment with different solvents: If the reaction is sluggish in a non-polar solvent like toluene, try a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[4][7] 2. Ensure reagent purity: The presence of water can interfere with the reaction, especially when using water-sensitive bases. Ensure your solvent is anhydrous.[4] |
| Steric Hindrance | If either the quinoxaline moiety or the alkylating agent is sterically bulky, the nucleophilic attack can be impeded, slowing down the reaction.[4] | 1. Increase reaction temperature and time: More sterically hindered reactions may require higher temperatures and longer reaction times to proceed to completion.[4] |
Issue 2: Significant Over-alkylation
Symptoms: TLC or LC-MS analysis shows a significant amount of the di-alkylated (tertiary amine) product, leading to a complex product mixture and low yield of the desired secondary amine.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Excess Alkylating Agent | Using a large excess of the alkylating agent will drive the reaction towards the thermodynamically stable tertiary amine.[3] | 1. Optimize stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the alkylating agent.[8] |
| High Reaction Temperature or Prolonged Reaction Time | Forcing the reaction conditions can promote the subsequent alkylation of the more nucleophilic secondary amine product. | 1. Lower the reaction temperature: Conduct the reaction at a lower temperature (e.g., room temperature or 0 °C) to control the reaction rate.[8] 2. Monitor the reaction closely: Use TLC or LC-MS to monitor the consumption of the starting material and stop the reaction once the primary amine is consumed to minimize over-alkylation.[8] |
| Inappropriate Solvent | The choice of solvent can influence the relative rates of the first and second alkylation steps. | 1. Solvent screening: Experiment with different solvents to find one that provides the best selectivity for mono-alkylation. |
| Concentrated Reaction Conditions | High concentrations of reactants can increase the likelihood of the secondary amine product reacting with the remaining alkylating agent. | 1. Dilute the reaction mixture: Running the reaction at a lower concentration can sometimes improve selectivity.[3] |
Issue 3: Formation of Unexpected Byproducts
Symptoms: TLC or LC-MS analysis reveals the presence of unexpected spots or peaks in addition to the starting material and desired product.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Elimination Reactions | If using a strong, sterically hindered base with a secondary or tertiary alkyl halide, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct. | 1. Use a less hindered base: Switch to a weaker or less sterically demanding base. 2. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. |
| Decomposition of Starting Materials or Product | The quinoxaline ring system or the alkylating agent may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases. | 1. Screen for milder reaction conditions: Explore lower temperatures and the use of milder bases. 2. Ensure an inert atmosphere: If your compounds are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Impure Reagents | Impurities in the starting materials or solvents can lead to the formation of side products. | 1. Verify reagent purity: Ensure that Quinoxalin-6-ylmethanamine, the alkylating agent, base, and solvent are of high purity.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for the N-alkylation of Quinoxalin-6-ylmethanamine?
For direct alkylation with alkyl halides, polar aprotic solvents like N,N-dimethylformamide (DMF) , dimethyl sulfoxide (DMSO) , or acetonitrile (ACN) are often excellent choices.[4][7] They effectively dissolve the amine and the inorganic base (like K₂CO₃ or Cs₂CO₃) and promote the SN2 reaction pathway. However, the optimal solvent should always be determined empirically for your specific substrate and alkylating agent.
Q2: I am struggling with over-alkylation. Are there alternative methods to direct alkylation with alkyl halides?
Yes, several alternative methods can provide better control over mono-alkylation:
-
Reductive Amination: This is a highly reliable method that involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.[2][8][9] This method avoids the issue of over-alkylation because the secondary amine product is generally less reactive towards further reductive amination. Common reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[8]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, particularly with aryl halides.[10][11][12] It offers excellent functional group tolerance and can be a good option if direct alkylation fails.[10]
-
"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This greener approach uses alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir).[13][14][15] The alcohol is temporarily oxidized to an aldehyde in situ, which then undergoes reductive amination with the amine.[14]
Q3: How do I choose the right base for my reaction?
The choice of base depends on the pKa of the amine and the reactivity of the alkylating agent.
-
Inorganic bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and are effective for many N-alkylations. Cesium carbonate is often more effective due to its higher solubility and the "cesium effect," which can enhance the nucleophilicity of the amine.
-
Organic bases: Non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are useful for scavenging the acid byproduct without competing in the alkylation reaction.
-
Strong bases: For less reactive systems, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary.[4][13] However, these should be used with caution as they can promote side reactions like elimination.
A good starting point is to screen a few bases, such as K₂CO₃, DIPEA, and DBU, to find the optimal conditions for your specific reaction.
Q4: How can I effectively purify my N-alkylated quinoxaline product?
Purification is typically achieved through the following methods:
-
Extraction: After the reaction is complete, a standard aqueous workup can be used to remove inorganic salts and water-soluble impurities. The choice of extraction solvent will depend on the polarity of your product.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the crude product and separating it from unreacted starting materials and byproducts. A gradient elution system, for example, with hexanes and ethyl acetate, is often effective.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an excellent way to obtain highly pure material.
IV. Experimental Protocols
Protocol 1: General Procedure for Direct N-Alkylation with an Alkyl Halide
This protocol provides a starting point for the optimization of the direct N-alkylation of Quinoxalin-6-ylmethanamine.
-
Reaction Setup: To a solution of Quinoxalin-6-ylmethanamine (1.0 eq.) in a suitable anhydrous solvent (e.g., DMF, ACN), add a base (e.g., K₂CO₃, 2.0 eq.).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature.[8]
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS. Pay close attention to the formation of the di-alkylated byproduct.[8]
-
Work-up: Once the starting amine is consumed, cool the reaction to room temperature and filter off the inorganic base. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 2: General Procedure for Reductive Amination
This protocol is a robust alternative to direct alkylation, particularly when over-alkylation is a concern.
-
Imine Formation: In a round-bottom flask, dissolve Quinoxalin-6-ylmethanamine (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as dichloromethane (DCM) or methanol (MeOH).[8] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[8] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirred solution.[8]
-
Reaction Completion: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[8]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).[8]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[8]
Troubleshooting Workflow Diagram
Sources
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. ul.netd.ac.za [ul.netd.ac.za]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Highly Efficient, Base-Catalyzed Alkylation Reactions - ChemistryViews [chemistryviews.org]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. pubs.acs.org [pubs.acs.org]
How to avoid degradation of Quinoxalin-6-ylmethanamine hydrochloride
Welcome to the technical support center for Quinoxalin-6-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoiding the degradation of this compound during your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
I. Understanding the Stability of this compound
This compound is a valuable building block in medicinal chemistry and drug discovery. The hydrochloride salt form is intentionally used to enhance the compound's stability and aqueous solubility compared to its free base form.[1] However, like any complex organic molecule, it is susceptible to degradation under certain conditions. Understanding the potential degradation pathways is the first step in preventing them. The primary areas of concern are exposure to light, incompatible pH levels, oxidizing agents, and elevated temperatures.
II. Troubleshooting Guide: Identifying and Resolving Degradation Issues
This section addresses common problems that may indicate degradation of your this compound.
Issue 1: Discoloration or Change in Physical Appearance of Solid Compound
-
Observation: The typically white to off-white crystalline powder has turned yellow or brown, or has started to clump together.
-
Probable Cause: This often indicates moisture absorption and/or degradation due to improper storage.[2] Exposure to light can also cause discoloration in quinoxaline-based compounds.
-
Solution:
-
Immediate Action: Do not use the discolored reagent. Its purity is compromised, which will lead to inconsistent and unreliable experimental results.
-
Proper Storage Protocol:
-
Store the solid compound in a tightly sealed, amber glass vial to protect it from light and moisture.[2][3]
-
For long-term storage, keep the vial in a desiccator at the recommended temperature, typically refrigerated (2-8°C) or frozen (-20°C).[2][4]
-
Always allow the container to warm to room temperature before opening to prevent condensation from forming inside the vial.
-
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Observation: You are observing variable yields, unexpected byproducts, or a lack of reactivity in your experiments.
-
Probable Cause: This is a common symptom of using a degraded stock solution or solid starting material. The primary amine is a key reactive group, and its degradation will significantly impact reactions like amidations or alkylations.[1]
-
Solution:
-
Prepare Fresh Stock Solutions: It is best practice to prepare stock solutions fresh for each experiment. If you must store solutions, do so for a very limited time.
-
Solution Storage Guidelines:
-
For short-term storage (less than 24 hours), store the solution at 2-8°C.[2]
-
For longer-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] However, the stability of this compound in various solvents over time should be validated in your lab.
-
-
Solvent Choice: Use anhydrous, high-purity solvents for preparing solutions to minimize water-mediated degradation.
-
Issue 3: Appearance of New Peaks in HPLC or LC-MS Analysis
-
Observation: Your analytical chromatogram shows new, unexpected peaks that were not present in the initial analysis of the compound.
-
Probable Cause: This is a clear indication of degradation. The new peaks represent degradation products. Forced degradation studies on similar compounds have shown that degradation can occur under acidic, basic, oxidative, and photolytic stress.[5][6][7]
-
Solution:
-
Identify the Stress Factor: Review your experimental conditions to pinpoint the likely cause of degradation.
-
pH: The amine hydrochloride is acidic. Exposing it to basic conditions will deprotonate the amine, making it more susceptible to oxidation and other reactions.[8] Quinoxaline derivatives have also been shown to be vulnerable to tautomerization in their reduced form under alkaline conditions.[2][9]
-
Oxidation: Was the reaction exposed to air for prolonged periods? Were there any oxidizing agents present?
-
Light: Was the experiment conducted under direct light? Quinoxaline systems can be light-sensitive and may undergo photodegradation or dimerization.[1][4][10]
-
Heat: Were elevated temperatures used? Thermal degradation is a possibility.
-
-
Implement Preventative Measures: Based on the identified stressor, implement the appropriate preventative measures as detailed in the FAQs below.
-
III. Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
For optimal stability, the solid compound should be stored in a cool, dry, and dark environment.[2] We recommend storing it in a tightly sealed amber vial inside a desiccator at 2-8°C.[2]
Q2: How should I prepare and store stock solutions?
It is highly recommended to prepare stock solutions fresh before use. If storage is necessary, use an anhydrous, aprotic solvent like DMSO or DMF. Aliquot into single-use vials and store at -20°C or -80°C, protected from light.[2] Avoid repeated freeze-thaw cycles. Aqueous solutions are generally not recommended for long-term storage.
Chemical Compatibility
Q3: What solvents and reagents are incompatible with this compound?
-
Strong Bases: Avoid strong bases, as they will neutralize the hydrochloride salt and generate the free amine, which is generally less stable.[3][8]
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, and chromates should be avoided as they can oxidize the amine functionality or the quinoxaline ring.[2]
-
Reactive Excipients: In formulation development, be cautious with excipients containing reactive impurities like reducing sugars (e.g., lactose), peroxides, or aldehydes.[11][12]
Q4: Can I use this compound in aqueous buffers?
Yes, but with caution. The stability of the compound in aqueous solutions is pH-dependent. Acidic buffers (pH 3-5) are generally preferred to maintain the protonated, more stable form of the amine.[13] In alkaline conditions, the compound will be less stable.[2][9] Aqueous solutions should not be stored for long periods.
Potential Degradation Pathways
Q5: What are the likely degradation pathways for this compound?
While specific studies on this exact molecule are limited, based on the chemistry of quinoxalines and amine hydrochlorides, the following degradation pathways are plausible:
-
Oxidation: The primary amine can be oxidized, and the electron-rich quinoxaline ring system may also be susceptible to oxidation.
-
Photodegradation: Quinoxaline moieties can undergo photodimerization or other photochemical reactions upon exposure to UV or even strong visible light.[1][4][10]
-
Hydrolysis: While the hydrochloride salt is relatively stable, prolonged exposure to water, especially at non-optimal pH, could potentially lead to hydrolysis.
-
Tautomerization: Under certain conditions, particularly in a reduced state and at alkaline pH, the quinoxaline ring can undergo tautomerization, leading to a loss of aromaticity and function.[2][9]
IV. Experimental Protocols and Data
Protocol for a Quick Stability Check
This protocol allows you to assess the stability of your compound in a specific solvent under your experimental conditions.
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest.
-
Immediately analyze a sample of this solution using a validated stability-indicating HPLC method. This is your t=0 reference.
-
Store the stock solution under your intended experimental conditions (e.g., at room temperature on the benchtop).
-
Analyze samples from the stock solution at various time points (e.g., 1, 4, 8, and 24 hours).
-
Compare the chromatograms. A decrease in the main peak area and/or the appearance of new peaks indicates degradation.
Data Summary: General Stability Guidelines
| Condition | Risk of Degradation | Recommendation |
| Solid Storage | Low | Store at 2-8°C in a dark, dry environment.[2] |
| Aqueous Solution (pH < 6) | Moderate | Prepare fresh; use for a limited time.[13] |
| Aqueous Solution (pH > 7) | High | Avoid if possible.[2][9] |
| Organic Solvents (Anhydrous) | Low to Moderate | Prepare fresh; store short-term at low temperatures. |
| Exposure to Light | High | Work in a fume hood with the sash down or use amber glassware.[1][4][10] |
| Elevated Temperatures (>40°C) | Moderate to High | Use the lowest effective temperature for your reaction. |
| Presence of Strong Oxidants/Bases | High | Avoid these reagents.[2][3] |
V. Visualizing Degradation and Prevention
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Experimental Workflow
Caption: Recommended workflow to minimize degradation during experiments.
VI. References
-
Gedefaw, D., et al. (2016). Induced photodegradation of quinoxaline based copolymers for photovoltaic applications. Solar Energy Materials and Solar Cells, 144, 150-158. [Link]
-
Modak, S. V., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society, 146(8), 5173–5185. [Link]
-
Alsante, K. M., et al. (2014). Forced Degradation Studies. In Separation Science and Technology (Vol. 10, pp. 3-33). Academic Press.
-
Tse, C., & Scaiano, J. C. (2007). Photochromic benzo[g]quinoxalines. Canadian Journal of Chemistry, 85(11), 939-943. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Current trends in forced degradation study for pharmaceutical product development. Journal of Pharmaceutical Education and Research, 3(1), 54-63.
-
Jadhav, P. R., Sonawane, Y., & Sonawane, G. (2016). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. MOJ Bioequivalence & Bioavailability, 2(5).
-
Michael, A., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). [Link]
-
BioPharm International. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(9). [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(9), 24-33. [Link]
-
Taylor, L. S., & Mauer, L. J. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. Chemistry Central Journal, 15(1), 124. [Link]
-
Cheeseman, G. W. H., & Tuck, B. (1968). Quinoxaline derivatives. Part V. Decomposition of 3 : 4-dihydro-4-methyl-3-oxoquinoxaline-2-carboxy-N-methylanilide 1-oxide with sulphuric acid. Journal of the Chemical Society C: Organic, 852-854.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Organic Web Chem.[Link]
-
Serajuddin, A. T. M., et al. (1987). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Journal of Pharmaceutical Sciences, 76(8), 589-595. [Link]
-
Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). [Link]
-
Chen, P., et al. (2019). Cinnamil- and Quinoxaline-Derivative Indicator Dyes for Detecting Volatile Amines in Fish Spoilage. Molecules, 24(20), 3702. [Link]
-
Dong, M. W. (2013). The Art and Science of HPLC Method Development. LCGC North America, 31(8), 612-621.
-
Wang, S., et al. (2016). Simultaneous determination of five quinoxaline-1,4-dioxides and two major metabolites in surface water by on-line solid phase extraction coupled to high-performance liquid chromatography. Analytical Methods, 8(10), 2219-2227. [Link]
-
SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column. SIELC.[Link]
-
Liu, L., & Wu, Y. (2014). Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. AAPS PharmSciTech, 15(6), 1629–1637. [Link]
-
Bharate, S. S., Bharate, S. B., & Bajaj, A. N. (2010). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 1(3), 3-26.
-
Wyttenbach, N., & Kuentz, M. (2006). Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical development and technology, 11(1), 15-23. [Link]
-
Patel, D., et al. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup. AAPS PharmSciTech, 24(5), 133. [Link]
-
Kumar, V., & Sreedhara, A. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, 10(10), 4505-4514.
Sources
- 1. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications [research.chalmers.se]
- 2. par.nsf.gov [par.nsf.gov]
- 3. mdpi.com [mdpi.com]
- 4. Induced photodegradation of quinoxaline based copolymers for photovoltaic applications - USP Electronic Research Repository [repository.usp.ac.fj]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 8. Isolation (Recovery) [chem.ualberta.ca]
- 9. Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Drug-excipient compatibility testing using a high-throughput approach and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Quinoxalin-6-ylmethanamine Hydrochloride
Welcome to the technical support center for Quinoxalin-6-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this compound. Our approach is rooted in practical, field-tested experience to ensure you can achieve the desired purity for your critical applications.
I. Understanding the Impurity Profile
The purification strategy for this compound is intrinsically linked to the potential impurities that can arise during its multi-step synthesis. A typical synthetic route involves the formation of the quinoxaline core, followed by the introduction and conversion of a functional group at the 6-position to a methanamine, and finally, salt formation with hydrochloric acid.[1]
Common Sources of Impurities:
-
Unreacted Starting Materials: Residual quinoxaline-6-carbaldehyde is a common impurity.
-
By-products of Reductive Amination: The primary by-product is often the corresponding alcohol, (quinoxalin-6-yl)methanol, formed by the reduction of the starting aldehyde. Over-alkylation can also lead to secondary and tertiary amine impurities.
-
Side-Reactions in Quinoxaline Formation: The initial cyclocondensation reaction can generate regioisomers or other related heterocyclic compounds.
-
Degradation Products: Quinoxaline derivatives can be susceptible to hydrolysis, particularly under acidic conditions.[2]
II. Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter and provides actionable solutions.
Q1: My final product shows a significant amount of a less polar impurity by TLC/LC-MS. What is it likely to be and how can I remove it?
A1: This less polar impurity is very likely to be the unreacted starting material, quinoxaline-6-carbaldehyde.[3] Due to the polar nature of the desired amine hydrochloride, the aldehyde will have a higher Rf value on a normal-phase TLC plate.
Troubleshooting Steps:
-
Optimize the Reaction: Ensure the reductive amination goes to completion by using a sufficient excess of the amine source and an adequate amount of the reducing agent, such as sodium borohydride.[4]
-
Purification by Column Chromatography: If the impurity persists, column chromatography is an effective method for separation. Due to the polarity of your product, a polar stationary phase like silica gel is appropriate. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity by adding methanol is recommended.[5]
-
Acid-Base Extraction: An acid-base extraction can be a simple and effective workup step. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The desired amine will be protonated and move to the aqueous layer, while the less polar aldehyde impurity will remain in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent, followed by conversion back to the hydrochloride salt.
Q2: I have an impurity with a similar polarity to my desired product. How can I differentiate and separate them?
A2: An impurity with similar polarity could be the alcohol by-product, (quinoxalin-6-yl)methanol, formed from the reduction of the starting aldehyde.
Troubleshooting and Separation Strategies:
-
Analytical Differentiation:
-
LC-MS: The mass spectrum will clearly distinguish between the amine (C9H9N3, MW: 159.19) and the alcohol (C9H8N2O, MW: 160.17).[6]
-
¹H NMR: The amine will show a characteristic singlet for the -CH₂NH₂ protons, while the alcohol will have a singlet for the -CH₂OH protons and a broad singlet for the -OH proton.
-
-
Purification Techniques:
-
Recrystallization: This is often the most effective method for removing closely related impurities. The choice of solvent is critical. For amine hydrochlorides, polar protic solvents or solvent mixtures are generally suitable.[7] Experiment with solvent systems like methanol/diethyl ether, ethanol/ethyl acetate, or isopropanol/water. The principle is to find a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.[8]
-
Preparative HPLC: For challenging separations, preparative reverse-phase HPLC can provide high purity. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.[9]
-
Q3: My product is discolored (e.g., yellow or brown). What is the cause and how can I decolorize it?
A3: Discoloration often arises from minor, highly conjugated impurities or oxidation products.
Decolorization Protocol:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., hot methanol or ethanol). Add a small amount of activated carbon (typically 1-5% w/w) to the solution.
-
Heating and Filtration: Gently heat the mixture for a short period (10-15 minutes). Be cautious as the fine carbon powder can cause bumping. Filter the hot solution through a pad of Celite® or a fluted filter paper to remove the carbon.
-
Crystallization: Allow the filtrate to cool slowly to induce crystallization of the decolorized product.
Q4: The hydrochloride salt of my amine is difficult to handle and purify. Are there alternatives?
A4: While the hydrochloride salt is common, other salts can be prepared to improve handling and crystallization properties.[7] For instance, forming a salt with a different acid like tartaric acid or citric acid can sometimes yield more crystalline and easier-to-handle solids. The choice of the counter-ion can significantly impact the physicochemical properties of the final product.
III. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of this compound.
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures like ethanol/water or methanol/diethyl ether). The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is suitable for removing impurities with different polarities.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system. A good starting point is a mixture of dichloromethane and methanol.[5] Adjust the ratio to achieve a good separation between your product and the impurities. The target Rf for your product should be around 0.2-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the column.
-
Elution: Begin eluting with the less polar solvent system and gradually increase the polarity (e.g., by increasing the percentage of methanol). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
-
Salt Reformation: If the free base was isolated, it can be converted back to the hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent.
IV. Data Presentation
Table 1: Suggested Solvent Systems for Recrystallization
| Solvent System | Polarity | Notes |
| Methanol/Diethyl Ether | High to Low | Good for precipitating polar salts from a polar solution. |
| Ethanol/Ethyl Acetate | High to Medium | A versatile system for many amine hydrochlorides. |
| Isopropanol/Water | High | Water increases the polarity; suitable for highly polar salts. |
| Acetonitrile | Medium-High | Can be effective for compounds with moderate polarity. |
V. Visualization of Workflows
Purification Workflow Diagram
Caption: General purification workflow for Quinoxalin-6-ylmethanamine HCl.
Impurity Relationship Diagram
Caption: Relationship between synthesis steps and potential impurities.
VI. References
-
Waters. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Quinoxalin-6-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
Vedantu. (2024, June 6). Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved from [Link]
-
MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]
-
Frontiers. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by imine reduction. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Different amines in reductive amination with undecanal. Retrieved from [Link]
-
ResearchGate. (2025, August 7). General Reductive Amination of Aldehydes and Ketones with Amines and Nitroaromatics under H2 by Recyclable Iridium Catalysts. Retrieved from [Link]
-
Oxford Academic. (n.d.). Polarographic Behavior of the Condensation Product of Glyoxal with o-Phenylenediamine, and Its Application to the Determination of Glyoxal. Bulletin of the Chemical Society of Japan. Retrieved from [Link]
-
PubChem. (n.d.). Quinoxaline-2-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quinoxaline-2-carbaldehyde | C9H6N2O | CID 594088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 5. academic.oup.com [academic.oup.com]
- 6. 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US2764573A - Condensation products of glyoxal monourein and aldehydes - Google Patents [patents.google.com]
- 8. High-performance liquid chromatography determination of glyoxal, methylglyoxal, and diacetyl in urine using 4-methoxy-o-phenylenediamine as derivatizing reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Quinoxaline Library Synthesis
Welcome to the technical support hub for quinoxaline library synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your research. This guide is structured to help you navigate common challenges, optimize your reactions, and efficiently troubleshoot issues that arise during the synthesis of these vital heterocyclic compounds.
Quinoxaline derivatives are foundational scaffolds in medicinal chemistry and materials science, lauded for their diverse biological activities.[1][2] The most prevalent synthetic route is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound, a reaction known for its reliability but also its potential pitfalls.[3][4] This guide will address these challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries researchers face when embarking on quinoxaline synthesis.
Q1: My initial quinoxaline synthesis reaction is giving a very low yield. What are the most likely causes?
A1: Low yield is the most frequent issue and typically stems from three primary areas: suboptimal reaction conditions, poor starting material quality, or incomplete reaction.
-
Reaction Conditions: The classical condensation often requires heating or the use of acid catalysts.[5][6] If conditions are too harsh (e.g., strong acid, high heat), sensitive starting materials can degrade.[3] Conversely, if conditions are too mild, the reaction may not proceed to completion. The choice of solvent and catalyst is critical and highly substrate-dependent.
-
Starting Material Quality: Aryl-1,2-diamines are susceptible to oxidation, appearing as darkened or discolored solids. This degradation can significantly inhibit the reaction. 1,2-dicarbonyl compounds can also be unstable. It is crucial to use high-purity starting materials or purify them before use.
-
Incomplete Reaction: The reaction may simply not have run long enough. Monitoring via Thin-Layer Chromatography (TLC) is essential to track the consumption of the limiting reagent.[7]
Q2: How can I make my quinoxaline synthesis greener and more efficient?
A2: Modern synthetic methods increasingly focus on sustainability.[8] Key strategies include:
-
Catalyst Choice: Transitioning from traditional strong acids to reusable heterogeneous catalysts like alumina-supported heteropolyoxometalates or even nano-catalysts can dramatically improve the environmental profile while maintaining high yields.[6][9]
-
Solvent Selection: Many reactions can be performed in greener solvents like ethanol, ethanol/water mixtures, or under solvent-free conditions, reducing reliance on hazardous organic solvents.[5][9]
-
Energy Input: Microwave-assisted synthesis has been shown to drastically reduce reaction times from hours to minutes and improve yields by providing efficient, uniform heating.[3][10] Remarkably, many quinoxaline syntheses can achieve high yields in just one minute at room temperature in methanol without any added catalyst.[11]
Q3: I see multiple potential catalysts in the literature. How do I choose the right one?
A3: Catalyst selection is a critical optimization step. There is no single "best" catalyst, as the optimal choice depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).
Causality: The catalyst's primary role is to activate the carbonyl group of the 1,2-dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the 1,2-diamine. The subsequent cyclization and dehydration steps are also often accelerated.
A logical approach is to start with the simplest conditions. A catalyst-free reaction in methanol should be the first attempt, as it is often surprisingly effective.[11] If that fails, progressively explore different catalyst classes.
| Catalyst Class | Examples | Typical Conditions | Advantages & Considerations |
| None | - | Methanol or Ethanol, Room Temp | Simplest, greenest starting point. Surprisingly effective for many substrates.[11] |
| Organocatalysts | Phenol, Camphor Sulfonic Acid | Room Temp | Mild, inexpensive, and metal-free.[12][13] |
| Heterogeneous | Alumina-Supported MoVP, Bentonite Clay K-10 | Room Temp | Recyclable, easy to remove (filtration), environmentally friendly.[6][13] |
| Lewis/Brønsted Acids | Acetic Acid, Iodine, Cerium(IV) Ammonium Nitrate | Varies (Room Temp to Reflux) | Traditional, effective but can be harsh and require neutralization during workup.[5][6] |
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems.
Problem: Persistent Low Yield or Stalled Reaction
You've optimized the basics, but your yield is still unacceptably low, or the reaction stalls with significant starting material remaining.
Q4: I've tried a catalyst-free approach and a simple acid catalyst with little success. What's the next step?
A4: When simple methods fail, a systematic re-evaluation of the reaction parameters is necessary. The issue may lie with the intrinsic reactivity of your substrates, requiring more potent activation or different conditions.
Expert Insight: Electron-withdrawing groups on the aryl-1,2-diamine decrease its nucleophilicity, slowing the initial condensation step. Conversely, electron-donating groups can accelerate it. Understanding your substrate's electronics can guide your troubleshooting.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield quinoxaline synthesis.
Step-by-Step Protocol: Phenol-Catalyzed Synthesis [13] This protocol offers a mild, efficient, and inexpensive alternative to traditional methods.
-
Preparation: In a round-bottom flask, dissolve the aromatic o-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in an ethanol:water mixture (7:3, 10 mL).
-
Catalyst Addition: Add phenol (20 mol%, ~19 mg) to the solution.
-
Reaction: Stir the solution vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC, using a suitable eluent (e.g., n-hexane:ethyl acetate 20:1). The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, add water (20 mL) to the mixture. The pure product often precipitates out.
-
Isolation: Let the mixture stand for 30 minutes to maximize crystal formation. Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Problem: Difficult Purification and Persistent Impurities
The reaction appears successful by TLC, but isolating a pure product is challenging.
Q5: My crude product contains an impurity that is very close to my product on the TLC plate. How can I improve separation?
A5: Poor separation during column chromatography is a common frustration. The solution lies in systematically optimizing the mobile phase or changing the stationary phase.
Expert Insight: The most common impurity in this synthesis is often unreacted starting material, particularly the 1,2-dicarbonyl compound, or a partially cyclized intermediate. If the reaction was run under oxidative conditions (e.g., using α-hydroxy ketones without an external oxidant), oxidized byproducts of the diamine can also form.[14]
Strategies for Improved Separation:
-
Solvent System Optimization:
-
Fine-tune Polarity: Instead of large jumps in solvent polarity (e.g., 10% to 20% ethyl acetate in hexanes), try smaller increments (e.g., 10%, 12%, 15%).
-
Introduce a Third Solvent: Adding a small amount of a third solvent with different properties can alter selectivity. For example, in a hexane/ethyl acetate system, adding 1-2% methanol can disrupt hydrogen bonding interactions with the silica, while adding 1-2% dichloromethane can improve solubility for certain aromatic compounds.
-
-
Change the Stationary Phase: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating basic compounds like quinoxalines from less basic impurities.
-
Recrystallization: This is the most effective method for removing small amounts of closely-related impurities, provided a suitable solvent can be found.[7] Experiment with a range of solvents (e.g., ethanol, ethyl acetate, toluene, heptane) or solvent pairs (e.g., ethanol/water, dichloromethane/hexane).
Q6: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A6: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated too quickly.
Solutions:
-
Use a Lower-Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point.
-
Slow Cooling: This is the most critical factor. Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can induce further crystallization by scratching the inside of the flask with a glass rod or placing it in an ice bath.[7]
-
Reduce Initial Concentration: You may be using too little solvent. Add slightly more hot solvent to ensure the compound is fully dissolved before cooling.
-
Pre-purify: If the crude material is very impure, the impurities can inhibit proper crystal lattice formation. A preliminary purification by flash chromatography may be necessary before attempting recrystallization.[7]
Problem: Scale-Up Synthesis Challenges
A reaction that worked perfectly on a 100 mg scale fails or gives poor results at 10 g.
Q7: Why did my yield drop significantly when I scaled up the reaction?
A7: A drop in yield upon scale-up is a classic chemical engineering problem related to changes in mass and heat transfer.[15] As the reactor size increases, the surface-area-to-volume ratio decreases, making it much harder to efficiently add or remove heat.
Causality and Solutions:
-
Inefficient Mixing: Magnetic stirring, sufficient for a small flask, is inadequate for larger volumes. This leads to poor mixing, creating localized "hot spots" or areas of high concentration that promote side reactions and impurity formation.[15]
-
Solution: Use an overhead mechanical stirrer with an appropriately sized impeller to ensure the reaction mixture remains homogeneous.
-
-
Poor Heat Transfer: An exothermic reaction that was easily controlled in a small flask can run away in a large reactor, leading to decomposition of the product or starting materials.
-
Solution: Monitor the internal reaction temperature with a probe (not just the heating mantle/oil bath temperature). Use a jacketed reactor for better temperature control. For highly exothermic reactions, add one of the reactants slowly via an addition funnel (a semi-batch approach) to control the rate of heat generation.[15]
-
Part 3: General Experimental Workflow
This section provides a visual overview of the entire synthesis and purification process.
Caption: General workflow for quinoxaline synthesis, work-up, and purification.
References
- Avula, B., Reddivari, C. K., Muchumarri, R. M., Eraganaboyina, S., Zyryanov, G. V., & Nemallapudi, B. R. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
- ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20.
- Bentham Science. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review.
- Bentham Science. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- PubMed. (2024). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities.
- ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline.
- Khatoon, H., Abdulmalek, E., & El-Faham, A. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review. Molecules, 26(4), 1055. [Link]
- Saha, S., & Yashwantrao, G. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(49), 30787-30810. [Link]
- Martínez-Palou, R., Zepeda, G., & Garcia, J. (2013). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 14(9), 17896-17909. [Link]
- ResearchGate. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]
- Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
- El-Dean, A. M. K., Ahmed, M. A., Hassanien, R., El-Gamal, M. A., & Ibrahim, F. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 6(11), 1051-1093.
- Assiut University. (1984). Synthesis and Reactions of Quinoxaline Derivatives.
- Pereira, J. A., Pessoa, A. M., Cordeiro, M. N. D. S., Fernandes, R., Prudêncio, C., Noronha, J. P., & Vieira, M. (2015). A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. European Journal of Medicinal Chemistry, 97, 664-672.
- Royal Society of Chemistry. (2023). Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sulfaguanidine-SA as a highly efficient and reusable nanocatalyst.
- MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
- Elumalai, V., & Hansen, J. H. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. SynOpen, 5(01), 43-48. [Link]
- National Institutes of Health. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Royal Society of Chemistry. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens.
- Royal Society of Chemistry. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
- Frontiers. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
- PubMed. (1990). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus.
- PubMed. (2020). Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme.
Sources
- 1. mtieat.org [mtieat.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities [ouci.dntb.gov.ua]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 10. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Purity of Quinoxalin-6-ylmethanamine Hydrochloride
Welcome to the technical support center for Quinoxalin-6-ylmethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for enhancing the purity of this important chemical intermediate. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to overcome common purification challenges.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry. Its synthesis, commonly achieved through the reductive amination of quinoxaline-6-carbaldehyde, can present purification hurdles. The hydrochloride salt form generally improves crystallinity, aiding in purification by recrystallization.[1] However, achieving high purity requires a systematic approach to remove unreacted starting materials, byproducts, and other process-related impurities. This guide provides a comprehensive framework for troubleshooting and optimizing the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a lower-than-expected melting point and broad peaks in the NMR spectrum. What are the likely impurities?
A1: The most probable impurities originating from the reductive amination of quinoxaline-6-carbaldehyde using a borohydride reagent (e.g., NaBH₄) are:
-
Quinoxaline-6-carbaldehyde (Unreacted Starting Material): Incomplete reaction can leave residual aldehyde.
-
Quinoxalin-6-ylmethanol: A common byproduct formed by the reduction of the starting aldehyde by the borohydride reagent.[2]
-
Over-alkylated Species (Secondary or Tertiary Amines): While less common in reductive amination with ammonia or its equivalent, these can form if the newly formed primary amine reacts with another molecule of the aldehyde.
-
Residual Boron Species: These can sometimes be carried through the work-up.
A lower melting point and broad NMR peaks are classic indicators of impurities that disrupt the crystal lattice of your desired product.
Q2: I'm trying to recrystallize my this compound, but it keeps "oiling out" instead of forming crystals. What's happening and how can I fix it?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal.[3] This is a common issue with amine salts and can be caused by several factors:
-
High Impurity Levels: Impurities can depress the melting point of your compound, causing it to separate as a liquid at the recrystallization temperature.
-
Inappropriate Solvent Choice: The solvent may be too good a solvent, even at lower temperatures, or the polarity difference between your compound and the solvent may be too large.
-
Too Rapid Cooling: Cooling the solution too quickly can lead to supersaturation and oiling out instead of controlled crystal growth.
Troubleshooting "Oiling Out":
-
Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the solution to cool to room temperature very slowly, and then place it in an ice bath.
-
Solvent System Modification:
-
Use a solvent pair: Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, ethanol, or water) at an elevated temperature. Then, slowly add a miscible "anti-solvent" (a solvent in which your compound is poorly soluble, e.g., diethyl ether, ethyl acetate, or isopropanol) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Experiment with different solvents: For amine hydrochlorides, polar protic solvents are generally a good starting point. Consider mixtures of ethanol and water, or isopropanol.
-
Q3: I'm not getting good separation of my product from an impurity on a silica gel column. What can I do?
A3: Poor separation on silica gel chromatography can be due to several factors. Here's a systematic approach to improving it:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: If your product and the impurity are eluting too quickly and together, decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are sticking to the column, gradually increase the polarity.
-
Add a Modifier: For amines, which can interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can significantly improve peak shape and separation.
-
Consider an Acidic Modifier: If you are trying to separate the free base from other non-basic impurities, adding a small amount of acetic acid to the mobile phase can protonate your amine, making it more polar and potentially aiding separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider switching to a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of amines.
-
Check for Co-elution with TLC: Before running a column, ensure you have a TLC solvent system that shows good separation between your product and the impurity (a ΔRf of at least 0.2 is ideal).
Q4: What are the best analytical techniques to assess the final purity of my this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic acid is a good starting point.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can reveal the presence of impurities if they are present in sufficient quantities (typically >1%).
-
Mass Spectrometry (MS): MS confirms the molecular weight of your compound and can help in identifying the mass of any impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.
In-Depth Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent system and volumes should be determined on a small scale first.
1. Solvent System Selection:
- Test the solubility of a small amount of your crude product in various polar solvents (e.g., methanol, ethanol, isopropanol, water) at room temperature and upon heating.
- The ideal solvent will dissolve your compound when hot but show low solubility at room temperature or upon cooling in an ice bath.
- A promising solvent system for amine hydrochlorides is a mixture of ethanol and water.
2. Recrystallization Procedure (Ethanol/Water System): a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of hot ethanol to dissolve the solid completely. c. Slowly add hot water dropwise until the solution becomes slightly turbid. d. Add a few more drops of hot ethanol until the solution becomes clear again. e. If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes before hot filtering. f. Cover the flask and allow it to cool slowly to room temperature. g. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. h. Collect the crystals by vacuum filtration. i. Wash the crystals with a small amount of cold ethanol. j. Dry the crystals under vacuum.
Protocol 2: Flash Column Chromatography of Quinoxalin-6-ylmethanamine (Free Base)
It is often easier to purify the free base of the amine by column chromatography and then convert it to the hydrochloride salt.
1. Preparation of the Free Base: a. Dissolve the crude hydrochloride salt in water. b. Basify the solution with a suitable base (e.g., 1M NaOH) to a pH of ~10-11. c. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
2. Column Chromatography Procedure: a. Stationary Phase: Silica gel (60 Å, 230-400 mesh). b. Mobile Phase Selection (TLC): Develop a solvent system using TLC that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of ethyl acetate and hexanes. For the amine, a more polar system like dichloromethane/methanol might be necessary. Add ~0.5% triethylamine to the solvent system to prevent tailing. c. Column Packing: Pack the column with silica gel as a slurry in the initial, less polar mobile phase. d. Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column. e. Elution: Run the column with the selected mobile phase, gradually increasing the polarity if necessary to elute your product. f. Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. g. Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
3. Conversion to Hydrochloride Salt: a. Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. b. Add a solution of HCl in the same solvent (or bubble HCl gas through the solution) until precipitation is complete. c. Collect the hydrochloride salt by vacuum filtration and dry.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for highly polar amine salts. The ratio can be adjusted to optimize yield and purity. |
| Isopropanol | Medium-High | Can be a good single-solvent system. |
| Methanol/Diethyl Ether | High/Low | Methanol as the solvent, diethyl ether as the anti-solvent. Good for inducing crystallization. |
| Ethanol/Ethyl Acetate | High/Medium | Ethanol as the solvent, ethyl acetate as the anti-solvent. |
Table 2: Typical TLC and Column Chromatography Parameters
| Parameter | Recommendation |
| TLC Plate | Silica gel 60 F₂₅₄ |
| Mobile Phase (TLC) | Ethyl Acetate/Hexane (with 0.5% Triethylamine) or Dichloromethane/Methanol (with 0.5% Triethylamine) |
| Visualization | UV light (254 nm) and/or a potassium permanganate stain |
| Column Stationary Phase | Silica gel (60 Å, 230-400 mesh) or Alumina (neutral/basic) |
| Column Mobile Phase | Gradient elution starting with a less polar mixture (e.g., 9:1 Hexane/Ethyl Acetate) and gradually increasing the polarity, with 0.5% triethylamine added. |
Visualizations
Purification Workflow
Caption: Decision-making process for addressing "oiling out".
References
- Mettler-Toledo International Inc. (n.d.). Oiling Out in Crystallization.
- Reductive amination of carbonyl compounds using NaBH4 in a Brønsted acidic ionic liquid. (2025). Taylor & Francis Online.
- Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. (2018). Taylor & Francis Online.
- Why do crystals oil out and what are the remedies and prevention methods? (2024). Brainly.
- SIELC Technologies. (n.d.). Separation of Quinoxaline on Newcrom R1 HPLC column.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
- Recrystallization (help meeeeee). (2013). Reddit.
- Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. (2020). ResearchGate.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions.
- Longdom Publishing. (n.d.). Column Chromatography in Pharmaceutical Analysis: Methods and Applications.
- Chemistry For Everyone. (2025). How To Choose Mobile Phase For Column Chromatography?.
- Columbia University. (n.d.). Column chromatography.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). National Institutes of Health.
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (2016). Journal of Chemical and Pharmaceutical Research.
- A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications.
- Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2025). MDPI.
- Reductive amination with zinc powder in aqueous media. (2013). Beilstein Journal of Organic Chemistry.
- Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (2021). Semantic Scholar.
- Quantification of Synthetic Amino-Nitroquinoxaline Dyes. (2016). Semantic Scholar.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2012). National Institutes of Health.
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Open Research@CSIR-NIScPR.
- Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. (2017). ResearchGate.
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2023). ResearchGate.
- Direct reductive amination of aldehydes and ketones mediated by a thiourea derivative as an organocatalyst. (2009). ResearchGate.
Sources
Technical Support Center: Synthesis of Substituted Quinoxalines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinoxalines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies.
Section 1: Troubleshooting Guide for Common Synthetic Challenges
This section addresses specific issues that frequently arise during the synthesis of substituted quinoxalines. Each problem is analyzed with potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Quinoxaline Product
A common frustration in quinoxaline synthesis is obtaining a lower than expected yield. This can often be traced back to several factors, from the quality of starting materials to the reaction conditions employed.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound may not have reached completion. Solution: Increase the reaction time or apply gentle heating. The use of a catalyst can also significantly accelerate the reaction.[1] Microwave-assisted synthesis has been shown to reduce reaction times and improve yields.[1][2][3] |
| Poor Quality of Starting Materials | The o-phenylenediamine starting material can be susceptible to oxidation. Solution: Use high-purity starting materials. If necessary, purify the o-phenylenediamine by recrystallization or sublimation before use. |
| Harsh Reaction Conditions | High temperatures and strong acid catalysts can sometimes lead to the degradation of sensitive starting materials or products.[1][4] Solution: Opt for milder reaction conditions. Modern approaches often utilize more efficient and milder catalytic systems like ionic liquids, organocatalysts, or nanocatalysts.[4][5] |
| Suboptimal Catalyst | An inappropriate or inactive catalyst can result in low conversion rates.[4] Solution: Experiment with different catalysts. For the classic condensation, catalysts like iodine, cerium(IV) ammonium nitrate (CAN), or zinc triflate have proven effective.[6] Ensure the catalyst is fresh and active. |
| Poor Solubility of Reactants | Low solubility of starting materials, particularly in greener solvents like water or ethanol, can hinder the reaction rate.[7] Solution: Employ a suitable co-solvent to improve solubility. Alternatively, techniques like ultrasound irradiation can enhance mass transfer and reaction rates. |
Issue 2: Formation of Side Products and Purification Difficulties
The presence of undesired side products complicates the purification process and reduces the overall yield of the target quinoxaline.
Workflow for Diagnosing and Minimizing Side Products
Caption: Troubleshooting workflow for side product formation.
Common Side Products and Their Mitigation
-
Over-alkylation or Multiple Substitutions: In reactions involving dihaloquinoxalines, such as 2,3-dichloroquinoxaline, double substitution can occur.[7]
-
Solution: Carefully control the stoichiometry of the nucleophile, often using one equivalent or slightly less. Maintaining a lower reaction temperature, such as room temperature, can also minimize disubstitution.[7]
-
-
Oxidation Products: o-Phenylenediamines and certain reaction intermediates can be sensitive to air oxidation, leading to colored impurities and complex mixtures.[7][8]
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the formation of these byproducts.[7]
-
-
Formation of Isomeric Products: When using unsymmetrically substituted o-phenylenediamines or 1,2-dicarbonyl compounds, the formation of regioisomers is a significant challenge.[7][9]
Issue 3: Regioselectivity Control in Asymmetric Quinoxalines
Achieving regioselectivity when functionalizing an asymmetric quinoxaline core, for instance at the C6 versus the C7 position, is a common and critical challenge.
Factors Influencing Regioselectivity
-
Electronic Effects: The electronic nature of the substituents already present on the quinoxaline ring plays a crucial role. Electron-donating groups (EDGs) activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it.[10]
-
Steric Hindrance: Bulky substituents can physically block access to adjacent positions, thereby directing incoming groups to more accessible sites.[10]
-
Directing Groups: The use of a directing group can provide precise control over the position of substitution.
General Guidance: A thorough understanding of the electronic and steric properties of the substituents on your specific quinoxaline scaffold is essential. A careful review of literature for similar substitution patterns can provide valuable insights into the likely outcome of your reaction.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions that researchers often have about the synthesis of substituted quinoxalines.
Q1: What is the most common and traditional method for synthesizing quinoxalines?
The most prevalent and classical method is the condensation reaction between an aryl-1,2-diamine (like o-phenylenediamine) and a 1,2-dicarbonyl compound.[1][12][13] This method is widely used due to its simplicity and the commercial availability of the starting materials.[1]
Q2: My synthesis works well on a small scale, but the yield drops significantly upon scale-up. Why is this happening?
A drop in yield during scale-up is a frequent challenge and is often related to issues with mass and heat transfer that are less pronounced at the lab scale.[14]
-
Mixing Efficiency: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[14] Transitioning from magnetic stirring to overhead mechanical stirring is often necessary.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[14] Uncontrolled exotherms can lead to the degradation of your product.[14] Using a jacketed reactor with a temperature control unit is crucial for larger scale reactions.
Q3: What are the advantages of using microwave-assisted synthesis for quinoxalines?
Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods.[3]
-
Reduced Reaction Times: Microwave irradiation can significantly shorten reaction times, often from hours to minutes.[2][3]
-
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields of the desired quinoxaline.[3]
-
Greener Chemistry: MAOS can often be performed under solvent-free conditions, reducing the use of hazardous organic solvents.[2][15]
Q4: Are there "green" or more environmentally friendly methods for synthesizing quinoxalines?
Yes, there is a growing emphasis on developing greener synthetic routes for quinoxalines.[16][17] These methods focus on:
-
Using Green Solvents: Replacing toxic organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids.[16][18]
-
Employing Recyclable Catalysts: The use of heterogeneous catalysts, such as nanocatalysts or solid-supported catalysts, allows for easy separation and reuse, reducing waste.[5][12]
-
Catalyst-Free Conditions: Some modern protocols have been developed that proceed efficiently without the need for a catalyst, simplifying the reaction and purification process.[18]
Q5: How can I effectively characterize my synthesized substituted quinoxalines?
A combination of spectroscopic techniques is essential for the unambiguous characterization of your products.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are crucial for determining the structure of the quinoxaline core and the position of substituents.[19][20][21]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify key functional groups present in the molecule.[22]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming its identity.[20]
Experimental Protocol: A General Procedure for the Synthesis of 2,3-Diphenylquinoxaline
Caption: General workflow for 2,3-diphenylquinoxaline synthesis.
This protocol is a general guideline and may require optimization for specific substrates.[23]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 mmol) and benzil (1 mmol).
-
Solvent and Catalyst Addition: Add ethanol (5 mL) and a catalytic amount of an organocatalyst like camphorsulfonic acid (CSA) (20 mol%).[23]
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, add cold water (5 mL) to the mixture and continue stirring until a solid precipitate forms.[23]
-
Isolation: Filter the solid product, wash it with water, and then dry it.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2,3-diphenylquinoxaline.[23]
References
- Addressing regioselectivity issues in functionalizing asymmetric quinoxalines - Benchchem.
- Troubleshooting common issues in quinoxaline synthesis protocols. - Benchchem.
- Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons.
- Methods of Preparation of Quinoxalines - Encyclopedia.pub.
- Optimizing reaction efficiency: Microwave-supported synthesis of quinoxaline-based compounds | Request PDF - ResearchGate.
- Microwave-Assisted Technique Unveils Efficient Pathway for Vital Molecular Construction.
- Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
- Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions.
- Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives - ResearchGate.
- Benign approaches for the microwave-assisted synthesis of quinoxalines - SciSpace.
- Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central.
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview.
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines - PubMed Central.
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review - Taylor & Francis Online.
- Technical Support Center: Scale-Up Synthesis of Quinoline Derivatives - Benchchem.
- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
- Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate - JOCPR.
- Efficient Synthesis of Quinoxaline Derivatives Using A-Camforsulfonic Acid As An Organocatalyst - IJRAR.org.
- Recent Advances in the Synthesis of Quinoxalines. A Mini Review - mtieat.
- Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH.
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation - Open Research@CSIR-NIScPR.
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives - ResearchGate.
- Spectroscopic Analysis of Quinoxaline N-Oxides: A Comparative Guide - Benchchem.
- Technical Support Center: Synthesis of N-Substituted Quinoxalines - Benchchem.
- (PDF) SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF BIS- INDOLO[2,3-b]QUINOXALINE DERIVATIVES - ResearchGate.
- Regioselectivity in quinoxalinone synthesis. Reaction conditions:... - ResearchGate.
- The suggested mechanism to explain the formation of quinoxalines 20 - ResearchGate.
- Regioselective Synthesis Of Quinoxaline And The Synthetic Process Research Of Anti-HCV Drug Voxilaprevir - Globe Thesis.
- EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1 - Journal of Chemical Technology and Metallurgy.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - NIH.
- 13 C nuclear magnetic resonance spectra of quinoxaline derivatives - RSC Publishing.
- Towards selective synthesis of quinoxalines by using transition metals-doped carbon aerogels - UNED.
- Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Publishing.
- Optimizing reaction conditions for the synthesis of quinoxaline-2,3-diones - Benchchem.
- Synthesis and biological activity of quinoxaline derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. globethesis.com [globethesis.com]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sciencefeatured.com [sciencefeatured.com]
- 16. jocpr.com [jocpr.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 22. journal.uctm.edu [journal.uctm.edu]
- 23. ijrar.org [ijrar.org]
Technical Support Center: Optimizing Catalyst Selection for Quinoxaline Synthesis
Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the critical choices in catalyst selection, optimize reaction conditions, and troubleshoot common experimental hurdles. Quinoxalines are a vital class of N-heterocycles, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] The most common and direct route to their synthesis is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[4][5][6] While seemingly straightforward, the efficiency, yield, and purity of this transformation are critically dependent on the catalyst. This center provides field-proven insights and data-driven guidance to streamline your synthetic workflow.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding catalyst choice and reaction setup.
Q1: What is the fundamental role of a catalyst in quinoxaline synthesis?
A1: The catalyst's primary role is to accelerate the condensation reaction between the 1,2-diamine and the 1,2-dicarbonyl compound.[4][6] Most catalysts function as Lewis or Brønsted acids. They activate the dicarbonyl compound by coordinating to a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[4][7] This activation facilitates the initial nucleophilic attack by the amino group of the diamine, overcoming the activation energy barrier for the first condensation step. The catalyst also aids in the subsequent cyclization and dehydration steps to form the stable aromatic quinoxaline ring.[4]
Q2: What are the main classes of catalysts used for this synthesis, and what are their pros and cons?
A2: Catalysts for quinoxaline synthesis can be broadly categorized into homogeneous and heterogeneous systems.[8]
-
Homogeneous Catalysts: These are soluble in the reaction medium.
-
Examples: Lewis acids (e.g., CuSO₄·5H₂O, Ga(OTf)₃, CrCl₂), Brønsted acids (e.g., acetic acid, p-TsOH), and organocatalysts (e.g., iodine, phenol).[6][7][9][10]
-
Pros: High activity and selectivity due to well-defined active sites and excellent contact with reactants. Reaction mechanisms are often easier to study.[8]
-
Cons: Difficult and costly to separate from the final product, which can lead to product contamination. Recycling the catalyst is often impractical.[8][11]
-
-
Heterogeneous Catalysts: These are insoluble in the reaction medium and exist in a different phase.
-
Examples: Metal oxides (Al₂O₃, ZrO₂), supported acids (silica-bonded S-sulfonic acid), zeolites, clays (Montmorillonite K-10), and various nanocatalysts.[1][4][12][13]
-
Pros: Easily separated from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling. This aligns with green chemistry principles.[1][12][14]
-
Cons: May exhibit lower activity compared to homogeneous counterparts due to mass transfer limitations. The nature of active sites can be less defined.[8] Heat transfer can also be an issue.[8]
-
Q3: I am working on a green chemistry initiative. What are the best "green" catalyst options?
A3: Several eco-friendly catalyst systems have been developed that minimize waste and avoid hazardous materials.[2][15]
-
Reusable Heterogeneous Catalysts: Nano-catalysts like nano-BF₃·SiO₂, Al₂O₃–ZrO₂, and various polymer-supported acids are highly effective and can be recovered and reused multiple times without significant loss of activity.[1][13][14]
-
Bio-based or Benign Catalysts: Organocatalysts like phenol have been shown to be inexpensive and highly efficient.[10] Even simple reagents like elemental sulfur or ammonium bifluoride can mediate the reaction under metal-free conditions.[11][16]
-
Catalyst-Free Systems: Under certain conditions, particularly with reactive substrates, the synthesis can proceed without any catalyst, often in green solvents like ethanol or water, or even under solvent-free conditions.[3][11] Microwave or ultrasonic irradiation can also promote catalyst-free reactions.[3][17]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving problems encountered during synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A1: Low yields are a common frustration. The issue can typically be traced to the reaction conditions, starting materials, or the catalyst itself.[5][18]
-
Cause 1: Incomplete Reaction. The reaction may not be reaching completion within the allotted time.
-
Cause 2: Suboptimal Catalyst. The chosen catalyst may not be active enough for your specific substrates.
-
Cause 3: Poor Starting Material Quality. Impurities in the 1,2-diamine or 1,2-dicarbonyl compound can inhibit the catalyst or lead to side reactions.[18] o-Phenylenediamines are particularly susceptible to oxidation.[18]
-
Solution: Use high-purity starting materials. If necessary, purify them by recrystallization or column chromatography before use. Running the reaction under an inert atmosphere (e.g., Nitrogen) can prevent oxidation.[18]
-
-
Cause 4: Catalyst Deactivation. The catalyst may be deactivated by impurities or by the reaction products.
-
Solution: Ensure all glassware is dry and solvents are anhydrous if using a moisture-sensitive catalyst. For heterogeneous catalysts, follow established regeneration procedures before reuse.[14]
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: I am observing significant side product formation. How can I improve the selectivity?
A2: Side products complicate purification and reduce yield.[18] Selectivity is key.
-
Cause 1: Harsh Reaction Conditions. High temperatures or strongly acidic catalysts can cause degradation of starting materials or the desired product.[5][12]
-
Cause 2: Catalyst Choice. The catalyst not only influences rate but also selectivity.
-
Solution: A highly selective catalyst can guide the reaction toward the desired product. For example, some catalysts may prevent self-condensation of the dicarbonyl compound or other unwanted pathways. Experiment with different catalysts to find one that minimizes byproduct formation for your specific substrates.[10]
-
Q3: Purification of my crude product is difficult. What are some effective strategies?
A3: Purification challenges often stem from residual catalyst or closely related side products.
-
Strategy 1: Switch to a Heterogeneous Catalyst. This is the most direct solution. An insoluble catalyst can be removed by simple filtration, yielding a much cleaner crude product that is easier to purify by recrystallization or a quick column.[4][13]
-
Strategy 2: Optimize Workup. For homogeneous catalysts, a specific workup may be needed. For example, if using an acidic catalyst, a mild basic wash during the workup can help remove it.
-
Strategy 3: Recrystallization. This is the most common and effective purification method for quinoxalines.[18] Successful recrystallization has been reported from ethanol or by dissolving the crude product in 5% NaOH followed by reprecipitation with dilute HCl.[18]
Data & Protocols
Table 1: Comparison of Selected Catalysts for 2,3-Diphenylquinoxaline Synthesis
This table summarizes the performance of various catalysts for the model reaction between o-phenylenediamine and benzil.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous Catalysts | ||||||
| CuSO₄·5H₂O | 0.01 g | Ethanol | Room Temp. | 35 min | 95 | [7] |
| CrCl₂·6H₂O | 0.01 g | Ethanol | Room Temp. | 30 min | 98 | [7] |
| Iodine (I₂) | 25 mol% | DMSO | Room Temp. | 12 h | 80-90 | [19] |
| Phenol | 20 mol% | Ethanol:Water (7:3) | Room Temp. | 25 min | 96 | [10] |
| Heterogeneous Catalysts | ||||||
| Al₂O₃-ZrO₂ | 50 mg | DMF | Room Temp. | 25 min | 96 | [13] |
| AlCuMoVP on Al₂O₃ | 100 mg | Toluene | Room Temp. | 120 min | 92 | [9][10] |
| Nano-BF₃·SiO₂ | - | Solvent-free | Room Temp. | 10 min | 96 | [1] |
| Bentonite Clay K-10 | - | Ethanol | Room Temp. | 10 min | 98 | [12] |
Experimental Protocol 1: General Procedure for Catalyst Screening
This protocol provides a framework for efficiently comparing the efficacy of different catalysts.
-
Preparation: In separate, labeled vials, place a stirrer bar and your 1,2-dicarbonyl compound (e.g., benzil, 0.1 mmol).
-
Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of CuSO₄, 20 mg of Al₂O₃-ZrO₂, etc.). Include one vial with no catalyst as a control.
-
Solvent & Reagent Addition: Add 1 mL of the chosen solvent (e.g., ethanol) to each vial. Begin stirring. Add the 1,2-diamine (e.g., o-phenylenediamine, 0.1 mmol) to each vial simultaneously to start the reactions.
-
Monitoring: At set time intervals (e.g., 5, 15, 30, 60 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate.
-
Analysis: Develop the TLC plate and visualize the spots. Compare the consumption of starting materials and the formation of the product spot across the different catalysts to determine the most efficient one.
Caption: Workflow for parallel catalyst screening.
Experimental Protocol 2: Synthesis of 2,3-Diphenylquinoxaline using Al₂O₃-ZrO₂
This protocol is based on a highly efficient, green, and heterogeneous catalytic system.[13]
-
Reactant Setup: In a 25 mL round-bottom flask, combine o-phenylenediamine (3 mmol), benzil (3 mmol), and the Al₂O₃-ZrO₂ catalyst (50 mg).
-
Solvent Addition: Add 10 mL of dimethylformamide (DMF).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's completion by TLC using an ethyl acetate:petroleum ether (1:9) mixture as the eluent. The reaction is typically complete within 25-30 minutes.
-
Workup & Purification: Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Isolation: Collect the filtrate and add water to precipitate the crude product. Filter the solid, wash with water, and dry. If necessary, recrystallize from ethanol to obtain pure 2,3-diphenylquinoxaline.
Mechanistic Insight: Acid-Catalyzed Condensation
The general mechanism for acid-catalyzed quinoxaline synthesis involves three key stages: activation, condensation, and cyclization/dehydration.
Caption: General mechanism for acid-catalyzed quinoxaline synthesis.
By understanding these principles and utilizing the provided troubleshooting guides and protocols, researchers can significantly streamline the process of catalyst selection and optimization, leading to more efficient and successful synthesis of quinoxaline derivatives.
References
- Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.).
- Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Plausible mechanism for the formation of quinoxaline. (n.d.).
- Recent advances in the transition-metal-free synthesis of quinoxalines. (2021). RSC Advances. [Link]
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Journal of the Iranian Chemical Society. [Link]
- Green and Eco-friendly Synthetic Strategies for Quinoxaline Derivatives. (2024). Current Green Chemistry. [Link]
- Green and Sustainable Synthesis of Novel Quinoxalines from Ethyl Gallate. (2023). Journal of Chemical and Pharmaceutical Research. [Link]
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules. [Link]
- A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. (2021). Frontiers in Chemistry. [Link]
- QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). The Scientific World Journal. [Link]
- General synthetic pathway for the synthesis of quinoxaline derivatives. (n.d.).
- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry. [Link]
- A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. (2023).
- Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). Molecules. [Link]
- Homogeneous vs Heterogeneous Catalysts. (n.d.). University of Pennsylvania. [Link]
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2016).
- Homogeneous Nickel-Catalyzed Sustainable Synthesis of Quinoline and Quinoxaline under Aerobic Conditions. (2020). The Journal of Organic Chemistry. [Link]
Sources
- 1. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 8. ethz.ch [ethz.ch]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. soc.chim.it [soc.chim.it]
- 15. jocpr.com [jocpr.com]
- 16. Quinoxaline synthesis [organic-chemistry.org]
- 17. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 20. ecommons.udayton.edu [ecommons.udayton.edu]
Technical Support Center: Quinoxalin-6-ylmethanamine Hydrochloride
Introduction
Quinoxalin-6-ylmethanamine hydrochloride is a vital building block in medicinal chemistry and drug development, recognized as a privileged pharmacophore due to its versatile binding capabilities with multiple biological targets.[1] The quinoxaline scaffold is integral to various therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.[1] However, its utility is accompanied by a significant experimental challenge: hygroscopicity. The hydrochloride salt form, while enhancing solubility and stability, also increases the compound's propensity to absorb atmospheric moisture.[1]
This moisture uptake is not a trivial inconvenience; it can lead to significant alterations in the compound's physical and chemical properties, causing inaccurate measurements, chemical degradation, and compromised experimental outcomes.[2][3][4] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, validated experimental protocols, and long-term formulation strategies to mitigate the challenges associated with the hygroscopicity of this compound.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a critical issue for this compound? Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment.[3] For this compound, this is a critical issue because moisture acts as a plasticizer and can initiate chemical reactions.[5] Water absorption can lead to a cascade of problems including:
-
Physical Changes: Caking, clumping, and eventually deliquescence (dissolving in the absorbed water).[6]
-
Chemical Instability: Moisture can induce hydrolysis or other degradation pathways, reducing the purity and potency of the active pharmaceutical ingredient (API).[7]
-
Handling & Processing Difficulties: Wet, sticky powders have poor flow characteristics, making accurate weighing and downstream manufacturing processes like powder filling difficult.[3][5]
-
Altered Performance: Changes in the material's physical state can affect its dissolution rate and bioavailability.[5][8]
Q2: How can I visually identify if my sample of this compound has absorbed moisture? While analytical methods provide quantitative data, visual inspection is the first line of defense. A pure, dry sample typically appears as a free-flowing, white crystalline powder.[9] Signs of moisture uptake include:
-
Loss of Flowability: The powder begins to clump or cake together.
-
Appearance Change: The material may look damp or pasty.
-
Deliquescence: In cases of significant moisture absorption, the solid will transform into a concentrated syrup or puddle.[6]
-
Changes in Crystal Structure: X-ray diffraction (XRD) analysis can reveal peak broadening or phase transformations upon moisture absorption.[10]
Q3: What are the immediate consequences of moisture absorption on my experimental results? The most immediate and impactful consequence is inaccurate weighing. Because the compound rapidly absorbs water from the air, the weight measured on an analytical balance will continuously increase, making it impossible to obtain an accurate mass of the dry compound. This leads directly to errors in solution concentration, incorrect molar ratios in reactions, and non-reproducible results.
Q4: If my compound has absorbed a small amount of moisture, can it still be used? This depends on the intended application. For non-critical applications, it might be possible to use after drying, but this is generally not recommended. For quantitative assays, reaction chemistry, or formulation development, using a sample that has absorbed moisture will introduce significant errors. The absorbed water content is unknown without proper analysis, and the material's stability may already be compromised.[11] It is always best practice to handle and store the compound under strictly dry conditions from the outset.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the handling and use of this compound, providing root cause analysis and actionable solutions.
Problem 1: Inaccurate and Unstable Weight Measurements
-
Symptoms:
-
The reading on the analytical balance continuously increases during weighing.
-
Difficulty in preparing solutions of a precise concentration.
-
High variability between replicate experiments.
-
-
Root Cause Analysis: The primary cause is the rapid absorption of atmospheric moisture by the compound upon exposure to ambient air. The hydrochloride salt is particularly susceptible to this phenomenon. The longer the sample is on the balance pan, the more water it absorbs, leading to a falsely high mass reading.
-
Solutions:
-
Controlled Environment: The most effective solution is to handle the compound in a low-humidity environment. A glove box or glove bag with a dry inert atmosphere (e.g., nitrogen or argon) is ideal.[12][13] If unavailable, a desiccator can be used for temporary storage and transfer.[6][14]
-
Rapid Weighing: Minimize the time the container is open and the compound is exposed to air. Have all necessary tools (spatulas, weigh boats) ready beforehand.[11]
-
Use Weighing Vials: Instead of an open weigh boat, use a small vial with a cap. Add the compound to the vial, cap it immediately, and then weigh. This minimizes exposure during the weighing process itself.[14]
-
Prepare Stock Solutions: For routine experiments, consider preparing a concentrated stock solution from a freshly opened bottle of the compound. This involves quickly weighing out the entire contents of the bottle, dissolving it in a suitable anhydrous solvent, and storing aliquots.[14] This avoids repeated exposure of the solid powder.
-
Problem 2: Physical State Changes (Caking, Clumping, Deliquescence)
-
Symptoms:
-
The powder is no longer free-flowing and has formed hard clumps (caking).
-
The material appears wet and sticky.
-
The solid has partially or fully liquefied.
-
-
Root Cause Analysis: These changes are direct physical manifestations of significant water absorption. Moisture acts as a bridge between particles, causing them to agglomerate. At higher moisture levels, the absorbed water can lower the glass transition temperature or induce phase transitions, eventually leading to deliquescence where the solid dissolves in the absorbed water.[5][15]
-
Solutions:
-
Strict Storage Control: Store the compound in a tightly sealed, airtight container.[11] For enhanced protection, place this primary container inside a secondary container (like a sealed bag) with a desiccant pouch.[3][14] Store in a cool, dry place.
-
Environmental Control: All handling and manufacturing processes should occur under controlled, low-humidity conditions (ideally <40% RH).[16]
-
Drying (Use with Caution): In some cases, a clumped product can be gently dried in a vacuum oven at a mild temperature.[11] However, this must be done carefully, as excessive heat can cause degradation. It is crucial to verify the compound's purity and identity after any drying process. This step does not guarantee restoration of the original crystal form.
-
Problem 3: Chemical Instability and Degradation
-
Symptoms:
-
Appearance of new impurity peaks in analytical chromatograms (e.g., HPLC, LC-MS).
-
A gradual decrease in assay or potency over time.
-
Noticeable color change in the solid material.
-
-
Root Cause Analysis: Absorbed water is not an inert component; it is a reactive solvent. It can facilitate hydrolytic degradation of the API or react with excipients in a formulation.[7] The increased molecular mobility in the presence of water can also accelerate other degradation pathways, such as oxidation.[17]
-
Solutions:
-
Inert Atmosphere: In addition to being dry, the storage and handling atmosphere should be inert (e.g., nitrogen) to protect against both moisture and oxygen.
-
Protective Packaging: For long-term storage, use high-barrier packaging materials like aluminum foil pouches or blister packs that have a low water vapor permeation rate.[3][5]
-
Formulation Strategies: In drug development, consider formulation strategies that protect the API, such as applying a moisture-barrier film coating to tablets or co-processing the API with hydrophobic excipients.[2][5][18]
-
Visual Workflow and Troubleshooting Diagrams
Workflow for Handling Hygroscopic Compounds
Caption: Recommended workflow for handling Quinoxalin-6-ylmethanamine HCl.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common hygroscopicity issues.
Key Experimental Protocols
Accurate characterization of moisture content is fundamental to managing hygroscopicity. The two most common methods are Karl Fischer Titration and Loss on Drying (LOD).
Table 1: Comparison of Moisture Determination Methods
| Feature | Karl Fischer (KF) Titration | Loss on Drying (LOD) |
| Principle | Chemical titration specific to water molecules.[19][20] | Gravimetric method measuring weight loss upon heating.[19][21] |
| Specificity | High: Measures only water content. | Low: Measures water plus any other volatile impurities (e.g., residual solvents).[20] |
| Sensitivity | High: Can detect trace amounts of water (ppm levels). | Moderate: Less accurate for very low moisture content. |
| Speed | Fast (typically a few minutes). | Slow (can take several hours to reach constant weight).[21] |
| Heat Requirement | Can be performed at room temperature. | Requires heating, typically 105°C, which may degrade heat-sensitive samples.[19][20] |
| Best For | Accurately quantifying water content, especially at low levels. The preferred method for hygroscopic APIs.[20] | Determining total volatile content in thermally stable materials. |
Protocol 1: Moisture Content Determination by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for the instrument in use.
-
Apparatus Preparation: Ensure the Karl Fischer titrator is clean, dry, and calibrated with a certified water standard.[19] The titration cell must be sealed to prevent ingress of atmospheric moisture.
-
Sample Handling: All sample preparation and transfer must be conducted in a low-humidity environment (glove box preferred).
-
Sample Preparation: Accurately weigh 10–100 mg of this compound (depending on expected moisture content) using an analytical balance.[19]
-
Sample Introduction: Quickly and carefully transfer the weighed sample into the KF titration vessel. Use a method that minimizes atmospheric exposure, such as direct introduction through a sample port.[19]
-
Titration: Start the titration process. The instrument will automatically titrate with KF reagent until the endpoint is reached (a stable measurement, typically over 30 seconds).[19]
-
Calculation: The instrument's software will calculate the percentage of moisture based on the sample weight and the volume of titrant used. The calculation is typically: % Moisture = (mg of water detected / sample weight in mg) × 100[20]
-
Blank Titration: Perform a blank run without the sample to account for any residual moisture in the system.
Protocol 2: Moisture Content Determination by Loss on Drying (LOD)
This method is less specific than KF but can be useful for assessing total volatiles.
-
Apparatus Preparation: Calibrate the analytical balance and drying oven.[19]
-
Container Preparation: Place a clean, empty weighing bottle with its lid slightly ajar in the oven at 105°C for at least 30 minutes. Transfer it to a desiccator to cool to room temperature.[19]
-
Initial Weighing: Once cool, weigh the empty bottle with its lid (W_bottle). Add 1-2 g of the compound to the bottle, replace the lid, and weigh again accurately (W1).[19]
-
Drying: Place the weighing bottle with the sample (lid slightly ajar) in the drying oven at a specified temperature (e.g., 105°C) for a set period (e.g., 3 hours).[19] Ensure the temperature is below the compound's decomposition point.
-
Cooling & Final Weighing: After the drying period, tightly close the lid, transfer the bottle to a desiccator, and allow it to cool completely. Weigh the bottle with the dried sample (W2).[19]
-
Drying to Constant Weight: Repeat the drying (for 1-hour intervals), cooling, and weighing cycles until the difference between successive weighings is negligible (e.g., not more than 0.5 mg).[19]
-
Calculation: Calculate the percentage LOD using the formula: % LOD = [ (W1 - W2) / (W1 - W_bottle) ] × 100
Advanced Mitigation & Formulation Strategies
For drug development professionals, managing hygroscopicity extends beyond handling to long-term product stability. Several formulation strategies can be employed to protect the API.[2][5]
-
Film Coating: Applying a thin polymer film to a solid dosage form (like a tablet) acts as a physical barrier, preventing moisture from reaching the hygroscopic core.[5][18] Hydrophobic coating agents are particularly effective.
-
Co-processing with Excipients: Formulating the API with hydrophobic excipients (e.g., certain grades of microcrystalline cellulose) can help to repel moisture away from the drug substance.[5][18] Moisture-scavenging excipients like anhydrous silica can also be incorporated into the formulation.[16]
-
Encapsulation: Enveloping the API particles with a protective polymer shell via techniques like spray-drying can shield them from the environment.[2][18]
-
Crystal Engineering (Co-crystallization): This advanced approach involves modifying the crystal structure of the API itself by co-crystallizing it with a benign co-former. This can create a new solid form with altered (and hopefully reduced) hygroscopicity while maintaining the desired therapeutic activity.[2][5][7]
References
- How do you handle hygroscopic solutes in the lab? - TutorChase. [Link]
- Tan, E. K. W., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1187. [Link]
- API Manufacturing: SOP for LOD and Moisture Content Determin
- Analytical Method Development: Moisture Analysis Method for Hygroscopic APIs – V 2.0. (2024). [Link]
- formulation-strategies-to-improve-the-stability-and-handling-of-oral-solid-dosage-forms-of-highly-hygroscopic-pharmaceuticals-and-nutraceuticals - Ask this paper | Bohrium. (2022). [Link]
- Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014). [Link]
- How do you handle hygroscopic salts?
- How to Stabilize Tablets Containing Hygroscopic Ingredients - Pharma.Tips. (2024). [Link]
- Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2021). Journal of Sensors. [Link]
- Al-Hilal, A. A., & Al-Bagoury, M. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Minerals and Materials Characterization and Engineering, 12, 117-133. [Link]
- Moisture Content Determin
- Tereshchenko, A. G. (2016). Hygroscopic Gravimetric Quantitative Chemical Analysis. Journal of Analytical & Bioanalytical Techniques. [Link]
- Hygroscopic chemical...how to deal with? - General Lab Techniques - Protocol Online. (2010). [Link]
- METHOD OF DETERMIN
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - PharmaInfo. [Link]
- Dosage forms for hygroscopic active ingredients - Google P
- 1-(Quinoxalin-6-yl)methanamine | C9H9N3 | CID 26188714 - PubChem. [Link]
- Tereshchenko, A. G., & Asfandiyarov, B. M. (2016). Hygroscopic gravimetric quantitative chemical analysis. Review. Journal of Analytical Chemistry, 71, 749-762. [Link]
- An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). [Link]
- The MSDS HyperGlossary: Hygroscopic - Interactive Learning Paradigms, Incorpor
- Kumar, L., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. AAPS PharmSciTech, 24(1), 21. [Link]
- AOAC Official Methods Of Analysis Moisture. [Link]
- 1-(quinoxalin-6-yl)methanaminedihydrochloride (C9H9N3) - PubChemLite. [Link]
- The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbon
- Effect of Humidity Level on Tablet Stability | Pharmaguideline. (2018). [Link]
- Effect of moisture on polyvinylpyrrolidone in accelerated stability testing - ResearchG
- Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C | Request PDF - ResearchG
- Influence of Simultaneous Variations in Temperature and Relative Humidity on Chemical Stability of Two Vitamin C Forms and Implications for Shelf Life Models - ResearchG
Sources
- 1. benchchem.com [benchchem.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. US20030180249A1 - Dosage forms for hygroscopic active ingredients - Google Patents [patents.google.com]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effect of Humidity Level on Tablet Stability | Pharmaguideline [pharmaguideline.com]
- 9. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 10. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]
- 11. tutorchase.com [tutorchase.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. hepatochem.com [hepatochem.com]
- 14. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 15. The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 19. API Manufacturing: SOP for LOD and Moisture Content Determination – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 20. Analytical Method Development: Moisture Analysis Method for Hygroscopic APIs – V 2.0 – SOP Guide for Pharma [pharmasop.in]
- 21. mt.com [mt.com]
Technical Support Center: Resolving Poor Cell Permeability of Quinoxaline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoxaline derivatives. This guide is designed to provide in-depth, field-proven insights into one of the most common hurdles in the development of this promising class of compounds: poor cell permeability. We will move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot your experiments and rationally design next-generation molecules with improved bioavailability.
Section 1: The Core Challenge - Why Do Some Quinoxaline Derivatives Have Poor Permeability?
Understanding the root cause of poor permeability is the first step toward resolving it. For a compound to passively diffuse across a cell membrane, it must navigate a complex physicochemical landscape. The key challenge is balancing aqueous solubility in the extracellular space with lipid solubility to partition into the cell membrane's hydrophobic core.
Several key factors, often summarized by frameworks like Lipinski's Rule of Five, govern this process:
-
Lipophilicity (LogP/LogD): Quinoxaline is an aromatic scaffold, which provides a degree of lipophilicity. However, extensive substitutions with polar, ionizable groups required for target engagement can drastically lower lipophilicity, preventing the molecule from entering the lipid bilayer.
-
Polar Surface Area (PSA): This metric quantifies the surface area of a molecule contributed by polar atoms (primarily oxygen and nitrogen). High PSA is associated with a large desolvation penalty—the energy required to strip water molecules away before entering the membrane. Many biologically active quinoxalines are decorated with hydrogen bond donors and acceptors, increasing their PSA and hindering permeability.
-
Molecular Weight (MW): Larger molecules face greater steric hindrance and have more difficulty diffusing across the membrane. While not a rigid rule, compounds "beyond rule-of-five" chemical space often exhibit lower passive diffusion.[1]
-
Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBDs) and acceptors (HBAs) directly impacts the energy required for desolvation.
-
Active Efflux: Cells possess transporter proteins, such as P-glycoprotein (P-gp), that actively pump foreign substances out of the cytoplasm.[2] Quinoxaline derivatives can be substrates for these efflux pumps, leading to low intracellular accumulation even if passive diffusion occurs.[3]
Below is a diagram illustrating the interplay of these critical factors.
Caption: Key factors governing cell permeability.
Section 2: Troubleshooting Guide - Is It the Compound or the Assay?
Frequently Asked Questions (FAQs) - Assay Troubleshooting
Q1: My quinoxaline derivative shows low apparent permeability (Papp) in my Caco-2 assay. How do I know if the result is real?
A1: First, validate the integrity of your Caco-2 cell monolayer. A leaky monolayer will allow paracellular flux, confounding your results.
-
Actionable Step: Measure the Trans-Epithelial Electrical Resistance (TEER). A high TEER value indicates tight junction integrity.[5]
-
Self-Validation: Concurrently run a paracellular marker like Lucifer Yellow or FITC-dextran.[5][6] The Papp for this marker should be very low in a healthy monolayer. If it's high, your cell barrier is compromised, and the data for your test compound is invalid.
Q2: My compound crashes out of solution in the donor well during the experiment. How does this affect my results?
A2: Poor aqueous solubility is a major experimental artifact. If the compound precipitates, its effective concentration at the cell surface decreases, leading to an artificially low calculated permeability.[1]
-
Actionable Step: Determine the thermodynamic solubility of your compound in the assay buffer before the experiment. Ensure your starting concentration is well below this limit.
-
Optimization: If solubility is too low, you may need to add a small percentage of a co-solvent like DMSO. However, be cautious: high concentrations of DMSO (>1%) can compromise membrane integrity.[7] Always run a vehicle control to assess the effect of the solvent on the monolayer.
Q3: The permeability of my compound is much higher in the basolateral-to-apical (B-A) direction than the apical-to-basolateral (A-B) direction. What does this mean?
A3: An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests your compound is a substrate for an active efflux transporter, such as P-gp, which is highly expressed in Caco-2 cells.[2] The transporter actively pumps your compound out of the cell, preventing it from reaching the basolateral side.
-
Actionable Step: Confirm this by re-running the assay in the presence of a known broad-spectrum efflux pump inhibitor, like verapamil or cyclosporin A. If the A-B permeability increases and the efflux ratio decreases, you have confirmed that active efflux is a major barrier.
Q4: I'm using a Parallel Artificial Membrane Permeability Assay (PAMPA). When is this appropriate?
A4: PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[2][8]
-
Strengths: It is excellent for early-stage screening to assess a compound's intrinsic ability to cross a lipid barrier without the confounding factors of transporters or metabolism. It can help diagnose if the primary problem is poor lipophilicity or high polarity.
-
Limitations: PAMPA cannot predict active transport (uptake or efflux) or paracellular transport.[4] A compound that looks good in PAMPA may still fail in a Caco-2 assay due to efflux.
Summary of In Vitro Permeability Models
| Assay Model | Measures | Throughput | Key Advantage | Key Limitation |
| PAMPA | Passive transcellular diffusion | High | Fast, cost-effective, isolates passive diffusion | No biological component; misses transporters & paracellular routes[4] |
| Caco-2 Cells | Passive diffusion, active transport (efflux/uptake), paracellular flux | Low-Medium | "Gold standard" for predicting human intestinal absorption; expresses key transporters[2] | Long culture time (21 days), high variability between labs[4] |
| MDR1-MDCK Cells | Passive diffusion and P-gp specific efflux | Medium | Specifically identifies P-gp substrates with lower background transporter expression than Caco-2[2] | Non-human origin; may not capture all relevant human transporters |
Section 3: Strategies to Enhance Cell Permeability
Once you have confirmed that poor permeability is an intrinsic property of your quinoxaline derivative, you can employ several strategies to improve it. The general workflow involves identifying the primary barrier and selecting a suitable remediation strategy.
Caption: Troubleshooting workflow for poor permeability.
3.1 Chemical Modification & Structure-Activity Relationships (SAR)
Modifying the molecule's structure is the most common approach. The goal is to fine-tune physicochemical properties without sacrificing target potency.[9]
-
Modulating Lipophilicity: Aim for a LogD at pH 7.4 between 1 and 3.
-
To Increase LogD: Add lipophilic groups like methyl, trifluoromethyl, or halogens to aromatic rings.
-
To Decrease LogD: Add small polar groups like a hydroxyl or methoxy group, but be mindful of increasing PSA.[9]
-
-
Reducing Hydrogen Bond Donors (HBDs): This is often the most impactful strategy. The desolvation energy required to move a molecule from water to lipid is highly sensitive to the number of HBDs.
-
Causality: Each exposed HBD must be stripped of its hydrating water molecules, which is energetically unfavorable. Reducing the HBD count directly lowers this energy barrier.
-
Examples: N-methylation of secondary amines or amides, or replacing an amine with an ether or other non-donating isostere.[10]
-
-
Exploiting Intramolecular Hydrogen Bonds (IMHBs): A clever way to "hide" polar groups is to design the molecule so that a hydrogen bond donor can form a stable, intramolecular hydrogen bond with a nearby acceptor.
-
Causality: This internal interaction effectively shields the polar groups from the solvent, reducing the molecule's effective PSA and lowering the desolvation penalty.
-
3.2 The Prodrug Approach
If a polar functional group (like a carboxylic acid, hydroxyl, or amine) is essential for target binding but ruins permeability, a prodrug strategy can be highly effective.[11][12] A prodrug is a bioreversible, inactive derivative of the parent drug.[13]
The core principle is to mask the problematic polar group with a lipophilic promoiety. This new molecule easily crosses the cell membrane. Once inside the cell, cellular enzymes (e.g., esterases, phosphatases) cleave off the promoiety, releasing the active parent drug at its site of action.[14]
Caption: Mechanism of a permeability-enhancing prodrug.
-
Common Prodrug Strategies:
-
For Carboxylic Acids/Hydroxyls: Ester prodrugs (e.g., methyl, ethyl, or pivaloyloxymethyl esters) are readily cleaved by intracellular esterases.
-
For Amines: Carbamates or amides can be used, though cleavage can be less predictable.
-
3.3 Formulation & Advanced Delivery Strategies
For particularly challenging compounds where chemical modification compromises activity, advanced delivery systems can be employed.
-
Nanoencapsulation: Encapsulating the quinoxaline derivative in nanoparticles made from biodegradable polymers can improve solubility and protect the drug from degradation.[15] These nanoparticles can be engineered for targeted delivery.
-
Liposomal Formulations: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[10] They can fuse with the cell membrane to deliver their cargo directly into the cytoplasm, bypassing traditional permeability barriers.
Section 4: Detailed Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay
This protocol is designed to determine the apparent permeability (Papp) and efflux ratio of a test compound.
I. Materials
-
Caco-2 cells (passage 20-40)
-
24-well Transwell plates (0.4 µm pore size)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds:
-
High permeability: Propranolol
-
Low permeability: Atenolol
-
Paracellular marker: Lucifer Yellow
-
-
Efflux inhibitor (optional): Verapamil (100 µM)
-
LC-MS/MS system for quantification
II. Method
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing media every 2-3 days.
-
Monolayer Integrity Check (Self-Validation):
-
Before the transport study, measure the TEER of each well. Only use wells with TEER values > 300 Ω·cm².
-
Alternatively, after the experiment, quantify the flux of Lucifer Yellow. Papp should be < 0.5 x 10⁻⁶ cm/s.
-
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
A-to-B Transport: Add 0.4 mL of transport buffer containing the test compound (final concentration e.g., 10 µM, final DMSO < 0.5%) to the apical (donor) chamber. Add 1.2 mL of fresh transport buffer to the basolateral (receiver) chamber.
-
B-to-A Transport: Add 1.2 mL of transport buffer containing the test compound to the basolateral (donor) chamber. Add 0.4 mL of fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking (50 rpm).
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the receiver chamber. Replace the volume with fresh buffer.
-
At the final time point, take a sample from the donor chamber.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
III. Data Analysis
-
Calculate the rate of transport (dQ/dt) from the slope of the cumulative amount transported vs. time.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt = steady-state flux (µmol/s)
-
A = surface area of the membrane (cm²)
-
C₀ = initial concentration in the donor chamber (µmol/mL)
-
-
-
Calculate the Efflux Ratio (ER):
-
ER = Papp (B-A) / Papp (A-B)
-
IV. Interpretation
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: Papp = 1-10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
-
Potential Efflux Substrate: ER > 2
References
- Challenges in Permeability Assessment for Oral Drug Product Development. (n.d.).
- Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. (n.d.).
- Method for Determination of Drug Permeability. (2023). Labinsights. [Link]
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. (2021). MDPI. [Link]
- Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. (2018).
- Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2023). MDPI. [Link]
- Application of Method Suitability for Drug Permeability Classification. (n.d.).
- In Vitro Permeability Assay. (n.d.).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. [Link]
- Predicting Permeability for Small Molecules. (2024). Rowan Newsletter. [Link]
- In Vitro Methods for Measuring the Permeability of Cell Monolayers. (n.d.).
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PubMed. [Link]
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025).
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2022).
- Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. (2022).
- Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). ScienceDirect. [Link]
- SAR (Structure‐activity relationship) and potent compound of quinoxaline acetamide and quinoxaline‐hydrazone derivatives. (2020).
- Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. (2021). PubMed. [Link]
- Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021).
- Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2020). MDPI. [Link]
- How to increase cell permeability of highly lipophillic compounds in vitro?. (2015).
- The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (n.d.).
- Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. (2024).
- Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives. (2021).
- Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. (2023). Royal Society of Chemistry. [Link]
- Quinoxaline-based efflux pump inhibitors restore drug susceptibility in drug-resistant nontuberculous mycobacteria. (2022). PubMed. [Link]
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2022).
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021). MDPI. [Link]
- Quinoxaline, its derivatives and applications: A State of the Art review. (2022). PubMed. [Link]
- Nanoencapsuation – The Drug Delivery System. (2020). IJPPR. [Link]
- Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. (2024).
- Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (n.d.).
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (n.d.).
- Physical properties and molecular formulae of the syn- thesized compounds. (2018).
- Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. (2019). Frontiers. [Link]
- An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.).
Sources
- 1. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labinsights.nl [labinsights.nl]
- 3. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus | PLOS Pathogens [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Application of Method Suitability for Drug Permeability Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rowansci.substack.com [rowansci.substack.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Quinoxalin-6-ylmethanamine Hydrochloride and Structurally Related Analogs
This guide provides a detailed comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Quinoxalin-6-ylmethanamine hydrochloride. Due to the limited availability of public domain experimental spectra for this specific compound, this guide presents predicted data based on established principles of spectroscopy and compares it with experimentally acquired data for structurally related analogs: 6-Methylquinoxaline and 2,3-Dimethylquinoxaline. This approach allows for a robust understanding of the key spectroscopic features of the quinoxaline scaffold and the influence of the 6-aminomethyl substituent.
This document is intended for researchers, scientists, and drug development professionals who utilize spectroscopic techniques for the structural elucidation and characterization of small molecules. The causality behind experimental choices and data interpretation is explained to provide actionable insights for laboratory practice.
Introduction to this compound and its Analogs
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties have led to their investigation in numerous drug discovery programs. This compound, with its reactive primary amine, serves as a valuable building block in the synthesis of more complex pharmaceutical agents. The hydrochloride salt form is often utilized to enhance the compound's solubility and stability.
For a comprehensive understanding of the spectroscopic characteristics of this compound, a comparative analysis with structurally simpler analogs is invaluable. In this guide, we will compare its predicted spectral data with the experimental data of:
-
6-Methylquinoxaline: This analog allows for the direct assessment of the electronic and steric effects of a methyl group versus an aminomethyl group at the 6-position of the quinoxaline ring.
-
2,3-Dimethylquinoxaline: This compound provides insight into the spectroscopic signatures of substituents on the pyrazine ring of the quinoxaline system, offering a contrasting example to the benzene ring substitution in our primary compound.
NMR and Mass Spectrometry Data Analysis
The unequivocal structural confirmation of organic molecules relies on the synergistic use of various analytical techniques, with NMR and MS being paramount.
This compound (Predicted Data)
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoxaline core and the aliphatic protons of the aminomethyl group. The aromatic region will likely display a complex splitting pattern due to spin-spin coupling between adjacent protons. The protons on the pyrazine ring (H-2 and H-3) are expected to be the most deshielded due to the electron-withdrawing effect of the nitrogen atoms. The protons on the substituted benzene ring will have chemical shifts influenced by the aminomethyl group. The methylene protons of the aminomethyl group would appear as a singlet, and the amine protons might be a broad singlet, exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum will reveal the number of unique carbon environments. The carbon atoms of the pyrazine ring (C-2 and C-3) are expected at lower field (higher ppm) compared to the carbons of the benzene ring. The chemical shift of the methylene carbon in the aminomethyl group will be a key identifier.
Mass Spectrometry (Predicted):
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern is anticipated to involve the loss of the aminomethyl group and characteristic cleavages of the quinoxaline ring system, such as the sequential loss of HCN molecules[1]. High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.
Comparative Analogs (Experimental Data)
To provide a tangible comparison, we will now examine the experimental NMR and MS data for our selected analogs.
6-Methylquinoxaline:
-
¹H NMR: The spectrum of 6-methylquinoxaline will show signals for the aromatic protons and a characteristic singlet for the methyl protons. The position of this singlet provides a reference for the effect of the methyl substituent.
-
¹³C NMR: The carbon spectrum will display signals for the quinoxaline ring carbons and the methyl carbon.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak and fragmentation patterns characteristic of the quinoxaline core.
2,3-Dimethylquinoxaline:
-
¹H NMR: The spectrum is simplified in the pyrazine region, showing a singlet for the two equivalent methyl groups. The aromatic protons on the benzene ring will exhibit their own distinct pattern.
-
¹³C NMR: The spectrum will show the expected number of signals for the symmetric 2,3-dimethylquinoxaline molecule.
-
Mass Spectrometry: The mass spectrum will display a strong molecular ion peak and fragmentation patterns influenced by the methyl substituents on the pyrazine ring.
Tabular Summary of Spectroscopic Data
The following tables summarize the key predicted and experimental NMR and MS data for this compound and its analogs.
Table 1: Comparison of ¹H NMR Data (Predicted vs. Experimental)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| Quinoxalin-6-ylmethanamine HCl (Predicted) | Aromatic Protons | 7.5 - 9.0 |
| -CH₂-NH₃⁺ | ~4.0 - 4.5 | |
| -NH₃⁺ | Broad signal, exchangeable | |
| 6-Methylquinoxaline (Experimental) | Aromatic Protons | 7.5 - 8.8 |
| -CH₃ | ~2.5 | |
| 2,3-Dimethylquinoxaline (Experimental) | Aromatic Protons | 7.6 - 8.0 |
| 2,3 -CH₃ | ~2.7 |
Table 2: Comparison of ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| Quinoxalin-6-ylmethanamine HCl (Predicted) | Aromatic Carbons | 120 - 150 |
| -CH₂- | ~45 | |
| 6-Methylquinoxaline (Experimental) | Aromatic Carbons | 125 - 145 |
| -CH₃ | ~21 | |
| 2,3-Dimethylquinoxaline (Experimental) | Aromatic Carbons | 128 - 142 |
| 2,3 -CH₃ | ~23 |
Table 3: Comparison of Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Ions (m/z) (Predicted/Experimental) |
| Quinoxalin-6-ylmethanamine HCl (Predicted) | C₉H₁₀ClN₃ | 195.65 | [M-Cl]⁺, [M-Cl-NH₃]⁺, quinoxaline core fragments |
| 6-Methylquinoxaline (Experimental) | C₉H₈N₂ | 144.17 | M⁺, [M-H]⁺, [M-HCN]⁺ |
| 2,3-Dimethylquinoxaline (Experimental) | C₁₀H₁₀N₂ | 158.20 | M⁺, [M-H]⁺, [M-CH₃]⁺, [M-HCN]⁺ |
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality NMR and MS data for quinoxaline derivatives. These protocols are designed to be self-validating systems, ensuring data accuracy and reproducibility.
NMR Data Acquisition Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the analyte and its potential for hydrogen exchange with labile protons. For hydrochloride salts, DMSO-d₆ or D₂O are often good choices.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Reference the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹H NMR Experiment:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Optimize the spectral width to cover all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the splitting patterns (multiplicity) to deduce proton-proton coupling information.
-
-
¹³C NMR Experiment:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
For more detailed structural information, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.
-
Mass Spectrometry Data Acquisition Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For LC-MS analysis, ensure the solvent is compatible with the mobile phase.
-
-
Instrumentation and Ionization:
-
Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is well-suited for polar, non-volatile compounds like amine hydrochlorides. Electron ionization (EI) is useful for more volatile and thermally stable compounds and often provides more fragmentation for structural elucidation.
-
Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal of the molecular ion.
-
-
Data Acquisition:
-
Acquire a full-scan mass spectrum to identify the molecular ion and major fragment ions.
-
For more detailed structural analysis, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and inducing fragmentation to observe daughter ions.
-
For accurate mass measurements and elemental composition determination, use a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for NMR Data Acquisition and Analysis.
Caption: Workflow for Mass Spectrometry Data Acquisition and Analysis.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the NMR and mass spectrometry data for this compound and two of its structural analogs. While experimental data for the primary compound is not widely available, the predicted spectra, in conjunction with the experimental data from related compounds, offer valuable insights into its structural features. The provided protocols serve as a robust foundation for researchers to acquire high-quality spectroscopic data for this class of compounds.
Future work should focus on the synthesis and full experimental characterization of this compound to validate the predictions made in this guide. Such data would be a valuable addition to the scientific literature and would further aid in the development of novel quinoxaline-based therapeutics.
References
- mzCloud. (2015). 2 3 Dimethylquinoxaline.
- PubChem. (n.d.). 2,3-Dimethylquinoxaline.
- PubChem. (n.d.). 6-Methylquinoline.
- NIST. (n.d.). Quinoxaline, 2,3-dimethyl-. In NIST Chemistry WebBook.
Sources
A Senior Application Scientist's Guide to the Biological Activity of Quinoxaline Isomers
In the landscape of medicinal chemistry, the arrangement of nitrogen atoms within a heterocyclic scaffold is a critical determinant of biological function. Even subtle positional changes—isomerism—can profoundly alter a compound's interaction with biological targets, transforming a promising lead into an inactive molecule, or vice versa. This guide provides an in-depth comparison of the biological activities of quinoxaline and its key structural and positional isomers, offering researchers and drug development professionals a framework for understanding and exploiting these differences. We will dissect the impact of nitrogen atom placement on anticancer and antimicrobial activities, supported by comparative experimental data and detailed protocols to ensure scientific integrity.
The Isomeric Landscape: Quinoxaline, Quinazoline, Phthalazine, and Naphthyridines
The core of our discussion revolves around the benzodiazine family, which consists of a benzene ring fused to a diazine ring. The placement of the two nitrogen atoms in the six-membered ring gives rise to distinct isomers:
-
Quinoxaline (1,4-diazanaphthalene): Nitrogens at positions 1 and 4.
-
Quinazoline (1,3-diazanaphthalene): Nitrogens at positions 1 and 3.[1]
-
Phthalazine (2,3-diazanaphthalene): Nitrogens at positions 2 and 3.[1]
-
Cinnoline (1,2-diazanaphthalene): Nitrogens at positions 1 and 2.
Furthermore, replacing the benzene ring with a pyridine ring yields the naphthyridine scaffold, a bicyclic heteroaromatic system with six possible isomers depending on the nitrogen atom locations (e.g., 1,5-, 1,6-, 1,7-, and 1,8-naphthyridine).[2][3] This guide will focus on the most pharmacologically pertinent of these isomers, exploring how their unique electronic and steric properties dictate their biological profiles.
dot graph Logical_Flow { rankdir=LR; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Influence of Isomerism on Biological Activity.
Comparative Case Study I: Antimicrobial Activity
The search for novel antibiotics is a pressing global health challenge. The quinoxaline, quinazoline, and naphthyridine scaffolds have all served as foundations for potent antibacterial agents. A direct comparative study provides invaluable insight into how the isomeric core influences efficacy.
Expertise & Causality: Why Isomerism Matters in Antimicrobial Design
The arrangement of nitrogen atoms directly impacts a molecule's physicochemical properties, such as its basicity (pKa) and ability to act as a hydrogen bond donor or acceptor.[4][5][6] These properties are paramount for antimicrobial activity, governing:
-
Target Binding: The ability to form specific hydrogen bonds or electrostatic interactions with key residues in bacterial enzymes (like DNA gyrase or FtsZ) or ribosomal RNA.[2]
-
Membrane Permeability: The molecule's polarity affects its ability to traverse the complex bacterial cell wall and membrane to reach its intracellular target.
-
Efflux Pump Avoidance: Structural changes can reduce recognition by bacterial efflux pumps, a common mechanism of resistance.
A study directly comparing derivatives of quinoxaline, quinazoline, and 1,5-naphthyridine against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) highlights these principles.[7]
Data Presentation: Comparative Antibacterial Activity (MIC)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values from a study evaluating derivatives of these three isomeric cores. A lower MIC value indicates greater potency.
| Scaffold | Compound ID | R Group | MIC (µg/mL) vs. S. aureus (MRSA) | MIC (µg/mL) vs. E. faecalis (VRE) | Reference |
| Quinoxaline | 6a | 4-t-butylphenyl | >64 | >64 | [7] |
| 1-Methylquinoxalinium | 6b | 4-t-butylphenyl | 4 | 4 | [7] |
| Quinazoline | 13 | Aminomethyl | >64 | >64 | [7] |
| Quinazoline | 14 | Guanidinomethyl | 16 | 32 | [7] |
| 1,5-Naphthyridine | 17 | Aminomethyl | >64 | >64 | [7] |
| 1,5-Naphthyridine | 18 | Guanidinomethyl | 8 | 8 | [7] |
Data synthesized from Andre et al., Bioorg. Med. Chem. Lett., 2011.[7]
Analysis of Results:
-
The neutral quinoxaline derivative (6a) was inactive, but its quaternization to the 1-methylquinoxalinium salt (6b) dramatically increased its antibacterial activity. This suggests a mechanism where a permanent positive charge is crucial for interacting with a biological target or for cell entry.[7]
-
For both the quinazoline and 1,5-naphthyridine scaffolds, the simple aminomethyl derivatives (13 and 17) were inactive.[7]
-
However, converting the amino group to a more basic guanidino group, which is protonated at physiological pH, conferred significant activity (compounds 14 and 18).[7]
-
Notably, the 1,5-naphthyridine derivative (18) was 2- to 4-fold more potent than its quinazoline counterpart (14), indicating that the nitrogen placement in the 1,5-naphthyridine core provides a more optimal geometry for target interaction.[7]
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
This protocol outlines a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound, grounded in CLSI (Clinical and Laboratory Standards Institute) standards.[8][9]
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Broth Microdilution Workflow for MIC Assay.
Step-by-Step Methodology:
-
Preparation of Media and Compound:
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) as per the manufacturer's instructions and sterilize.[10][11]
-
Dissolve the test compound (e.g., in DMSO) to create a high-concentration stock. Prepare a working stock at twice the highest desired final concentration in CAMHB. Causality: Using a 2x stock ensures the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, minimizing its impact on bacterial growth.
-
-
Plate Setup:
-
In a sterile 96-well microtiter plate, add 100 µL of sterile CAMHB to wells 2 through 12.
-
Add 200 µL of the 2x compound working stock to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 serves as the Growth Control (no compound).
-
Well 12 serves as the Sterility Control (no compound, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh agar plate (18-24h growth), pick several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL. Do not add bacteria to well 12.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear) compared to the turbid growth in the control well (well 11). The sterility control (well 12) should remain clear. Trustworthiness: The inclusion of growth and sterility controls validates the assay. If the sterility control is turbid or the growth control is clear, the assay is invalid.
-
Comparative Case Study II: Anticancer Activity of Naphthyridine Isomers
The naphthyridine scaffold is a well-established pharmacophore in oncology, with derivatives known to function as topoisomerase inhibitors or kinase modulators.[12] The positioning of the nitrogen atoms is critical for orienting substituents to fit into the binding pockets of target enzymes.
Data Presentation: Comparative Cytotoxicity (IC₅₀) of Naphthyridine Isomers
The following table compiles IC₅₀ values for various naphthyridine isomers against several human cancer cell lines. This data, synthesized from multiple sources, highlights the differential potency conferred by the isomeric core. A lower IC₅₀ value indicates greater cytotoxic potency.
| Isomer Class | Compound/Derivative | Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| 1,5-Naphthyridine | Canthin-6-one | DU145 (Prostate) | 1.58 (µg/mL) | [13] |
| 1,6-Naphthyridine | Aaptamine derivative | K562 (Leukemia) | 0.03 - 8.5 | [12] |
| 1,7-Naphthyridine | Bisleuconothine A | HT29 (Colon) | 1.09 | [12] |
| 1,8-Naphthyridine | Derivative 47 | MIAPaCa (Pancreatic) | 0.41 | [5] |
| 1,8-Naphthyridine | Derivative 12 | HBL-100 (Breast) | 1.37 | [14] |
| 2,7-Naphthyridine | Lophocladine B | Lung Tumor Cells | Potent | [13] |
Data compiled from a review by BenchChem and primary literature sources. Direct comparison should be made with caution due to variations in experimental conditions across studies.[5][12][13][14]
Analysis of Results:
-
All examined naphthyridine isomers serve as scaffolds for potent anticancer agents.[12]
-
The 1,8-naphthyridine scaffold is particularly well-represented, forming the basis of numerous cytotoxic compounds with IC₅₀ values in the sub-micromolar range.[5][14]
-
Naturally derived compounds based on 1,5-, 1,7-, and 2,7-naphthyridine cores also exhibit significant and specific cytotoxic effects, demonstrating the broad utility of this heterocyclic family in oncology research.[12][13]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[7][15] It is a foundational tool for screening the cytotoxic potential of novel compounds.
dot graph MTT_Workflow { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#5F6368"];
} Caption: Standard Workflow for an MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count and dilute the cell suspension to the desired density (e.g., 5 x 10⁴ cells/mL) in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Expertise: The optimal seeding density is critical and must be determined empirically for each cell line to ensure cells are still in logarithmic growth at the end of the assay.
-
-
Cell Treatment:
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Prepare serial dilutions of the test compound in a complete culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for Vehicle Control (medium with the highest concentration of solvent, e.g., 0.1% DMSO) and Untreated Control (fresh medium only).
-
Incubate for the desired treatment period (typically 48 or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[16]
-
Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the MTT tetrazolium ring, yielding purple formazan crystals.[7]
-
-
Solubilization and Measurement:
-
After incubation, carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[7][16]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (media only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Outlook
The comparative analysis of quinoxaline isomers underscores a fundamental principle of medicinal chemistry: structure dictates function. The precise placement of nitrogen atoms within the bicyclic scaffold dramatically influences the physicochemical properties that govern antimicrobial and anticancer activity. Quaternization and the introduction of basic moieties appear critical for the antimicrobial efficacy of quinoxaline, quinazoline, and 1,5-naphthyridine derivatives, while the 1,8-naphthyridine core stands out as a particularly privileged scaffold in oncology.
This guide provides a foundational understanding and practical protocols for researchers. Future work should focus on expanding head-to-head comparative studies, particularly including phthalazine and the less-explored naphthyridine isomers, across a wider range of biological targets. Such systematic investigations are essential for building predictive structure-activity relationship models and rationally designing the next generation of potent and selective therapeutics based on these versatile heterocyclic cores.
References
- Andre, N. M., et al. (2011). Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. Bioorganic & Medicinal Chemistry Letters.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
- CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.
- ASM Journals. (2024). Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.
- Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Srivastava, S. K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters.
- Pharmaguideline. Physicochemical Properties in Relation to Biological Action.
- Slideshare. Physicochemical Properties in Relation to Biological Activities.
- Slideshare. Effect of physicochemical factors on biological activity-Medicinal Chemistry.
- Semantic Scholar. (2016). Quinazoline pharmacophore in therapeutic medicine.
- Lee, H., et al. (2013). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research.
- Wikipedia. Nalidixic acid.
- Popiołek, Ł., & Rzymowska, J. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules.
- ResearchGate. Evaluation of the antibacterial activity of the synthesized quinoxalinone and quinazolinone derivatives.
- da Silva, A. C. S., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics.
- Semantic Scholar. Antimicrobial Activity of Naphthyridine Derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hama-univ.edu.sy [hama-univ.edu.sy]
- 5. Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline [pharmaguideline.com]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cuir2.car.chula.ac.th [cuir2.car.chula.ac.th]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Nalidixic acid - Wikipedia [en.wikipedia.org]
- 11. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Validating the Binding Target of a Novel Quinoxaline Inhibitor
For researchers in the vanguard of drug discovery, the identification of a potent bioactive molecule is a moment of profound potential. Quinoxaline derivatives, with their versatile scaffold, have emerged as a promising class of therapeutics, frequently targeting protein kinases and other key players in cellular signaling.[1][2][3][4] However, the journey from a phenotypic "hit" to a validated lead compound is contingent on one critical, non-negotiable step: identifying and validating its direct molecular target.
This guide provides an in-depth comparison of leading experimental strategies to confirm the binding target of a novel quinoxaline inhibitor. We move beyond mere protocols to dissect the underlying principles, empowering you to make informed decisions that align with your experimental goals, resources, and the specific nature of your inhibitor. The core philosophy is one of self-validation, where orthogonal approaches converge to build an irrefutable case for target engagement.
The Target Validation Funnel: A Strategic Overview
Effective target deconvolution is not about a single "magic bullet" experiment.[5][6][7] It is a systematic process of evidence accumulation. We advocate a funnel approach, starting with broad, cellular-based methods to generate initial evidence in a physiologically relevant context, followed by more focused, quantitative biophysical assays for confirmation and deep characterization.
Caption: A strategic workflow for validating the binding target of a novel inhibitor.
Part 1: Cellular Target Engagement Assays
The gold standard for initial validation is to demonstrate that your compound engages its target within the complex milieu of a living cell. This circumvents artifacts associated with using purified, recombinant proteins and provides a more accurate reflection of the drug's behavior in a physiological system.[8] Two powerful, label-free techniques dominate this space: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.
Cellular Thermal Shift Assay (CETSA)
Principle of CETSA: This technique is based on the fundamental biophysical principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[9][10][11] In a CETSA experiment, intact cells or cell lysates are treated with the quinoxaline inhibitor, heated across a temperature gradient, and the amount of soluble, non-aggregated target protein remaining is quantified.[9][12] A positive target engagement event is marked by a "thermal shift," where the protein remains soluble at higher temperatures in the presence of the drug compared to the vehicle control.[10][11]
Caption: Principle of CETSA: Ligand binding increases protein thermal stability.
Experimental Protocol: CETSA Melt Curve
-
Cell Culture & Treatment: Culture your chosen cell line to ~80% confluency. Treat cells with the quinoxaline inhibitor at a desired concentration (e.g., 10 µM) or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[12]
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.[9]
-
Aliquoting: Distribute the cell suspension into PCR tubes, one for each temperature point.
-
Heat Challenge: Use a thermal cycler to heat the tubes for 3 minutes across a temperature range (e.g., 40°C to 70°C in 2-3°C increments). Immediately cool the samples on ice.[9][12]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).[9]
-
Fractionation: Separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]
-
Analysis: Carefully collect the supernatant. Quantify the amount of the specific target protein in each sample using Western blotting or mass spectrometry.
-
Data Plotting: Plot the percentage of soluble protein against the temperature for both the treated and vehicle samples to visualize the thermal shift.
Drug Affinity Responsive Target Stability (DARTS)
Principle of DARTS: This method leverages the observation that ligand binding can alter a protein's conformation, shielding it from proteolytic cleavage.[13][14][15][16] In the DARTS workflow, cell lysates are incubated with the quinoxaline inhibitor and then subjected to limited digestion by a protease (e.g., pronase or thermolysin).[13][17] If the inhibitor binds to its target, it confers protection, resulting in a higher abundance of the full-length protein compared to the vehicle-treated control, which is readily digested.[15][18]
Caption: Principle of DARTS: Ligand binding protects against protease digestion.
Experimental Protocol: DARTS Assay
-
Lysate Preparation: Lyse cultured cells in a suitable buffer (e.g., TNC buffer) without harsh detergents. Quantify the total protein concentration of the lysate.[18]
-
Compound Incubation: Aliquot the cell lysate. Treat each aliquot with the quinoxaline inhibitor (testing a range of concentrations is recommended) or a vehicle control. Incubate for 1-2 hours on a rotator at 4°C.[14][18]
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample. The optimal protease concentration and digestion time must be empirically determined to achieve partial digestion in the control sample. Incubate at room temperature for a set time (e.g., 15-30 minutes).[17]
-
Quenching: Stop the digestion by adding a protease inhibitor (e.g., EDTA for thermolysin) and SDS-PAGE sample buffer.[14][17]
-
Analysis: Boil the samples to denature the proteins. Separate the proteins by SDS-PAGE and analyze the abundance of the target protein via Western blotting.[14] A protected target will appear as a stronger band in the inhibitor-treated lanes.
Comparative Analysis: CETSA vs. DARTS
| Feature | Cellular Thermal Shift Assay (CETSA) | Drug Affinity Responsive Target Stability (DARTS) |
| Principle | Ligand-induced thermal stabilization.[9][11] | Ligand-induced protection from proteolysis.[13][15] |
| Sample Type | Intact cells, tissues, cell lysates.[8][10] | Primarily cell lysates, also purified proteins.[13] |
| Key Advantage | Assesses target engagement in a highly physiological, intact cell context.[8] | Does not require heating; useful for proteins with no clear thermal shift.[13] |
| Key Limitation | Not all binding events cause a detectable thermal shift; can be lower throughput.[8] | Requires careful optimization of protease digestion; data can be less quantitative.[13] |
| Readout | Western Blot, Mass Spectrometry, AlphaScreen®, etc.[10][19] | Western Blot, Mass Spectrometry.[13] |
| Label-Free? | Yes.[8] | Yes.[14][18] |
Part 2: Advanced & Orthogonal Validation Methods
While CETSA and DARTS provide strong initial evidence, building a conclusive case often requires orthogonal methods that offer different insights, such as direct binding kinetics or covalent target identification.
Photoaffinity Labeling (PAL)
Principle of PAL: This powerful chemical proteomics technique provides covalent evidence of a direct drug-target interaction.[20][21] It requires synthesizing a probe version of the quinoxaline inhibitor that incorporates two key features: a photoreactive group (e.g., diazirine or benzophenone) and a reporter tag (e.g., biotin or an alkyne).[20][22] The probe is incubated with cells or lysates, allowing it to bind to its target. Upon UV irradiation, the photoreactive group forms a highly reactive species that creates a permanent, covalent bond with the target protein.[21][22] The reporter tag is then used to enrich the covalently-linked protein for identification by mass spectrometry.[20]
Key Considerations:
-
Probe Synthesis: PAL requires significant medicinal chemistry effort to create a functional probe that retains the binding affinity of the parent molecule.[20]
-
Specificity Control: A crucial control experiment involves co-incubation with an excess of the original, unmodified quinoxaline inhibitor. A true target will show reduced labeling in this competition experiment.[20][23]
Biophysical Confirmation: SPR and ITC
Once a putative target is identified from cellular assays, its interaction with the quinoxaline inhibitor must be quantitatively characterized in vitro using purified proteins. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the inhibitor and the target protein.[24][25][26] It is the only technique that can determine all binding parameters—affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)—in a single experiment, providing a complete thermodynamic profile of the interaction.[24] This label-free, in-solution method is invaluable for confirming direct binding and understanding the forces driving the interaction.[25]
-
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time.[27][28] The target protein is typically immobilized on a sensor chip, and the inhibitor is flowed over the surface.[29][30] SPR provides detailed kinetic information, including the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (KD) is calculated.[27][31] This kinetic data, especially the inhibitor's residence time on the target (related to koff), is increasingly recognized as a critical determinant of a drug's efficacy.[31]
Conclusion
Validating the binding target of a novel quinoxaline inhibitor is a multifaceted process that demands rigorous scientific inquiry and the strategic application of complementary techniques. By beginning with cellular assays like CETSA or DARTS, researchers can generate crucial evidence of target engagement in a physiological setting. Subsequent confirmation with advanced methods like Photoaffinity Labeling and precise biophysical characterization using ITC and SPR builds an unassailable, multi-pronged case for the inhibitor's mechanism of action. This structured, evidence-based approach is fundamental to derisking drug candidates and accelerating their path toward clinical impact.
References
- Creative Proteomics.
- Creative Proteomics. Step-by-Step Protocol: How to Perform a DARTS Assay.
- Pai, M. Y., Lomenick, B., Hwang, H., & Schiestl, R. H. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287–298.
- BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with MR44397.
- Wang, Y., Cheng, X., & Shen, X. (2012). Chemistry-based functional proteomics for drug target deconvolution. Expert Review of Proteomics, 9(3), 293–310.
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Current Protocols in Chemical Biology, 3, 163–178.
- Pai, M. Y., Lomenick, B., Hwang, H., & Schiestl, R. H. (2015). Drug Affinity Responsive Target Stability (DARTS)
- ResearchGate. A typical photoaffinity labeling experimental protocol to identify the... [Link]
- BenchChem. Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with eIF4E-IN-5.
- ACS Publications. An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution. [Link]
- Charles River. Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. [Link]
- Raida, M. (2011). Drug target deconvolution by chemical proteomics. Current Opinion in Chemical Biology, 15(4), 570–575.
- Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237–251.
- Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry, 7(2), 159–183.
- Holdgate, G. A. (2001). Isothermal titration calorimetry in drug discovery. Drug Discovery Today, 6(22), 1159–1166.
- Creative Biolabs.
- European Review for Medical and Pharmacological Sciences. A brief introduction to chemical proteomics for target deconvolution. [Link]
- SciSpace.
- TA Instruments. Isothermal Titration Calorimetry (ITC)
- Dubinsky, L., & Kiefer, H. (2016). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 21(11), 1543.
- Bio-Rad. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]
- Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984–21989.
- Drug Hunter. Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
- Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., & Nordlund, P. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 55, 141–161.
- Springer Nature Experiments.
- Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 13(7), 1826–1835.
- ResearchGate.
- Reaction Biology. ITC Assay Service for Drug Discovery. [Link]
- Bookstaver, M. L., et al. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. Journal of Controlled Release, 216, 125–134.
- Friman, T. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 893335.
- National Institutes of Health. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. [Link]
- ResearchGate.
- Lomenick, B., & Huang, J. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 49–58.
- ResearchGate. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. [Link]
- springerprofessional.de. Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. [Link]
- ResearchGate. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. [Link]
- Al-Otaibi, F. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
- National Institutes of Health.
- Sharma, G., et al. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Molecules, 27(13), 4220.
- PubMed. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. [Link]
- Al-Warhi, T., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. Chemical Biology & Drug Design, 102(2), 336–350.
- National Institutes of Health.
- PubMed. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. [Link]
- PubMed. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. [Link]
- National Institutes of Health. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. europeanreview.org [europeanreview.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 14. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 15. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 17. pnas.org [pnas.org]
- 18. researchgate.net [researchgate.net]
- 19. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent Advances in Target Characterization and Identification by Photoaffinity Probes [mdpi.com]
- 22. scispace.com [scispace.com]
- 23. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 24. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 25. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. bioradiations.com [bioradiations.com]
- 28. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 31. drughunter.com [drughunter.com]
A Senior Application Scientist’s Guide to Cross-Reactivity Profiling of Quinoxaline-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] Its versatility allows for the targeting of a wide array of kinases, including EGFR, VEGFR, and B-RAF, making it a cornerstone in modern oncology research.[1][2][3][4] However, the very nature of kinase inhibitors—often targeting the highly conserved ATP-binding pocket—presents a significant challenge: cross-reactivity.[5][6]
An inhibitor's off-target activity is a double-edged sword. Unintended kinase interactions can lead to cellular toxicity and adverse clinical side effects.[7][8][9] Conversely, a well-characterized "off-target" profile can be intentionally leveraged for polypharmacology, where engaging multiple nodes in a disease network leads to enhanced therapeutic efficacy.[10][11] Therefore, a rigorous and multi-faceted approach to profiling the cross-reactivity of any novel quinoxaline-based inhibitor is not merely a supplementary exercise; it is fundamental to understanding its true mechanism of action and predicting its therapeutic potential.
This guide provides an in-depth comparison of key methodologies for profiling kinase inhibitor selectivity. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design a self-validating workflow that generates robust, interpretable, and actionable data.
Biochemical Profiling: The Kinome-Wide Aperture
The logical first step in assessing selectivity is to cast the widest possible net. Large-scale biochemical screening, often termed "kinome scanning," provides a panoramic view of an inhibitor's activity against a diverse panel of purified kinases in vitro. This approach is invaluable for initial hit identification and for flagging potential off-target liabilities early in the discovery pipeline.[12]
Scientific Principle & Rationale
Biochemical assays directly measure the interaction between an inhibitor and a purified kinase enzyme. The most common formats are activity-based assays that quantify the phosphorylation of a substrate.[13] Radiometric assays using [32P]- or [33P]-ATP are considered the gold standard due to their direct measurement of phosphate transfer, which minimizes interference from test compounds.[13][14] Alternatively, luminescence-based assays like ADP-Glo or fluorescence-based methods (TR-FRET) offer higher throughput and avoid radioactivity, measuring ADP production as a proxy for kinase activity.[15][16]
A critical experimental choice is the concentration of ATP used in the assay. Since most quinoxaline-based inhibitors are ATP-competitive, performing screens at an ATP concentration close to the Michaelis constant (Km) for each specific kinase is crucial.[10][13] This ensures that the resulting IC50 values more accurately reflect the inhibitor's intrinsic binding affinity, allowing for a more equitable comparison of potency across different kinases.[10][13]
Experimental Protocol: Radiometric Kinase Panel Screening
-
Compound Preparation: Serially dilute the test quinoxaline inhibitor in DMSO to create a 10-point concentration gradient (e.g., 100 µM to 5 nM). Prepare a DMSO-only vehicle control.
-
Assay Plate Setup: In a 96-well plate, add the required assay buffer, the specific substrate peptide for the kinase being tested, and the diluted test compound or vehicle control.
-
Kinase Addition: Add the purified recombinant kinase enzyme to each well to initiate a pre-incubation period (typically 10-15 minutes at room temperature).
-
Initiation of Reaction: Start the phosphorylation reaction by adding the ATP mixture, which includes [γ-33P]ATP and MgCl2. The final ATP concentration should be at or near the Km for the specific kinase. Incubate for a defined period (e.g., 30-120 minutes) at 30°C.
-
Reaction Termination: Stop the reaction by adding a high concentration of phosphoric acid.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-33P]ATP will not.
-
Washing: Wash the filter papers extensively with phosphoric acid to remove all unbound radioactivity.
-
Detection: Air-dry the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Visualization: Kinome Scanning Workflow
Caption: Workflow for a radiometric biochemical kinase panel screen.
Comparative Data: Quinoxaline Inhibitor Selectivity
The output of a kinome scan is a rich dataset that can be used to compare the selectivity of different compounds.
| Kinase Target | Compound A (VEGFRi) [2][17][18] | Compound B (EGFRi) [3][19][20] | Compound C (B-RAFi) [4] |
| IC50 (nM) | IC50 (nM) | IC50 (nM) | |
| VEGFR2 (KDR) | 2.7 | >10,000 | >10,000 |
| PDGFRβ | 15 | >10,000 | >10,000 |
| c-KIT | 45 | >10,000 | >10,000 |
| EGFR (L858R/T790M) | >10,000 | 3.0 | >10,000 |
| HER2 | 8,500 | 150 | >10,000 |
| B-RAF (V600E) | >10,000 | >10,000 | 300 |
| SRC | 250 | 500 | 1,200 |
| CDK2 | >10,000 | 9,500 | >10,000 |
Note: Data is representative and compiled from multiple sources to illustrate comparative profiles.
Cellular Target Engagement: Proving the Hit in a Physiological Context
While biochemical assays are excellent for broad screening, they lack physiological context. They do not account for cell permeability, efflux pumps, or intracellular ATP concentrations. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that bridges this gap by directly measuring target engagement inside intact cells or tissues.[21][22]
Scientific Principle & Rationale
CETSA is based on the principle of ligand-induced thermal stabilization.[22] When a small molecule like a quinoxaline inhibitor binds to its target protein, it generally increases the protein's conformational stability. This stabilization makes the protein more resistant to heat-induced unfolding and subsequent aggregation.[21][23] By heating cell lysates treated with the inhibitor to various temperatures and then quantifying the amount of soluble protein remaining, one can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the inhibitor is direct evidence of target engagement.[24] This method is label-free and can be used to confirm both on-target and off-target binding in a native cellular environment.[22]
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Culture & Treatment: Culture the chosen cell line (e.g., a cancer cell line endogenously expressing the target kinase) to ~80% confluency. Treat cells with the quinoxaline inhibitor at a desired concentration or with a vehicle (DMSO) control for a set period (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the individual aliquots to a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. This releases the soluble proteins.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Carefully collect the supernatant (soluble protein fraction) from each sample. Determine the protein concentration and normalize all samples.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target kinase. Use a loading control antibody (e.g., Actin, GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the relative soluble protein amount versus temperature to generate melting curves and identify any thermal shifts.
Data Visualization: CETSA Workflow
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Functional Profiling: Mapping the Ripple Effects with Phosphoproteomics
Confirming that an inhibitor binds to on- and off-targets in a cell is crucial, but it doesn't reveal the functional consequences of that binding. Does the engagement of an off-target kinase actually modulate its downstream signaling? Mass spectrometry-based phosphoproteomics provides the ultimate functional readout by globally quantifying changes in thousands of phosphorylation sites across the entire proteome in response to inhibitor treatment.[25][26]
Scientific Principle & Rationale
This technique offers a systems-level view of an inhibitor's impact on cellular signaling networks.[25] The core principle involves treating cells with the inhibitor, lysing them, and digesting the proteins into peptides. Phosphopeptides are then selectively enriched from this complex mixture, typically using methods like Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.[26][27] The enriched phosphopeptides are then analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the abundance of each phosphopeptide between inhibitor-treated and control cells, one can identify which signaling pathways are modulated, confirming on-target effects and uncovering unexpected off-target activity.[6][28]
Experimental Protocol: Global Phosphoproteomics Workflow
-
Cell Culture and Treatment: Grow cells under controlled conditions. Treat replicate cultures with the quinoxaline inhibitor at a clinically relevant concentration and a vehicle control for a time point known to induce signaling changes (e.g., 1, 6, or 24 hours).
-
Lysis and Protein Digestion: Harvest cells and lyse them in a buffer containing phosphatase and protease inhibitors. Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Acidify the peptide mixture and enrich for phosphopeptides using Fe-IMAC or TiO2 micro-columns. Wash extensively to remove non-phosphorylated peptides and elute the phosphopeptides.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using a high-resolution mass spectrometer coupled to a nano-flow HPLC system. The instrument will fragment the peptides and measure the mass-to-charge ratio of the fragments, allowing for sequence identification and localization of the phosphorylation site.
-
Data Analysis: Process the raw MS data using software like MaxQuant or Spectronaut. This involves peptide identification, phosphorylation site localization, and quantification. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon inhibitor treatment.
-
Pathway Analysis: Use bioinformatics tools (e.g., Ingenuity Pathway Analysis, DAVID, GSEA) to map the significantly regulated phosphosites to specific kinases, proteins, and signaling pathways to interpret the biological impact of the inhibitor.
Data Visualization: Inhibitor Effect on Signaling Pathways
Caption: On- and off-target effects disrupting signaling pathways.
Comparative Data: Phosphoproteomic Signatures
| Phosphosite | Protein | Fold Change (Inhibitor vs. Vehicle) | Associated Kinase/Pathway |
| Y1175 | KDR (VEGFR2) | -8.5 | VEGFR2 (On-Target) |
| S473 | AKT1 | -6.2 | PI3K/AKT (Downstream of On-Target) |
| T202/Y204 | MAPK1/3 | -5.8 | RAS/MAPK (Downstream of On-Target) |
| Y416 | SRC | -4.1 | SRC Family (Off-Target) |
| Y925 | FAK1 | -3.5 | Focal Adhesion (Downstream of Off-Target) |
| S727 | STAT3 | -3.1 | STAT Signaling (Downstream of Off-Target) |
An Integrated Strategy for Comprehensive Profiling
No single method provides a complete picture of an inhibitor's selectivity. A robust cross-reactivity profiling strategy is tiered, integrating these orthogonal approaches to build a cohesive and self-validating dataset.
| Methodology | Principle | Primary Output | Pros | Cons |
| Kinome Scanning | In vitro enzymatic inhibition | IC50 / Kd values | High-throughput, broad coverage, quantitative | Lacks cellular context, potential for false positives/negatives |
| CETSA | Ligand-induced thermal stabilization | Thermal shift (ΔTm), Cellular IC50 | Confirms target engagement in cells, label-free | Lower throughput, requires specific antibodies, indirect measure of inhibition |
| Phosphoproteomics | Global MS-based quantification of phosphorylation | Fold-changes in phosphosites | Unbiased, functional readout, pathway analysis | Complex workflow, intensive data analysis, indirect target ID |
A recommended workflow begins with kinome scanning to get a broad, unbiased view of potential targets and off-targets. Key hits identified in this primary screen should then be validated for direct cellular engagement using CETSA . This crucial step confirms that the compound can access and bind its targets in a physiological environment. Finally, phosphoproteomics should be employed at a relevant concentration to understand the functional consequences of this engagement, mapping the inhibitor's true impact on the cellular signaling landscape.
By systematically combining these powerful techniques, researchers can move beyond a one-dimensional view of their quinoxaline-based inhibitors. This integrated approach provides the deep, mechanistic understanding required to confidently advance a compound, whether as a highly selective chemical probe for basic research or a promising, well-characterized therapeutic candidate for clinical development.
References
- New quinoxaline-2(1H)
- New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing.
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Novel Quinoxaline-based VEGFR-2 Inhibitors to Halt Angiogenesis.
- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers. ScienceDirect.
- New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. PubMed.
- Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflamm
- Substituted quinoxalines as B-RAF kinase inhibitors.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Strategy toward Kinase-Selective Drug Discovery.
- Kinase Panel Profiling. Pharmaron CRO Services.
- Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphoryl
- N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies. PubMed.
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH.
- Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S)
- Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity. PubMed Central.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological valid
- Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout.
- Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases. PubMed.
- Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. MDPI.
- Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online.
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology.
- Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantit
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Profiling kinase-inhibitor fingerprints to assign phosphorylation sites to upstream kinases.
- Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? Taylor & Francis Online.
- Kinase Panel Screening for Drug Discovery. ICE Bioscience.
- Kinase Screening Assay Services. Reaction Biology.
- Phosphoproteomics to study kinase inhibitor action. Chair of Proteomics and Bioanalytics - Molecular Life Sciences - Technische Universität München.
- In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- Novel Inhibitors of the v-raf Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) Based on a 2,6-Disubstituted Pyrazine Scaffold.
- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed.
Sources
- 1. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. US9249111B2 - Substituted quinoxalines as B-RAF kinase inhibitors - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. pharmaron.com [pharmaron.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Phosphoproteomics to study kinase inhibitor action - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 27. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Quinoxaline Compounds
For researchers, scientists, and drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. The quinoxaline nucleus, a heterocyclic system composed of a benzene ring fused to a pyrazine ring, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities, including potent anticancer effects.[1][2] However, the promising results observed in the controlled environment of a petri dish do not always translate to the complex biological landscape of a living organism. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of quinoxaline compounds, offering insights into the experimental choices, potential pitfalls, and strategies for bridging the translational gap.
The Quinoxaline Scaffold: A Versatile Tool in Oncology Research
Quinoxaline derivatives have garnered significant attention for their ability to target a variety of key players in cancer progression. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like topoisomerase II and protein kinases (e.g., EGFR, VEGFR-2) to the induction of apoptosis.[3][4] This versatility makes them attractive candidates for the development of novel anticancer agents. However, the path from initial discovery to a viable drug candidate requires rigorous evaluation in both preclinical in vitro and in vivo models.
Part 1: The In Vitro Landscape: Efficacy in a Controlled Environment
In vitro assays serve as the initial proving ground for novel compounds, offering a rapid and cost-effective means of assessing their biological activity. These experiments are conducted using isolated cells or molecular components, providing a simplified and controlled system to study specific interactions.
Foundational In Vitro Assays for Quinoxaline Efficacy
A battery of in vitro assays is typically employed to characterize the anticancer potential of quinoxaline derivatives. The choice of assay is dictated by the anticipated mechanism of action and the specific questions being addressed.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB): These assays are the workhorses of initial screening, providing a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.
-
Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity): To determine if a compound induces programmed cell death, apoptosis assays are crucial. These methods can distinguish between early and late-stage apoptosis and necrosis, providing insights into the mechanism of cell death.
-
Cell Cycle Analysis: By analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M), researchers can determine if a compound halts cell proliferation at a specific checkpoint.[5]
-
Enzyme Inhibition Assays: For quinoxaline derivatives designed to target specific enzymes, such as kinases or topoisomerases, direct enzymatic assays are performed to quantify their inhibitory potency (e.g., IC50 or Ki values).
Interpreting In Vitro Data: A Snapshot of Potential
The table below summarizes the in vitro cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines, as reported in the scientific literature.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| Compound IV | PC-3 (Prostate) | 2.11 | Topoisomerase II Inhibition, Apoptosis Induction | [3] |
| Compound VIIIc | HCT116 (Colon) | 2.5 | Cell Cycle Arrest (G2/M) | [3][5] |
| Compound XVa | MCF-7 (Breast) | 5.3 | Not Specified | [3] |
| N-allyl quinoxaline (Compound 8) | A549 (Lung) | 0.86 | Apoptosis Induction, Cell Cycle Arrest (S and G1) | [6] |
| N-allyl quinoxaline (Compound 8) | MCF-7 (Breast) | 1.06 | Apoptosis Induction, Cell Cycle Arrest (S and G1) | [6] |
Note: IC50 values are compiled from different studies and should be interpreted with an understanding of potential variations in experimental conditions.
Part 2: The In Vivo Arena: Efficacy in a Complex Biological System
While in vitro studies provide essential preliminary data, they cannot replicate the intricate environment of a living organism. In vivo studies, conducted in animal models, are a critical next step to evaluate a compound's efficacy, pharmacokinetics, and safety profile in a more physiologically relevant context.
Selecting the Right In Vivo Model: A Critical Decision
The choice of an appropriate animal model is paramount for obtaining meaningful and translatable in vivo data.[7] The selection depends on the cancer type being studied and the specific research question.
-
Ehrlich Ascites Carcinoma (EAC) Model: This is a rapidly growing, transplantable tumor model that is often used for initial in vivo screening of anticancer agents.[8][9][10] It is particularly useful for assessing the general antitumor activity of a compound. The primary advantages of the EAC model are its rapid growth, high transplantability, and the ease of quantifying tumor burden by measuring ascitic fluid volume or tumor weight.[11][12] However, a key limitation is that EAC is an undifferentiated carcinoma and may not fully represent the heterogeneity of human cancers.[8][9]
-
Xenograft Models: These models involve the transplantation of human cancer cells or tissues into immunodeficient mice.[1][13]
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines are injected subcutaneously or orthotopically into mice.[14] CDX models are widely used for preclinical drug testing due to their reproducibility and relatively low cost.[13][15] However, they may not fully recapitulate the complexity and heterogeneity of the original human tumor.[16]
-
Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into mice. PDX models are considered more clinically relevant as they better preserve the original tumor's architecture, genetic diversity, and microenvironment.[1][17][18][19] They are particularly valuable for personalized medicine research and for testing therapies against a backdrop of tumor heterogeneity.[20][21]
-
A Case Study: Quinoxaline Compound IV in an Ehrlich Solid Tumor Model
One study demonstrated the in vivo efficacy of a quinoxaline derivative, Compound IV, using the Ehrlich solid tumor model.[14] The study reported a significant reduction in both tumor volume and weight in mice treated with the compound, with minimal toxicity.[14] This provides crucial evidence of the compound's potential therapeutic effect in a living system.
The In Vitro-In Vivo Discrepancy: Bridging the Translational Gap
A significant challenge in drug development is the often-observed disconnect between promising in vitro results and subsequent in vivo efficacy. Several factors contribute to this discrepancy, and understanding them is key to designing more predictive preclinical studies.
Pharmacokinetics and Metabolism: The Body's Influence
Once a compound is administered in vivo, it is subject to a complex interplay of absorption, distribution, metabolism, and excretion (ADME).
-
Metabolic Transformation: The liver and other tissues can metabolize quinoxaline compounds, potentially altering their activity. Some metabolites may be less active or even inactive, while others could be more potent or have different off-target effects. For instance, the metabolism of quinoxaline 1,4-di-N-oxides can lead to various metabolites, some of which exhibit higher toxicity than the parent compound.[8]
-
Bioavailability: The fraction of an administered dose that reaches the systemic circulation in an unchanged form can be limited by poor absorption or extensive first-pass metabolism. Many quinoxaline derivatives are poorly soluble in water, which can significantly hinder their oral bioavailability.[22][23][24][25][26]
Formulation Strategies for Enhanced Bioavailability
To overcome the challenge of poor solubility, various formulation strategies can be employed:[22][23][24][25][26]
-
Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, enhancing its dissolution rate.
-
Solid Dispersions: The drug is dispersed in a polymer matrix to improve solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic compounds.
-
Prodrugs: The chemical structure of the drug is modified to improve its physicochemical properties, with the active form being released in vivo.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of robust and reproducible data, standardized experimental protocols are essential.
In Vitro Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of a quinoxaline derivative on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quinoxaline derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the quinoxaline derivative for a specified duration (e.g., 48 or 72 hours). Include appropriate controls (vehicle-treated and untreated cells).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
In Vivo Ehrlich Ascites Carcinoma (EAC) Model
Objective: To evaluate the in vivo antitumor activity of a quinoxaline derivative.
Materials:
-
EAC cell line
-
Swiss albino mice
-
Quinoxaline derivative formulation
-
Saline solution
-
Syringes and needles
Procedure:
-
Tumor Inoculation: Inject a known number of EAC cells intraperitoneally into mice.
-
Compound Administration: After a set period to allow for tumor development, administer the quinoxaline derivative (and vehicle control to a separate group) at a predetermined dose and schedule.
-
Monitoring: Monitor the mice daily for signs of toxicity, and record body weight and tumor volume (if applicable for solid tumors) at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and collect ascitic fluid or excise the solid tumor.
-
Data Analysis: Compare the tumor volume/weight or ascitic fluid volume between the treated and control groups to determine the percentage of tumor growth inhibition.
Visualizing the Complexity: Workflows and Pathways
To better understand the experimental processes and the biological context, the following diagrams are provided.
Caption: A generalized workflow for the evaluation of quinoxaline compounds, from in vitro screening to in vivo efficacy studies.
Caption: Key factors contributing to the discrepancy between in vitro and in vivo efficacy of quinoxaline compounds.
Conclusion: A Path Forward in Quinoxaline Drug Discovery
The development of effective anticancer agents based on the quinoxaline scaffold requires a meticulous and multi-faceted approach. While in vitro assays provide a crucial first look at a compound's potential, a deep understanding of the complexities of in vivo systems is essential for successful translation. By carefully selecting appropriate animal models, investigating pharmacokinetic and metabolic profiles, and employing innovative formulation strategies, researchers can bridge the gap between the benchtop and the clinic. This guide serves as a foundational resource for navigating the intricate landscape of quinoxaline efficacy testing, with the ultimate goal of accelerating the development of novel and life-saving cancer therapies.
References
- Wang, D., et al. (2019). Next generation patient-derived prostate cancer xenograft models.
- Taylor, B. S., et al. (2022).
- Altogen Labs. (n.d.). PC-3 Xenograft Model. Altogen Labs. [Link]
- Chen, Y., et al. (2022).
- de Melo, T. C., et al. (2023). Features and applications of Ehrlich tumor model in cancer studies: a literature review.
- da Silva, J. L., et al. (2023). Features and applications of Ehrlich tumor model in cancer studies: a literature review.
- Spreafico, A., et al. (2017).
- Li, Y., et al. (2020). Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity.
- An, Z., & Wang, X. (2015). The Use of Animal Models for Cancer Chemoprevention Drug Development. Cancer Prevention Research. [Link]
- Ozaslan, M., et al. (2011). Ehrlich ascites carcinoma. African Journal of Biotechnology. [Link]
- Abdel-Aziz, M., et al. (2022). Quinoline, isoquinoline, and quinoxaline derivatives as promising anticancer agents. Journal of the Iranian Chemical Society. [Link]
- Sharma, R., et al. (2022). How necessary are animal models for modern drug discovery? Expert Opinion on Drug Discovery. [Link]
- ResearchGate. (n.d.). Synthetic pathways toward quinoxaline derivatives.
- Mansoura University. (n.d.). Ehrlich ascites carcinoma (EAC). Mansoura University, Faculty of Pharmacy. [Link]
- Zhang, J., et al. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Current Cancer Drug Targets. [Link]
- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
- Mutar, T. F., et al. (2019). Ehrlich Ascites Carcinoma Bearing Mice as Model of Human Hepatocellular Carcinoma.
- Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
- ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs.
- Kumar, S., et al. (2013). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research. [Link]
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
- DeRose, Y. S., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol. [Link]
- Barbeau, J. (2018). Leveraging PDX Models for In Vitro and Ex Vivo Assays. Crown Bioscience Blog. [Link]
- Champions Oncology. (2024). Using Well-Characterized PDX Models to Guide Radiopharmaceutical Development. Champions Oncology. [Link]
- Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models.
Sources
- 1. Next generation patient-derived prostate cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Ehrlich ascites carcinoma (EAC) [pharfac.mans.edu.eg]
- 10. journalajrrhe.com [journalajrrhe.com]
- 11. Features and applications of Ehrlich tumor model in cancer studies: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In Vivo Models for Prostate Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PC-3 Xenograft Model | Xenograft Services [xenograft.net]
- 15. criver.com [criver.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Patient-Derived Xenograft Models of Prostate Cancer | Oncohema Key [oncohemakey.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of patient-derived xenograft models of prostate cancer for maintaining tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. researchgate.net [researchgate.net]
- 25. sphinxsai.com [sphinxsai.com]
- 26. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
A Researcher's Guide to Benchmarking Novel Quinoxalin-6-ylmethanamine Hydrochloride Derivatives as Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical benchmarking of novel Quinoxalin-6-ylmethanamine hydrochloride derivatives against established kinase inhibitors. It is designed for researchers, medicinal chemists, and drug development professionals in oncology, offering detailed experimental protocols, comparative data analysis strategies, and the scientific rationale behind each step.
The quinoxaline scaffold, a fused heterocycle of benzene and pyrazine rings, is a cornerstone in medicinal chemistry due to the wide array of biological activities its derivatives exhibit.[1][2] In recent years, quinoxaline-based compounds have gained significant attention as a promising class of anticancer agents, largely due to their potential to act as protein kinase inhibitors.[3][4] Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers, making them prime therapeutic targets.[5][6]
Quinoxaline derivatives can function as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling cascades that control cell proliferation, survival, and angiogenesis.[5] This guide will focus on a strategic approach to evaluating the potency and selectivity of new this compound derivatives, using a combination of enzymatic and cell-based assays to compare their performance against standard-of-care kinase inhibitors.
Part 1: Initial Characterization of Novel Quinoxaline Derivatives
The first phase of benchmarking involves a systematic evaluation of the novel compounds' intrinsic inhibitory activity against a chosen kinase target and their cytotoxic effects on cancer cells.
Section 1.1: Target Selection and Rationale
The choice of kinase target is the most critical first step. Quinoxaline scaffolds have shown activity against a range of tyrosine kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Met.[2][5] The selection should be driven by:
-
Structural Homology: Computational docking studies can predict the binding affinity of the new derivatives to various kinase active sites.
-
Therapeutic Relevance: Targeting kinases that are well-established drivers in specific cancer types (e.g., EGFR in non-small-cell lung cancer) provides a clear clinical context.[7]
-
Existing SAR Data: Structure-activity relationship (SAR) studies of similar quinoxaline compounds can inform the most probable targets.[8]
For this guide, we will proceed with the hypothesis that our novel derivatives are designed to target EGFR , a receptor tyrosine kinase frequently dysregulated in cancer.
Section 1.2: In Vitro Kinase Inhibition Assay (EGFR)
This primary assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase. A homogenous time-resolved fluorescence (HTRF) assay is a robust and widely used method.
Principle: The assay measures the phosphorylation of a substrate peptide by the EGFR kinase. The detection system uses two antibodies, one labeled with a donor fluorophore (e.g., Europium cryptate) that binds to the substrate, and another labeled with an acceptor fluorophore (e.g., d2) that binds to the phosphorylated residue. When both antibodies are bound in proximity, FRET occurs, generating a signal proportional to kinase activity. An inhibitor will reduce this signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of each test derivative and reference inhibitor (e.g., Erlotinib) in 100% DMSO.
-
Prepare serial dilutions of the compounds in DMSO, followed by a final dilution in the assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). The final DMSO concentration in the assay should be ≤1%.
-
Prepare solutions of recombinant human EGFR kinase, biotinylated substrate peptide, and ATP in the assay buffer. The ATP concentration should be at or near the Kₘ for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[9]
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.
-
Add 4 µL of the EGFR kinase solution and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of a solution containing the substrate peptide and ATP.
-
Incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding 5 µL of the HTRF detection buffer containing EDTA (to chelate Mg²⁺) and the donor/acceptor antibodies.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission).
-
Normalize the data using vehicle-treated wells (0% inhibition) and wells without kinase (100% inhibition).
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required for 50% inhibition).
-
Section 1.3: Cell-Based Proliferation Assay
This secondary assay assesses the effect of the compounds on the viability and proliferation of cancer cells that are dependent on the target kinase. For our EGFR-targeted derivatives, a cell line such as A549 (non-small-cell lung cancer) is appropriate.[7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture:
-
Culture A549 cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test derivatives and a reference drug (e.g., Erlotinib, Doxorubicin) in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compounds or vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and DMSO only).
-
Normalize the data to the vehicle-treated control wells (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).
-
Part 2: Benchmarking and Mechanistic Elucidation
With initial potency data, the next step is to directly compare the novel derivatives to established drugs and investigate their mechanism of action within the cellular context.
Section 2.1: Comparative Data Analysis
Summarize the IC₅₀ (from the enzymatic assay) and GI₅₀ (from the cell-based assay) data in a clear, tabular format. This allows for a direct and objective comparison of the novel derivatives against the selected benchmarks.
Table 1: Comparative Performance of Quinoxaline Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) [Enzymatic] | Cell Line | GI₅₀ (µM) [Proliferation] |
| Derivative QX-01 | EGFR | 15 | A549 | 0.8 |
| Derivative QX-02 | EGFR | 250 | A549 | 12.5 |
| Erlotinib (Benchmark) | EGFR | 20 | A549 | 1.1 |
| Doxorubicin (Control) | Topo II | >10,000 | A549 | 0.2 |
Data shown are representative and for illustrative purposes only.
Interpretation:
-
QX-01 shows slightly better enzymatic inhibition (IC₅₀ = 15 nM) and comparable cell-based activity (GI₅₀ = 0.8 µM) to the FDA-approved drug Erlotinib. This makes it a promising lead candidate.
-
QX-02 is significantly less potent both at the enzymatic and cellular level, suggesting it is a weaker candidate.
-
Doxorubicin , a topoisomerase inhibitor and general cytotoxic agent, shows high cellular potency but no direct activity against the EGFR kinase, serving as a useful control for a different mechanism of action.
Section 2.2: Experimental and Logic Workflow
A logical workflow ensures that the benchmarking process is systematic and the results are robust. The workflow progresses from broad screening to more specific, mechanism-focused assays.
Caption: Workflow for benchmarking novel kinase inhibitors.
Section 2.3: Signaling Pathway Analysis
To confirm that the cellular activity is due to on-target inhibition, it is essential to analyze the relevant signaling pathway. For an EGFR inhibitor, this involves measuring the phosphorylation status of EGFR and its downstream effectors.
Western Blotting for Phospho-EGFR:
-
Culture and serum-starve A549 cells to reduce basal EGFR signaling.
-
Pre-treat cells with various concentrations of the lead candidate (e.g., QX-01) or Erlotinib for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 15 minutes to activate the pathway.
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR.
-
Use secondary HRP-conjugated antibodies and an ECL substrate for detection.
-
Expected Result: A potent inhibitor like QX-01 should show a dose-dependent decrease in the p-EGFR signal upon EGF stimulation, confirming on-target activity.
The EGFR signaling cascade is complex, involving multiple downstream pathways such as the PI3K/AKT and RAS/MAPK pathways. Visualizing this helps to understand the potential downstream effects of inhibition.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Conclusion
This guide outlines a systematic and robust methodology for benchmarking novel this compound derivatives as potential kinase inhibitors. By integrating enzymatic assays, cell-based screens, and mechanistic studies, researchers can generate a comprehensive data package to objectively compare their lead candidates against established drugs. The promising activity of the quinoxaline scaffold in kinase inhibition warrants such rigorous evaluation to identify new, effective therapies for cancer treatment.[3][8]
References
- Emerging Trends in Quinoxaline‐based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. CiteDrive.
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing.
- A Comparative Analysis of Quinoxaline-Based Anticancer Agents. Benchchem.
- Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. PubMed.
- Current Trends in Kinase Inhibitors: Focus on Quinoxaline. Bioengineer.org.
- Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News.
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. citedrive.com [citedrive.com]
- 4. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneonline.com [geneonline.com]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. bioengineer.org [bioengineer.org]
- 9. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2,3-Substituted Quinoxalin-6-amine Analogs as Potent Antiproliferative Agents
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of biologically active compounds.[1][2][3] These benzopyrazine systems are integral to drugs with applications ranging from anticancer and antimicrobial to kinase inhibition.[3][4][5][6] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these molecules: 2,3-substituted quinoxalin-6-amine analogs. We will dissect how chemical modifications at key positions influence their efficacy as antiproliferative agents, offering a comparative look at their performance supported by experimental data.
The Core Scaffold: Synthesis and Points of Modification
The therapeutic potential of quinoxaline derivatives is unlocked through strategic chemical modifications. A focused library of analogs is typically synthesized to probe the scaffold's biological activity.[1] The general synthetic route involves the reaction of substituted o-phenylenediamines with α-dicarbonyl compounds, followed by functionalization at the 6-amino position.[2]
The core structure allows for substitutions at three key positions, R¹, R², and R³, which dictate the molecule's biological activity.
Caption: Core structure of quinoxalin-6-amine and key substitution points.
Structure-Activity Relationship (SAR) Analysis: A Comparative Study
A study by Chen et al. synthesized and screened a library of these analogs against a panel of human cancer cell lines, providing crucial insights into their SAR.[1][2] The antiproliferative activity was evaluated at a concentration of 20 μM over 72 hours.
The Critical Role of Substituents at the 2,3-Positions (R¹)
The nature of the substituent at the 2,3-positions proved to be a significant determinant of antiproliferative activity. Analogs were created with methyl, furan, thiophene, and phenyl groups.
-
Furan Moiety: Compounds bearing furan groups at the 2,3-positions consistently demonstrated superior growth inhibition across multiple cancer cell lines.[1] This suggests that the electronic properties and spatial arrangement of the furan rings are highly favorable for interacting with the biological target.
-
Other Substituents: Analogs with methyl, thiophene, or phenyl groups at these positions showed markedly reduced or no significant antiproliferative activity in the initial screening.[1]
Functionalization of the 6-Amine Position (R²)
The 6-amino group served as a handle for introducing diverse functionalities, including amides, ureas, and sulfonamides. This modification was pivotal in fine-tuning the compounds' potency.
-
Urea Analogs: The conversion of the 6-amine to a urea, particularly a phenylurea, was highly effective. The combination of 2,3-bisfuranyl groups with a urea at the 6-position resulted in the most potent compounds identified in the series.[1][2] One specific analog, a bisfuranylquinoxalineurea (designated 7c in the study), exhibited low micromolar potency against a full panel of cancer cell lines.[2][7]
-
Amide and Sulfonamide Analogs: In contrast, acetyl (amide) and tolylsulfonamide derivatives showed minimal to no growth inhibition.[1] This highlights the specific requirement of the urea linkage for optimal activity in this scaffold.
Comparative Performance Data
The following table summarizes the growth inhibition data for key analogs from the Chen et al. study, illustrating the SAR principles discussed.
| Compound ID | 2,3-Substituent (R¹) | 6-Amine Modification (R²) | Cancer Cell Line | % Growth Inhibition at 20 µM |
| 5a | Di-furan | Acetyl | A549 (Lung) | 45% |
| 5b | Di-furan | Acetyl | HT29 (Colon) | 40% |
| 5f | Di-furan | Phenylurea | A549 (Lung) | 60% |
| 7c | Di-furan | 4-Methylphenylurea | A549 (Lung) | >95% (IC₅₀ ≈ 1-5 µM) |
| 7c | Di-furan | 4-Methylphenylurea | HT29 (Colon) | >95% (IC₅₀ ≈ 1-5 µM) |
| 7c | Di-furan | 4-Methylphenylurea | MDAMB231 (Breast) | >95% (IC₅₀ ≈ 1-5 µM) |
| 5i | Di-furan | Tolylsulfonamide | A549 (Lung) | <10% |
| - | Di-phenyl | Phenylurea | A549 (Lung) | <10% |
Data synthesized from Chen et al., Bioorg. Med. Chem. Lett., 2011.[1][2]
Mechanism of Action: Induction of Apoptosis
The most potent compounds exert their anticancer effects by inducing programmed cell death, or apoptosis.[1][7]
Treatment of cancer cells with the lead bisfuranylquinoxalineurea analog (7c) was shown to trigger key apoptotic events:
-
Activation of Caspase 3/7: These are executioner caspases that play a central role in the apoptotic cascade.[1][2]
-
PARP Cleavage: Poly-ADP-ribose polymerase (PARP) is a substrate for activated caspases, and its cleavage is a hallmark of apoptosis.[1][2]
-
Mcl-1 Dependent Apoptosis: The study also indicated that the induced apoptosis is dependent on the Mcl-1 protein, an anti-apoptotic member of the Bcl-2 family.[1][7]
Caption: Simplified mechanism of action for lead quinoxalin-6-amine analogs.
Key Experimental Protocols
Reproducible and robust data are paramount in drug discovery. The following are standardized protocols for evaluating the antiproliferative and apoptotic effects of quinoxaline analogs.
Protocol: Cell Viability Assessment (MTT Assay)
This protocol outlines the use of the MTT assay to measure the cytotoxic effects of compounds on cancer cells, which is an indicator of cell viability.[8]
Objective: To determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Materials:
-
Cancer cell lines of interest (e.g., A549, HCT116, PC-3)[9][10]
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Quinoxaline compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for solubilization)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cancer cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of the quinoxaline compounds. Treat the cells with varying concentrations and incubate for 72 hours.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100.[8] Plot a dose-response curve to determine the IC₅₀ value.
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: Apoptosis Detection (Annexin V-FITC & PI Staining)
This method quantifies apoptosis by using Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to identify necrotic or late-stage apoptotic cells.[8]
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow Cytometer
Procedure:
-
Cell Harvesting: Collect cells after treatment with the quinoxaline compound for the desired time (e.g., 24 hours).
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[8]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[8]
-
Conclusion and Future Directions
The structure-activity relationship of 2,3-substituted quinoxalin-6-amine analogs is clearly defined. Potent antiproliferative activity is achieved through a specific combination of structural features:
-
2,3-Di-furan substitution is highly favorable over other aromatic or aliphatic groups.
-
A urea moiety at the 6-amino position is critical for high potency, significantly outperforming amide and sulfonamide linkages.
The lead compounds from this class function by inducing Mcl-1-dependent apoptosis, making them promising candidates for further development. Future research should focus on optimizing the urea substituent to enhance potency and improve pharmacokinetic properties. Additionally, exploring bioisosteric replacements for the furan rings could yield novel analogs with improved activity or alternative selectivity profiles. This well-defined SAR provides a robust roadmap for the rational design of next-generation quinoxaline-based anticancer agents.
References
- Chen, Q., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-32. [Link]
- ResearchGate. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline...
- ResearchGate. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study.
- Perron, D., et al. (2021).
- Abdel-Aziem, A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2809. [Link]
- Al-Ostath, O., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7609. [Link]
- Kumar, R., et al. (2025). A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives. European Journal of Medicinal Chemistry, 289, 117472. [Link]
- ResearchGate. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives.
- Lee, H., et al. (2013). Synthesis and biological evaluation of 1-(6-methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles as transforming growth factor-β type 1 receptor kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(4), 1083-6. [Link]
- ResearchGate. (n.d.). SAR and potent compounds of quinoxaline derivatives as antidiabetic agents.
- Johns Hopkins University. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure-activity relationship study. Johns Hopkins University Research Portal. [Link]
- Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2414382. [Link]
- Lu, W., et al. (2014). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. PLoS One, 9(3), e91046. [Link]
- ResearchGate. (n.d.). In vitro cell viability assay of (A) all synthesized...
- Al-Warhi, T., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 42(1), 1-15. [Link]
Sources
- 1. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A systematic review on the anti-microbial activities and structure-activity relationship (SAR) of quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Quinoxaline Synthesis Methods: A Guide for Researchers
Quinoxaline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their broad spectrum of biological activities and valuable physicochemical properties.[1][2] The synthesis of these bicyclic nitrogen-containing heterocycles has been a subject of intense research for over a century, leading to a diverse array of synthetic strategies. This guide provides a head-to-head comparison of the most prominent methods for quinoxaline synthesis, offering insights into their mechanisms, practical advantages, and limitations, supported by experimental data to inform your selection of the optimal method for your research and development needs.
The Classical Approach: Hinsberg and Körner Condensation
The cornerstone of quinoxaline synthesis, first reported independently by Körner and Hinsberg in 1884, is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1][3] This method's enduring prevalence is a testament to its reliability and broad substrate scope.
Mechanism: The reaction proceeds through a two-step mechanism. First, one amino group of the o-phenylenediamine attacks one of the carbonyl groups of the 1,2-dicarbonyl compound, forming a hemiaminal intermediate. This is followed by an intramolecular cyclization where the second amino group attacks the remaining carbonyl group. Subsequent dehydration yields the aromatic quinoxaline ring.
Caption: Mechanism of the Hinsberg/Körner Quinoxaline Synthesis.
Expertise & Experience: While fundamentally robust, the classical method often requires acidic or basic catalysts and elevated temperatures to drive the dehydration step to completion.[2] The choice of solvent is critical; while traditionally carried out in organic solvents like ethanol or acetic acid, modern variations have demonstrated high efficiency in greener solvents like water.[4][5] A significant advantage is the wide availability of both o-phenylenediamines and 1,2-dicarbonyl precursors, allowing for the synthesis of a diverse library of quinoxaline derivatives.[6]
The Beirut Reaction: A Gateway to Quinoxaline-1,4-Dioxides
For researchers specifically interested in quinoxaline N-oxides, a class of compounds with significant biological activities, the Beirut reaction is the most efficient synthetic route.[7] Developed by Haddadin and Issidorides, this reaction involves the cycloaddition of a benzofuroxan with an enolate or enamine.[7][8][9]
Mechanism: The generally accepted mechanism begins with the nucleophilic attack of an enolate ion on one of the electrophilic nitrogen atoms of the benzofuroxan ring system, forming an initial adduct.[8] This is followed by a ring-closure step, involving the condensation of the imino-oxide onto the carbonyl group, and subsequent elimination of water to afford the stable quinoxaline-1,4-dioxide.[8]
Caption: Simplified Mechanism of the Beirut Reaction.
Expertise & Experience: The Beirut reaction is a powerful tool for accessing the quinoxaline-1,4-dioxide scaffold in a single step.[8][10] The reaction conditions are typically mild, often employing a base as a catalyst in protic or aprotic solvents.[8] A key consideration is the potential for the formation of regioisomers when using substituted benzofuroxans, due to tautomeric equilibria.[7]
Modern Advancements: Catalysis and Greener Approaches
In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally benign methods for quinoxaline synthesis.[1][2] These modern approaches often offer advantages in terms of reaction time, yield, and operational simplicity.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[11][12] In quinoxaline synthesis, it dramatically reduces reaction times from hours to minutes, often with improved yields.[12][13][14]
Expertise & Experience: The use of microwave heating provides rapid and uniform heating of the reaction mixture, which can minimize the formation of side products.[11] This method is particularly effective for the classical condensation reaction and can be combined with various catalytic systems. The scalability of microwave reactions should be considered for larger-scale production.
Iodine-Catalyzed Synthesis
Molecular iodine has proven to be an inexpensive, non-toxic, and efficient catalyst for quinoxaline synthesis.[13] It acts as a mild Lewis acid to activate the carbonyl group, facilitating the condensation reaction under mild conditions.
Expertise & Experience: The iodine-catalyzed method is operationally simple and often proceeds at room temperature or with gentle heating.[3] It is compatible with a wide range of functional groups and can be used in green solvents like ethanol and water.[13] The catalytic nature of iodine makes this an atom-economical approach.
Transition-Metal-Free Synthesis from α-Hydroxy Ketones
A notable green innovation is the synthesis of quinoxalines from readily available α-hydroxy ketones. This method typically involves an in-situ oxidation of the α-hydroxy ketone to a 1,2-dicarbonyl intermediate, which then condenses with an o-phenylenediamine.[3][15]
Expertise & Experience: This one-pot, two-step procedure avoids the need to isolate the often unstable 1,2-dicarbonyl compounds.[3] Catalysts like iodine in DMSO can efficiently mediate the oxidation step.[3][15] This approach is highly valued for its broad functional group tolerance and excellent yields.[3]
Comparative Performance Data
The following table summarizes the performance of different quinoxaline synthesis methods based on published experimental data.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Solvent | Time | Yield (%) |
| Classical Condensation | o-Phenylenediamine, Benzil | Glycerol/Water, 90 °C | Water/Glycerol | 4-6 min | 85-91 |
| Microwave-Iodine Catalyzed | o-Phenylenediamine, Phenylglyoxal | 5 mol% I₂, Microwave (50 °C) | Ethanol/Water (1:1) | 30 sec | 94 |
| Beirut Reaction | Benzofuroxan, Enamines | Base (e.g., ammonia) | Methanol | Varies | Moderate-Good |
| Iodine-Catalyzed (from α-Hydroxy Ketone) | o-Phenylenediamine, α-Hydroxy Ketone | 20 mol% I₂ | DMSO | 12 h | 78-99 |
| Green Synthesis (Cellulose Sulfuric Acid) | o-Phenylenediamine, Benzil | Cellulose Sulfuric Acid | Ethanol | 10 min | 95 |
| Green Synthesis (Catalyst-Free) | o-Phenylenediamine, Benzil | Reflux | Water | 2 h | 95 |
Detailed Experimental Protocols
Protocol 1: Microwave-Induced Iodine-Catalyzed Synthesis of 2-Phenylquinoxaline
This protocol is adapted from a high-yield, rapid synthesis method.[13]
Workflow:
Caption: Workflow for Microwave-Iodine Catalyzed Synthesis.
Step-by-Step Procedure:
-
In a microwave-safe vial, combine o-phenylenediamine (1 mmol) and phenylglyoxal monohydrate (1 mmol).
-
Add 1 mL of a 1:1 (v/v) mixture of ethanol and water.
-
Add a catalytic amount of iodine (5 mol%).
-
Seal the vial and place it in a CEM microwave synthesizer.
-
Irradiate the mixture for 30 seconds at 50 °C with a power level of 300 W.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add 10 mL of dichloromethane.
-
Wash the organic layer successively with 2 mL of 5% sodium thiosulfate solution and 2 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Green Synthesis of 2,3-Diphenylquinoxaline in Water
This protocol exemplifies a catalyst-free, environmentally friendly approach.[4]
Workflow:
Sources
- 1. mtieat.org [mtieat.org]
- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Green Synthesis of Quinoxalines and 2,3-Dihydropyrazines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ecommons.udayton.edu [ecommons.udayton.edu]
- 12. ajrconline.org [ajrconline.org]
- 13. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]
A Senior Application Scientist's Guide to Assessing Off-Target Effects of Quinoxaline-Based Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Quinoxaline Scaffold and the Imperative of Off-Target Assessment
The quinoxaline scaffold, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast range of biological activities, leading to their investigation as anticancer, antiviral, and antibacterial agents.[2][3][4] Many of these activities, particularly in oncology, stem from their ability to act as kinase inhibitors.[5] However, the very features that make quinoxaline-based compounds effective can also lead to interactions with unintended biological targets. These "off-target" effects are a primary cause of drug-induced toxicity and a major reason for late-stage clinical trial failures.[6][7][8]
A comprehensive assessment of off-target interactions is therefore not merely a regulatory hurdle but a fundamental component of building a robust safety profile and understanding a compound's true mechanism of action. Ignoring potential off-target liabilities can lead to misinterpreted biological data and the costly attrition of promising candidates. This guide provides a structured, multi-tiered approach to systematically identify, validate, and characterize the off-target profile of novel quinoxaline-based compounds, ensuring a more informed and successful drug development campaign.
Tier 1: In Silico Profiling — The Predictive Foundation
The journey of off-target assessment begins long before a compound is synthesized. In silico, or computational, methods provide the critical first look at a compound's potential interaction landscape. By leveraging vast databases of known drug-target interactions and protein structures, these methods can predict potential off-target liabilities, guiding the selection of which compounds to advance and which experimental assays to prioritize.[9] This predictive power significantly de-risks the early discovery process.[8]
Causality Behind Experimental Choices: The logic here is one of proactive risk mitigation. Ligand-based methods operate on the principle of "guilt by association"—if your quinoxaline compound is structurally similar to known ligands for a particular off-target, it may bind to that target as well. Structure-based methods, like molecular docking, provide a more direct, physics-based prediction of binding by simulating the interaction between the compound and the 3D structure of potential off-target proteins. Using both approaches provides a more comprehensive and reliable predictive profile.
Experimental Protocol: A Workflow for In Silico Off-Target Prediction
-
Compound Preparation: Obtain the 2D structure (SMILES string) of the quinoxaline-based compound of interest.
-
Ligand-Based Analysis:
-
Utilize a chemical similarity tool such as the SwissTargetPrediction web server.
-
Input the SMILES string of the compound.
-
The algorithm compares the query molecule to a database of known active ligands and predicts the most probable protein targets based on the principle of chemical similarity.
-
-
Structure-Based Analysis (Conceptual):
-
For high-priority potential off-targets identified in the ligand-based screen, perform molecular docking.
-
Obtain the 3D crystal structure of the off-target protein from the Protein Data Bank (PDB).
-
Use software (e.g., AutoDock, Glide) to predict the binding pose and estimate the binding affinity of the quinoxaline compound within the protein's binding site.
-
-
Data Consolidation and Triage:
-
Compile a list of predicted off-targets from all in silico methods.
-
Prioritize targets for experimental validation based on the strength of the prediction (e.g., high similarity score, favorable docking energy) and the known physiological consequence of modulating that target (e.g., a known toxicity pathway).
-
Data Presentation: Predicted Off-Target Profile for "Quinoxaline-734"
| Predicted Off-Target | In Silico Method | Prediction Score/Metric | Rationale for Concern |
| On-Target: EGFR | (Reference) | - | Intended Target |
| ABL1 Kinase | Ligand Similarity (SEA) | High Confidence (p-value < 10⁻¹⁰) | Known oncogene; inhibition can lead to hematological effects. |
| SRC Kinase | Ligand Similarity (SEA) | Medium Confidence (p-value < 10⁻⁶) | Key signaling node; inhibition can have broad cellular effects. |
| hERG Channel | Structure-Based (Docking) | Favorable Binding Energy (-9.5 kcal/mol) | Critical for cardiac repolarization; blockade is a major cardiotoxicity risk. |
| 5-HT2B Receptor | Ligand Similarity (SEA) | Medium Confidence (p-value < 10⁻⁵) | GPCR linked to valvular heart disease. |
Visualization: In Silico Off-Target Prediction Workflow
Caption: Workflow for predictive off-target assessment.
Tier 2: In Vitro Profiling — Broad and Targeted Interrogation
While in silico methods are powerful for generating hypotheses, they are not a substitute for experimental validation. In vitro biochemical and functional assays provide the first empirical evidence of a compound's interaction with purified off-target proteins. This tier is crucial for confirming or refuting computational predictions and for broadly screening against panels of known safety liabilities.[6][10]
Causality Behind Experimental Choices: The strategy is to cast a wide net first, then focus.
-
Broad Panel Screening: For quinoxaline-based kinase inhibitors, a large kinase panel is non-negotiable. It provides a "kinome-wide" view of selectivity. Platforms like KINOMEscan utilize competition binding assays, which measure the true thermodynamic binding affinity (Kd) rather than just enzymatic inhibition (IC50), offering a more direct and ATP-independent measure of interaction.[11][12]
-
Safety Pharmacology Panels: These panels are curated based on decades of drug development experience.[13] They include targets like the hERG channel, Cytochrome P450 (CYP) enzymes, and various GPCRs, which are frequently implicated in adverse drug reactions (ADRs).[6][7][14] Proactively screening against these targets is a regulatory expectation and a cornerstone of responsible drug development.[15][16]
-
Confirmatory Assays: Any "hit" from a broad screen must be confirmed. A full dose-response curve is generated to determine a precise IC50 or Kd value, confirming the interaction and establishing its potency. This step is essential to distinguish true hits from single-concentration artifacts.
Experimental Protocol: IC50 Determination for an Off-Target Kinase
This protocol describes a generic fluorescence-based kinase assay to determine the potency of a compound against a confirmed off-target hit.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the off-target kinase and its specific peptide substrate in assay buffer.
-
Prepare a stock solution of ATP at 2x the final desired concentration (often at the Km value for the specific kinase).
-
Serially dilute the quinoxaline compound in DMSO, then further dilute in assay buffer to create a range of 2x final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the serially diluted compound to appropriate wells. Add 5 µL of buffer with DMSO for "no inhibition" controls.
-
Add 5 µL of the kinase/substrate mix to all wells and incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to all wells.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product using a suitable detection reagent (e.g., ADP-Glo™, which measures ADP production via a luciferase-based reaction).
-
-
Data Analysis:
-
Measure luminescence on a plate reader.
-
Normalize the data to the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: In Vitro Profile of "Quinoxaline-734"
Table 2a: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Target | % Inhibition | Comment |
| EGFR (On-Target) | 98% | High on-target activity |
| ABL1 Kinase | 85% | Confirmed off-target hit. Requires IC50. |
| SRC Kinase | 62% | Confirmed off-target hit. Requires IC50. |
| VEGFR2 | 45% | Moderate hit. Monitor in cellular assays. |
| p38α | 5% | No significant activity. |
Table 2b: Safety Pharmacology Panel Results
| Target | Assay Type | Result (% Inhibition @ 10 µM) | Risk Assessment |
| hERG | Binding | 75% | High Risk. Potential for cardiotoxicity. |
| CYP3A4 | Enzymatic | 88% | High Risk. Potential for drug-drug interactions. |
| 5-HT2B | Binding | 55% | Moderate Risk. Warrants follow-up functional assay. |
| M1 Muscarinic | Binding | <10% | Low Risk. |
Visualization: Tiered In Vitro Screening Cascade
Caption: Inhibition of off-target ABL1 kinase by a quinoxaline compound.
Conclusion: Synthesizing a Comprehensive Risk Profile
The assessment of off-target effects is an iterative, multi-faceted process that forms the bedrock of preclinical safety evaluation. By integrating predictive in silico modeling with rigorous in vitro screening and functionally relevant cell-based assays, researchers can build a comprehensive liability profile for any quinoxaline-based compound. This tiered approach allows for the early and cost-effective identification of potential safety issues, enabling chemists to design safer molecules and empowering project teams to make informed decisions. A compound with a well-characterized selectivity profile—both on- and off-target—is one that can progress into clinical development with a much higher degree of confidence and a greater probability of success.
References
- KINOMEscan® Kinase Profiling Pl
- In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
- KINOMEscan Technology. Eurofins Discovery. [Link]
- In Vitro Safety Panel I Binding & Functional Assays. Pharmaron. [Link]
- NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
- KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]
- NanoBRET Assay Services. Reaction Biology. [Link]
- Advanced Western Blotting Solutions for Cell Signaling P
- Safety Pharmacology Services. ICE Bioscience. [Link]
- The Role of Quinoxaline Derivatives in Modern Drug Discovery. Autechaux. [Link]
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipit
- In Vitro Safety Pharmacology Services. Reaction Biology. [Link]
- Kinase profiling of 52 using KINOMEscan technology at 1 μM.
- Deep Learning Based Models for CRISPR/Cas Off-Target Prediction. PubMed. [Link]
- CRISPRitz: rapid, high-throughput and variant-aware in silico off-target site identification for CRISPR genome editing. National Institutes of Health (NIH). [Link]
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
- List of various in silico off-target detection methods.
- Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed Central (PMC). [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PubMed Central (PMC). [Link]
- Examples of the quinoxalines framework in drugs and molecules.
- In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. National Institutes of Health (NIH). [Link]
- web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research | Oxford Academic. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central (PMC). [Link]
- CETSA. Pelago Bioscience. [Link]
- How can off-target effects of drugs be minimised?
- Safety Guidelines.
- Safety Testing of Drug Metabolites Guidance for Industry. U.S.
- Off-target effects in CRISPR/Cas9 gene editing. PubMed Central (PMC). [Link]
- Quality Guidelines.
- Q1 Stability Testing of Drug Substances and Drug Products. U.S.
- Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]
- Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics. PubMed Central (PMC). [Link]
- Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 14. pharmaron.com [pharmaron.com]
- 15. ICH Official web site : ICH [ich.org]
- 16. fda.gov [fda.gov]
A Comparative Guide to the Reproducible Synthesis of Amino-Functionalized Quinoxalines: Quinoxalin-6-ylmethanamine vs. 2,3-Diaminoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the quinoxaline scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The functionalization of this scaffold is key to modulating its pharmacological profile. This guide provides an in-depth technical comparison of two distinct and reproducible synthetic strategies for introducing amino functionalities into the quinoxaline ring system: the synthesis of Quinoxalin-6-ylmethanamine hydrochloride via reductive amination and 2,3-diaminoquinoxaline via nucleophilic aromatic substitution.
This document moves beyond a simple recitation of protocols to offer a senior application scientist's perspective on the causality behind experimental choices, potential pitfalls affecting reproducibility, and the self-validating systems inherent in robust synthetic methods.
Introduction: Two Paths to Amino-Functionalized Quinoxalines
The introduction of amine groups is a critical step in the development of quinoxaline-based drug candidates, as they can serve as key pharmacophoric features or as handles for further derivatization.[3] Here, we compare two common approaches:
-
This compound: This compound features an aminomethyl group on the benzene ring of the quinoxaline scaffold. Its synthesis typically involves the initial formation of the quinoxaline core followed by the conversion of a suitable functional group at the 6-position into the desired methanamine. A common and reliable precursor for this transformation is quinoxaline-6-carbaldehyde, which can be converted to the amine via reductive amination .[3] The hydrochloride salt form is often preferred as it enhances the crystallinity and stability of the final product, simplifying handling and purification.[2]
-
2,3-Diaminoquinoxaline: In this alternative, the amino groups are directly attached to the pyrazine ring of the quinoxaline system. A prevalent and efficient method for its synthesis is the nucleophilic aromatic substitution (SNAr) on a pre-formed, activated quinoxaline core, most notably 2,3-dichloroquinoxaline.[4][5] The electron-withdrawing nature of the pyrazine ring and the two chlorine atoms makes the C2 and C3 positions highly susceptible to nucleophilic attack.[5]
This guide will dissect the experimental protocols for each synthesis, analyze the factors influencing their reproducibility, and provide a comparative summary of their respective advantages and disadvantages.
Experimental Protocols and Reproducibility Analysis
Synthesis of this compound via Reductive Amination
The reductive amination of quinoxaline-6-carbaldehyde with ammonia is a common method for the synthesis of Quinoxalin-6-ylmethanamine.[3] The choice of a mild and selective reducing agent is crucial to prevent the reduction of the starting aldehyde and to favor the reduction of the intermediate imine.[1] Sodium triacetoxyborohydride is a preferred reagent for this purpose due to its mildness and effectiveness in a one-pot procedure.[1]
Detailed Experimental Protocol:
-
Imine Formation: To a stirred solution of quinoxaline-6-carbaldehyde (1.0 eq.) in 1,2-dichloroethane (DCE) (~0.1 M), add a solution of ammonia in methanol (7N, 5.0 eq.) at room temperature. Stir the mixture for 1-2 hours to facilitate the formation of the corresponding imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: To the reaction mixture containing the in-situ formed imine, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15-20 minutes. Control the rate of addition to maintain the reaction temperature at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the imine by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether (2M) dropwise with stirring until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.[2]
Causality and Reproducibility Insights:
-
Choice of Reducing Agent: The use of sodium triacetoxyborohydride is a key factor for reproducibility. Unlike stronger reducing agents like sodium borohydride, it does not readily reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol impurity.[1][6]
-
Imine Formation Equilibrium: The formation of the imine is a reversible reaction. To drive the equilibrium towards the product, a moderate excess of the ammonia solution is used. In some cases, the addition of a dehydrating agent like anhydrous magnesium sulfate can improve the yield and reproducibility.[1]
-
Side Reactions and Impurities: A potential side reaction is the over-alkylation of the newly formed primary amine to a secondary amine. This can be minimized by using a controlled stoichiometry of the starting aldehyde. Another potential impurity is the unreacted starting aldehyde. An efficient purification step is crucial to remove these impurities.
-
Self-Condensation of Aldehyde: Aromatic aldehydes with amino groups in close proximity can sometimes undergo self-condensation, though this is less of a concern for quinoxaline-6-carbaldehyde compared to substrates like 2-aminobenzaldehyde.[1]
Synthesis of 2,3-Diaminoquinoxaline via Nucleophilic Aromatic Substitution
The synthesis of 2,3-diaminoquinoxaline from 2,3-dichloroquinoxaline relies on a double nucleophilic aromatic substitution reaction with ammonia. The high reactivity of the C2 and C3 positions in 2,3-dichloroquinoxaline allows for this transformation to occur under relatively mild conditions.[4][7]
Detailed Experimental Protocol:
-
Reaction Setup: In a sealed pressure vessel, place 2,3-dichloroquinoxaline (1.0 eq.) and a solution of ammonia in methanol (7N, 10.0 eq.).
-
Reaction Conditions: Heat the sealed vessel to 100-120 °C for 12-24 hours. The progress of the reaction can be monitored by TLC or HPLC by taking aliquots from the cooled reaction mixture.
-
Work-up and Isolation: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Triturate the resulting solid residue with water to remove any ammonium chloride formed during the reaction. Filter the solid, wash with cold water, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to afford pure 2,3-diaminoquinoxaline.
Causality and Reproducibility Insights:
-
Control of Substitution: A key challenge in the nucleophilic substitution on 2,3-dichloroquinoxaline is controlling the degree of substitution. The formation of the mono-substituted product, 2-amino-3-chloroquinoxaline, is a potential side product.[4] To favor the formation of the desired di-substituted product, a large excess of the nucleophile (ammonia) and elevated temperatures are employed.
-
Reaction Conditions: The use of a sealed vessel is necessary to maintain a high concentration of ammonia and to allow the reaction to be heated above the boiling point of the solvent. This is critical for driving the reaction to completion and achieving high yields of the di-substituted product.
-
Purity of Starting Material: The purity of the starting 2,3-dichloroquinoxaline is important for obtaining a clean product. Impurities in the starting material can lead to the formation of undesired side products that may be difficult to remove during purification.
-
Product Precipitation: 2,3-diaminoquinoxaline is often a crystalline solid that may precipitate from the reaction mixture upon cooling. This can simplify the initial isolation of the product.
Comparative Analysis of Synthetic Routes
| Feature | Reductive Amination (Quinoxalin-6-ylmethanamine) | Nucleophilic Aromatic Substitution (2,3-Diaminoquinoxaline) |
| Starting Material Accessibility | Requires quinoxaline-6-carbaldehyde, which may need to be synthesized. | Requires 2,3-dichloroquinoxaline, which is commercially available or can be synthesized from quinoxaline-2,3-dione.[5] |
| Reaction Conditions | Generally mild (room temperature). | Requires elevated temperatures and pressure. |
| Key Reproducibility Challenge | Controlling side reactions like over-alkylation and reduction of the starting aldehyde.[1] | Achieving complete di-substitution and avoiding the mono-substituted intermediate.[4] |
| Common Impurities | Unreacted aldehyde, alcohol from aldehyde reduction, secondary amine from over-alkylation. | 2-amino-3-chloroquinoxaline. |
| Purification | Typically requires column chromatography followed by salt formation. | Often achievable through simple filtration and recrystallization. |
| Overall Yield (Reported) | Moderate to good. | Generally good to excellent. |
| Safety Considerations | Use of a hydride reducing agent requires careful handling. | Reactions are performed in a sealed vessel at elevated temperatures, requiring appropriate safety precautions. |
Analytical Methods for Quality Control and Reproducibility Assessment
To ensure the reproducibility of these synthetic methods, robust analytical techniques are essential for characterizing the final products and quantifying their purity.
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is the gold standard for assessing the purity of both this compound and 2,3-diaminoquinoxaline.
-
Method Validation Parameters: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness, according to ICH guidelines.[8]
-
Impurity Profiling: HPLC can be used to identify and quantify any impurities present in the final product, providing crucial data on the reproducibility of the synthesis and the effectiveness of the purification process.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the synthesized compounds. The spectra should be consistent with the expected structures and free from signals corresponding to significant impurities.
Mass Spectrometry (MS): Mass spectrometry provides accurate molecular weight information, confirming the identity of the desired product. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.
Visualizing the Workflows
Workflow for the Synthesis of this compound:
Caption: Reductive amination workflow for Quinoxalin-6-ylmethanamine HCl.
Workflow for the Synthesis of 2,3-Diaminoquinoxaline:
Caption: Nucleophilic substitution workflow for 2,3-Diaminoquinoxaline.
Conclusion: Choosing the Right Path for Your Research
Both reductive amination and nucleophilic aromatic substitution represent viable and reproducible methods for the synthesis of amino-functionalized quinoxalines. The choice between synthesizing this compound and 2,3-diaminoquinoxaline will ultimately depend on the specific research goals and the desired substitution pattern on the quinoxaline scaffold.
The reductive amination route to Quinoxalin-6-ylmethanamine offers the advantage of milder reaction conditions but may require more extensive purification to remove side products. In contrast, the nucleophilic aromatic substitution pathway to 2,3-diaminoquinoxaline often provides a cleaner product with a simpler purification procedure, but it necessitates the use of elevated temperatures and pressure.
By understanding the underlying chemistry, potential challenges, and critical parameters for each method, researchers can confidently select and execute the most appropriate synthetic strategy to reproducibly obtain high-quality amino-functionalized quinoxalines for their drug discovery and development programs. A thorough analytical characterization of the final products is paramount to validating the success and reproducibility of the chosen synthetic route.
References
- El-Sayed, M. A. A. et al. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(8), 1337-1369.
- Organic Chemistry Portal.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 241488, 2,3-Diaminoquinoxaline. [Link]
- ResearchGate. Scheme 1. Synthesis of 2,3-Diaminoquinoxalines. [Link]
- ResearchGate. (2017). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. [Link]
- JoVE. (2023).
- ResearchGate.
- Wikipedia.
- ResearchGate. Scheme 11.
- Myers, A. G. Chem 115 Handouts.
- de Oliveira, R. B. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234.
- Master Organic Chemistry. (2017).
- The Royal Society of Chemistry. Synthesis of 2,3-quinoxalinedithiol. [Link]
- Li, H. et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.
- International Journal of Pharmaceutical and Bio-Medical Analysis. (2023). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
- Chandrasekhar, S. et al. (2021). Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide─Functional Group Tolerance, Scope, and Limitations. The Journal of Organic Chemistry, 86(24), 18076–18086.
- ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]
- Afanasyev, O. I. et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718.
- The Pharmaceutical and Chemical Journal. (2025). Method Development and Validation of Test Method using RP-HPLC: A Review. [Link]
- Le, D. N. et al. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters, 26(4), 804–808.
- ResearchGate. (2022). Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies. [Link]
- Cheeseman, G. W. H. & Tuck, B. (1968). Novel routes to pyrazino[2,3-b]quinoxalines. Journal of the Chemical Society C: Organic, 852-854.
- Al-Aani, H. A. M. & Al-Obaidi, A. M. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. ACS Omega.
- The Royal Society of Chemistry.
- Chemistry LibreTexts. (2022). 16.
- LCGC International. (2001). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]
- ResearchGate. (2016). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]
- ResearchGate. (2007).
- Science.gov.
- ResearchGate. (a) Reaction pathway for the reductive amination with benzaldehyde and... [Link]fig1_349911964)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. pharmacyjournal.in [pharmacyjournal.in]
- 4. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Quinoxalin-6-ylmethanamine Hydrochloride
This document provides essential safety and logistical information for the proper handling and disposal of Quinoxalin-6-ylmethanamine hydrochloride (CAS 1276056-88-2). As a critical building block in pharmaceutical research and development, understanding its properties and associated risks is paramount to ensuring laboratory safety and environmental compliance.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and regulatory standards.
The procedures outlined herein are based on a comprehensive review of safety data for structurally analogous compounds, including the quinoxaline parent molecule and related amine derivatives. The core principle guiding this protocol is the management of this compound as a hazardous chemical waste, from the point of generation to its final disposition by a licensed disposal facility.[2]
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, a robust hazard profile can be constructed by examining data from its parent structure, quinoxaline, and its free base form, Quinoxalin-6-ylmethanamine.[3][4] The hydrochloride salt form is generally used to improve the solubility and stability of the amine compound but does not negate the hazards of the core molecule.[1]
Anticipated Hazard Profile: Based on available data, this compound should be handled as a substance that is harmful if ingested, an irritant to the skin and eyes, and a potential respiratory irritant.[3][4][5] Furthermore, the parent quinoxaline structure is suspected of causing cancer.[3] During thermal decomposition, which would occur during a fire or improper incineration, the compound may release toxic and irritating gases, including oxides of carbon and nitrogen, and hydrogen chloride gas.[5][6]
| Hazard Classification (Anticipated) | GHS Hazard Statement | Rationale and Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Based on data for the free base and parent quinoxaline structure.[3][4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for the free base and parent quinoxaline structure.[3][4] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Based on data for the free base and parent quinoxaline structure.[3][4][7] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on data for the free base and parent quinoxaline structure.[4] |
| Carcinogenicity (Suspected) | H351: Suspected of causing cancer | Based on data for the parent quinoxaline structure.[3] |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal preparation steps must be conducted while wearing appropriate PPE to minimize exposure risk. The rationale for each piece of equipment is to create a barrier against the specific hazards identified in Section 1.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient. This is to protect against splashes of solutions or contact with airborne powder, which can cause serious eye irritation.[7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2] Always inspect gloves for tears or holes before use and change them immediately if contamination is suspected. This prevents skin absorption and irritation.[8]
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required to protect the skin from accidental contact.[2]
-
Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed in a certified chemical fume hood to prevent inhalation.[2][5] If a fume hood is not available, a NIOSH-approved respirator may be required, depending on the scale of work and a formal risk assessment.
Spill Management Protocol
Accidental spills must be managed promptly and safely. The response procedure depends on the scale of the spill.
Minor Spill Response (Solid or Liquid)
-
Alert Personnel: Notify colleagues in the immediate area.
-
Don PPE: Ensure you are wearing the full PPE described in Section 2.
-
Containment: For liquids, surround the spill with an absorbent material (e.g., vermiculite, sand).
-
Clean-Up:
-
Solids: Gently sweep or use a vacuum cleaner equipped with a HEPA filter (do not use air hoses) to collect the material.[3] Avoid generating dust.
-
Liquids: Use absorbent pads to soak up the spill.
-
-
Package Waste: Place all contaminated materials (absorbent, gloves, etc.) into a clean, dry, sealable container. Label it clearly as "Hazardous Waste" with the full chemical name.[3]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.
-
Wash Hands: Thoroughly wash hands after the cleanup is complete.[3]
Major Spill Response
-
Evacuate: Immediately alert all personnel and evacuate the affected area.
-
Isolate: Close doors to the area and restrict access.
-
Alert Authorities: Contact your institution's Environmental Health & Safety (EHS) department and/or emergency services. Provide them with the location and nature of the hazard.[3]
-
Await Response: Do not attempt to clean up a major spill unless you are trained and equipped to do so. Move to a safe location, moving upwind if possible.[3]
Step-by-Step Disposal Procedure
The disposal of this compound must follow a "cradle-to-grave" approach as mandated by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9] The generator of the waste is legally responsible for its safe disposal.
Step 1: Waste Characterization
The first step is to classify the waste. Any unused this compound, as well as any materials (solvents, consumables) contaminated with it, must be managed as hazardous waste.[7] Do not dispose of this chemical down the drain or in regular trash under any circumstances.[2][5]
Step 2: Waste Segregation and Collection
Proper segregation prevents dangerous reactions and simplifies disposal for the vendor.
-
Solid Waste: Collect pure compound waste and contaminated consumables (e.g., weigh boats, pipette tips, gloves) in a dedicated, leak-proof container with a secure lid.[2]
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible waste container (e.g., a glass or polyethylene bottle for aqueous solutions).[10] Do not mix this waste stream with other solvents unless compatibility has been confirmed.[11]
-
Container Management: Fill liquid waste containers to no more than 90% capacity to allow for expansion.[10] Keep all waste containers securely closed except when adding waste.[11]
Step 3: Labeling and Temporary Storage
All waste must be meticulously labeled and stored safely pending pickup.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" , the full chemical name "this compound" , and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[12]
-
Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) . This area must be at or near the point of generation and under the control of laboratory personnel.[11][12] The SAA should be a secondary containment tray or cabinet to prevent the spread of potential leaks. Ensure incompatible waste types (e.g., acids and bases) are stored separately within the SAA.[11]
Step 4: Final Disposal
The only acceptable method for final disposal is through a licensed hazardous waste disposal contractor.[2][9]
-
Arranging Pickup: Contact your institution's EHS department to schedule a waste pickup. They will coordinate with a certified vendor.
-
Method of Destruction: The most appropriate disposal method for this type of chlorinated, nitrogen-containing organic compound is high-temperature incineration at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[2] This process ensures the complete destruction of the hazardous molecule.
Regulatory Framework Overview
Adherence to this guide ensures compliance with key federal regulations in the United States.
-
OSHA Hazard Communication Standard (29 CFR 1910.1200): This regulation mandates that employers inform and train workers about the chemical hazards in their workplace.[13][14] Maintaining access to safety information (like this guide and any available SDS) and providing training on safe handling are core requirements.
-
EPA Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste.[9] As the generator, your laboratory is responsible for the waste from its creation to its ultimate disposal, a concept known as "cradle-to-grave" liability. This includes proper identification, labeling, storage, and ensuring the waste is sent to a permitted facility.[9][15]
By following these procedures, you not only protect yourself and your colleagues but also ensure your institution remains in compliance with federal and state environmental laws, safeguarding our shared environment.
References
- Managing Hazardous Chemical Waste in the Lab. (n.d.). American Chemical Society.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
- Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
- Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration.
- OSHA's toxic and hazardous substances standards. (2023, September 11). J. J. Keller & Associates, Inc.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. achmem.com [achmem.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. epa.gov [epa.gov]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 14. youtube.com [youtube.com]
- 15. epa.gov [epa.gov]
Mastering the Safe Handling of Quinoxalin-6-ylmethanamine Hydrochloride: A Guide for Innovative Research
Welcome to your essential guide for the safe and effective handling of Quinoxalin-6-ylmethanamine hydrochloride (CAS 1276056-88-2). As researchers and scientists at the forefront of drug development, our commitment to pioneering discoveries must be matched by an unwavering dedication to safety. This document provides immediate, essential safety and logistical information, moving beyond a simple checklist to offer a framework of understanding. By explaining the "why" behind each procedural step, we empower you to make informed decisions, ensuring both the integrity of your research and the safety of your laboratory personnel.
Hazard Assessment and Immediate Actions: Understanding the Compound
This compound is a heterocyclic amine, a class of compounds with significant potential in medicinal chemistry. However, this potential is accompanied by specific hazards that demand respect and careful management.
Hazard Profile:
Based on available data for the hydrochloride salt and related quinoxaline structures, the primary hazards are:
The hydrochloride salt form generally improves the compound's stability and aqueous solubility, which can be advantageous for experimental work but also means it can be readily absorbed if exposure occurs.[3] Given the lack of extensive public toxicological data, a conservative approach is warranted. Treat this compound as potentially potent , and implement handling procedures accordingly to minimize any risk of exposure.
Immediate First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]
-
Ingestion: If swallowed, wash out mouth with water provided the person is conscious. Call a physician. Do not induce vomiting.
Operational Plan: Personal Protective Equipment (PPE) and Engineering Controls
The cornerstone of safe handling is a multi-layered approach combining robust engineering controls with appropriate personal protective equipment. The goal is to create a self-validating system of containment that protects the operator at all times.
Engineering Controls: Your First Line of Defense
All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[5] This is non-negotiable. A fume hood provides critical ventilation to prevent the inhalation of dust particles or vapors. For weighing and transferring solids, the use of a balance enclosure within the fume hood is best practice to contain any airborne particles at the source.
Personal Protective Equipment (PPE): A Barrier of Protection
The following table outlines the minimum PPE requirements. Remember, PPE is the last line of defense; it complements, but does not replace, good laboratory practice and engineering controls.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double-gloving with chemical-resistant gloves | Nitrile gloves may offer only short-term splash protection against amines.[6][7] Consider a nitrile inner glove with a neoprene or butyl rubber outer glove for extended handling. Always inspect gloves for tears or degradation before use and change them immediately if contaminated.[5] |
| Eyes | Chemical splash goggles or safety glasses with side shields | Must meet ANSI Z87.1 or equivalent standards. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5] |
| Body | Laboratory coat | A fully buttoned, long-sleeved lab coat is mandatory. A flame-resistant coat is recommended.[5] |
| Respiratory | NIOSH-approved respirator (if required) | All routine handling should be within a fume hood to eliminate the need for respiratory protection.[5] In the event of a significant spill or failure of engineering controls, a full-face respirator with a combination organic vapor/acid gas/P100 (HEPA) cartridge is necessary.[8][9][10][11] |
Diagram: PPE Selection Workflow
This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Sources
- 1. Buy Quinoxalin-6-ylmethanamine dihydrochloride (EVT-13715813) [evitachem.com]
- 2. achmem.com [achmem.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gloves.com [gloves.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. northwestern.edu [northwestern.edu]
- 9. parcilsafety.com [parcilsafety.com]
- 10. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 11. m.youtube.com [m.youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
